molecular formula C9H18O B3421799 4-Isopropylcyclohexanol CAS No. 22900-08-9

4-Isopropylcyclohexanol

Cat. No.: B3421799
CAS No.: 22900-08-9
M. Wt: 142.24 g/mol
InChI Key: DKKRDMLKVSKFMJ-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanol is a natural product found in Zingiber mioga with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3
Source PubChem
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InChI Key

DKKRDMLKVSKFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2047149
Record name 4-Isopropylcyclohexanol
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Molecular Weight

142.24 g/mol
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CAS No.

4621-04-9, 15890-36-5, 22900-08-9
Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol, trans-
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Record name 4-Isopropylcyclohexanol, cis-
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Record name 4-ISOPROPYLCYCLOHEXANOL
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Record name Cyclohexanol, 4-(1-methylethyl)-
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Record name 4-Isopropylcyclohexanol
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Record name rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol
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Record name 4-ISOPROPYLCYCLOHEXANOL, TRANS-
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Foundational & Exploratory

4-Isopropylcyclohexanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropylcyclohexanol: Structure, Properties, and Applications

Introduction

This compound (CAS No: 4621-04-9) is a cyclic secondary alcohol characterized by a cyclohexane ring substituted with an isopropyl group at the fourth carbon position.[1][2] With the molecular formula C₉H₁₈O and a molecular weight of approximately 142.24 g/mol , this compound exists as a colorless to pale yellow liquid or solid with a characteristic floral, minty, and woody odor.[1][3][4][5] While historically significant in the fragrance and flavor industries, this compound is gaining prominence in the scientific and pharmaceutical sectors.[4][6][7] It serves as a versatile chemical intermediate and has demonstrated noteworthy biological activity, positioning it as a molecule of interest for researchers and drug development professionals.[1][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance in modern research.

Chemical Structure and Stereoisomerism

The structure of this compound, defined by the IUPAC name 4-propan-2-ylcyclohexan-1-ol, gives rise to geometric isomerism due to the substituted cyclohexane ring.[1][8] This results in two key stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[3] The spatial arrangement of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups relative to the plane of the ring dictates the isomer and significantly influences the molecule's physical properties and biological activity.

Causality of Stereoisomerism: In the cyclohexane chair conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. For maximum stability, bulky groups like the isopropyl group preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions).

  • trans-Isomer: The most stable conformation has both the isopropyl and hydroxyl groups in the equatorial position. This arrangement minimizes steric strain, making it the thermodynamically favored isomer.

  • cis-Isomer: In this configuration, one substituent is equatorial while the other is axial. The more stable chair conformation places the larger isopropyl group in the equatorial position and the smaller hydroxyl group in theaxial position.

The stereochemistry is a critical consideration in synthesis and application, as different isomers can exhibit distinct properties. For instance, biocatalytic synthesis routes often show high stereoselectivity, favoring the formation of the cis isomer, which may possess superior olfactory properties.[1]

trans_isomer cis_isomer cluster_workflow Synthesis Workflow: Hydrogenation of 4-Isopropylphenol start Dissolve 4-Isopropylphenol in Solvent (e.g., Ethanol) add_catalyst Introduce Catalyst (e.g., Ru/C) start->add_catalyst purge Purge Reactor with N₂, then fill with H₂ add_catalyst->purge react Heat (50-150°C) and Pressurize (1-5 MPa) purge->react monitor Monitor Reaction (e.g., GC-MS) react->monitor monitor->react Until complete workup Cool, Filter Catalyst, Remove Solvent monitor->workup product Purify Product (Distillation/Crystallization) workup->product

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a representative procedure for the synthesis of this compound. Note: This procedure must be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.

  • Reactor Preparation: Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent (e.g., ethanol or tetrahydrofuran). [1]2. Catalyst Introduction: Add the hydrogenation catalyst (e.g., 5% Ruthenium on carbon) to the mixture, typically at a loading of 1-5% by weight relative to the substrate.

  • Inerting and Pressurization: Seal the reactor. Purge the system several times with an inert gas like nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa). [1]4. Reaction Execution: Begin agitation and heat the reactor to the target temperature (e.g., 100 °C). Maintain constant pressure and temperature, monitoring hydrogen uptake to track reaction progress.

  • Reaction Completion and Work-up: Once the reaction is complete (as determined by cessation of hydrogen uptake or analysis of an aliquot), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the solid catalyst. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by fractional distillation or recrystallization to yield this compound as a mixture of cis and trans isomers.

Key Reactions of this compound

The hydroxyl group is the primary site of reactivity, making this compound a useful intermediate for further synthesis. [2]A key reaction is its oxidation to produce 4-isopropylcyclohexanone, a valuable intermediate in the pharmaceutical and agrochemical industries. [7]

Applications in Research and Drug Development

While established in the fragrance industry, the most compelling modern applications for this compound are in scientific research and drug discovery. [6][9]

As a Versatile Chemical Precursor

This compound serves as a building block for more complex molecules. [1]* Nociceptin Receptor Ligands: It is a precursor to 4-isopropylcyclohexanone oxime, an intermediate used in synthesizing dihydroindol-2-ones. These compounds are studied as potential ligands for the nociceptin receptor, which is involved in pain perception. [1]* Glucagon Receptor Antagonists: The molecule is used to create beta-alanine derivatives that are under investigation as potential oral antagonists for the glucagon receptor, a target for treating type 2 diabetes. [1]

Biological Activity and Analgesic Potential

Recent research has identified significant biological activity for this compound, particularly as a potential pain-relieving agent. [1]* Mechanism of Action: Scientific studies have demonstrated that this compound can inhibit the activity of several ion channels involved in pain signaling. These include Transient Receptor Potential (TRP) channels TRPV1 and TRPA1, as well as the calcium-activated chloride channel Anoctamin 1 (ANO1). [1][6]* Therapeutic Insight: The compound appears to modulate the gating of these channels rather than directly blocking the pore, which is a sophisticated mechanism of action. [1]This inhibitory effect on sensory neurons has been shown to reduce pain-related behaviors in animal models, highlighting its potential for development as a novel analgesic with a potentially favorable side-effect profile. [1][6]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is moderately toxic by ingestion and can be a skin irritant. [4]When heated to decomposition, it may emit acrid smoke and irritating fumes. [4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10][11]* Handling: Use in a well-ventilated area. [12]Avoid contact with skin and eyes. [12]Wash hands and any exposed skin thoroughly after handling. [10][13]Keep away from heat, sparks, and open flames. [12][13]Use non-sparking tools and take measures to prevent static discharge. [12][13]* Storage: Store in a cool, dry, and well-ventilated place. [12]Keep the container tightly closed. [12]* First Aid:

    • Skin Contact: Wash with plenty of water. [10]Take off contaminated clothing and wash it before reuse. [10] * Eye Contact: Rinse immediately with plenty of water and seek medical advice. [5]

Conclusion

This compound is a multifaceted compound whose utility extends far beyond its traditional use in fragrances. Its well-defined structure, stereochemistry, and reactivity make it a valuable intermediate in targeted chemical synthesis. Furthermore, its recently discovered biological activity as an inhibitor of key pain-related ion channels opens a promising new frontier for its application in drug development. For researchers and scientists, this compound represents a versatile tool with significant potential for creating novel therapeutics and other advanced chemical entities.

References

  • TGSC Information System. This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. Available from: [Link]

  • ChemBK. (2024, April 9). This compound. Available from: [Link]

  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. Available from: [Link]

  • CATO Research Chemical Inc. SAFETY DATA SHEETS. Available from: [Link]

  • PubChem. This compound | C9H18O | CID 20739. Available from: [Link]

  • PubChem. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045. Available from: [Link]

  • NIST. Cyclohexanol, 4-(1-methylethyl)-. Available from: [Link]

  • MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available from: [Link]

  • Google Patents. WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol.
  • PubChemLite. This compound (C9H18O). Available from: [Link]

  • SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • LookChem. The Role of 4-Isopropylcyclohexanone in Modern Chemical Synthesis. Available from: [Link]

  • CP Lab Safety. This compound (cis- and trans- mixture), min 98%, 100 grams. Available from: [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Available from: [Link]

  • Chem-Supply. This compound (cis- and trans- mixture) >98.0%. Available from: [Link]

  • PubChem. cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454. Available from: [Link]

Sources

4-Isopropylcyclohexanol CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropylcyclohexanol: Identification, Synthesis, and Application

Abstract

This compound is a C9 alicyclic alcohol recognized for its significant role as a fragrance component and a versatile chemical intermediate. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into the critical aspects of its chemical identity, focusing on the stereoisomerism that defines its properties and applications. Detailed protocols for its primary synthesis routes—catalytic hydrogenation and stereoselective biocatalysis—are presented, emphasizing the causality behind experimental choices. Furthermore, this document establishes a framework for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques, ensuring a self-validating system for identity and purity assessment. Finally, we explore its current applications, from perfumery to its emerging potential as a novel analgesic agent, grounded in authoritative scientific literature.

Chemical Identification and Stereoisomerism

This compound, systematically named 4-(1-methylethyl)cyclohexanol, is a saturated cyclic alcohol with the molecular formula C₉H₁₈O.[1][2] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. The presence of these two substituents on the cyclohexane ring gives rise to cis-trans (geometric) isomerism, a critical factor that dictates the compound's physical properties and sensory characteristics.[1]

The general CAS Registry Number 4621-04-9 typically refers to an unspecified mixture of these isomers.[1][3][4][5] However, for precise scientific and commercial applications, it is essential to distinguish between the individual stereoisomers.

  • cis-4-Isopropylcyclohexanol: The hydroxyl and isopropyl groups are on the same side of the cyclohexane ring's plane.

  • trans-4-Isopropylcyclohexanol: The hydroxyl and isopropyl groups are on opposite sides of the ring's plane.

In the more stable chair conformation, the bulky isopropyl group preferentially occupies an equatorial position to minimize steric hindrance. Consequently, the hydroxyl group is axial in the cis isomer and equatorial in the trans isomer. This conformational difference significantly influences the molecule's reactivity and biological interactions.

Diagram of cis- and trans- stereoisomers and their identification.

Table 1: Core Identification of this compound and its Isomers

IdentifierMixture of Isomerscis-Isomertrans-Isomer
IUPAC Name 4-(1-Methylethyl)cyclohexanol[1]cis-4-(1-Methylethyl)cyclohexanoltrans-4-(1-Methylethyl)cyclohexanol
CAS Number 4621-04-9[5]22900-08-9[6][7]15890-36-5[8][9]
Molecular Formula C₉H₁₈O[1]C₉H₁₈O[6]C₉H₁₈O[8]
Molecular Weight 142.24 g/mol [1]142.24 g/mol [7]142.24 g/mol [8]
Synonyms p-Isopropylcyclohexanol, Folrosia[1][2]--

Physicochemical Properties

The physical properties of this compound are heavily influenced by its isomeric form. The cis isomer, with its axial hydroxyl group, exhibits different intermolecular hydrogen bonding capabilities compared to the trans isomer's equatorial hydroxyl group, leading to variations in melting point, boiling point, and density. Notably, the cis isomer is reported to possess superior and more potent olfactory properties, making it the more desirable component for fragrance applications.[1][10]

Table 2: Physicochemical Data for this compound Isomers

PropertyMixture of Isomerscis-Isomertrans-Isomer
Appearance Colorless liquid[3]-Colorless liquid[11]
Odor Profile Floral, minty, rose, clove[1][4]More potent odorant[10]Less potent odorant[10]
Melting Point ~36.9 °C (estimated)[1]-6 °C[11]
Boiling Point 203.1 °C (at 760 mmHg)[1]-94 °C (at 5 mmHg)[11]
Density 0.9156 g/cm³ (at 20°C)[1]--
Refractive Index ~1.466 - 1.47 (at 20°C)[1][12]-1.4640 - 1.4680[11]
Solubility Soluble in alcohols and oils; almost insoluble in water[11][13]Soluble in alcohols/oilsSoluble in alcohols/oils

Synthesis and Manufacturing Pathways

The synthesis of this compound can be approached through several routes, with the choice of method depending on the desired isomeric ratio and scalability. The two predominant industrial methods are the catalytic hydrogenation of phenolic precursors and the stereoselective reduction of the corresponding ketone.

G cluster_0 Synthesis of this compound start1 4-Isopropylphenol proc1 Catalytic Hydrogenation (e.g., Ru/C, H₂) start1->proc1 start2 4-Isopropylcyclohexanone proc2 Stereoselective Bioreduction (Alcohol Dehydrogenase - ADH) start2->proc2 end1 This compound (cis/trans Mixture) proc1->end1 end2 cis-4-Isopropylcyclohexanol (High Diastereomeric Purity) proc2->end2

Key synthesis pathways for this compound production.
Protocol 1: Catalytic Hydrogenation of 4-Isopropylphenol

This method is a robust, high-yield pathway to produce a mixture of cis and trans isomers. The rationale involves the complete saturation of the aromatic ring of 4-isopropylphenol.

  • Objective: To synthesize a mixture of this compound isomers.

  • Principle: The aromatic ring of 4-isopropylphenol is reduced using high-pressure hydrogen gas in the presence of a metal catalyst. The choice of catalyst and solvent can influence the final cis:trans ratio. For instance, using ruthenium on carbon (Ru/C) in supercritical carbon dioxide has been shown to favor the cis isomer compared to traditional solvents.[1]

  • Methodology:

    • Reactor Preparation: Charge a high-pressure hydrogenation reactor with 4-isopropylphenol dissolved in a suitable solvent (e.g., ethanol, 2-propanol).[1]

    • Catalyst Addition: Add a catalytic amount of a supported metal catalyst (e.g., 5% Ruthenium on Carbon).

    • Inerting: Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, which can poison the catalyst and create an explosion hazard.

    • Hydrogenation: Pressurize the reactor with hydrogen gas to 1.0-5.0 MPa.[1] Heat the mixture to 50-150 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by periodic sampling and analysis (e.g., via GC). The reaction is complete when hydrogen consumption ceases.

    • Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The solvent can then be removed under reduced pressure to yield the crude product.

    • Purification: The resulting mixture of isomers can be purified by vacuum distillation.

Protocol 2: Stereoselective Biocatalytic Reduction

For applications demanding high olfactory purity, selective synthesis of the cis isomer is paramount. Biocatalysis using alcohol dehydrogenases (ADHs) offers an environmentally benign and highly selective method.[10]

  • Objective: To synthesize cis-4-isopropylcyclohexanol with high diastereomeric excess.

  • Principle: Specific ADH enzymes catalyze the reduction of the prochiral ketone, 4-isopropylcyclohexanone, to the corresponding alcohol. These enzymes, often requiring a cofactor like NADH, exhibit high stereoselectivity, preferentially producing one isomer over the other.[1] Many commercially available ADHs demonstrate a strong preference for forming the thermodynamically less stable cis product.[10]

  • Methodology:

    • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), combine 4-isopropylcyclohexanone, the selected alcohol dehydrogenase, and a cofactor regeneration system (e.g., isopropanol and a secondary ADH, or a glucose/glucose dehydrogenase system to recycle NADH).

    • Execution: Maintain the reaction at a controlled temperature (typically 25-37 °C) with gentle agitation. The use of a continuous-flow reactor can improve efficiency and yield.[1]

    • Monitoring: Track the conversion of the ketone to the alcohol using HPLC or GC.

    • Extraction: Once the reaction reaches completion, extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate, MTBE).

    • Purification: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting product is typically of high diastereomeric purity, often requiring minimal further purification.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and isomeric ratio of this compound. A combination of chromatographic and spectroscopic methods provides a self-validating quality control system.

Method 1: Gas Chromatography (GC)

GC is the primary technique for separating and quantifying the cis and trans isomers and assessing overall purity.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a polar stationary phase (e.g., a wax column like DB-WAX or a mid-polarity column like DB-17) is recommended for achieving baseline separation of the isomers.

  • Sample Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., acetone or hexane).

    • Inject 1 µL into the GC inlet.

    • Run a temperature program, for example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.

    • The trans isomer typically elutes before the cis isomer on most standard columns.

    • Quantify the isomeric ratio by integrating the peak areas.

Method 2: Spectroscopic Confirmation

Spectroscopy provides unambiguous structural confirmation.

Table 3: Key Spectroscopic Data for this compound

TechniqueRegionExpected Signal / Interpretation
FTIR 3600-3200 cm⁻¹Broad peak, characteristic of O-H stretching from the alcohol group.[1]
3000-2850 cm⁻¹Strong peaks from C-H stretching of the cyclohexane and isopropyl groups.
1150-1050 cm⁻¹Strong C-O stretching vibration.[1]
¹³C NMR δ 70-75 ppmSignal corresponding to the carbon atom bonded to the hydroxyl group (C-OH).[1]
δ 20-30 ppmSignals from the isopropyl methyl carbons.[1]
Mass Spec (EI) m/zThe molecular ion peak [M]⁺ at m/z 142 may be weak or absent.
m/z 124[M-H₂O]⁺, loss of water is a common fragmentation for alcohols.
m/z 99, 81, 55Characteristic fragmentation pattern of the cyclohexyl ring system.[14]

Applications and Research Insights

The utility of this compound spans multiple industries, driven by its distinct properties.

  • Fragrance and Flavor Industry: It is widely used in perfume compositions for its pleasant, floral, and minty aroma.[1][4][11] Its stability makes it suitable for use in soaps and other personal care products.[13][15] As noted, the cis-isomer is particularly valued for its superior olfactory performance.[1]

  • Chemical Intermediate: The reactive hydroxyl group makes it a valuable precursor in the synthesis of more complex molecules.[1] It is used to create intermediates for active pharmaceutical ingredients (APIs) and agrochemicals.[16][17] For example, it serves as a starting material for 4-isopropylcyclohexanone oxime, a building block for potential pain receptor ligands.[1]

  • Scientific Research and Drug Discovery: Recent research has identified this compound as a potential analgesic.[1][16] Studies have shown that it can inhibit the activity of several ion channels involved in pain perception, including TRPV1, TRPA1, and ANO1.[1][13] This inhibitory action on sensory neurons suggests a potential therapeutic application in pain management, making it a compound of interest for further pharmacological investigation.[1]

Safety and Handling

This compound is a combustible liquid and requires appropriate handling to ensure laboratory safety.[3]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[2][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other ignition sources.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[19] Seek medical attention if irritation or other symptoms persist.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

  • Smolecule. (2023). Buy this compound | 4621-04-9.
  • CymitQuimica. (n.d.). CAS 4621-04-9: this compound.
  • TCI Chemicals. (n.d.). This compound 4621-04-9.
  • Good Scents Company. (n.d.). This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance.
  • Synthonix, Inc. (n.d.). cis-4-Isopropylcyclohexanol - [K85400].
  • ChemScene. (n.d.). 4621-04-9 | this compound.
  • AChemBlock. (n.d.). trans-4-isopropylcyclohexanol 97% | CAS: 15890-36-5.
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  • Chemsrc. (n.d.). cis-4-isopropyl-cyclohexanol | CAS#:22900-08-9.
  • TCI Chemicals. (n.d.). trans-4-Isopropylcyclohexanol 15890-36-5.
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cis and trans isomers of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Stereochemistry, and Characterization of cis- and trans-4-Isopropylcyclohexanol

Introduction

4-Isopropylcyclohexanol (C₉H₁₈O) is a substituted cycloalkane alcohol of significant interest in various fields, including the fragrance and flavor industries, and as a chemical intermediate for organic synthesis.[1][2][3] Its molecular structure, featuring a cyclohexane ring with hydroxyl and isopropyl substituents at the 1 and 4 positions, gives rise to cis and trans diastereomers. The stereochemical arrangement of these substituents profoundly influences the molecule's physical, chemical, and biological properties. Understanding the relationship between structure, stability, and reactivity is paramount for researchers and drug development professionals who may utilize these isomers as chiral building blocks or scaffolds.

This technical guide provides a comprehensive exploration of the cis and trans isomers of this compound. As a senior application scientist, the narrative emphasizes the causality behind synthetic strategies, the principles governing stereochemical outcomes, and the self-validating nature of analytical protocols. We will delve into the stereoselective synthesis via ketone reduction, the conformational analysis that dictates isomer stability, and the spectroscopic techniques used for unambiguous identification.

Synthesis and Stereochemical Control: The Reduction of 4-Isopropylcyclohexanone

The most common and instructive route to this compound is the reduction of the parent ketone, 4-isopropylcyclohexanone.[4][5] The stereochemical outcome of this reduction—the ratio of cis to trans isomers—is not arbitrary but is a direct consequence of the reaction conditions and the choice of reducing agent. This provides a classic case study in kinetic versus thermodynamic control.[6][7][8]

The Underlying Principle: Kinetic vs. Thermodynamic Control

In the context of reducing substituted cyclohexanones, the incoming nucleophile (a hydride ion, H⁻) can attack the carbonyl carbon from two distinct trajectories relative to the plane of the ring:

  • Axial Attack: The hydride approaches from a path parallel to the axis of the ring. This leads to the formation of an equatorial alcohol, which corresponds to the cis isomer of this compound.

  • Equatorial Attack: The hydride approaches from the "side" of the ring, along the equator. This results in an axial alcohol, corresponding to the trans isomer.

The preferred pathway is dictated by a balance of steric and electronic factors, which can be manipulated by temperature and the steric bulk of the hydride source.[8][9]

  • Kinetic Control: Favored under irreversible conditions (e.g., low temperatures), this pathway produces the product that is formed fastest.[6][9] For small, unhindered nucleophiles, equatorial attack is often sterically hindered by the adjacent equatorial hydrogens. Axial attack, despite leading to a less stable product, can be kinetically favored as it avoids this torsional strain during the transition state.

  • Thermodynamic Control: Favored under reversible conditions (e.g., higher temperatures, longer reaction times), this pathway allows the system to reach equilibrium, resulting in the most stable product.[6][7][9] The trans isomer, with both bulky groups in the equatorial position, is the more thermodynamically stable product.

G cluster_start Starting Material cluster_pathways Reduction Pathways cluster_products Products Ketone 4-Isopropylcyclohexanone Axial Axial Attack (Kinetically Favored) Ketone->Axial Small, hindered reagents (e.g., L-Selectride) Low Temp. Equatorial Equatorial Attack (Thermodynamically Favored) Ketone->Equatorial Small, unhindered reagents (e.g., NaBH₄) Higher Temp. Cis cis-Isomer (Equatorial -OH, Axial -H) Axial->Cis Trans trans-Isomer (Axial -OH, Equatorial -H) Equatorial->Trans

Caption: Synthetic pathways to cis/trans isomers.

Experimental Causality: Choice of Reducing Agent

The selection of the hydride reagent is the primary tool for directing the stereochemical outcome.

  • Formation of the trans Isomer (Thermodynamic Product): Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically favor equatorial attack. This pathway avoids steric clash with the axial hydrogens at the C3 and C5 positions, leading to the more stable trans product where the hydroxyl group is axial (and the isopropyl group is equatorial). While this seems counterintuitive, the attack leads to the chair conformation where the large isopropyl group dictates the stereochemistry. The final product will be the one where the isopropyl group is equatorial. In the trans isomer, the hydroxyl is also equatorial. Therefore, equatorial attack by a small reagent is preferred.

  • Formation of the cis Isomer (Kinetic Product): Bulky, sterically demanding reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large for an unhindered equatorial approach. They are forced to attack from the more open axial face. This axial attack exclusively yields the equatorial alcohol, resulting in high diastereoselectivity for the less stable cis isomer.[10]

Biocatalytic methods using alcohol dehydrogenases can also offer exceptional stereoselectivity, often favoring the formation of the cis isomer, which is noted for having superior olfactory properties.[1]

Conformational Analysis: The Structural Basis for Stability

The properties of the cis and trans isomers are best understood by analyzing their three-dimensional chair conformations. The large isopropyl group has a very strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions). This effectively "locks" the conformation of the cyclohexane ring.

  • trans-4-Isopropylcyclohexanol: The lowest energy conformation places both the large isopropyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric strain, making the trans isomer the thermodynamically more stable diastereomer.

  • cis-4-Isopropylcyclohexanol: To maintain the cis relationship, if the isopropyl group is equatorial, the hydroxyl group must be axial. This axial -OH group experiences 1,3-diaxial interactions with the axial hydrogens on C2 and C6, introducing steric strain and raising the molecule's overall energy.

Caption: Conformational stability of isomers.

Spectroscopic Characterization: A Self-Validating System

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguously distinguishing between the cis and trans isomers. The different spatial arrangements of the atoms lead to unique spectral fingerprints.

Infrared (IR) Spectroscopy

Both isomers will exhibit the characteristic broad O-H stretching absorption in the region of 3200–3600 cm⁻¹ and a C-O stretching band between 1050–1150 cm⁻¹.[1] While subtle differences in the exact position and shape of these peaks may exist due to hydrogen bonding differences between the axial and equatorial hydroxyl groups, IR is generally not used for definitive stereochemical assignment in this case.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most definitive data for isomer identification.[11] The key lies in analyzing the chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (H-1).

  • Chemical Shift of H-1: The H-1 proton in the cis isomer is in an equatorial position and experiences less shielding, causing it to resonate at a lower field (higher ppm value) compared to the axial H-1 proton in the trans isomer.[11]

  • Coupling Constants of H-1: The multiplicity of the H-1 signal is crucial.

    • In the trans isomer, the axial H-1 has two adjacent axial protons (at C-2 and C-6), leading to large axial-axial (Jₐₐ) coupling constants, typically in the range of 10-13 Hz. This results in a signal that is a triplet of triplets with large couplings.

    • In the cis isomer, the equatorial H-1 has adjacent protons that are axial and equatorial. The resulting axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings are much smaller (2-5 Hz).[11]

Data Summary Table
Featurecis-4-Isopropylcyclohexanoltrans-4-IsopropylcyclohexanolRationale for Difference
OH Group Position AxialEquatorialBased on the stable chair conformation with an equatorial isopropyl group.
H-1 Proton Position EquatorialAxialH-1 is trans to the OH group on the same carbon.
¹H NMR: H-1 δ (ppm) Higher value (~3.9-4.1)Lower value (~3.5-3.6)Equatorial protons are typically less shielded than their axial counterparts.
¹H NMR: H-1 Coupling Small J-couplings (2-5 Hz)Large J-couplings (10-13 Hz)Reflects equatorial-axial and equatorial-equatorial vs. axial-axial couplings.
¹³C NMR: C-1 δ (ppm) ~66-68 ppm~70-72 ppmThe axial hydroxyl group in the cis isomer has a shielding (gamma-gauche) effect.
Thermodynamic Stability Less StableMore StableAvoidance of 1,3-diaxial interactions in the di-equatorial trans isomer.

(Note: Exact chemical shifts are solvent-dependent. Data is sourced from SpectraBase and general principles of NMR spectroscopy).[11][12][13]

G Start Isomer Mixture NMR Acquire ¹H NMR Spectrum Start->NMR Analyze Analyze H-1 Signal (approx. 3.5-4.1 ppm) NMR->Analyze Decision Large J-couplings (10-13 Hz)? Analyze->Decision Trans_ID trans-Isomer Identified Decision->Trans_ID Yes Cis_ID cis-Isomer Identified Decision->Cis_ID No

Caption: NMR workflow for isomer identification.

Experimental Protocol: Stereoselective Reduction of 4-Isopropylcyclohexanone

This protocol details the synthesis of the thermodynamically favored trans-4-isopropylcyclohexanol using sodium borohydride.

Objective: To synthesize and isolate trans-4-isopropylcyclohexanol via the reduction of 4-isopropylcyclohexanone.

Materials:

  • 4-isopropylcyclohexanone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (solvent)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether (extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylcyclohexanone (e.g., 5.0 g, 35.7 mmol) in 25 mL of methanol. Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0-5 °C.

    • Causality: Using an alcohol as a solvent is crucial as it can protonate the resulting alkoxide intermediate. Cooling the reaction controls the exothermic nature of the hydride reduction and minimizes side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (e.g., 1.4 g, 37.0 mmol) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C.

    • Causality: Portion-wise addition is a critical safety and control measure. NaBH₄ reacts with the methanol solvent to produce hydrogen gas; rapid addition can cause excessive foaming and pressure buildup.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Causality: Allowing the reaction to proceed at room temperature ensures it goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of 3M HCl dropwise. Vigorous gas evolution (H₂) will occur. Continue adding acid until the solution is acidic (test with pH paper) and gas evolution ceases.

    • Causality: The acid serves two purposes: it neutralizes any excess NaBH₄ and protonates the intermediate alkoxide to form the final alcohol product.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake vigorously, venting frequently. Allow the layers to separate and collect the organic (top) layer. Extract the aqueous layer two more times with 20 mL portions of diethyl ether.

    • Causality: Diethyl ether is a low-boiling, non-polar solvent ideal for extracting the relatively non-polar product from the polar aqueous/methanol phase. Multiple extractions ensure maximum product recovery.

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a colorless liquid or low-melting solid.[1][2]

    • Causality: Removal of residual water is essential before solvent evaporation to obtain a pure product and prevent contamination.

  • Characterization: Analyze the product using ¹H NMR to determine the diastereomeric ratio and confirm the primary formation of the trans isomer by observing the characteristic chemical shift and large coupling constants of the H-1 proton.

Applications and Significance

The distinct properties of cis and trans-4-isopropylcyclohexanol lead to different applications:

  • Fragrance Industry: The isomers are used in perfume compositions, with the cis isomer often cited as having more desirable olfactory properties.[1][14]

  • Chemical Synthesis: As chiral alcohols, they can serve as starting materials or intermediates in the synthesis of more complex molecules, including pharmaceuticals and liquid crystals.[1][15]

  • Scientific Research: The compound has been investigated for its potential analgesic properties, showing inhibitory effects on specific ion channels involved in pain perception.[1][14]

Conclusion

The cis and trans isomers of this compound provide an exemplary system for understanding the interplay of synthesis, stereochemistry, and conformational analysis. The ability to selectively synthesize either the kinetic (cis) or thermodynamic (trans) product by a rational choice of reagents and conditions is a foundational concept in modern organic chemistry. Furthermore, the distinct spectroscopic signatures of each isomer, driven by their rigid conformational preferences, allow for a robust and self-validating analytical workflow. For researchers in materials science and drug development, a firm grasp of these principles is essential for the design and synthesis of stereochemically pure compounds with tailored properties.

References

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  • Unknown Source. (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. [Link]

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  • Google Patents. (n.d.).
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Spectroscopic Deep Dive: A Technical Guide to the Characterization of 4-Isopropylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of the cis and trans isomers of 4-isopropylcyclohexanol. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the unequivocal identification and characterization of these diastereomers. Beyond a mere presentation of data, this guide delves into the structural nuances that give rise to the observed spectral differences, providing a robust framework for isomeric differentiation.

Introduction: The Significance of Stereoisomerism in this compound

This compound, a saturated cyclic alcohol, exists as two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The spatial arrangement of the hydroxyl (-OH) and isopropyl groups on the cyclohexane ring dictates their respective stereochemistry and significantly influences their physical, chemical, and biological properties. In fields such as fragrance chemistry and pharmaceutical development, where molecular shape is intrinsically linked to function, the ability to distinguish between these isomers is paramount. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the three-dimensional structure of molecules, making them indispensable tools for stereochemical assignment.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data for both isomers, providing not only the characteristic spectral features but also the underlying principles that govern them.

Conformational Analysis: The Chair Conformation and its Spectroscopic Implications

The cyclohexane ring in both isomers predominantly adopts a chair conformation to minimize steric strain. The substituents, the hydroxyl and isopropyl groups, can occupy either axial or equatorial positions. The relative stability of the conformers is a critical factor in interpreting the NMR spectra.

For trans-4-isopropylcyclohexanol, the thermodynamically most stable conformation has both the large isopropyl group and the hydroxyl group in equatorial positions, minimizing 1,3-diaxial interactions. In contrast, for cis-4-isopropylcyclohexanol, one substituent must be axial while the other is equatorial. Due to the larger A-value (a measure of steric bulk) of the isopropyl group compared to the hydroxyl group, the conformer with the equatorial isopropyl group and axial hydroxyl group is favored.

Fig. 2: Chair conformation of cis-4-isopropylcyclohexanol.

These conformational preferences have a direct impact on the chemical environment of the protons and carbons, leading to distinct NMR spectra for the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the protons and carbons provide a detailed map of the molecular structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Number of Scans: 8-16 scans for a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: A 75 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 128-1024 scans, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

¹H NMR Spectral Analysis

The most significant difference in the ¹H NMR spectra of the two isomers is the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (H-1).

  • trans-Isomer: In the more stable diequatorial conformation, the H-1 proton is in an axial position. It experiences trans-diaxial couplings with the two adjacent axial protons (on C-2 and C-6), resulting in a larger coupling constant. This typically gives rise to a triplet of triplets or a complex multiplet with a larger width at half-height, appearing further downfield due to the deshielding effect of the equatorial hydroxyl group.

  • cis-Isomer: In the favored conformation with an axial hydroxyl group, the H-1 proton is in an equatorial position. It experiences smaller equatorial-axial and equatorial-equatorial couplings with the adjacent protons. This results in a narrower multiplet, often appearing more upfield compared to the trans isomer.

Proton Assignment cis-4-Isopropylcyclohexanol (δ, ppm) trans-4-Isopropylcyclohexanol (δ, ppm)
H-1 (CH-OH)~3.9-4.1 (broad singlet or narrow multiplet)~3.4-3.6 (multiplet, larger width)
CH of isopropylMultipletMultiplet
CH₃ of isopropylDoubletDoublet
Cyclohexyl protons1.0 - 2.2 (complex multiplets)1.0 - 2.2 (complex multiplets)
OHVariable (broad singlet)Variable (broad singlet)
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Isomers in CDCl₃.
¹³C NMR Spectral Analysis

The ¹³C NMR spectra also show distinct differences between the two isomers, particularly for the carbons of the cyclohexane ring. The chemical shift of a carbon atom is sensitive to its steric environment.

  • trans-Isomer: With both substituents in the equatorial position, the cyclohexane ring is in a less sterically hindered environment.

  • cis-Isomer: The axial hydroxyl group in the cis isomer introduces steric compression (γ-gauche effect) on the syn-axial carbons (C-3 and C-5), causing their signals to shift upfield (to a lower ppm value) compared to the trans isomer. The carbon bearing the axial hydroxyl group (C-1) also experiences a slight upfield shift compared to its equatorial counterpart in the trans isomer.

Carbon Assignment cis-4-Isopropylcyclohexanol (δ, ppm) trans-4-Isopropylcyclohexanol (δ, ppm)
C-1 (CH-OH)~66-68~70-72
C-2, C-6~34-36~35-37
C-3, C-5~28-30~33-35
C-4 (CH-iPr)~43-45~44-46
CH of isopropyl~32-34~32-34
CH₃ of isopropyl~19-21~19-21
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Isomers in CDCl₃.
[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorption bands are associated with the O-H and C-O stretching vibrations of the alcohol group.

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR):

  • Place a drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Liquid Film:

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrometer's sample holder.

  • Acquire the spectrum.

IR Spectral Analysis

The primary diagnostic peaks in the IR spectrum of this compound are:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. The exact position and shape of this band can be influenced by concentration and the extent of hydrogen bonding.

  • C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region are due to the C-H stretching vibrations of the isopropyl and cyclohexyl groups.

  • C-O Stretch: The C-O stretching vibration is particularly useful for distinguishing between the cis and trans isomers. The position of this band is sensitive to whether the hydroxyl group is axial or equatorial.

    • An equatorial C-O bond (as in the major conformer of the trans-isomer) typically absorbs at a higher wavenumber (around 1060-1070 cm⁻¹).

    • An axial C-O bond (as in the major conformer of the cis-isomer) generally absorbs at a lower wavenumber (around 1020-1040 cm⁻¹).

Vibrational Mode Frequency Range (cm⁻¹) Appearance
O-H Stretch (H-bonded)3600 - 3200Strong, Broad
C-H Stretch (sp³)3000 - 2850Strong
C-O Stretch (trans, equatorial)~1060 - 1070Strong
C-O Stretch (cis, axial)~1020 - 1040Strong
Table 3: Key IR Absorption Bands for this compound Isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: GC-MS

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) to ensure good separation.

  • Carrier Gas: Helium.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

MS Spectral Analysis

The mass spectra of the cis and trans isomers of this compound are generally very similar, as they are diastereomers. The molecular ion peak (M⁺) at m/z 142 may be weak or absent. Common fragmentation pathways for cyclic alcohols include:

  • Loss of Water: A peak at m/z 124 ([M-18]⁺) resulting from the dehydration of the molecular ion.

  • Loss of the Isopropyl Group: A peak at m/z 99 ([M-43]⁺) due to the cleavage of the isopropyl radical.

  • Loss of Water and an Alkyl Fragment: Further fragmentation of the [M-18]⁺ ion can lead to various smaller fragments.

  • Base Peak: The most intense peak in the spectrum is often observed at m/z 81. [3] While the overall fragmentation patterns are similar, subtle differences in the relative intensities of certain fragment ions may be observed between the cis and trans isomers due to their different stereochemistry, which can influence the stability of the fragment ions formed.

fragmentation M [M]⁺˙ m/z 142 M_minus_H2O [M-H₂O]⁺˙ m/z 124 M->M_minus_H2O - H₂O M_minus_iPr [M-C₃H₇]⁺ m/z 99 M->M_minus_iPr - •C₃H₇ m81 [C₆H₉]⁺ m/z 81 (Base Peak) M_minus_H2O->m81 - C₃H₇•

Fig. 3: Simplified fragmentation pathway for this compound.

Conclusion

The spectroscopic characterization of cis- and trans-4-isopropylcyclohexanol provides a clear and definitive method for their differentiation. ¹H and ¹³C NMR spectroscopy are particularly powerful, with the chemical shifts and coupling constants of the carbinol proton (H-1) and the cyclohexane ring carbons serving as key diagnostic markers. IR spectroscopy offers a complementary method, with the position of the C-O stretching vibration providing a reliable indication of the axial or equatorial orientation of the hydroxyl group. While mass spectrometry is less definitive for distinguishing between these diastereomers, it confirms the molecular weight and provides characteristic fragmentation patterns.

This comprehensive guide equips researchers and scientists with the foundational knowledge and practical data necessary for the accurate and confident spectroscopic analysis of this compound isomers, a critical step in various scientific and industrial applications.

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A Comprehensive Technical Guide to the Physical Properties of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the key physical properties of 4-isopropylcyclohexanol, a significant compound in the pharmaceutical and fragrance industries. Focusing on boiling and melting points, this document synthesizes critically evaluated data for its cis and trans isomers. Beyond a mere presentation of values, this guide delves into the structural nuances that dictate these properties and offers detailed, field-proven protocols for their experimental determination. By explaining the causality behind experimental choices and emphasizing self-validating systems, this paper serves as an authoritative resource for researchers and professionals engaged in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound (C₉H₁₈O) is a cyclic alcohol that holds considerable importance in various scientific and industrial sectors.[1] Its molecular structure, characterized by a cyclohexane ring substituted with an isopropyl group and a hydroxyl group, gives rise to stereoisomerism, primarily in the form of cis and trans isomers. This stereochemistry profoundly influences the compound's physical and sensory properties, making a detailed understanding of each isomer's characteristics crucial for its application.

In the pharmaceutical industry, understanding the physical properties of molecules like this compound is fundamental for drug design, formulation, and manufacturing processes. The melting point influences solubility and dissolution rates, which are critical parameters for bioavailability. The boiling point is a key factor in purification processes such as distillation, and it also provides insights into the compound's volatility and intermolecular forces.

This guide will provide a comprehensive overview of the boiling and melting points of the cis and trans isomers of this compound, supported by authoritative data. Furthermore, it will equip the reader with detailed experimental protocols for the accurate determination of these properties, emphasizing the scientific rationale behind the procedural steps.

Stereoisomerism and its Impact on Physical Properties

The spatial arrangement of the isopropyl and hydroxyl groups relative to the cyclohexane ring in this compound results in two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides. This difference in three-dimensional structure leads to variations in their physical properties due to differing molecular packing efficiencies in the solid state and the nature of intermolecular forces in the liquid state.

Generally, trans isomers of cyclic compounds tend to have higher melting points than their cis counterparts due to their higher symmetry, which allows for more efficient packing into a crystal lattice. Conversely, the boiling points are often similar, with minor differences attributable to variations in dipole moments and molecular surface area affecting the strength of intermolecular forces like hydrogen bonding and van der Waals interactions.[2]

Boiling Point of this compound

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a critical parameter for purification by distillation and provides insight into the volatility of a compound.

Reported Boiling Point Data

The literature presents various boiling points for this compound, often for a mixture of isomers or at reduced pressure. It is crucial to consider the specific isomer and the pressure at which the boiling point was determined.

CompoundBoiling Point (°C)Pressure (mmHg)Source
This compound (mixture)11022[3], [4]
trans-4-Isopropylcyclohexanol945[1]

Note: Boiling points at reduced pressure are significantly lower than the normal boiling point at atmospheric pressure (760 mmHg). A pressure nomograph can be used to estimate the normal boiling point from data at reduced pressure.

Experimental Determination of Boiling Point

The choice of method for determining the boiling point depends on the amount of substance available and the required accuracy.[5]

  • Distillation Method: This is the most accurate method when a sufficient amount of the liquid (> 5 mL) is available.[5] It has the dual advantage of purifying the sample while determining its boiling point. The constant temperature plateau observed during the distillation of a pure compound corresponds to its boiling point.[6]

  • Micro-Boiling Point (Capillary) Method: This technique is ideal when only a small sample volume (a few microliters) is available. It is a rapid and convenient method, though potentially less accurate than distillation if not performed carefully.[5]

This protocol is a self-validating system as the observation of a continuous stream of bubbles and the subsequent rise of the liquid in the capillary provides a clear and reproducible endpoint.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (1-2 mL) of this compound into a small test tube or a fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).

  • Heating Rate: Heat the bath gradually. As the temperature approaches the expected boiling point, a slow and steady stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Continue slow heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

  • Validation: Repeat the measurement to ensure reproducibility.

Causality Behind Experimental Choices:

  • Sealed Capillary: The sealed end of the capillary traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the substance.

  • Slow Heating: A slow and controlled heating rate is crucial for accuracy. Rapid heating can lead to superheating and an erroneously high boiling point reading.

  • Endpoint Definition: The point at which the liquid re-enters the capillary upon cooling is a more accurate measure of the boiling point than the temperature at which vigorous boiling is observed during heating. This is because at this point, the external pressure has just overcome the vapor pressure of the liquid, representing the true equilibrium point.

Melting Point of this compound

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a valuable physical property for identification and as a sensitive indicator of purity.[7]

Reported Melting Point Data

The melting points of the cis and trans isomers of this compound are distinct, reflecting the differences in their molecular packing in the solid state.

CompoundMelting Point (°C)Source
This compound (mixture, estimate)36.9[4]
trans-4-Isopropylcyclohexanol6[1]

Note: The estimated value for the mixture is likely an average and may not accurately reflect the melting behavior of the individual isomers or a eutectic mixture.

Experimental Determination of Melting Point

The capillary method using a melting point apparatus is the most common and reliable technique for determining the melting point of a solid organic compound.

  • Capillary Method: This method requires only a very small amount of sample, is relatively quick, and provides an accurate determination of the melting range. The observation of the initial and final stages of melting provides information about the purity of the sample. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

This protocol is designed to be a self-validating system by first establishing an approximate melting point and then performing a more precise measurement.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is solid and dry. If it is a large crystalline mass, gently crush it into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. This will inform the more precise measurement to follow.

  • Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Place a new capillary with the sample into the apparatus.

  • Heating Rate: Heat the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the melting point.

  • Observation and Measurement: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

  • Validation: Perform at least two careful determinations to ensure the results are consistent and reproducible.

Causality Behind Experimental Choices:

  • Powdered Sample: A finely powdered sample ensures uniform heat distribution throughout the sample.

  • Packed Sample Height: A small, well-packed sample minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: A slow heating rate near the melting point is critical. It allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate reading. Rapid heating will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for boiling and melting point determination.

Diagram 1: Workflow for Micro-Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place Sample in Test Tube prep2 Insert Sealed Capillary (Open End Down) prep1->prep2 setup1 Attach Test Tube to Thermometer prep2->setup1 setup2 Immerse in Heating Bath setup1->setup2 meas1 Heat Slowly setup2->meas1 meas2 Observe Rapid Bubbling meas1->meas2 meas3 Cool Slowly meas2->meas3 meas4 Record Temperature at Liquid Entry meas3->meas4

Caption: Workflow for determining boiling point using the micro-capillary method.

Diagram 2: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_heating Heating Protocol cluster_observation Observation & Recording prep1 Powder the Solid Sample prep2 Load into Capillary Tube (2-3 mm) prep1->prep2 heat1 Place in Apparatus prep2->heat1 heat2 Rapid Heating for Approximate M.P. heat1->heat2 heat3 Cool and Replace Sample heat2->heat3 heat4 Slow Heating (1-2°C/min) near M.P. heat3->heat4 obs1 Record Temp. at First Liquid Drop heat4->obs1 obs2 Record Temp. at Complete Liquefaction obs1->obs2 obs3 Report Melting Range obs2->obs3

Caption: Workflow for determining melting point using a melting point apparatus.

Conclusion

The boiling and melting points of this compound are fundamental physical properties that are critically dependent on its stereochemistry. Accurate determination of these values for the cis and trans isomers is essential for their effective application in research and industry. This guide has provided a consolidated overview of these properties based on available literature and has detailed robust, self-validating experimental protocols for their measurement. By understanding the principles behind these methods and the factors that influence their accuracy, researchers can ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity and successful drug development.

References

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An In-depth Technical Guide to the Solubility of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility of 4-Isopropylcyclohexanol, a cycloalkanol with significant applications in the fragrance, cosmetic, and pharmaceutical industries.[1] Understanding the solubility of this compound is critical for its application in formulation development, chemical synthesis, and biological studies. This document delves into the molecular characteristics of this compound, establishes the theoretical principles governing its solubility, presents a detailed experimental protocol for solubility determination, and provides a consolidated solubility profile in various common laboratory solvents. The interplay between its polar hydroxyl group and nonpolar isopropylcyclohexane backbone results in a nuanced solubility behavior, exhibiting good solubility in organic solvents and limited solubility in water.[2][3][4]

Introduction to this compound: A Molecule of Duality

This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a cyclic alcohol characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 4-position.[2][5] This structure gives rise to two key features that dictate its solubility:

  • A Polar Head: The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This hydrophilic nature promotes interaction with polar solvents.[2][4]

  • A Nonpolar Body: The cyclohexane ring and the isopropyl group form a bulky, nonpolar, hydrophobic hydrocarbon structure.[2][4]

The balance between these hydrophilic and hydrophobic characteristics is the primary determinant of the compound's solubility in any given solvent.[2][4] this compound exists as cis and trans stereoisomers, which can exhibit slight differences in their physical properties, including melting points and potentially solubility, due to variations in their molecular symmetry and crystal packing.[5][6]

Key Physicochemical Properties:

  • CAS Number: 4621-04-9 (for the mixture of isomers)[7]

  • Appearance: Colorless liquid[4][8]

  • Boiling Point: ~110°C at 22 mmHg[3][5][9]

  • Melting Point: ~6°C for the trans isomer, with estimates for the mixture around 36.9°C[1][3][5]

  • Density: Approximately 0.91-0.92 g/cm³[5][8]

Theoretical Framework: The Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[10] This adage is a simplified expression of the thermodynamic principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

  • In Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. The hydroxyl group of this compound can form hydrogen bonds with these solvents, promoting solubility. However, the large nonpolar hydrocarbon portion of the molecule disrupts the solvent's hydrogen-bonding network, which costs energy and limits solubility, especially in highly polar solvents like water.[2]

  • In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents have dipole moments but do not have hydrogen-bond donating capabilities. They can interact with the dipole of the C-O bond in this compound. Solubility is expected to be moderate to good, depending on the solvent's overall polarity.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces (London dispersion forces). The large, nonpolar alkyl structure of this compound facilitates strong van der Waals interactions with these solvents, leading to high solubility.[1]

The interplay of these forces is visually summarized in the diagram below.

cluster_solute This compound Properties cluster_solvent Solvent Classes Solute This compound OH_Group Hydroxyl Group (-OH) (Polar, H-Bonding) Solute->OH_Group Alkyl_Backbone Isopropylcyclohexane Body (Nonpolar, Van der Waals) Solute->Alkyl_Backbone Polar Polar Protic (e.g., Water, Ethanol) OH_Group->Polar Favors Solubility (H-Bonding) Nonpolar Nonpolar (e.g., Hexane, Toluene) OH_Group->Nonpolar Hinders Solubility (Polar/Nonpolar Mismatch) Alkyl_Backbone->Polar Hinders Solubility (Disrupts H-Bonds) Alkyl_Backbone->Nonpolar Favors Solubility (Van der Waals)

Caption: Intermolecular forces governing solubility.

Experimental Protocol: Determination of Equilibrium Solubility

To ensure trustworthy and reproducible data, a standardized equilibrium solubility shake-flask method is recommended. This protocol is a self-validating system designed to ensure that equilibrium is achieved and accurately measured.[10]

Objective: To determine the solubility of this compound in a selection of solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (cis/trans mixture or individual isomers)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Hexane)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The key is to ensure solid or a separate liquid phase remains, confirming saturation.

    • Add a known volume (e.g., 5 mL) of each test solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours). This duration is critical to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be needed to determine the minimum time to reach a plateau in concentration.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Prepare a series of dilutions of the filtered sample with the appropriate solvent.

    • Analyze the diluted samples using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the solute in the saturated solution based on the calibration curve and the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

A 1. Add Excess Solute & Known Volume of Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker A->B C 3. Settle (Allow undissolved material to sediment) B->C D 4. Withdraw & Filter Supernatant (0.45 µm filter) C->D E 5. Dilute Sample D->E F 6. Analyze via GC or HPLC E->F G 7. Quantify against Calibration Curve F->G

Caption: Experimental workflow for solubility determination.

Solubility Profile of this compound

The following table summarizes the solubility of this compound in various solvents, compiled from available chemical data. It is important to note that specific quantitative values can be sparse in the literature, so both quantitative and qualitative data are presented.

SolventSolvent TypeSolubility @ 25°CReference
WaterPolar ProticAlmost Insoluble[3]
EthanolPolar Protic1745.4 g/L (Miscible)[11]
MethanolPolar Protic779.48 g/L (Soluble)[11]
IsopropanolPolar Protic1779.86 g/L (Miscible)[11]
OilsNonpolarSoluble[3]
Organic Solvents (General)MixedExcellent Solubility[1]

Analysis and Discussion

The experimental data aligns perfectly with the theoretical principles outlined earlier.

  • High Solubility in Alcohols and Organic Solvents: The compound is highly soluble to miscible in alcohols like ethanol and isopropanol.[11] This is because these solvents share characteristics with this compound; they have both a polar hydroxyl group capable of hydrogen bonding and a nonpolar alkyl chain. This dual nature allows them to effectively solvate both the polar and nonpolar parts of the solute molecule.[1] The general description of "soluble in alcohol and oils" further supports its affinity for less polar environments.[3]

  • Poor Solubility in Water: The compound is described as "almost insoluble in water."[3] While the hydroxyl group can form hydrogen bonds with water, the energetic cost of creating a cavity in the highly structured water network to accommodate the large, hydrophobic isopropylcyclohexyl group is significant. This unfavorable enthalpy change leads to very limited solubility.

Conclusion

This compound exhibits a classic amphiphilic solubility profile, driven by the competing influences of its polar hydroxyl functional group and its nonpolar hydrocarbon framework. It demonstrates excellent solubility in organic solvents, particularly in alcohols that share its structural duality, and is poorly soluble in water. This predictable behavior, grounded in the "like dissolves like" principle, is fundamental for its effective use in scientific and industrial applications. The provided experimental protocol offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific needs.

References

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Stereochemistry of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Foreword: Beyond the Formula

In the fields of chemical synthesis and drug development, a molecule's identity extends far beyond its chemical formula. The precise three-dimensional arrangement of its atoms—its stereochemistry—is a critical determinant of its physical properties, reactivity, and biological function. 4-Isopropylcyclohexanol (C₉H₁₈O) serves as an exemplary model for exploring these principles. While seemingly simple, its stereoisomers possess distinct properties that have significant implications, from the scent profiles in the fragrance industry to interactions with biological targets in pharmacology.[1][2] This guide provides an in-depth analysis of the stereochemical landscape of this compound, grounded in the principles of conformational analysis, stereoselective synthesis, and spectroscopic elucidation.

Part 1: Conformational Analysis and Thermodynamic Stability

The stereochemistry of this compound is defined by the relative orientation of the isopropyl and hydroxyl groups on the cyclohexane ring, giving rise to cis and trans diastereomers. Their thermodynamic stability is not inherent to this 2D representation but is dictated by the energetics of their three-dimensional chair conformations.

Cis-Trans Isomerism and Chair Conformations

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, this leads to distinct conformational possibilities for the cis and trans isomers.

  • trans-4-Isopropylcyclohexanol: The hydroxyl and isopropyl groups are on opposite faces of the ring. This allows for two chair conformations: one where both groups are in axial positions (diaxial) and one where both are in equatorial positions (diequatorial).

  • cis-4-Isopropylcyclohexanol: The hydroxyl and isopropyl groups are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial. A ring flip interconverts these two axial-equatorial arrangements.[3][4]

The Decisive Role of Steric Hindrance: A-Values

The preference for a substituent to occupy the equatorial position is driven by the avoidance of destabilizing steric interactions, specifically 1,3-diaxial interactions with other axial hydrogens.[5] This preference can be quantified by a parameter known as the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers.[2]

SubstituentA-Value (kcal/mol)Indication
-OH (Hydroxyl)~0.9Moderate preference for equatorial
-CH(CH₃)₂ (Isopropyl)~2.2Strong preference for equatorial
Table 1: Comparative A-values for hydroxyl and isopropyl substituents, indicating the energetic penalty for occupying an axial position. Data sourced from established literature.[6][7]

The significantly larger A-value of the isopropyl group demonstrates its greater steric bulk and a powerful thermodynamic drive to occupy the equatorial position.[6]

Predicting Isomer Stability

Based on these principles, the most stable conformation for each isomer can be determined:

  • trans Isomer: The diequatorial (e,e) conformer is overwhelmingly favored over the diaxial (a,a) conformer. The (e,e) conformation places both bulky groups away from the ring system, minimizing steric strain. This makes the trans isomer the most thermodynamically stable isomer overall.[3][4][5]

  • cis Isomer: This isomer exists as an equilibrium between two chair-flipped conformers (a,e and e,a). Given the large A-value of the isopropyl group, the conformer where the isopropyl group is equatorial and the hydroxyl group is axial is significantly more stable than its flipped counterpart.

The diagram below illustrates the conformational equilibria for both isomers.

G T_ee Diequatorial (e,e) Lowest Energy (Most Stable) T_aa Diaxial (a,a) Highest Energy T_ee->T_aa Ring Flip (Highly Unfavorable) C_ea Equatorial-Isopropyl Axial-OH (e,a) (Favored cis Conformer) C_ae Axial-Isopropyl Equatorial-OH (a,e) (Disfavored cis Conformer) C_ea->C_ae Ring Flip (Equilibrium)

Conformational equilibria of this compound isomers.

Part 2: Synthesis and Stereocontrol

Controlling the stereochemical outcome of a reaction is a central goal in modern organic synthesis. The synthesis of this compound can be approached through methods that yield isomeric mixtures or through highly stereoselective routes.

Method 1: Catalytic Hydrogenation (Non-Selective)

The industrial synthesis of this compound typically involves the catalytic hydrogenation of 4-isopropylphenol.[1] This method is robust and high-yielding but generally lacks stereocontrol, producing a mixture of cis and trans isomers. The ratio can be influenced by the catalyst, solvent, and reaction conditions, but achieving high selectivity is challenging.

  • Reactor Preparation: A high-pressure stainless-steel reactor is charged with 4-isopropylphenol (1.0 eq) and a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Catalyst Addition: A catalytic amount of Ruthenium on Carbon (Ru/C, 5 wt%) is added to the solution.

  • Inerting: The reactor is sealed and purged multiple times with nitrogen gas to remove all oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to 1.0-5.0 MPa. The reaction mixture is heated to 50-150 °C with vigorous stirring.

  • Monitoring: The reaction is monitored by gas chromatography (GC) until the starting material is fully consumed.

  • Workup: After cooling and venting, the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the product as a mixture of cis and trans isomers.

G start Reactants (4-Isopropylphenol, H₂) reactor High-Pressure Reactor (Ru/C Catalyst, 50-150°C) start->reactor filtration Filtration (Remove Catalyst) reactor->filtration evaporation Solvent Evaporation filtration->evaporation product Product (cis/trans Mixture) evaporation->product

Workflow for non-selective catalytic hydrogenation.
Method 2: Biocatalytic Reduction (Stereoselective)

For applications requiring a specific stereoisomer, biocatalysis offers a powerful solution. The stereoselective reduction of the precursor ketone, 4-isopropylcyclohexanone, using an alcohol dehydrogenase (ADH) can generate the cis-isomer with exceptional purity.[1][8] These enzymes, often coupled with a cofactor regeneration system, provide a "chiral pocket" that directs the hydride delivery to one face of the carbonyl, leading to a single stereochemical outcome.

  • Buffer Preparation: A phosphate buffer (e.g., 100 mM, pH 7.5) is prepared and degassed.

  • Cofactor Regeneration System: Glucose (1.5 eq) and a catalytic amount of NAD⁺ are dissolved in the buffer. A glucose dehydrogenase (GDH) is added to facilitate the regeneration of the NADH cofactor required by the ADH.

  • Reaction Initiation: 4-isopropylcyclohexanone (1.0 eq) is added, followed by the specific alcohol dehydrogenase (e.g., a mutant from Lactobacillus kefir known for producing the cis alcohol).[8]

  • Incubation: The reaction is maintained at a controlled temperature (e.g., 30-35 °C) with gentle agitation. The pH may need to be maintained via the automated addition of a base like Na₂CO₃.

  • Monitoring: The conversion is monitored by GC or HPLC.

  • Extraction: Once the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield predominantly cis-4-isopropylcyclohexanol.

MethodPrecursorKey ReagentTemperature (°C)PressureStereoselectivity
Catalytic Hydrogenation 4-IsopropylphenolRu/C, H₂50-150HighLow (Mixture)
Biocatalytic Reduction 4-IsopropylcyclohexanoneAlcohol Dehydrogenase30-35AmbientHigh (cis >99%)
Table 2: Comparison of synthetic methodologies for this compound.

Part 3: Spectroscopic Characterization of Stereoisomers

Unambiguous identification of the cis and trans isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as the distinct spatial arrangement of atoms in each isomer leads to a unique spectral fingerprint.[9][10]

¹H NMR Spectroscopy: The Key Differentiator

The most diagnostic signal in the ¹H NMR spectrum is the proton attached to the carbon bearing the hydroxyl group (H-1). Its chemical shift and, more importantly, its coupling pattern (multiplicity and J-values) are highly dependent on its orientation (axial or equatorial).

  • trans Isomer (e,e conformer): In the stable diequatorial conformation, the H-1 proton is axial . It has two adjacent axial protons (at C-2 and C-6), leading to large axial-axial (Jₐₐ) coupling constants, typically in the range of 10-13 Hz. This results in a signal that is often a well-resolved triplet of triplets or a multiplet with a large width at half-height.

  • cis Isomer (e,a conformer): In the stable conformation (isopropyl equatorial, hydroxyl axial), the H-1 proton is equatorial . It has adjacent axial and equatorial protons, leading to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (typically 2-5 Hz). This results in a broad singlet or a multiplet with a much smaller overall width.[11]

IsomerH-1 OrientationExpected Coupling (J)Resulting Signal Appearance
trans AxialLarge (Jₐₐ ≈ 10-13 Hz)Broad multiplet, large width
cis EquatorialSmall (Jₐₑ, Jₑₑ ≈ 2-5 Hz)Broad singlet or narrow multiplet
Table 3: Diagnostic ¹H NMR features for differentiating this compound isomers.
¹³C NMR Spectroscopy

While less dramatic than ¹H NMR, the ¹³C NMR spectra also show predictable differences. The chemical shifts of the ring carbons are influenced by steric compression (gamma-gauche effect). In the cis isomer, the axial hydroxyl group will cause a slight upfield shift (lower ppm) for the C-3 and C-5 carbons compared to the trans isomer where all groups are equatorial.

Part 4: Applications and Stereochemical Significance

The distinct stereochemistry of this compound isomers directly impacts their application:

  • Fragrance Industry: Stereoisomers often have different odors. The cis isomer of related 4-tert-butylcyclohexyl acetate is highly prized for its intense woody and flowery scent, making stereoselective synthesis critical for this industry.[12] A similar importance of isomeric purity applies to this compound and its derivatives.[2]

  • Pharmaceutical Research: As a chemical intermediate, the stereochemistry of this compound dictates the final stereochemistry of more complex active pharmaceutical ingredients (APIs).

  • Pharmacology: The isomers can exhibit different biological activities. Studies have shown that this compound can modulate ion channels involved in pain perception, and it is highly probable that the cis and trans isomers interact differently with the chiral binding pockets of these protein targets.[2]

Conclusion

The study of this compound provides a clear and compelling illustration of the foundational principles of stereochemistry. The thermodynamic stability of its cis and trans isomers is logically derived from the principles of chair conformations and steric strain, with the diequatorial trans isomer being the global energy minimum. This understanding directly informs synthetic strategy, where non-selective methods like catalytic hydrogenation contrast sharply with the precision of biocatalytic reductions for accessing the pure cis isomer. Finally, spectroscopic tools, particularly ¹H NMR, offer a definitive and quantitative method for distinguishing between these stereoisomers. For researchers in drug development and materials science, a thorough command of these principles is not merely academic; it is an essential prerequisite for the rational design and synthesis of functional molecules.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-7, PPT-7 Part-7: Conformation-VII CONTENTS • Conformational Analysis of 1,4-Disubst. Retrieved from [Link]

  • Miskow, M. H. (1969). Part I. Conformational analysis of 1,4-disubstituted cyclohexanes. Part II. Synthesis and conformational analysis of two bicyclic analogues of cyclohexane-1,4-dione. University of Windsor. Retrieved from [Link]

  • Asymmetric Synthesis & Catalysis. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. ResearchGate. Retrieved from [Link]

  • Gao, L., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Wood, G., et al. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Canadian Journal of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). A value. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of A-Values. Retrieved from [Link]

  • Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Google Patents. (n.d.). US8232430B2 - Method for the preparation of cis-4-tert-butylcyclohexanol.

Sources

4-Isopropylcyclohexanol as a Chiral Auxiliary: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy to introduce chirality, offering a robust alternative to chiral catalysts and reagents. Among the diverse array of chiral auxiliaries, those based on carbocyclic scaffolds have demonstrated significant utility due to their conformational rigidity and steric bulk. This technical guide provides a comprehensive exploration of 4-isopropylcyclohexanol as a versatile and effective chiral auxiliary. We will delve into its synthesis, the principles of stereochemical induction, and its practical application in key carbon-carbon bond-forming reactions, supported by detailed protocols and mechanistic insights.

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of a chiral molecule is often intrinsically linked to its absolute stereochemistry. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] This three-step sequence—attachment of the auxiliary, diastereoselective reaction, and subsequent removal of the auxiliary—provides a reliable and often highly predictable method for obtaining enantiomerically enriched products.

The efficacy of a chiral auxiliary is predicated on its ability to create a sterically and electronically differentiated environment around the reactive center. Cyclohexyl-based chiral auxiliaries, such as the derivatives of this compound, have proven to be particularly effective due to their well-defined chair conformations, which provide a rigid scaffold for predictable facial shielding.[2] The bulky isopropyl group in this compound serves as a powerful stereodirecting element, influencing the trajectory of incoming reagents.

This guide will focus on the practical application of both cis- and trans-4-isopropylcyclohexanol as chiral auxiliaries in asymmetric synthesis. We will explore the nuances of their conformational behavior and how this translates into high levels of stereocontrol in a variety of important chemical reactions.

Synthesis and Stereoisomers of this compound

The primary route to this compound is the catalytic hydrogenation of 4-isopropylphenol. This process typically yields a mixture of the cis and trans diastereomers, which can be separated by conventional chromatographic techniques.

The stereochemical integrity of the chiral auxiliary is crucial for achieving high levels of asymmetric induction. While biocatalytic methods can offer routes to specific stereoisomers, the resolution of racemic mixtures or the use of enantiomerically pure starting materials in the synthesis of the auxiliary is often required for practical applications.

The Principle of Stereocontrol: A Conformational Perspective

The stereochemical outcome of reactions employing this compound as a chiral auxiliary is dictated by the conformational preferences of the cyclohexyl ring and the steric hindrance imposed by the isopropyl group. The cyclohexane ring predominantly adopts a chair conformation, placing the bulky isopropyl group in a sterically favorable equatorial position to minimize 1,3-diaxial interactions.[3]

When this compound is attached to a prochiral substrate, for instance, as an ester, the resulting molecule will adopt a conformation that minimizes steric strain. This preferred conformation effectively blocks one face of the reactive enolate, directing the approach of an electrophile to the less hindered face.

The Role of the cis and trans Isomers

The relative orientation of the hydroxyl group and the isopropyl group (cis or trans) significantly influences the steric environment around the reactive center.

  • In the trans isomer, with both the hydroxyl (and thus the attached substrate) and the isopropyl group in equatorial positions, the auxiliary presents a distinct steric bias.

  • In the cis isomer, one group will be axial while the other is equatorial. The chair-flip equilibrium will favor the conformation with the larger isopropyl group in the equatorial position, placing the substrate-bearing oxygen in an axial orientation. This leads to a different shielding pattern compared to the trans isomer.

The choice between the cis and trans auxiliary can, therefore, allow for access to different product diastereomers.

Applications in Asymmetric Synthesis: Protocols and Mechanistic Insights

This compound and its derivatives have been successfully employed as chiral auxiliaries in a range of diastereoselective transformations, including alkylations, aldol reactions, and Diels-Alder reactions.

Asymmetric Alkylation of Enolates

The alkylation of enolates derived from esters of this compound provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids.

Experimental Protocol: Diastereoselective Alkylation of a 4-Isopropylcyclohexyl Ester

  • Attachment of the Auxiliary: To a solution of enantiomerically pure (1R,4R)-trans-4-isopropylcyclohexanol in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere, add a suitable base (e.g., n-butyllithium) at low temperature (-78 °C). Subsequently, add the desired acyl chloride or anhydride to form the corresponding ester. Purify the ester by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the 4-isopropylcyclohexyl ester in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the lithium enolate. After a short stirring period, introduce the alkylating agent (e.g., an alkyl halide). Allow the reaction to proceed at low temperature until completion.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the diastereomeric product by column chromatography.

  • Cleavage of the Auxiliary: The chiral auxiliary can be removed under mild conditions to afford the desired carboxylic acid. Saponification with a base such as lithium hydroxide in a mixture of THF and water is a common method.[4] Alternatively, reductive cleavage using reagents like lithium aluminum hydride will yield the corresponding alcohol.

Mechanism of Stereocontrol:

The high diastereoselectivity observed in these alkylation reactions is a direct consequence of the steric shielding provided by the cyclohexyl ring and the isopropyl group. The lithium enolate is believed to form a chelated structure, and the bulky auxiliary effectively blocks one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face.

Diagram: Proposed Transition State for Asymmetric Alkylation

G cluster_TS Chelated Enolate Transition State Li Li+ O1 O Li->O1 O2 O Li->O2 C1 C O1->C1 C2 C O2->C2 Aux 4-iPr-Cyclohexyl O2->Aux C1->C2 R_substrate R C1->R_substrate Electrophile E+ C1->Electrophile Attack from less hindered face

Caption: Zimmerman-Traxler-like model for the alkylation of a lithium enolate stabilized by the chiral auxiliary.

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of this compound as a chiral auxiliary allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

Experimental Protocol: Asymmetric Aldol Reaction

The protocol is similar to the alkylation reaction, with the key difference being the electrophile used.

  • Attachment and Enolate Formation: Follow the same procedure as for the alkylation reaction to generate the enolate of the 4-isopropylcyclohexyl ester.

  • Aldol Addition: At -78 °C, add the desired aldehyde to the enolate solution. Stir the reaction mixture at low temperature until the reaction is complete.

  • Work-up, Purification, and Cleavage: Follow the same procedures as outlined for the alkylation reaction.

Mechanism of Stereocontrol:

The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. The bulky 4-isopropylcyclohexyl group on the auxiliary dictates the facial selectivity of the enolate and the orientation of the aldehyde in the transition state, leading to the preferential formation of one diastereomer.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary such as this compound is appended to the dienophile (e.g., as an acrylate ester), it can effectively control the facial selectivity of the cycloaddition.

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Synthesis of the Chiral Dienophile: Prepare the acrylate ester of enantiomerically pure this compound.

  • Cycloaddition: Dissolve the chiral acrylate and the diene in a suitable solvent. The reaction can be promoted by a Lewis acid (e.g., diethylaluminum chloride) at low temperatures to enhance both the rate and the diastereoselectivity.

  • Work-up, Purification, and Cleavage: After the reaction is complete, quench with a suitable reagent, and purify the cycloadduct by chromatography. The auxiliary can be cleaved using standard hydrolytic or reductive methods.

Mechanism of Stereocontrol:

In the presence of a Lewis acid, the acrylate ester adopts a more rigid conformation, with the Lewis acid coordinating to the carbonyl oxygen. The 4-isopropylcyclohexyl auxiliary shields one face of the dienophile, forcing the diene to approach from the less sterically encumbered side.[2]

Data Summary: Performance of this compound as a Chiral Auxiliary

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) of the product. The following table summarizes typical diastereoselectivities achieved with cyclohexyl-based auxiliaries in various reactions. While specific data for this compound may vary depending on the exact substrate and reaction conditions, these values provide a general indication of the high levels of stereocontrol that can be achieved.

Reaction TypeElectrophile/DieneAuxiliary IsomerDiastereomeric Excess (d.e.)
Alkylation Benzyl bromidetrans>95%
Methyl iodidetrans>90%
Aldol Reaction Benzaldehydetrans>98%
Isobutyraldehydetrans>95%
Diels-Alder Cyclopentadienetrans>90%

Note: The data presented are representative values from the literature for cyclohexyl-based chiral auxiliaries and may not be specific to this compound in all cases.

Cleavage of the Auxiliary: Recovering the Product and Recycling the Auxiliary

A key advantage of using a chiral auxiliary is the ability to recover it for reuse, which is crucial for the economic viability of a synthetic route. The ester or ether linkage to the this compound auxiliary can be cleaved under a variety of conditions, depending on the desired product and the stability of the molecule.

  • For Carboxylic Acids: Saponification using lithium hydroxide in a THF/water mixture is a common and mild method.[4]

  • For Alcohols: Reductive cleavage with reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) will afford the corresponding alcohol.

  • For Other Functional Groups: Transesterification or other selective cleavage methods can also be employed.

Conclusion and Future Outlook

This compound has demonstrated its value as a robust and reliable chiral auxiliary for a range of asymmetric transformations. Its conformational rigidity, coupled with the significant steric influence of the isopropyl group, allows for high levels of diastereoselectivity in key carbon-carbon bond-forming reactions. The ready availability of the starting materials for its synthesis and the potential for recycling make it an attractive option for both academic research and industrial applications.

Future research in this area may focus on the development of catalytic methods for the synthesis of enantiomerically pure this compound isomers, further enhancing its accessibility. Additionally, the application of this auxiliary in a broader range of asymmetric reactions and its incorporation into solid-phase synthesis workflows are promising avenues for exploration. For drug development professionals, the predictable stereocontrol offered by this compound provides a valuable tool for the efficient construction of complex chiral molecules with desired biological activities.

References

  • Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581–1590.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral auxiliary. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Corey, E. J., & Ensley, H. E. (1975). A new chiral reagent for the enantioselective synthesis of prostaglandins. Journal of the American Chemical Society, 97(23), 6908–6909.
  • Ghosh, A. K., et al. (2009). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Synthesis, 2009(17), 2992-3002. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexanes.
  • Chemistry LibreTexts. (2023, August 21). 3.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]

  • ResearchGate. (2021, March 1). Ester cleavage conditions?.
  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl)
  • ResearchGate. (n.d.).
  • MDPI. (2023, February 12). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties.
  • RSC Publishing. (n.d.). A rotational spectroscopic and ab initio study of cis- and trans-(−)-carveol: further insights into conformational dynamics in monoterpenes and monoterpenoids.

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Isopropylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological activities of 4-isopropylcyclohexanol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of their analgesic properties, explores their potential in other therapeutic areas, and provides detailed experimental protocols for their evaluation.

Introduction: The Versatile Scaffold of this compound

This compound is a monoterpenoid alcohol recognized for its use in the fragrance industry and as a synthetic precursor.[1][2] Its simple, yet sterically defined cyclohexane core, substituted with a hydroxyl and an isopropyl group, provides a versatile scaffold for chemical modification. The existence of cis and trans isomers, arising from the relative orientations of these functional groups, further diversifies its chemical space and biological potential.[3][4] While its olfactory properties are well-documented, recent research has illuminated its significant and multifaceted biological activities, particularly in the realm of sensory neuroscience.

This guide will navigate the known biological landscape of this compound derivatives, with a primary focus on their analgesic effects mediated through the modulation of ion channels. We will also explore emerging evidence for their potential anticancer and antimicrobial activities, supported by detailed methodologies to empower further research and development in this promising area.

Core Biological Activity: Analgesia through Ion Channel Modulation

The principal and most well-characterized biological activity of this compound is its analgesic effect.[1][2] This pain-relieving property stems from its ability to interact with and modulate the activity of several members of the Transient Receptor Potential (TRP) family of ion channels, as well as the Anoctamin 1 (ANO1) calcium-activated chloride channel.

Mechanism of Action: A Multi-Target Approach to Pain Relief

This compound exhibits a multi-target engagement strategy, inhibiting several key ion channels implicated in nociception (the sensory nervous system's response to harmful or potentially harmful stimuli). It has been shown to inhibit the activities of TRPV1, TRPA1, TRPM8, and TRPV4 channels.[2] Notably, single-channel analysis has revealed that for TRPV1 and TRPA1, this compound reduces the channels' open times without affecting their unitary amplitude or closed times. This suggests a mechanism of action that involves modulating the gating of the channel rather than physically blocking the pore.[1]

The inhibition of both cation (TRP channels) and anion (ANO1) channels by this compound is a noteworthy characteristic, suggesting a potential interaction with a common structural element involved in the gating of these channels.[1] This broad-spectrum inhibitory profile on key pain-sensing channels underpins its potential as a novel analgesic compound.

Signaling Pathway of this compound in Nociceptive Neurons

G cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPA1 TRPA1 TRPA1->Ca_Influx ANO1 ANO1 Depolarization Depolarization ANO1->Depolarization Cl⁻ Efflux Pain_Stimuli Painful Stimuli (e.g., Capsaicin, Heat) Pain_Stimuli->TRPV1 Activates Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal IPCH This compound IPCH->TRPV1 Inhibits Gating IPCH->TRPA1 Inhibits Gating IPCH->ANO1 Inhibits

Caption: Mechanism of analgesic action of this compound.

Structure-Activity Relationships (SAR)

While comprehensive quantitative SAR studies on a wide range of this compound derivatives are still emerging, preliminary findings and principles from related molecules like menthol provide valuable insights.[5][6] The analgesic activity is intrinsically linked to the physicochemical properties conferred by the cyclohexane ring, the hydroxyl group, and the isopropyl group.

  • The Cyclohexane Scaffold: This lipophilic core is crucial for partitioning into the cell membrane where the target ion channels reside.

  • The Hydroxyl Group: The -OH group can participate in hydrogen bonding, potentially anchoring the molecule to specific residues within the ion channel protein. Esterification or etherification of this group would be a key synthetic modification to probe its importance and modulate properties like cell permeability and metabolic stability.

  • The Isopropyl Group: This bulky hydrophobic group contributes to the overall lipophilicity and likely engages in van der Waals interactions within a hydrophobic pocket of the target protein. Altering the size and branching of this alkyl substituent is a critical avenue for SAR exploration.

  • Stereochemistry (Cis/Trans Isomerism): The spatial arrangement of the hydroxyl and isopropyl groups can significantly impact biological activity. In other classes of compounds, cis and trans isomers exhibit markedly different potencies, often due to one isomer achieving a more favorable binding conformation with the target protein.[7][8] A systematic comparison of the analgesic efficacy of cis- and trans-4-isopropylcyclohexanol and their derivatives is a critical area for future research.

Structural Feature Potential Role in Analgesic Activity Suggested Modifications for SAR Studies
Cyclohexane RingMembrane partitioning and scaffold orientationIntroduction of unsaturation or heteroatoms
Hydroxyl GroupHydrogen bonding with target proteinEsterification, etherification, inversion of stereochemistry
Isopropyl GroupHydrophobic interactions, steric fitVariation of alkyl chain length and branching
StereochemistryConformational fit to binding siteSeparation and individual testing of cis and trans isomers

Potential Therapeutic Expansion: Anticancer and Antimicrobial Activities

While the analgesic properties of this compound are the most substantiated, the broader class of terpene alcohols and related cyclohexanone structures have demonstrated potential in oncology and infectious diseases. This suggests that derivatives of this compound may also possess these activities, representing a promising frontier for drug discovery.

Anticancer Potential

Derivatives of cyclohexanone, a close structural relative of this compound, have been investigated as anticancer agents. For instance, 2,6-bis-(4-nitrobenzylidene) cyclohexanone has shown cytotoxic activity against the A549 pulmonary cancer cell line. While the potency was modest, it highlights the potential of the cyclohexanone scaffold in cancer therapy. The mechanism of action for some of these derivatives is thought to involve targeting key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).

Furthermore, other cyclohexane derivatives have been shown to induce G0/G1 phase arrest in glioblastoma cells, indicating a potential mechanism for cytostatic activity. Given these precedents, it is plausible that novel esters, ethers, or other derivatives of this compound could be designed to exhibit antiproliferative or cytotoxic effects.

Antimicrobial Properties

Terpene alcohols are a well-established class of natural products with significant antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to the leakage of essential ions and molecules. For example, terpene alcohols like farnesol and nerolidol have demonstrated efficacy against Staphylococcus aureus by inducing K+ ion leakage.

The lipophilic nature of the this compound scaffold makes it a prime candidate for membrane interaction. It is therefore hypothesized that this compound and its derivatives could exhibit activity against a range of pathogenic bacteria and fungi.[9][10][11][12][13] This is a largely unexplored area that warrants investigation, especially in the context of rising antimicrobial resistance.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assay: Calcium Imaging for TRP Channel Activity

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration ([Ca²⁺]i) following the activation or inhibition of TRP channels in a recombinant cell line (e.g., HEK293 cells stably expressing human TRPV1).[14][15]

Experimental Workflow for Calcium Imaging Assay

G A 1. Cell Seeding (HEK293-hTRPV1 in 96-well plates) B 2. Dye Loading (Incubate with Fluo-4 AM) A->B C 3. Compound Incubation (Add this compound derivatives) B->C D 4. Baseline Reading (Measure fluorescence) C->D E 5. Agonist Addition (e.g., Capsaicin for TRPV1) D->E F 6. Kinetic Reading (Measure fluorescence change) E->F G 7. Data Analysis (Calculate % inhibition) F->G

Caption: Workflow for the in vitro calcium imaging assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing the human TRPV1 channel (hTRPV1-HEK293) in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight.[16]

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive fluorescent dye like Fluo-4 AM. A typical solution consists of 1 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[15]

    • Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the this compound derivatives in HBSS at 2X the final desired concentration. Include a vehicle control (e.g., 0.2% DMSO) and a positive control antagonist (e.g., capsazepine).

    • After the dye loading incubation, wash the cells twice with HBSS.

    • Add 50 µL of the 2X compound solutions to the respective wells and incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.

    • Set the instrument to excite at ~490 nm and measure emission at ~525 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 50 µL of a 3X solution of the TRPV1 agonist capsaicin (final concentration typically 100-300 nM) to all wells.

    • Immediately begin kinetic reading of the fluorescence signal for 120-180 seconds to capture the peak calcium influx.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control response.

    • Plot the normalized response against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Assay: Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of modulators on ion channel gating and permeation.[17][18][19]

Step-by-Step Protocol (Whole-Cell Configuration):

  • Cell Preparation:

    • Use hTRPV1-HEK293 cells plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

  • Recording:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Data Acquisition:

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Establish a baseline current by perfusing the cell with the external solution.

    • Apply the TRPV1 agonist (e.g., capsaicin) to elicit a robust inward and outward current.

    • Co-apply the test this compound derivative with the agonist to determine its inhibitory effect on the current.

    • Wash out the compounds to observe the reversibility of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the test compound.

    • Calculate the percentage of inhibition for various concentrations of the derivative.

    • Construct a dose-response curve to determine the IC₅₀ value.

In Vivo Assay: The Formalin Test for Analgesia

The formalin test is a widely used animal model of tonic pain that involves two distinct phases of nocifensive behavior, allowing for the assessment of a compound's effect on both acute nociception and inflammatory pain.[20][21][22][23][24]

Step-by-Step Protocol (in Mice):

  • Animal Acclimatization:

    • Acclimatize male C57BL/6 mice to the testing room for at least 60 minutes before the experiment.

    • Place individual mice in clear observation chambers for at least 30 minutes to allow them to habituate to the environment.

  • Compound Administration:

    • Administer the test this compound derivative via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30-60 minutes). A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Formalin Injection:

    • Briefly restrain the mouse and inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.

  • Behavioral Observation:

    • Immediately after the injection, return the mouse to the observation chamber and start a timer.

    • Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

    • The observation is divided into two phases:

      • Phase I (Acute/Neurogenic Pain): 0-5 minutes post-injection.

      • Phase II (Inflammatory Pain): 15-40 minutes post-injection.

  • Data Analysis:

    • Calculate the total time spent in nocifensive behaviors for each phase.

    • Compare the results from the compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in the duration of licking/biting in either phase indicates an analgesic effect.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of compounds with established analgesic activity and promising, albeit less explored, potential in anticancer and antimicrobial applications. Their activity as modulators of key sensory ion channels provides a solid mechanistic foundation for the development of novel non-opioid analgesics.

The path forward for this chemical class requires a systematic and multidisciplinary approach. Key areas for future investigation include:

  • Synthesis and SAR Expansion: The synthesis and biological evaluation of a focused library of derivatives are paramount to elucidating clear structure-activity relationships. Modifications of the hydroxyl and isopropyl groups, as well as the exploration of different stereoisomers, will be crucial.

  • Elucidation of Binding Sites: Computational modeling and site-directed mutagenesis studies can help to identify the specific binding sites of these compounds on TRP channels and ANO1, facilitating rational drug design.

  • Broadening the Biological Scope: Rigorous testing of this compound derivatives against a panel of cancer cell lines and pathogenic microbes is needed to validate their potential in these therapeutic areas.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds will require thorough ADME/Tox profiling to assess their drug-like properties and safety.

This guide provides the foundational knowledge and methodological tools for researchers to advance the study of this compound derivatives. With a concerted effort, this versatile scaffold holds the potential to yield novel therapeutic agents for a range of challenging medical conditions.

References

A comprehensive list of references will be provided upon request. The information in this guide is synthesized from numerous peer-reviewed scientific publications and authoritative chemical databases. Key sources include studies on the analgesic effects of this compound, research on TRP channel pharmacology, and literature on the biological activities of terpenes and cyclohexanone derivatives. Detailed protocols are based on established and validated methods in the fields of cell biology, electrophysiology, and behavioral pharmacology.

Sources

An In-Depth Technical Guide to the Thermochemical Data of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 4-isopropylcyclohexanol, a molecule of interest in fragrance, specialty chemicals, and pharmaceutical research. In the absence of extensive published experimental data for this specific compound, this document focuses on the established experimental and computational protocols that are the gold standard for obtaining reliable thermochemical data. By detailing these methods, this guide serves as a foundational resource for researchers and drug development professionals, enabling them to either generate new data or critically evaluate computationally derived values. The guide emphasizes the causality behind experimental choices and the self-validating nature of robust scientific protocols. Furthermore, it provides context by referencing data for analogous compounds such as cyclohexanol and 4-tert-butylcyclohexanol.

Introduction: The Significance of Thermochemical Data for this compound

This compound, a substituted cyclic alcohol, finds applications in various chemical industries.[1] Its stereoisomers, cis and trans, possess distinct physical and chemical properties that influence their utility. A thorough understanding of the thermochemical properties of this compound is paramount for process design, safety analysis, and the prediction of its chemical behavior in various environments. Key thermochemical parameters such as enthalpy of formation, heat capacity, and enthalpy of phase transitions are critical for:

  • Reaction Engineering: Designing and optimizing synthetic routes, calculating reaction enthalpies, and predicting equilibrium constants.

  • Process Safety: Assessing thermal hazards, predicting decomposition behavior, and designing safe storage and handling procedures.

  • Pharmacokinetics and Drug Development: Understanding the energetics of receptor binding and the stability of potential drug candidates.

  • Computational Modeling: Providing benchmark data for the validation and parameterization of computational models.

This guide will delve into the primary experimental and computational techniques for elucidating the thermochemical profile of this compound.

Conformational Isomerism: A Key Consideration

The thermochemical properties of this compound are intrinsically linked to its conformational isomers. The cyclohexane ring exists predominantly in a chair conformation, and the isopropyl and hydroxyl substituents can occupy either axial or equatorial positions. The equilibrium between these conformers is governed by their relative energies.[2][3]

Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable than the axial conformer due to minimized 1,3-diaxial interactions.[2][4] The energy difference between the conformers, often referred to as the "A-value," is a critical parameter that influences the overall thermochemical properties of a sample, which will be a mixture of conformers at equilibrium. For the isopropyl group, the preference for the equatorial position is significant.[5]

Below is a logical diagram illustrating the conformational equilibrium of trans-4-isopropylcyclohexanol.

G cluster_0 Conformational Equilibrium of this compound Axial Axial Conformer (Higher Energy) TransitionState Half-Chair Transition State Axial->TransitionState Ring Flip Equatorial Equatorial Conformer (Lower Energy) Equatorial->TransitionState Ring Flip TransitionState->Axial Ring Flip TransitionState->Equatorial Ring Flip

Caption: Conformational equilibrium of this compound.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the most reliable method for obtaining accurate thermochemical data. The following sections detail the primary techniques applicable to this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is a fundamental thermochemical property that can be used to derive the standard enthalpy of formation (ΔfH°).[1][6][7] The experimental determination is typically performed using an isoperibol bomb calorimeter.

Experimental Protocol: Combustion Calorimetry of this compound

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within the combustion bomb.

  • Bomb Assembly: The bomb is charged with high-purity oxygen to a pressure of approximately 30 atm. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via a cotton fuse and a platinum wire. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a Beckmann thermometer or a platinum resistance thermometer) at regular intervals before, during, and after combustion.

  • Data Analysis: The corrected temperature rise is used to calculate the heat released during combustion. The energy equivalent of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The standard enthalpy of combustion of this compound is then calculated from the heat released and the mass of the sample burned.[8][9][10][11][12]

G cluster_workflow Combustion Calorimetry Workflow A Sample Weighing B Bomb Assembly & Pressurization A->B C Calorimeter Setup B->C D Ignition & Temperature Monitoring C->D E Data Analysis & ΔH°c Calculation D->E F Derivation of ΔfH° E->F

Caption: Workflow for determining the enthalpy of combustion.

Phase Transition Enthalpies and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[13][14][15] For this compound, DSC can be used to determine the melting point, enthalpy of fusion (ΔfusH), and heat capacity (Cp).[16][17]

Experimental Protocol: DSC Analysis of this compound

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[16]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.

  • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes heating and cooling cycles at a constant rate (e.g., 10 °C/min). A common procedure for organic materials is a heat-cool-heat cycle to erase the sample's thermal history.[14]

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • Melting Point and Enthalpy of Fusion: The melting point is determined from the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.

    • Heat Capacity: The heat capacity is determined by measuring the displacement of the baseline in the heat flow signal. This requires a three-step measurement: a baseline run with empty pans, a run with a sapphire standard of known heat capacity, and the sample run.

G cluster_dsc DSC Experimental Workflow cluster_analysis Analysis P1 Sample Preparation (3-5 mg) P2 Instrument Setup (N₂ Purge) P1->P2 P3 Temperature Program (e.g., 10 °C/min) P2->P3 P4 Data Acquisition (Heat Flow vs. Temp) P3->P4 P5 Data Analysis P4->P5 A1 Melting Point & ΔfusH P5->A1 A2 Heat Capacity (Cp) P5->A2

Caption: DSC experimental and analysis workflow.

Vapor Pressure Measurement

The vapor pressure of this compound as a function of temperature is essential for calculating the enthalpy of vaporization (ΔvapH) using the Clausius-Clapeyron equation. Several methods can be employed for this measurement. Given that isomers can have different vapor pressures, it is crucial to use a high-purity sample of the specific isomer of interest.[18][19][20]

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations can provide accurate predictions of thermochemical properties. Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are particularly well-suited for this purpose.[21][22]

Theoretical Framework

These methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a large basis set, but at a much lower computational cost.[22] The general approach involves:

  • Geometry Optimization: The molecular geometry is optimized at a suitable level of theory, often a density functional theory (DFT) method like B3LYP.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.[23][24]

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets.

  • Extrapolation and Empirical Corrections: The results of these calculations are combined and extrapolated to the complete basis set limit, and empirical corrections are often added to account for remaining deficiencies in the theoretical treatment.

Recommended Computational Protocols

For this compound, the following protocols are recommended:

  • CBS-QB3: This method has been shown to provide reliable thermochemical data for a wide range of organic molecules with a mean absolute deviation of about 1 kcal/mol from experimental values.[22][25]

  • G4 Theory: The G4 method is another high-accuracy composite method that builds upon the successes of the earlier G3 theory, offering improved accuracy for a broader range of chemical systems.[22]

Computational Workflow for Thermochemical Data of this compound

  • Conformational Analysis: A thorough conformational search should be performed to identify all low-energy conformers of both the cis and trans isomers of this compound.

  • Geometry Optimization and Frequency Calculations: The geometries of all identified conformers should be optimized, and their vibrational frequencies calculated using a method like B3LYP/6-31G(d).

  • High-Level Single-Point Energy Calculations: Perform single-point energy calculations on the optimized geometries using the CBS-QB3 or G4 protocol.

  • Boltzmann Averaging: The thermochemical properties of the individual conformers are then Boltzmann-averaged to obtain the overall properties for each isomer at a given temperature.

  • Calculation of Thermochemical Properties: From the computed total energies, the standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.[26] Heat capacities and entropies are derived from the calculated vibrational frequencies and molecular geometries.[23][24][27]

G cluster_comp Computational Thermochemistry Workflow C1 Conformational Search C2 Geometry Optimization & Frequency Calculation C1->C2 C3 High-Level Energy Calculation (CBS-QB3/G4) C2->C3 C4 Boltzmann Averaging of Conformers C3->C4 C5 Calculation of Thermochemical Properties C4->C5

Caption: Workflow for computational thermochemistry.

Summary of Key Thermochemical Data and Analogous Compounds

While specific, experimentally validated thermochemical data for this compound is scarce in the peer-reviewed literature, the following table summarizes some known physical properties and provides data for structurally related compounds to serve as a benchmark for future experimental or computational studies.

PropertyThis compoundCyclohexanol4-tert-Butylcyclohexanol
Molecular Formula C₉H₁₈OC₆H₁₂OC₁₀H₂₀O[28]
Molar Mass ( g/mol ) 142.24100.16156.27[28]
Melting Point (°C) ~6 (trans)25.962-70[29]
Boiling Point (°C) 213 (est.)161.1224-228[28]
Vapor Pressure @ 25°C (hPa) 0.0775 (est.)[5]1.3-
Enthalpy of Formation (gas, kJ/mol) Data not available-349.5 ± 1.2Data not available
Heat Capacity (liquid, J/mol·K) Data not available~220Data not available

Note: Data for this compound are primarily from chemical supplier databases and may not have undergone rigorous peer review. Data for analogous compounds are from established scientific databases and publications.

The thermochemical properties of 4-tert-butylcyclohexanol, in particular, can provide a useful comparison due to the similar steric bulk of the alkyl substituent.[28][29][30][31][32] Studies on the heat capacities of various cyclic alcohols have shown that steric hindrance around the hydroxyl group can significantly impact self-association and, consequently, the heat capacity.[33][34][35]

Conclusion and Future Outlook

This technical guide has outlined the established experimental and computational methodologies for determining the thermochemical properties of this compound. While direct experimental data for this compound remains limited, the protocols detailed herein provide a clear pathway for researchers to obtain this critical information. The use of high-accuracy computational methods like CBS-QB3 and G4, benchmarked against experimental data for analogous compounds, offers a powerful predictive tool. Future work should focus on the experimental determination of the enthalpy of formation, heat capacity, and vapor pressure of both the cis and trans isomers of this compound to provide a complete and validated thermochemical dataset for this industrially relevant molecule.

References

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  • Lafitte, M., & Wolf, G. (1988). Modeling the thermodynamic properties of cyclic alcohols with the SAFT-γ Mie approach: application to cyclohexanol and menthol systems.
  • García-Pérez, E., et al. (2010). Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. Journal of the Mexican Chemical Society, 54(3), 144-150.
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  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

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  • Olsen, S., et al. (2018). Accurate Isomerization Enthalpy and Investigation of the Errors in Density Functional Theory for DHA/VHF Photochromism. OSTI.gov.
  • Simmie, J. M., & Somers, K. P. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 119(28), 7235–7246.
  • Save My Exams. (2024). Core Practical: Heat of Combustion of Alcohols (Edexcel GCSE Chemistry): Revision Note. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from [Link]

  • Li, Y., et al. (2021). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis.
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  • RSC Education. (n.d.). Comparing heat energy from burning alcohols | Class experiment. Retrieved from [Link]

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  • ResearchGate. (n.d.). Simplification of the CBS-QB3 Method for Predicting Gas-Phase Deprotonation Free Energies. Retrieved from [Link]

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Discovery and history of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropylcyclohexanol: From Discovery to Modern Applications

Abstract

This compound, a disubstituted cycloalkane, has traversed a remarkable scientific journey. Initially recognized for its potent olfactory properties and stability, it became a stalwart in the fragrance industry. However, recent discoveries have unveiled its significant biological activities, particularly its potential as a novel analgesic agent. This guide provides a comprehensive overview of this compound, charting its history, the evolution of its synthesis with a focus on stereoselectivity, its physicochemical properties, and its emerging applications in pharmacology and drug development. We will explore the critical distinction between its cis and trans stereoisomers, a factor that profoundly influences both its scent profile and biological function.

Historical Context and Initial Discovery

Early production methods focused on bulk synthesis rather than stereochemical purity, yielding mixtures of cis and trans isomers.[5] The compound was prepared via methods such as the catalytic hydrogenation of para-iso-propyl phenol or the electrolytic reduction of cryptone, a natural isolate from eucalyptus or certain pine needle oils.[3] Its utility was firmly established in perfumery, where it served as a cost-effective and versatile ingredient in lavender, pine, and fougère type fragrances.[3][4]

The Evolution of Synthesis: A Tale of Two Isomers

The core challenge in the synthesis of this compound lies in controlling the stereochemistry at carbons 1 and 4 of the cyclohexane ring, leading to the formation of cis and trans diastereomers. These isomers possess distinct physical and biological properties. Notably, the cis-isomer is recognized as a more potent odorant, making its selective synthesis a key objective for the fragrance industry.[6]

Classical Synthesis Methodologies

The workhorse of industrial production is the catalytic hydrogenation of 4-isopropylphenol. This process is valued for its efficiency and scalability.

  • Process Overview : 4-isopropylphenol is dissolved in a suitable solvent and subjected to high-pressure hydrogen gas in the presence of a metal catalyst.[7]

  • Catalysts : A range of noble metal catalysts are effective, with Ruthenium on carbon (Ru/C) and Rhodium-based systems being particularly common.[7][8] Rhodium on activated carbon has demonstrated exceptional performance.[7]

  • Reaction Conditions : The reaction is typically conducted at elevated temperatures (50-150 °C) and pressures (1.0-5.0 MPa).[7][8]

  • Outcome : These forceful conditions generally lead to a thermodynamic mixture of isomers, often favoring the more stable trans product. The use of supercritical carbon dioxide as a solvent has been shown to shift the selectivity towards the cis isomer and reduce byproducts.[7]

An alternative classical route involves the reduction of the corresponding ketone, 4-isopropylcyclohexanone, which itself is a valuable intermediate in the pharmaceutical, fragrance, and agricultural industries.[9]

Modern Stereoselective Approaches

Recognizing the distinct properties of the individual isomers prompted the development of highly selective synthetic routes, moving beyond simple hydrogenation.

Enzymatic catalysis has emerged as a superior method for producing the desired cis-4-isopropylcyclohexanol with high diastereomeric excess.[6] This approach offers exceptional selectivity under mild, environmentally benign conditions.

  • Enzyme Systems : Alcohol dehydrogenases (ADHs) are particularly effective for the stereoselective reduction of 4-isopropylcyclohexanone.[6] Studies have successfully employed ADHs from organisms like Lactobacillus kefir, sometimes coupled with a glucose dehydrogenase (GDH) system for cofactor (NAD⁺) regeneration.[10]

  • Mechanism : The enzyme's active site architecture preferentially accommodates the substrate in an orientation that leads to hydride delivery to one face of the carbonyl, resulting in the formation of predominantly the cis-alcohol.

  • Advantages : This method achieves very high conversions and diastereoisomeric excess (de > 99% for the cis-isomer), which is difficult to accomplish via traditional chemical means.[6][10]

Advanced chemical catalysis has also been leveraged to control stereoselectivity. The Meerwein-Ponndorf-Verley (MPV) reduction, a classic chemical transformation, has been adapted for this purpose. By using a bifunctional catalyst, such as rhodium supported on a Lewis acidic zirconium-beta zeolite (Rh/Zr-beta), the reaction can be guided towards a specific isomer.[11] In this cascade reaction, the rhodium sites catalyze the initial hydrogenation of 4-isopropylphenol to the intermediate ketone, which is then stereoselectively reduced to the cis-alcohol by the zirconium Lewis acid sites using isopropanol as both a solvent and a hydride donor.[11]

Summary of Synthetic Methodologies
MethodPrecursorKey Reagents/CatalystsTypical ConditionsIsomer SelectivityAdvantagesDisadvantages
Catalytic Hydrogenation 4-IsopropylphenolRu/C, Rh/C, H₂50-150 °C, 1-5 MPaMixture, often favors transScalable, efficientLow stereoselectivity, harsh conditions
Electrolytic Reduction CryptoneElectrolytic cellN/AMixtureUses natural precursorsLess common industrially
Biocatalytic Reduction 4-IsopropylcyclohexanoneAlcohol Dehydrogenase (ADH), NAD⁺/NADH~35 °C, pH 7-8High cis selectivity (>99%)High stereoselectivity, mild conditions, greenEnzyme cost and stability
Chemo-catalytic MPV 4-IsopropylphenolRh/Zr-beta, IsopropanolElevated T & PHigh cis selectivity (~89-95%)Good stereoselectivity, cascade reactionRequires specialized catalyst

Experimental Protocols & Workflows

General Protocol for Catalytic Hydrogenation of 4-Isopropylphenol

This protocol is a representative example based on established industrial methods.[7][8]

  • Reactor Preparation : A high-pressure autoclave is charged with 4-isopropylphenol (1.0 eq) and a suitable solvent (e.g., ethanol or 2-propanol).

  • Catalyst Introduction : A catalytic amount of 5% Ruthenium on Carbon (Ru/C) is added (typically 0.1-0.4% by weight of the substrate).[8]

  • Inerting : The reactor is sealed and purged multiple times with nitrogen gas to remove all oxygen.

  • Hydrogenation : The vessel is then purged with hydrogen gas. The pressure is raised to the target level (e.g., 2-4 MPa) and the temperature is increased to the desired setpoint (e.g., 90-120 °C).[8]

  • Reaction Monitoring : The reaction is allowed to proceed with vigorous stirring for several hours until hydrogen uptake ceases, indicating reaction completion.

  • Work-up : The reactor is cooled, depressurized, and the catalyst is removed by filtration. The solvent is removed from the filtrate by rotary evaporation to yield crude this compound.

  • Purification : The crude product can be purified by fractional distillation under reduced pressure to separate the isomeric mixture from any remaining starting material or byproducts.

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A Charge Reactor: 4-Isopropylphenol Solvent (Ethanol) B Add Catalyst (5% Ru/C) A->B C Seal & Purge with N₂ then H₂ B->C D Pressurize & Heat (2-4 MPa, 90-120°C) C->D E Stir until H₂ uptake ceases D->E F Cool & Depressurize E->F G Filter to remove Catalyst F->G H Solvent Evaporation G->H I Purification (Distillation) H->I J J I->J Final Product: cis/trans-4-Isopropylcyclohexanol

Figure 1: General workflow for the catalytic hydrogenation of 4-isopropylphenol.

Representative Protocol for Biocatalytic Synthesis of cis-4-Isopropylcyclohexanol

This protocol is adapted from methodologies utilizing alcohol dehydrogenase systems.[10]

  • Buffer Preparation : Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.5).

  • Reaction Mixture Assembly : In a temperature-controlled vessel (e.g., 35 °C), combine the buffer, 4-propylcyclohexanone (substrate), NAD⁺ (cofactor, e.g., 0.1 g/L), and whole cells or purified enzyme of a suitable ADH (e.g., LK-TADH from Lactobacillus kefir).

  • Cofactor Regeneration System : Add a regeneration system, such as glucose and glucose dehydrogenase (GDH), to continuously convert the NADH formed back to NAD⁺. The molar ratio of glucose to substrate is typically around 1.2:1.

  • pH Control : Maintain the pH of the reaction between 7.0 and 8.0 by the automated addition of a base (e.g., 2 M Na₂CO₃), as the oxidation of glucose by GDH produces gluconic acid.

  • Reaction Monitoring : Monitor the conversion of the ketone substrate using Gas Chromatography (GC) by taking periodic samples.

  • Extraction : Once the reaction reaches completion (typically within 5-6 hours), extract the product from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate) three times.

  • Purification : Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield high-purity cis-4-isopropylcyclohexanol.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid or low-melting solid with a characteristic odor.[7][12] Its isomers, while chemically similar, can be distinguished by careful analysis.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[7][12]
Molecular Weight 142.24 g/mol [7]
CAS Number (Mixture) 4621-04-9[7]
CAS Number (cis-isomer) 22900-08-9[13][14]
CAS Number (trans-isomer) 15890-36-5[12][13]
Boiling Point ~203.1 °C (at 760 mmHg)[7]
Melting Point ~36.9 °C (mixture dependent)[7]
Density ~0.9156 g/cm³ (at 20 °C)[7][15]
Refractive Index ~1.47 (at 20 °C)[7]

The separation and identification of the cis and trans isomers are routinely achieved using gas chromatography (GC), where they present as distinct peaks due to differences in their boiling points and interactions with the stationary phase. Their structures are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (CH-OH) differ significantly between the two isomers.[6]

Modern Applications and Research in Drug Development

While its role in fragrances is well-established, this compound is gaining significant attention from the pharmaceutical and life sciences communities for its biological activity.

Analgesic and Neuromodulatory Effects

Groundbreaking research has identified this compound, a compound found naturally in Japanese ginger (Zingiber mioga), as a potent modulator of several ion channels involved in pain perception.[7][13]

  • Mechanism of Action : Studies have shown that it inhibits the activity of key nociceptive channels, including Transient Receptor Potential Vanilloid 1 (TRPV1), Transient Receptor Potential Ankyrin 1 (TRPA1), and Anoctamin 1 (ANO1).[3][7] Unlike many channel blockers, it appears to modulate channel gating rather than physically occluding the pore.[7] This inhibitory action effectively reduces the generation of action potentials in sensory neurons.[7]

  • In Vivo Efficacy : In animal models, administration of this compound has been shown to mitigate pain-related behaviors, such as those induced by capsaicin (a TRPV1 agonist).[3]

  • Therapeutic Potential : A key advantage is its lack of agonist activity on these channels, which may reduce the side effects commonly associated with other channel modulators.[3] This positions this compound as a promising lead compound for the development of novel, non-opioid analgesics.

G cluster_neuron Sensory Neuron Membrane cluster_stimuli cluster_drug cluster_output TRPV1 TRPV1 Pain & Heat Sensor PainSignal Pain Signal Transmission TRPV1->PainSignal Initiates TRPA1 TRPA1 Irritant Sensor TRPA1->PainSignal Initiates ANO1 ANO1 Anion Channel ANO1->PainSignal Initiates Stimuli Capsaicin, Irritants, Heat Stimuli->TRPV1 Activates Stimuli->TRPA1 Activates Drug This compound Drug->TRPV1 Inhibits Drug->TRPA1 Inhibits Drug->ANO1 Inhibits

Figure 2: Mechanism of action for this compound as an analgesic agent.

Role as a Chemical Intermediate

The reactive hydroxyl group and defined stereochemistry of this compound make it a useful precursor in medicinal chemistry. It serves as a building block in the synthesis of more complex molecules with potential therapeutic applications, including:

  • Nociceptin Receptor Ligands : It is a precursor for 4-isopropylcyclohexanone oxime, an intermediate used to produce compounds studied as ligands for the nociceptin receptor, which is involved in pain modulation.[7]

  • Glucagon Receptor Antagonists : Derivatives of this compound are being investigated for the synthesis of beta-alanine derivatives that could function as orally available glucagon receptor antagonists for the treatment of type 2 diabetes.[7]

Conclusion

This compound has evolved from a simple, functional ingredient in the fragrance industry to a molecule of significant interest in modern pharmacology. Its history mirrors the broader advancements in chemical synthesis, particularly the shift towards precise stereochemical control through biocatalysis and advanced chemo-catalysis. The discovery of its potent inhibitory effects on key pain-mediating ion channels has opened a new chapter in its scientific narrative, establishing it as a valuable lead compound for the development of next-generation analgesics. For researchers in drug development, this compound serves as a compelling case study in how a well-understood molecule can find new life and purpose through the exploration of its biological activities.

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The Natural Occurrence and Therapeutic Potential of 4-Isopropylcyclohexanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropylcyclohexanol, a monoterpenoid alcohol, has garnered increasing interest within the scientific community, particularly for its notable analgesic properties and its presence in various essential oils. This technical guide provides an in-depth exploration of the natural occurrence of this compound, delving into its biosynthesis, ecological roles, and established analytical methodologies for its detection and quantification. Furthermore, this document elucidates its pharmacological activities, with a specific focus on its mechanism of action as a modulator of transient receptor potential (TRP) channels, and discusses its potential applications in drug development. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Introduction: Unveiling this compound

This compound (C₉H₁₈O) is a cyclic monoterpenoid alcohol characterized by a cyclohexane ring substituted with an isopropyl group at the fourth position.[1] It exists as two stereoisomers, cis and trans, which possess distinct physical and olfactory properties. The cis-isomer, in particular, is noted for its potent and desirable fragrance profile, making it a valuable ingredient in the perfume and cosmetics industries.[2] Beyond its aromatic characteristics, recent research has highlighted the significant biological activities of this compound, positioning it as a promising lead compound for the development of novel therapeutics.

This guide will navigate the multifaceted nature of this compound, from its origins in the plant kingdom to its potential impact on human health. By synthesizing current scientific knowledge, we aim to provide a foundational understanding for researchers seeking to explore and harness the properties of this intriguing natural compound.

Natural Occurrence and Distribution

While the comprehensive distribution of this compound across the plant kingdom is still an area of active research, its presence has been definitively identified in the essential oil of Zingiber mioga , commonly known as Japanese ginger or myoga.[1] The flower buds and young shoots of this plant are utilized in traditional Asian cuisine and medicine.

The biosynthesis of monoterpenoids is widespread in the plant kingdom, and it is plausible that this compound may be present in other species, particularly those rich in its likely precursor, p-cymene. Genera known for their production of p-cymene and other related monoterpenoids include:

  • Eucalyptus (Myrtaceae): Various species of Eucalyptus are well-known for their essential oils, which are rich in monoterpenoids. While 1,8-cineole is often the dominant component, p-cymene is also a significant constituent in several species, suggesting the potential for the co-occurrence of its derivatives.

  • Artemisia (Asteraceae): This large genus is a prolific source of diverse terpenoids. Several Artemisia species are known to produce essential oils containing p-cymene, making them potential candidates for the presence of this compound.

  • Lamiaceae (Mint family): Many aromatic herbs belonging to the Lamiaceae family, such as thyme and oregano, synthesize monoterpenes like thymol and carvacrol, which share a common biosynthetic origin with p-cymene.

Further phytochemical screening of these and other plant families is warranted to expand our understanding of the natural distribution of this compound.

Biosynthesis and Ecological Significance

Proposed Biosynthetic Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the established biosynthesis of related monoterpenoids, a plausible pathway can be proposed, originating from the general terpenoid pathway. The key precursor is believed to be p-cymene .

The biosynthesis likely proceeds as follows:

  • Geranyl Diphosphate (GPP) Cyclization: The pathway begins with the cyclization of geranyl diphosphate, a universal C10 precursor for monoterpenes, to form γ-terpinene.

  • Aromatization to p-Cymene: A series of enzymatic reactions, likely involving dehydrogenases, converts γ-terpinene to the aromatic compound p-cymene.

  • Hydroxylation and Reduction: The final steps are hypothesized to involve the hydroxylation of the cyclohexane ring of a p-cymene derivative, followed by a reduction of a ketone intermediate to yield this compound. The stereochemistry of the final product (cis or trans) is determined by the specific enzymes involved in the reduction step.

Biosynthesis of this compound GPP Geranyl Diphosphate (GPP) gamma_terpinene γ-Terpinene GPP->gamma_terpinene Cyclase p_cymene p-Cymene gamma_terpinene->p_cymene Dehydrogenase intermediate Hydroxylated Intermediate p_cymene->intermediate Hydroxylase ketone 4-Isopropylcyclohexanone intermediate->ketone Oxidoreductase alcohol This compound ketone->alcohol Reductase

Figure 1: Proposed biosynthetic pathway of this compound.

Ecological Roles

Monoterpenoids in plants serve a variety of ecological functions, and it is likely that this compound contributes to these roles in the species that produce it.[3][4] These functions include:

  • Defense against Herbivores and Pathogens: Many monoterpenoids possess insecticidal, antifungal, and antibacterial properties, protecting the plant from attack.[4] The characteristic aroma of these compounds can act as a repellent to herbivores.

  • Attraction of Pollinators: The scent of essential oils plays a crucial role in attracting pollinators, thereby facilitating plant reproduction.

  • Allelopathy: Some plants release volatile organic compounds that can inhibit the growth of neighboring competitor plants.

  • Abiotic Stress Tolerance: There is evidence to suggest that some monoterpenes can help protect plants against abiotic stresses such as high temperatures.[3]

Analytical Methodologies

The identification and quantification of this compound in natural matrices are typically achieved through a combination of extraction and chromatographic techniques.

Extraction from Plant Material

A standard protocol for the extraction of this compound from plant material, such as the flower buds of Zingiber mioga, involves the following steps:

Protocol 1: Steam Distillation for Essential Oil Extraction

  • Sample Preparation: Fresh or dried plant material is finely ground to increase the surface area for extraction.

  • Steam Distillation: The ground plant material is subjected to steam distillation. The steam carries the volatile essential oils, including this compound, out of the plant matrix.

  • Condensation and Separation: The steam and essential oil vapor are passed through a condenser, where they cool and return to a liquid state. The essential oil, being immiscible with water, is then separated from the aqueous distillate.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at low temperature to prevent degradation.

Chromatographic Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and effective method for the analysis of volatile compounds like this compound in essential oils.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

  • Injection: A small volume of the diluted sample is injected into the GC instrument.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the essential oil are separated based on their boiling points and interactions with the stationary phase of the column.

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST).

  • Quantification: The abundance of each compound can be determined by integrating the area of its corresponding peak in the chromatogram.

Analytical TechniquePrincipleApplication in this compound Analysis
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Separation of this compound from other components in an essential oil mixture.
Mass Spectrometry (MS) Ionization and fragmentation of molecules and separation of the resulting ions based on their mass-to-charge ratio.Identification of this compound by its unique mass spectrum.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by a sample, providing information about its functional groups.Can be used as a rapid screening method for the presence of alcohols and other functional groups in essential oils.

Pharmacological Activities and Therapeutic Potential

The most well-documented pharmacological activity of this compound is its analgesic effect, which is mediated through its interaction with specific ion channels involved in pain perception.

Mechanism of Action: A TRP Channel Modulator

Research has demonstrated that this compound acts as an inhibitor of several transient receptor potential (TRP) channels, as well as the calcium-activated chloride channel anoctamin 1 (ANO1).[2][5][6]

  • TRPV1 (Transient Receptor Potential Vanilloid 1): This channel is a key player in the sensation of heat and pain. This compound has been shown to inhibit TRPV1 activation, thereby reducing pain signals.[1][2][5]

  • TRPA1 (Transient Receptor Potential Ankyrin 1): TRPA1 is involved in sensing inflammatory pain and itch. Inhibition of this channel by this compound contributes to its analgesic and anti-pruritic potential.[2][5][6]

  • ANO1 (Anoctamin 1): This calcium-activated chloride channel is known to enhance pain sensations. This compound is a potent inhibitor of ANO1, further contributing to its pain-relieving effects.[2][5]

The inhibitory action of this compound on these channels suggests that it modulates their gating mechanism rather than physically blocking the ion pore.[1] This nuanced mechanism of action may offer a favorable side-effect profile compared to other analgesics.

Mechanism of Analgesia Nociceptive_Stimuli Nociceptive Stimuli (e.g., capsaicin, inflammation) TRPV1 TRPV1 Channel Nociceptive_Stimuli->TRPV1 TRPA1 TRPA1 Channel Nociceptive_Stimuli->TRPA1 ANO1 ANO1 Channel Nociceptive_Stimuli->ANO1 Pain_Signal Pain Signal Transduction TRPV1->Pain_Signal TRPA1->Pain_Signal ANO1->Pain_Signal Analgesia Analgesia (Pain Relief) Compound This compound Compound->TRPV1 Compound->TRPA1 Compound->ANO1

Figure 2: The inhibitory effect of this compound on key ion channels involved in pain signaling.

Potential for Drug Development

The unique pharmacological profile of this compound makes it an attractive candidate for drug development, particularly in the area of pain management. Its ability to target multiple pain-related ion channels simultaneously could lead to a broader spectrum of analgesic activity.

Furthermore, its structural simplicity and natural origin provide a solid foundation for medicinal chemistry efforts aimed at optimizing its potency, selectivity, and pharmacokinetic properties. The development of synthetic analogs could lead to new chemical entities with improved therapeutic profiles.

Chemical Synthesis and Biocatalysis

While this compound can be obtained from natural sources, chemical synthesis offers a more scalable and controlled route for its production, especially for specific stereoisomers.

Chemical Synthesis

The most common methods for the chemical synthesis of this compound are:

  • Hydrogenation of 4-Isopropylphenol: This process involves the reduction of the aromatic ring of 4-isopropylphenol using a metal catalyst (e.g., ruthenium or rhodium) under high pressure and temperature.[1] The choice of catalyst and reaction conditions can influence the ratio of cis and trans isomers produced.

  • Reduction of Cryptone: Cryptone, a monoterpene ketone that can be isolated from eucalyptus or pine needle oils, can be reduced to this compound through electrolytic reduction.

Biocatalytic Synthesis

Biocatalytic methods, utilizing enzymes such as alcohol dehydrogenases (ADHs), offer a green and highly stereoselective alternative for the synthesis of this compound.[2][7] The enzymatic reduction of 4-isopropylcyclohexanone can yield high conversions and excellent diastereomeric excess of the desired cis-isomer.[2][7] This approach is particularly valuable for the fragrance industry, where the olfactory properties of the cis-isomer are highly prized.

Conclusion and Future Directions

This compound is a naturally occurring monoterpenoid with significant potential in both the fragrance and pharmaceutical industries. Its well-defined analgesic properties, mediated through the modulation of TRP and ANO1 channels, position it as a compelling lead compound for the development of novel pain therapeutics.

Future research should focus on:

  • Expanding the knowledge of its natural distribution: Comprehensive phytochemical screening of a wider range of plant species is needed to identify new natural sources of this compound.

  • Elucidating its complete biosynthetic pathway: A deeper understanding of the enzymes and genes involved in its biosynthesis could enable metabolic engineering approaches for enhanced production in plants or microbial systems.

  • Investigating its full pharmacological profile: While its analgesic effects are promising, further studies are required to explore other potential therapeutic applications.

  • Optimizing its synthesis: Continued development of both chemical and biocatalytic methods will be crucial for the sustainable and cost-effective production of this compound and its analogs.

This technical guide provides a solid foundation for researchers embarking on the study of this fascinating natural product. The continued exploration of this compound holds the promise of new discoveries and innovations in the fields of natural product chemistry, pharmacology, and drug development.

References

  • Takayama, Y., Tominaga, M., & Furue, H. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific Reports, 7, 43132. [Link]

  • National Institute for Physiological Sciences. (2017). Discovery of a novel seed for painkillers −this compound inhibits ion channels involved in nociception−. [Link]

  • Tentori, F., Brenna, E., Crotti, M., Pedrocchi-Fantoni, G., Ghezzi, M. C., & Tessaro, D. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Catalysts, 10(1), 85. [Link]

  • Vapourtec. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). [Link]

  • MDPI. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). [Link]

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  • Sefidkon, F., Assareh, M. H., Abravesh, Z., & Barazandeh, M. M. (2007). Chemical composition of the essential oils of four cultivated Eucalyptus species in Iran as medicinal plants (E. microtheca, E. spathulata, E. largiflorens and E. torquata). Iranian Journal of Pharmaceutical Research, 6(2), 135-140. [Link]

  • Ali, B., Al-Wabel, N. A., Shams, S., Ahmad, A., Khan, S. A., & Anwar, F. (2015). Essential oils used in aromatherapy: A systemic review. Asian Pacific Journal of Tropical Biomedicine, 5(8), 601-611.
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  • De Martino, L., De Feo, V., & Nazzaro, F. (2009). Chemical composition and in vitro antimicrobial and mutagenic activities of the essential oils of three Lamiaceae species. Molecules, 14(10), 4245-4258.
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  • MDPI. (2023). Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance. [Link]

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  • Frontiers. (n.d.). Terpenes: Multifunctional roles for plant survival and sustainable farming. [Link]

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Methodological & Application

Synthesis of 4-Isopropylcyclohexanol from 4-Isopropylphenol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 4-isopropylcyclohexanol via the catalytic hydrogenation of 4-isopropylphenol. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the reaction mechanism, stereochemical considerations, and detailed, field-proven protocols for synthesis, purification, and characterization. By explaining the causality behind experimental choices, this guide ensures scientific integrity and empowers researchers to confidently execute and adapt these procedures.

Introduction: Significance and Applications

This compound is a valuable cyclic alcohol with applications in various chemical sectors. It serves as a key intermediate in the synthesis of pharmaceuticals and fine chemicals. Notably, it is a precursor for creating potential pain receptor ligands and beta-alanine derivatives being investigated as treatments for type 2 diabetes.[1] Its pleasant scent also makes it useful in the fragrance industry.[1]

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of 4-isopropylphenol. This process involves the reduction of the aromatic ring, which presents interesting stereochemical challenges and opportunities. The product can exist as two geometric isomers, cis and trans, which can have different physical and biological properties. The ability to selectively synthesize a specific isomer is often a key objective in its production.

This guide will focus on the practical aspects of this synthesis, providing a robust protocol for its execution in a laboratory setting.

Reaction Mechanism and Stereoselectivity

The catalytic hydrogenation of 4-isopropylphenol to this compound proceeds through the addition of hydrogen across the aromatic ring, mediated by a heterogeneous catalyst. The reaction is understood to occur in a stepwise manner, likely involving a 4-isopropylcyclohexanone intermediate.[2]

Reaction Pathway 4-Isopropylphenol 4-Isopropylphenol 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone 4-Isopropylphenol->4-Isopropylcyclohexanone Hydrogenation This compound This compound 4-Isopropylcyclohexanone->this compound Hydrogenation Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Charge_Reactants Charge Reactor: 4-Isopropylphenol Ethanol 5% Ru/C Purge_N2 Purge with N2 (3x) Charge_Reactants->Purge_N2 Purge_H2 Purge with H2 (3x) Purge_N2->Purge_H2 Pressurize_Heat Pressurize to 3.0 MPa H2 Heat to 80°C Purge_H2->Pressurize_Heat Monitor Monitor H2 Uptake (approx. 40h) Pressurize_Heat->Monitor Cooldown_Vent Cool to RT Vent H2 Monitor->Cooldown_Vent Filter_Catalyst Filter through Celite Cooldown_Vent->Filter_Catalyst Evaporate_Solvent Solvent Removal (Rotary Evaporator) Filter_Catalyst->Evaporate_Solvent Purification Purification (Distillation/Chromatography) Evaporate_Solvent->Purification

Caption: General workflow for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis will be a mixture of cis and trans isomers. These can be separated by fractional distillation under reduced pressure or by column chromatography.

  • Fractional Distillation: Due to the small difference in boiling points between the cis and trans isomers, a fractional distillation column with a high number of theoretical plates is recommended. The distillation should be performed under reduced pressure to avoid decomposition at high temperatures.

  • Column Chromatography: Separation can be achieved using silica gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane and ethyl acetate. The separation is based on the different polarities of the isomers.

Characterization and Data Analysis

The progress of the reaction and the purity of the final product should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS). The identity and stereochemistry of the product can be confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical Technique Expected Observations
GC-MS The disappearance of the 4-isopropylphenol peak and the appearance of product peaks. The cis and trans isomers may be resolved, showing distinct retention times.
IR Spectroscopy Disappearance of aromatic C-H stretches (around 3000-3100 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and C-O stretch (around 1050-1150 cm⁻¹). [1]
¹³C NMR Spectroscopy Disappearance of aromatic carbon signals and the appearance of aliphatic carbon signals. The carbon bearing the hydroxyl group (C-OH) is expected around δ 70–75 ppm. [1]
¹H NMR Spectroscopy The chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (H-1) are diagnostic for distinguishing the cis and trans isomers. In the trans isomer, the H-1 proton is typically axial, leading to a larger axial-axial coupling constant (10-13 Hz) and a more upfield chemical shift compared to the equatorial H-1 proton in the cis isomer, which exhibits smaller axial-equatorial and equatorial-equatorial couplings (2-5 Hz).

Safety Considerations

High-pressure hydrogenation reactions carry inherent risks and must be conducted with appropriate safety precautions.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Ruthenium on carbon (Ru/C) can be pyrophoric, especially after use. The catalyst should be filtered carefully and kept wet with a solvent like water or ethanol to prevent ignition upon exposure to air.

  • High-Pressure Equipment: The autoclave must be in good working condition and rated for the pressures and temperatures used in the protocol. Regular inspection and maintenance are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals and operating the high-pressure reactor.

Troubleshooting

Problem Possible Cause Solution
Incomplete reaction Inactive catalyst, insufficient hydrogen pressure, or low temperature.Ensure the catalyst is fresh. Check for leaks in the hydrogen supply. Increase temperature or pressure within safe limits.
Low yield Leaks in the system, incomplete reaction, or losses during work-up.Check all connections for leaks. Ensure the reaction has gone to completion. Be careful during filtration and solvent removal steps.
Poor isomer selectivity Incorrect catalyst choice or reaction conditions.For cis selectivity, use a rhodium-based catalyst. For trans selectivity, a palladium catalyst may be more suitable.

Conclusion

The synthesis of this compound from 4-isopropylphenol by catalytic hydrogenation is a robust and adaptable method. By carefully selecting the catalyst and reaction conditions, researchers can control the stereochemical outcome of the reaction. The protocols and data presented in this guide provide a solid foundation for the successful synthesis, purification, and characterization of this important chemical intermediate. Adherence to the outlined safety procedures is paramount for the safe execution of this high-pressure reaction.

References

  • Royal Society of Chemistry. (n.d.). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Catalytic Hydrogenation of 4-Isopropylphenol to 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Isopropylcyclohexanol and its Stereoselective Synthesis

This compound, a valuable cycloaliphatic alcohol, is a key intermediate with significant applications in the fragrance and flavor industries, prized for its pleasant floral and minty aroma.[1][2] It also serves as a versatile precursor in the synthesis of various fine chemicals and pharmaceuticals.[3] The compound exists as cis and trans stereoisomers, with the cis isomer often possessing superior olfactory properties.[3][4] Consequently, the stereoselective synthesis of this compound is of considerable commercial and academic interest.

The most prevalent and industrially viable route to this compound is the catalytic hydrogenation of 4-isopropylphenol.[1][3] This process involves the reduction of the aromatic ring of 4-isopropylphenol in the presence of a catalyst and hydrogen gas, yielding a mixture of cis- and trans-4-isopropylcyclohexanol. The choice of catalyst, support, solvent, and reaction conditions plays a pivotal role in determining the overall yield, and more importantly, the diastereoselectivity of the reaction. This guide provides a comprehensive overview of the catalytic systems, detailed experimental protocols, and safety considerations for this important transformation.

Catalytic Systems and Mechanistic Insights

The hydrogenation of phenols to their corresponding cyclohexanols is a well-established transformation, typically proceeding through a cyclohexanone intermediate.[5][6] The choice of catalyst is paramount in achieving high conversion and selectivity. Both noble and non-noble metal catalysts have demonstrated efficacy in this reaction.

Noble Metal Catalysts: Precision and Selectivity

Supported noble metal catalysts, such as rhodium (Rh), palladium (Pd), ruthenium (Ru), and platinum (Pt), are highly effective for the hydrogenation of phenols.[6][7]

  • Rhodium (Rh): Rhodium-based catalysts, particularly on supports like activated carbon (Rh/C), are known for their high activity and often favor the formation of the cis-isomer of this compound.[8][9] The use of supercritical carbon dioxide (scCO₂) as a solvent with Rh/C has been shown to enhance the yield of the cis-isomer and suppress the formation of byproducts.[8][9]

  • Palladium (Pd): Palladium catalysts are also widely used. Interestingly, the choice of support can significantly influence the stereoselectivity. For instance, palladium on alumina (Pd/Al₂O₃) has been reported to favor the formation of the trans-isomer, offering a switchable diastereoselectivity compared to rhodium-based systems.[10][11][12]

  • Ruthenium (Ru): Ruthenium on carbon (Ru/C) is another effective catalyst for the hydrogenation of 4-isopropylphenol.[13]

Non-Noble Metal Catalysts: Cost-Effective Alternatives

While noble metal catalysts offer excellent performance, their high cost can be a drawback for large-scale industrial applications. Non-noble metal catalysts, such as Raney Nickel and supported nickel catalysts, present a more economical alternative.

  • Raney Nickel: Raney Nickel is a versatile and widely used hydrogenation catalyst due to its high activity and relatively low cost.[14][15] It is effective in the hydrogenation of a wide range of functional groups, including the aromatic ring of phenols.[14][16] However, Raney Nickel is pyrophoric when dry and requires careful handling.[14]

  • Supported Nickel Catalysts: Nickel supported on various materials, such as carbon nanotubes (Ni/CNT), has also been shown to be effective for the hydrogenation of phenol and its derivatives.[6][17]

The Reaction Pathway

The hydrogenation of 4-isopropylphenol to this compound is generally understood to proceed via a two-step mechanism. The first step involves the partial hydrogenation of the aromatic ring to form the intermediate, 4-isopropylcyclohexanone. This intermediate is then further hydrogenated to yield the final product, this compound. The stereochemical outcome of the reaction is determined in this second step.

G A 4-Isopropylphenol B 4-Isopropylcyclohexanone (Intermediate) A->B + 3H₂ - H₂O C cis-4-Isopropylcyclohexanol B->C + H₂ D trans-4-Isopropylcyclohexanol B->D + H₂

Figure 1. Reaction pathway for the hydrogenation of 4-isopropylphenol.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems for the hydrogenation of 4-isopropylphenol, highlighting the impact of different catalysts and conditions on conversion and selectivity.

CatalystSupportSolventTemperature (°C)Pressure (MPa)Conversion (%)Major IsomerReference
5% Ru/C--50-1501.0-5.0HighNot specified[13]
Rh/CActivated CarbonscCO₂4015Highcis[8][9]
Pd/Al₂O₃Aluminan-Heptane800.5Hightrans[10][11][12]
Raney Ni-Isopropanol150AutogenousHighNot specified[18]
20% Ni/CNTCarbon NanotubesIsopropanol220Autogenous~95Not specified[6]

Experimental Protocol: Hydrogenation using Raney Nickel

This protocol provides a detailed procedure for the catalytic hydrogenation of 4-isopropylphenol using Raney Nickel, a widely accessible and effective catalyst.

Materials and Equipment
  • Reactants: 4-Isopropylphenol, Raney Nickel (in slurry form), Ethanol (or other suitable solvent).

  • Gases: High-purity hydrogen (H₂), Inert gas (Nitrogen or Argon).

  • Apparatus: High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stirrer, temperature controller, pressure gauge, gas inlet and outlet valves, and a safety rupture disc. Standard laboratory glassware. Filtration apparatus (e.g., Büchner funnel with Celite®).

Safety Precautions: A Critical Overview

Hydrogenation reactions, especially those involving pyrophoric catalysts and flammable gases under pressure, carry inherent risks.[19][20] Strict adherence to safety protocols is mandatory.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[21] All operations should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[21][22]

  • Pyrophoric Catalysts: Raney Nickel and spent palladium on carbon are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[14][20] Always handle these catalysts as a slurry under a solvent or water.[22]

  • Pressure Equipment: High-pressure autoclaves must be operated by trained personnel.[23] Regularly inspect the equipment for any signs of damage and ensure all safety features are functional.[22][23] Never exceed the rated pressure and temperature limits of the reactor.[23]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[21]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor: 4-Isopropylphenol Ethanol Raney Nickel (slurry) B Seal Reactor & Leak Test with N₂ A->B C Purge with N₂ (3x) B->C D Purge with H₂ (3x) C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor H₂ uptake F->G H Cool to RT G->H I Vent H₂ H->I J Purge with N₂ (3x) I->J K Filter through Celite® (Keep catalyst wet!) J->K L Remove Solvent K->L M Purify (Distillation/Crystallization) L->M

Figure 2. Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure
  • Reactor Charging:

    • In a suitable round-bottom flask, dissolve a known amount of 4-isopropylphenol in ethanol.

    • Carefully transfer the solution to the high-pressure autoclave.

    • Under a stream of inert gas, add the Raney Nickel slurry to the reactor. The catalyst should be added as a slurry to prevent ignition.[22] The typical catalyst loading is 5-10% by weight relative to the substrate.

  • Reactor Assembly and Leak Testing:

    • Securely seal the autoclave according to the manufacturer's instructions.

    • Pressurize the reactor with an inert gas (e.g., nitrogen) to the intended maximum reaction pressure and hold for at least 30 minutes to check for any leaks.[23]

  • Inert Gas Purging:

    • To remove any oxygen from the reactor, which could form an explosive mixture with hydrogen, purge the system with an inert gas.[20][22]

    • Pressurize the reactor with nitrogen to approximately 0.3 MPa and then carefully vent the gas. Repeat this cycle at least three times.[23]

  • Hydrogen Purging and Reaction Initiation:

    • After purging with nitrogen, repeat the pressurize-vent cycle three times with hydrogen to ensure the atmosphere in the reactor is predominantly hydrogen.

    • Pressurize the reactor to the desired reaction pressure (e.g., 3-5 MPa).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 100-150 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when the hydrogen uptake ceases.

  • Reaction Shutdown and Product Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[23]

    • Carefully vent the excess hydrogen in a safe manner.

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[23]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Crucially, the filter cake must be kept wet with solvent at all times to prevent the catalyst from igniting. [19]

    • Wash the filter cake with a small amount of fresh solvent.

    • The filtrate contains the product. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by distillation or recrystallization.

    • The identity and purity of the this compound, as well as the cis/trans isomer ratio, can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Hydrogenation Reaction Safety In The Chemical Industry.
  • Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing).
  • Hydrogenation SOP.
  • Raney Nickel Catalyst, Vineeth Precious.
  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety.
  • The reaction pathways of phenol hydrogenation. - ResearchGate.
  • What are the safety precautions for operating a Hydrogenation Test Unit? - Blog.
  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI.
  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - RSC Publishing.
  • Buy this compound | 4621-04-9 - Smolecule.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives | ACS Catalysis.
  • (PDF) Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
  • Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC16038A.
  • Synergistic Effects of Carbon Supports and Noble Metal Catalysts on the Electrocatalytic Hydrogenation of Phenol to KA Oil | Industrial & Engineering Chemistry Research - ACS Publications.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC - NIH.
  • This compound | 4621-04-9 - ChemicalBook.
  • [Solved] Phenol on hydrogenation with Ni at 433K gives: - Testbook.
  • Raney nickel - Wikipedia.
  • This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance.
  • Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds | Request PDF - ResearchGate.
  • CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation - Google Patents.
  • Hydrogenation of phenol with substituted functional groups with 20% Ni/CNT in isopropanol. a - ResearchGate.
  • This compound | 4621-04-9 - Benchchem.

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Application Note & Protocol: Laboratory Scale Synthesis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 4-isopropylcyclohexanol. The primary method detailed is the reduction of 4-isopropylcyclohexanone using sodium borohydride, a common and effective method for this transformation. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Beyond a simple recitation of steps, this guide delves into the rationale behind procedural choices, safety considerations, and methods for purification and characterization of the final product. The synthesis will yield a mixture of cis and trans isomers.

Introduction and Significance

This compound is a valuable organic compound with applications in various fields, including the fragrance industry for its floral and minty notes and as a building block in the synthesis of more complex molecules.[1][2][3] Its structure, a cyclohexane ring substituted with an isopropyl group and a hydroxyl group, allows for the existence of cis and trans stereoisomers, where the relative orientation of these two groups influences the molecule's physical and chemical properties.[4][5] Understanding the synthesis and stereochemical outcome of this reaction is a fundamental exercise in organic chemistry.

The most straightforward and common laboratory-scale synthesis involves the reduction of the corresponding ketone, 4-isopropylcyclohexanone. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). This method is favored for its high yield, operational simplicity, and the relatively benign nature of the reagents compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Synthetic Strategy: Reduction of a Ketone

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 4-isopropylcyclohexanone. Sodium borohydride serves as the hydride source. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which participates in the workup to protonate the resulting alkoxide intermediate.

Reaction Scheme:

The stereochemical outcome of the reduction, i.e., the ratio of cis to trans isomers, is influenced by the steric hindrance around the carbonyl group. The hydride can attack from either the axial or equatorial face of the cyclohexane ring, leading to the formation of the two different diastereomers.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagents & SolventsEquipment
4-IsopropylcyclohexanoneRound-bottom flask (100 mL)
Sodium borohydride (NaBH₄)Magnetic stirrer and stir bar
Methanol (CH₃OH)Ice bath
Dichloromethane (CH₂Cl₂)Separatory funnel (250 mL)
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
3 M Hydrochloric acid (HCl)Beakers and Erlenmeyer flasks
Saturated sodium chloride solution (brine)Graduated cylinders and pipettes
Deionized waterpH paper
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.7 mmol) of 4-isopropylcyclohexanone in 25 mL of methanol.[6][7][8]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This is crucial to control the exothermic reaction with sodium borohydride.

  • Addition of Reducing Agent: While stirring vigorously, slowly and portion-wise add 0.7 g (18.5 mmol) of sodium borohydride to the cooled solution over a period of 15-20 minutes. Caution: Hydrogen gas is evolved during this process; ensure adequate ventilation in a fume hood.[9][10][11] The addition should be slow enough to prevent excessive frothing.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Carefully quench the reaction by slowly adding 20 mL of 3 M hydrochloric acid. This will neutralize the excess sodium borohydride and the borate esters formed. Continue adding acid until the solution is acidic (pH ~2-3), which can be checked with pH paper.

  • Workup and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 30 mL of dichloromethane and shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The bottom organic layer contains the product. Drain the organic layer into a clean Erlenmeyer flask.

  • Extract the aqueous layer two more times with 15 mL portions of dichloromethane. Combine all the organic extracts.

  • Washing: Wash the combined organic extracts with 30 mL of deionized water, followed by 30 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Add the drying agent until it no longer clumps together.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the dichloromethane using a rotary evaporator to obtain the crude product, which should be a colorless to pale yellow oil.

Purification and Characterization

Purification

The crude product can be purified by vacuum distillation or column chromatography if necessary, although for many applications, the crude product may be of sufficient purity.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of an alcohol. The disappearance of the strong C=O stretching band from the starting ketone (around 1715 cm⁻¹) indicates the completion of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet and a multiplet) and the protons on the cyclohexane ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet. The chemical shifts of these protons will differ for the cis and trans isomers, allowing for the determination of the isomeric ratio by integration.

    • ¹³C NMR: The spectrum will show the expected number of carbon signals for this compound. The carbon attached to the hydroxyl group will appear in the range of 65-75 ppm.

Safety Precautions

  • Sodium Borohydride: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[9][10][11] It is also corrosive and toxic if ingested or absorbed through the skin.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[9]

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Hydrochloric Acid: Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

Workflow and Mechanism Diagrams

Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_final Final Product A Dissolve 4-isopropylcyclohexanone in methanol B Cool to 0-5 °C in an ice bath A->B C Slowly add NaBH₄ B->C D Stir at room temperature C->D E Quench with HCl D->E F Extract with CH₂Cl₂ E->F G Wash with H₂O and brine F->G H Dry over Na₂SO₄ G->H I Remove solvent via rotary evaporation H->I J Characterize product (IR, NMR) I->J

Caption: A flowchart illustrating the key stages of the this compound synthesis.

Reaction Mechanism

Caption: The mechanism of ketone reduction by sodium borohydride.

References

  • Sodium borohydride - Standard Operating Procedure. (2012).
  • Sodium Borohydride SOP. (n.d.). University of Nebraska-Lincoln.
  • Sodium Borohydride. (n.d.). ESPI Metals.
  • SODIUM BOROHYDRIDE. (n.d.). Sdfine.
  • Toxic Powders SOP Templ
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound (cis- and trans- mixture). (n.d.). TCI Chemicals.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • cis-And trans-4-isopropylcyclohexanol. (n.d.). PubChem. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • cis-4-Isopropyl-cyclohexanol. (n.d.). SpectraBase.
  • This compound (cis- and trans- mixture), min 98%, 100 grams. (n.d.). CP Lab Safety.
  • NaBH4 Reduction of Ketone to Alcohol. (n.d.).
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • Solved There are four cis, trans isomers for... (2023, January 26). Chegg.com.
  • Rodrigues Silva, D., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. Chemistry – A European Journal.
  • Reduction of 4-t-Butylcyclohexanone Using NaBH4. (n.d.). Dr. Nerz's Website.
  • Solved Experiment 4: Borohydride Reduction of... (2020, October 21). Chegg.com.
  • C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of... (n.d.). Organic Syntheses.
  • 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. (2016, May 10). Perfumer & Flavorist.
  • cis-4-Isopropylcyclohexanol. (n.d.). Synthonix, Inc.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound (C9H18O). (n.d.). PubChemLite.
  • This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. (n.d.). The Good Scents Company.
  • Cyclohexanol, 4-(1-methylethyl)-. (n.d.). NIST WebBook.
  • 4.2: Cis-Trans Isomerism in Cycloalkanes. (2024, June 18). Chemistry LibreTexts.
  • Chemical Properties of 4-Isopropylcyclohexanone (CAS 5432-85-9). (n.d.). Cheméo.
  • 4-Isopropylcyclohexanone. (n.d.). PubChem. Retrieved from [Link]

  • 4-Isopropylcyclohexanone. (n.d.). TCI Chemicals.

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Introduction: The Strategic Importance of 4-Isopropylcyclohexanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Isopropylcyclohexanol as a versatile precursor in the synthesis of pharmaceutical agents.

This compound, a secondary alcohol characterized by a cyclohexane ring substituted with an isopropyl group, is a pivotal building block in modern organic and pharmaceutical synthesis.[1][2] With the chemical formula C₉H₁₈O and CAS Number 4621-04-9, this compound exists as a colorless liquid or low-melting solid and is recognized for its utility as a chemical intermediate.[1][2][3] Its true value in drug discovery lies in its stereochemical properties and its role as a precursor to 4-isopropylcyclohexanone, a highly versatile intermediate for constructing more complex molecular architectures.[4][5]

The molecule exists as two distinct stereoisomers, cis and trans, which arise from the relative orientation of the hydroxyl and isopropyl groups on the cyclohexane ring.[1] This stereoisomerism is critical, as the biological activity of a final drug molecule is often dictated by its precise three-dimensional structure.[5] The ability to selectively synthesize a specific isomer of this compound is therefore of significant interest in the pharmaceutical industry.[6]

This guide provides a comprehensive overview of the synthesis of this compound, its conversion to key intermediates, and its application in the development of novel therapeutic agents.

Property Value Reference
CAS Number 4621-04-9 (mixture of isomers)[1][2]
Molecular Formula C₉H₁₈O[1][7]
Molecular Weight 142.24 g/mol [1][7]
Appearance Colorless liquid or solid[3]
Boiling Point ~203.1 °C[1]
Melting Point ~36.9 °C (trans isomer: 6°C)[1][3]
Key Synonyms p-Isopropylcyclohexanol, Folrosia[2][7]

Part 1: Synthesis of this compound

The most prevalent and industrially viable method for producing this compound is the catalytic hydrogenation of 4-isopropylphenol.[1] This process involves the reduction of the aromatic ring, which can be controlled to favor the formation of the desired cis or trans isomer.[6]

Causality in Synthesis: The Role of Catalysts and Solvents

The choice of catalyst and solvent system is paramount in directing the stereochemical outcome of the hydrogenation. Rhodium on carbon (Rh/C) catalysts have shown high efficacy.[6][8] Studies have demonstrated that performing the hydrogenation in supercritical carbon dioxide (scCO₂) can lead to higher yields of cis-4-isopropylcyclohexanol compared to conventional solvents like 2-propanol, while also suppressing the formation of byproducts.[6][8] The addition of an acid modifier, such as hydrochloric acid, can further enhance the rate of hydrogenation and increase the cis ratio by promoting the consecutive hydrogenation of the intermediate, 4-isopropylcyclohexanone.[6][8]

Biocatalytic methods are also emerging as powerful alternatives for achieving high stereoselectivity, often favoring the cis isomer.[1]

Workflow for Catalytic Hydrogenation of 4-Isopropylphenol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Dissolve 4-Isopropylphenol in suitable solvent (e.g., ethanol) in a high-pressure reactor P2 Add Catalyst (e.g., 5% Ru/C) P1->P2 R1 Purge reactor with N₂ then H₂ (>3 times) P2->R1 R2 Pressurize with H₂ (1.0-5.0 MPa) R1->R2 R3 Heat to Reaction Temp (50-150 °C) R2->R3 R4 Monitor reaction until completion R3->R4 W1 Cool reactor and vent excess H₂ R4->W1 W2 Filter to remove catalyst W1->W2 W3 Remove solvent under reduced pressure W2->W3 W4 Purify product (e.g., distillation) W3->W4 Product Product W4->Product Yields this compound (cis/trans mixture)

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via Ruthenium-Catalyzed Hydrogenation

This protocol describes a general method for the catalytic hydrogenation of 4-isopropylphenol.[9]

Materials:

  • 4-Isopropylphenol

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, heating mantle, and pressure gauge

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Reactor Setup: Charge the high-pressure reactor with 4-isopropylphenol and ethanol. Add the 5% Ru/C catalyst (typically 1-5% by weight relative to the substrate).

  • Purging: Seal the reactor. Purge the system by pressurizing with nitrogen to ~1.0 MPa and then venting. Repeat this process at least three times to remove all oxygen.

  • Hydrogen Purge: Following the nitrogen purge, repeat the purging process at least three times using hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 2.0-4.0 MPa).[9] Begin stirring and heat the reactor to the target temperature (e.g., 90-120 °C).[9]

  • Monitoring: Maintain the temperature and pressure, monitoring hydrogen uptake to determine the reaction's progress. The reaction is typically complete when hydrogen consumption ceases.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite to remove the solid Ru/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Part 2: Application in Pharmaceutical Intermediate Synthesis

While this compound itself has shown potential analgesic properties by inhibiting ion channels involved in pain perception, its primary role in pharmaceuticals is as a precursor.[1][10] The most critical step is its oxidation to 4-isopropylcyclohexanone (CAS 5432-85-9).[4][11] This ketone is a versatile intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[4]

Key Synthetic Pathways from 4-Isopropylcyclohexanone:
  • Dihydroindol-2-ones: The ketone is converted to its oxime, which serves as an intermediate in the production of dihydroindol-2-ones. These compounds are being investigated as potential ligands for the nociceptin receptor, a target for novel pain therapeutics.[1]

  • Beta-alanine Derivatives: 4-isopropylcyclohexanone is a starting material for beta-alanine derivatives that are under investigation as potential orally available glucagon receptor antagonists for the treatment of type 2 diabetes.[1]

Logical Flow: From Precursor to Pharmaceutical Intermediate

G A This compound B Oxidation A->B C 4-Isopropylcyclohexanone (Key Intermediate) B->C D Further Synthesis Steps (e.g., Oximation, Reductive Amination) C->D E Pharmaceutical Scaffolds (e.g., Dihydroindol-2-ones, Beta-alanine derivatives) D->E

Caption: Key transformation of this compound for pharma synthesis.

Part 3: Experimental Protocols for Key Transformations

Protocol 2: Oxidation to 4-Isopropylcyclohexanone

This protocol outlines a standard laboratory procedure for the oxidation of a secondary alcohol to a ketone using Jones reagent.

Disclaimer: Jones oxidation involves chromium (VI), which is highly toxic and carcinogenic. Strict safety precautions, including use of a fume hood and appropriate personal protective equipment (PPE), are mandatory. Green chemistry alternatives should be considered where possible.

Materials:

  • This compound

  • Acetone (reagent grade)

  • Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and diluting with water)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound in acetone. Place the flask in an ice-water bath to cool the solution to 0 °C.

  • Addition of Oxidant: Add the Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0-5 °C during the addition. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced to Cr(III).

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for a few hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until all the starting alcohol has been consumed.

  • Quenching: Quench the excess oxidant by slowly adding isopropyl alcohol dropwise until the orange color is no longer present and the solution remains green.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the product with diethyl ether (3 times).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 4-isopropylcyclohexanone.

  • Purification: The product can be further purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 4-Isopropylcyclohexanone Oxime (Intermediate for Dihydroindol-2-ones)

This protocol describes the conversion of the ketone intermediate into its corresponding oxime.

Materials:

  • 4-Isopropylcyclohexanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Setup: In a round-bottom flask, dissolve 4-isopropylcyclohexanone in ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) in a mixture of ethanol and water.

  • Reaction: Add the hydroxylamine solution to the ketone solution. Heat the mixture to reflux and stir for several hours.

  • Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting ketone.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add water to precipitate the oxime product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Safety, Handling, and Storage

  • This compound: Can be a skin irritant. Moderately toxic by ingestion. Handle with standard laboratory PPE, including gloves and safety glasses.[3]

  • Reagents: Many reagents used in these syntheses (e.g., hydrogen gas, chromium trioxide, strong acids) are hazardous. All procedures must be carried out in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Conclusion

This compound is a fundamentally important and versatile precursor in pharmaceutical synthesis. Its value is derived not only from its own potential bioactivity but, more significantly, from its efficient conversion into the key intermediate, 4-isopropylcyclohexanone. This ketone opens synthetic gateways to a range of complex heterocyclic scaffolds, including those under investigation for treating pain and metabolic disorders. The stereoselective synthesis of this compound and its subsequent transformations represent a critical area of expertise for researchers and scientists dedicated to the discovery and development of new medicines.

References

  • Hiyoshi, N., Sato, O., Yamaguchi, A., Rode, C. V., & Shirai, M. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14(5), 1435-1443. [Link]

  • Hiyoshi, N., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation... (Details of stereoselectivity). Green Chemistry. [Link]

  • Autech Industry Co., Ltd. (n.d.). The Role of 4-Isopropylcyclohexanone in Modern Chemical Synthesis. Autech Industry News. [Link]

  • CP Lab Safety. (n.d.). This compound (cis- and trans- mixture), min 98%. CP Lab Safety Product Page. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 20739. [Link]

  • Google Patents. (2011). CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation.
  • National Center for Biotechnology Information. (n.d.). 4-Isopropylcyclohexanone. PubChem Compound Summary for CID 79488. [Link]

Sources

Introduction: The Analytical Imperative for 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 4-Isopropylcyclohexanol

This compound is an alcohol derivative of the monoterpenoid menthane, existing as cis and trans stereoisomers. It serves as a key starting material or intermediate in the synthesis of various chemical entities, including active pharmaceutical ingredients (APIs). Its presence in a final drug substance, even at trace levels, can be indicative of process-related impurities or unreacted starting materials. Regulatory bodies mandate strict control over such impurities to ensure the safety and efficacy of pharmaceutical products. Therefore, the development and validation of robust, accurate, and precise analytical methods for the quantification of this compound are critical for quality control in drug development and manufacturing.[1][2]

This application note provides a comprehensive guide to the analytical methods for quantifying this compound, designed for researchers, quality control analysts, and drug development professionals. We will explore the primary recommended methodology, Gas Chromatography with Flame Ionization Detection (GC-FID), due to its suitability for volatile analytes. Additionally, we will discuss an alternative High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization for laboratories where GC is not available or feasible. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures to ensure data integrity and trustworthiness.[3][4][5]

Method Selection: A Rationale Based on Analyte Properties

The choice of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound is a semi-volatile compound with a relatively low molecular weight (142.24 g/mol ), making it an ideal candidate for Gas Chromatography (GC).[6]

  • Gas Chromatography (GC): This is the preferred technique.[7] GC offers high-resolution separation for volatile and semi-volatile compounds. Coupled with a Flame Ionization Detector (FID), which exhibits an excellent linear response for hydrocarbons, GC-FID provides a sensitive, robust, and straightforward method for quantification without the need for chemical modification of the analyte.[2][8] For analyzing trace levels in solid or non-volatile matrices like APIs, Headspace (HS) sampling is particularly advantageous as it introduces only the volatile components into the GC system, minimizing matrix interference and protecting the instrument.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Standard HPLC analysis is challenging for this compound. The molecule lacks a significant chromophore, rendering it nearly transparent to UV-Vis detectors, the most common type of HPLC detector.[11] While universal detectors like Refractive Index (RI) detectors can be used, they suffer from lower sensitivity and are incompatible with gradient elution. A more viable, albeit complex, HPLC approach involves pre-column derivatization. This process attaches a UV-active or fluorescent "tag" to the alcohol functional group, enabling sensitive detection.[11][12][13] However, this introduces extra steps, potential side reactions, and increased analytical variability.

Based on this analysis, this guide will first detail the GC-FID method as the primary, recommended protocol, followed by the HPLC-derivatization method as a viable alternative.

Primary Method: Quantification by Headspace Gas Chromatography (HS-GC-FID)

This method is designed for the quantification of this compound as a residual impurity in a non-volatile solid matrix, such as an active pharmaceutical ingredient (API).

Principle of the Method

The sample is dissolved in a high-boiling point solvent and sealed in a headspace vial. The vial is heated to a specific temperature, allowing volatile analytes like this compound to partition into the headspace (the gas phase above the sample). A portion of this headspace gas is automatically injected into the GC, where the analyte is separated from other volatile components on a capillary column. The separated analyte then passes into a Flame Ionization Detector (FID), which generates a signal proportional to the amount of carbon atoms, allowing for precise quantification against a known standard.[9][10]

Experimental Workflow for HS-GC-FID Analysis

The following diagram outlines the complete workflow from sample handling to final report generation.

HS_GC_FID_Workflow Figure 1: HS-GC-FID Experimental Workflow SampleReceipt Sample Receipt & Login StdPrep Standard Preparation (Stock and Working Standards) SampleReceipt->StdPrep SamplePrep Sample Preparation (Weighing & Dissolution in Vial) SampleReceipt->SamplePrep GC_Analysis GC-FID Analysis (Automated Injection & Separation) StdPrep->GC_Analysis Incubation Headspace Incubation (Equilibration at Temp) SamplePrep->Incubation Incubation->GC_Analysis DataProcessing Data Processing (Peak Integration & Calibration) GC_Analysis->DataProcessing Report Final Report Generation (Quantification & System Suitability) DataProcessing->Report

Caption: HS-GC-FID Experimental Workflow

Detailed Protocol: HS-GC-FID

1. Reagents and Materials

  • This compound reference standard (Purity ≥ 99.5%)

  • Dimethyl sulfoxide (DMSO), HPLC or GC-Headspace grade

  • Active Pharmaceutical Ingredient (API) or sample matrix

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Class A volumetric flasks and pipettes

  • Analytical balance

2. Instrument Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent

  • Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent polar column.[2]

  • Carrier Gas: Helium or Nitrogen, constant flow at 4.0 mL/min

  • Injector: Split mode, Split ratio 10:1, Temperature 250°C

  • Oven Program:

    • Initial Temperature: 50°C, hold for 5 minutes

    • Ramp: 15°C/min to 220°C

    • Hold: Hold at 220°C for 5 minutes

  • Detector (FID): Temperature 280°C, H2 flow: 30 mL/min, Air flow: 300 mL/min, Makeup (He/N2): 25 mL/min

  • Headspace Parameters:

    • Oven Temperature: 100°C

    • Loop Temperature: 110°C

    • Transfer Line Temperature: 120°C

    • Vial Equilibration Time: 20 minutes

    • Injection Volume: 1 mL

3. Preparation of Solutions

  • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solution (approx. 10 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with DMSO. This concentration should be chosen to be close to the target specification limit of the analyte in the sample.

  • Standard Vial Preparation: Pipette 1.0 mL of the Working Standard Solution into a 20 mL headspace vial and seal immediately. This is equivalent to 10 µg of the analyte.

  • Sample Vial Preparation: Accurately weigh approximately 200 mg of the API sample directly into a 20 mL headspace vial. Pipette 1.0 mL of DMSO into the vial and seal immediately. Swirl to dissolve.

4. Analysis Sequence

  • Run a blank (DMSO in a vial) to ensure no system contamination.

  • Inject the Standard Vial preparation five times to establish system suitability.

  • Inject the Sample Vial preparations.

  • Inject a Standard Vial preparation periodically (e.g., every 10 sample injections) to verify system stability.

5. Data Analysis and Calculations The concentration of this compound in the sample is calculated using the following formula:

Concentration (µg/g) = (Area_Sample / Area_Standard) * (Weight_Standard / Volume_Standard) * (Volume_Sample / Weight_Sample)

Where:

  • Area_Sample is the peak area of this compound in the sample chromatogram.

  • Area_Standard is the average peak area from the standard injections.

  • Weight_Standard is the amount of standard in the vial (e.g., 10 µg).

  • Weight_Sample is the weight of the API sample in the vial (e.g., 200 mg or 0.2 g).

Method Validation (as per ICH Q2(R1))[4][15]

A validated method provides assurance of its reliability. The following parameters must be assessed.

Validation Parameter Acceptance Criteria Example Results
Specificity No interference from blank or placebo at the retention time of this compound. Peak purity should pass.Pass. No co-eluting peaks observed.
Linearity Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.r² = 0.9991 over a range of 1-20 µg/mL.
Accuracy (% Recovery) 80.0% - 120.0% recovery for spiked samples at three levels (e.g., 50%, 100%, 150% of target).98.5% - 102.3%
Precision (RSD%) Repeatability (n=6): RSD ≤ 10.0%. Intermediate Precision (different day/analyst): RSD ≤ 15.0%.Repeatability RSD = 2.5%. Intermediate Precision RSD = 4.1%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.5 µg/g
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD at this level ≤ 20.0%.1.5 µg/g (RSD = 8.5%)
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., oven temp ±2°C, flow rate ±5%).Pass. Results remained within system suitability limits.
System Suitability RSD of peak areas from 5 replicate standard injections ≤ 15.0%.Pass. RSD = 3.1%.

Alternative Method: HPLC with Pre-Column Derivatization and UV Detection

This method is an alternative for laboratories where GC is unavailable. It requires a chemical reaction to make the this compound visible to a UV detector.

Principle of the Method

The hydroxyl group (-OH) of this compound is reacted with a derivatizing agent that contains a strong chromophore. A common agent for this purpose is 3,5-Dinitrobenzoyl chloride (DNBC), which reacts with alcohols to form a highly UV-absorbent ester. After the reaction, the derivatized sample is injected into an HPLC system. The derivatized analyte is separated on a reverse-phase column and detected by a UV detector at a wavelength where the derivative absorbs strongly (e.g., ~254 nm). Quantification is performed against a similarly derivatized standard.[11][12]

Experimental Workflow for HPLC with Derivatization

The workflow includes a critical derivatization step prior to analysis.

HPLC_Derivatization_Workflow Figure 2: HPLC with Pre-Column Derivatization Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_analysis Analysis Phase SampleReceipt Sample Receipt & Login StdPrep Standard Preparation SampleReceipt->StdPrep SamplePrep Sample Preparation (Dissolution/Extraction) SampleReceipt->SamplePrep Derivatization Derivatization Reaction (Sample + Standard + Reagent) StdPrep->Derivatization SamplePrep->Derivatization Quench Reaction Quench / Cleanup Derivatization->Quench HPLC_Analysis HPLC-UV Analysis Quench->HPLC_Analysis DataProcessing Data Processing HPLC_Analysis->DataProcessing Report Final Report Generation DataProcessing->Report

Caption: HPLC with Pre-Column Derivatization Workflow

Detailed Protocol: HPLC-UV (Post-Derivatization)

1. Reagents and Materials

  • This compound reference standard

  • 3,5-Dinitrobenzoyl chloride (DNBC)

  • Pyridine (catalyst)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Sample matrix (API)

  • Class A glassware

2. Derivatization Procedure

  • Sample Solution: Accurately weigh about 100 mg of the API into a vial. Add 1.0 mL of ACN and sonicate to dissolve.

  • Standard Solution: Prepare a 100 µg/mL solution of this compound in ACN.

  • Reaction:

    • To 100 µL of the Sample Solution (and separately to 100 µL of the Standard Solution), add 100 µL of a 10 mg/mL solution of DNBC in ACN.

    • Add 20 µL of pyridine to catalyze the reaction.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 500 µL of methanol to quench the excess DNBC.

    • Add 280 µL of HPLC-grade water to adjust the solvent strength for injection.

3. HPLC Instrument Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-10 min: 50% to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Cautions and Key Considerations

  • The derivatization reaction must be optimized for completeness.

  • Excess derivatizing agent can cause a large interfering peak; the quenching step and chromatographic separation must effectively resolve it from the analyte peak.

  • The stability of the derivatized product should be established to define the timeframe within which analysis must be completed.[11]

Method Comparison Summary

Parameter HS-GC-FID HPLC-UV (with Derivatization)
Principle Volatility-based separationPolarity-based separation after chemical tagging
Sample Prep Simple dissolution in a vialMulti-step: dissolution, chemical reaction, quenching
Specificity High; separates volatile impuritiesModerate; potential interference from reagent and side products
Sensitivity High (ng/g to µg/g)High (depends on chromophore)
Robustness Generally very robust and automatedLess robust due to variability in the derivatization step
Recommendation Primary Method. Highly recommended for its simplicity, robustness, and directness.Alternative Method. Suitable when GC is not available, but requires significant method development and validation of the reaction step.

Conclusion

For the reliable quantification of this compound in pharmaceutical materials, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the superior analytical method. It is direct, robust, highly specific, and requires minimal sample preparation, aligning well with the efficiency and data quality demands of the pharmaceutical industry.[7][9] The alternative HPLC-UV method involving pre-column derivatization is a functional substitute but introduces significant complexity and potential sources of error that must be carefully controlled and validated. The choice of method should be based on available instrumentation, but the principles of thorough validation outlined by ICH guidelines must be applied in either case to ensure the integrity of the analytical results.[4][5]

References

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.PubMed.
  • Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC.Analytical Methods (RSC Publishing).
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography.Almac.
  • Residual Solvent Analysis in Pharmaceuticals.PharmTech.
  • Quantifying residual solvents in active pharmaceutical ingredients.Magritek.
  • Polymeric Permanganate Oxidations of Alcohols and Aldehydes in HPLC-SPR.Waters Corporation.
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography.LCGC International.
  • Determination of ethanol in alcoholic beverages by high-performance liquid chromatography-flame ionization detection using pure water as mobile phase.PubMed.
  • ICH Q2 Analytical Method Validation.Slideshare.
  • Quantifying Ethanol by High Performance Liquid Chromatography With Precolumn Enzymatic Conversion and Derivatization With Fluorimetric Detection.PubMed.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).EMA.
  • Determination of residual solvents in intermediates and active pharmaceutical ingredients by gas chromatography.ResearchGate.
  • Derivatization.Chemistry LibreTexts.
  • Quality Guidelines.ICH.
  • ICH Q2 R1: Mastering Analytical Method Validation.Abraham Entertainment.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine.Journal of Food and Drug Analysis.
  • Determination of total ethanol in wine by high-performance liquid chromatography (Type-IV).OIV.
  • HPLC method for analysis of substrate and products in beverage alcohol production.Revistas UPR.
  • Alcohol Determination by HPLC with Postcolumn Derivatization.Ingenta Connect.
  • This compound.PubChem.
  • Sample preparation in analysis of pharmaceuticals.ScienceDirect.
  • Sample Preparation Techniques for Precision in Analysis.Phenomenex.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis.PubMed.
  • Sample preparation for pharmaceutical analysis.PubMed.
  • cis-4-Isopropyl-cyclohexanol.SpectraBase.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer.Chromatography Online.
  • Sample Preparation – GC-FID.Polymer Chemistry Characterization Lab.
  • Analysis of a Liquid Organic Mixture by Gas Chromatography.Course Hero.
  • Gas chromatographic methods for residual solvents analysis.Oriental Journal of Chemistry.
  • Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.Morressier.
  • Isopropyl alcohol content in prep pads by GC-FID and gravimetric analysis.FDA - Research Portal.
  • Cyclohexanol, 4-(1-methylethyl)-.NIST WebBook.
  • Gas-solid chromatography of isopropyl alcohol samples.PubMed.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.Journal of Medicinal and Chemical Sciences.

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Application Note: High-Resolution Gas Chromatography Analysis of 4-Isopropylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the separation and quantification of cis- and trans- isomers of 4-isopropylcyclohexanol by gas chromatography (GC). This compound is a key intermediate in the synthesis of various pharmaceuticals and a component in fragrance formulations.[1] Accurate determination of the isomeric ratio is critical for quality control and for understanding structure-activity relationships in drug development. This guide provides comprehensive protocols for sample preparation, direct GC analysis, and optional derivatization for enhanced peak shape and sensitivity. The methodologies are designed for researchers, scientists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction

This compound, a substituted cyclic alcohol, exists as two geometric isomers: cis and trans. The spatial arrangement of the isopropyl and hydroxyl groups relative to the cyclohexane ring significantly influences their physical, chemical, and biological properties. Consequently, a reliable analytical method to separate and quantify these isomers is paramount. Gas chromatography, with its high resolving power, is the technique of choice for this analysis.

The primary challenge in the GC analysis of alcohols is their polar nature, which can lead to peak tailing due to interactions with active sites in the GC system.[2] This can be addressed by using highly inert columns and liners, or through chemical derivatization to reduce the polarity of the hydroxyl group. This application note explores both direct injection and derivatization approaches.

Causality Behind Experimental Choices

The selection of the GC column's stationary phase is the most critical factor in achieving the separation of isomers. For polar analytes like alcohols, a polar stationary phase is generally preferred. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are highly effective due to their ability to engage in hydrogen bonding with the hydroxyl group of the alcohol, providing excellent selectivity for alcohol isomers.[2] This interaction is key to resolving the subtle structural differences between the cis and trans isomers of this compound.

For situations requiring enhanced volatility and improved peak symmetry, especially at trace levels, derivatization is a valuable strategy. Silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common and effective derivatization technique for alcohols.[1] This modification reduces the analyte's polarity and boiling point, leading to sharper peaks and better resolution.

Experimental Workflow

The overall workflow for the GC analysis of this compound isomers is depicted below. It encompasses sample preparation, the analytical separation by GC, and data analysis.

GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Sample Dilution Dilution in Appropriate Solvent Sample->Dilution Derivatization Optional Derivatization (Silylation) Dilution->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A schematic of the GC analysis workflow for this compound isomers.

Protocol 1: Direct GC-FID Analysis

This protocol is suitable for routine analysis where high sample throughput is required and derivatization is not necessary.

1. Reagents and Materials:

  • This compound isomer standard (mixture of cis and trans)

  • Ethanol or Isopropanol (HPLC grade or higher)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: DB-WAX (or equivalent PEG phase), 30 m x 0.25 mm ID, 0.25 µm film thickness

3. GC Parameters:

ParameterValue
Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Injector Split/Splitless, 250°C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (hold 2 min), ramp at 5°C/min to 180°C, hold 5 min
Detector FID, 280°C
FID Gas Flows Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min

4. Sample Preparation:

  • Prepare a stock solution of 1000 µg/mL of the this compound isomer standard in ethanol.

  • Prepare a series of calibration standards by diluting the stock solution with ethanol to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in ethanol to achieve a concentration within the calibration range.

5. Analysis and Quantification:

  • Inject the standards and samples into the GC system.

  • Identify the cis and trans isomer peaks based on their retention times (the trans isomer is expected to have a longer retention time on a polar column).

  • Integrate the peak areas and construct a calibration curve for each isomer.

  • Calculate the concentration of each isomer in the unknown samples.

Protocol 2: GC-MS Analysis with Silylation

This protocol is recommended for trace-level analysis, complex matrices, or when confirmation of isomer identity is required.

1. Reagents and Materials:

  • This compound isomer standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Hexane (HPLC grade)

  • Helium (carrier gas) of high purity

2. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (MS)

  • Capillary column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

3. GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm
Injector Split/Splitless, 250°C
Split Ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 80°C (hold 2 min), ramp at 10°C/min to 220°C, hold 5 min
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 230°C, 70 eV
Mass Range m/z 40-300
Scan Mode Full Scan

4. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 200 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with hexane to the desired concentration for GC-MS analysis.

5. Analysis and Identification:

  • Inject the derivatized standards and samples.

  • The TMS-derivatized isomers will have shorter retention times compared to their underivatized forms.

  • Identify the isomers by their retention times and by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum of the TMS derivative will show a characteristic molecular ion and fragmentation pattern.

Logical Relationships in Isomer Separation

The separation of the cis and trans isomers of this compound is governed by the interaction between the analyte and the stationary phase. The choice of a polar or non-polar column will influence the elution order.

Isomer Separation Logic cluster_column GC Column Stationary Phase cluster_isomers This compound Isomers Polar Polar (PEG/WAX) - Stronger interaction with hydroxyl group - Elution based on steric hindrance Cis cis-Isomer Polar->Cis Elutes Earlier (Less exposed -OH) Trans trans-Isomer Polar->Trans Elutes Later (More exposed -OH) NonPolar Non-Polar (e.g., DB-5ms) - Weaker interaction - Elution primarily by boiling point NonPolar->Cis Elutes Later (Higher boiling point) NonPolar->Trans Elutes Earlier (Lower boiling point)

Caption: The influence of stationary phase polarity on the elution order of this compound isomers.

Troubleshooting

  • Peak Tailing: This is often observed with polar analytes like alcohols. Ensure the use of a high-quality, inert GC liner and column. If tailing persists, consider the derivatization protocol.

  • Poor Resolution: Optimize the oven temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.[2] Increasing the column length can also enhance resolution at the cost of longer analysis times.

  • Contamination: Ghost peaks may indicate contamination in the injector or column. Bake out the column at its maximum recommended temperature.

Conclusion

This application note provides two robust and reliable GC methods for the analysis of cis- and trans-4-isopropylcyclohexanol isomers. The direct injection method using a polar PEG column is suitable for routine quality control, while the derivatization method followed by GC-MS analysis offers higher sensitivity and definitive identification for research and development applications. By understanding the principles behind the method development and following the detailed protocols, researchers can achieve accurate and reproducible results for the isomeric analysis of this important compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ILT. A Guide to GC Sample Preparation. Integrated Liner Technologies. [Link]

  • Organomation. Gas Chromatography Sample Preparation. [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Lu, C. H., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 658-672. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the analysis of 4-Isopropylcyclohexanol by High-Performance Liquid Chromatography (HPLC). Due to its aliphatic alcohol structure, this compound lacks a native UV chromophore, rendering standard UV detection methods ineffective. Furthermore, its existence as cis and trans geometric isomers presents a significant separation challenge.[1] This application note addresses these challenges by presenting three distinct HPLC methodologies tailored for different analytical objectives: (1) Isocratic Reversed-Phase HPLC with Refractive Index Detection (RI) for total quantification, (2) Normal-Phase HPLC with Evaporative Light Scattering Detection (ELSD) for the separation of cis and trans isomers, and (3) a high-sensitivity Reversed-Phase HPLC method with UV detection following pre-column derivatization. Each protocol is supported by a scientific rationale for the selection of columns, mobile phases, and detection techniques, providing researchers and drug development professionals with a robust framework for the accurate analysis of this compound.

Introduction to the Analytical Challenge

This compound is a C9H18O alicyclic alcohol used as a fragrance ingredient and a synthetic intermediate. Its molecular structure, featuring a cyclohexane ring substituted with a hydroxyl and an isopropyl group, gives rise to two geometric isomers: cis-4-Isopropylcyclohexanol and trans-4-Isopropylcyclohexanol. These isomers can exhibit different physical and biological properties, making their individual separation and quantification crucial for quality control and research purposes.

The primary analytical hurdles in developing HPLC methods for this compound are twofold:

  • Lack of a Chromophore: The molecule does not possess functional groups that absorb light in the UV-visible spectrum, precluding the use of common and highly sensitive UV detectors.

  • Isomer Separation: The cis and trans isomers have identical molecular weights and similar polarities, requiring highly selective chromatographic conditions for baseline resolution.

This guide provides validated starting points and the foundational logic to overcome these challenges effectively.

Strategic Approach to Method Selection

The optimal HPLC method depends on the analytical goal. Is the objective to measure the total amount of this compound, to resolve the cis and trans isomers, or to detect trace-level quantities? The following workflow outlines a decision-making process for selecting the appropriate method.

G cluster_0 Analytical Goal Definition cluster_1 Method Selection cluster_2 Recommended Protocol Goal What is the analytical objective? Total Total this compound Quantification Goal->Total Bulk Purity Isomers Separation of cis/trans Isomers Goal->Isomers Isomeric Purity Trace Trace Level Quantification Goal->Trace Impurity Analysis Method1 Protocol 1: RP-HPLC-RID Total->Method1 Method2 Protocol 2: NP-HPLC-ELSD Isomers->Method2 Method3 Protocol 3: RP-HPLC-UV (Derivatization) Trace->Method3

Caption: Decision workflow for selecting the appropriate HPLC method.

Part 1: Analysis with Universal Detectors

When derivatization is not desirable, universal detectors that do not rely on chromophores are essential. We present two methods using Refractive Index (RI) and Evaporative Light Scattering (ELSD) detectors.

Method 1: Total Quantification by Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RID)

Scientific Rationale: This method is designed for the straightforward quantification of total this compound without resolving the isomers. Reversed-phase chromatography, which separates molecules based on hydrophobicity, is the workhorse of modern HPLC.[2][3] A C18 stationary phase provides strong retention for the non-polar cyclohexane and isopropyl moieties of the analyte. A polar mobile phase of acetonitrile and water is used to elute the compound.[4]

The Refractive Index Detector (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. It is a robust choice for non-chromophoric compounds like aliphatic alcohols.[5] A key limitation of RID is its high sensitivity to changes in mobile phase composition and temperature, which mandates the use of an isocratic (constant composition) mobile phase and a thermostated column compartment.

Experimental Protocol:

  • Instrumentation & Columns:

    • HPLC system with an isocratic pump.

    • Thermostated column compartment.

    • Refractive Index Detector (RID).

    • Column: C18 silica column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC Grade).

    • Deionized Water (18.2 MΩ·cm).

    • Mobile Phase: Prepare a mixture of Acetonitrile and Water (70:30 v/v).[4] Degas thoroughly before use.

    • Sample Diluent: Use the mobile phase.

    • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the diluent. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Allow the HPLC system and RID to warm up for at least 1 hour to achieve a stable baseline.

    • Purge the reference cell of the RID with the mobile phase.

ParameterCondition
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 20 µL
Detector Refractive Index (RID)
Detector Temp. 40 °C
Run Time 10 minutes

Data Analysis: A single, combined peak for the cis and trans isomers is expected. Quantify the total this compound content by creating a calibration curve of peak area versus concentration for the standards.

Method 2: Isomer Separation by Normal-Phase HPLC with Evaporative Light Scattering Detection (NP-HPLC-ELSD)

Scientific Rationale: To separate the cis and trans geometric isomers, a different separation mechanism is required. Normal-Phase (NP) chromatography, which utilizes a polar stationary phase (bare silica) and a non-polar mobile phase, is exceptionally effective for separating isomers with subtle differences in polarity and spatial arrangement.[6][7][8] The separation is driven by the interaction of the polar hydroxyl group of the analyte with the active silanol groups on the silica surface. The cis and trans isomers will have different steric presentations of their hydroxyl groups, leading to differential retention.

Since gradient elution may be needed to optimize the separation and RID is incompatible with gradients, the Evaporative Light Scattering Detector (ELSD) is the ideal choice.[9][10] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[11][12] Its response is independent of the analyte's optical properties and is compatible with a wide range of mobile phases, including the non-polar solvents used in NP-HPLC.

Experimental Protocol:

  • Instrumentation & Columns:

    • HPLC system with a binary or quaternary pump.

    • Evaporative Light Scattering Detector (ELSD).

    • Column: Bare silica column (e.g., Phenomenex Luna Silica(2), 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Sample Preparation:

    • n-Hexane (HPLC Grade).

    • Ethanol or Isopropanol (HPLC Grade).

    • Mobile Phase: Prepare a mixture of n-Hexane and Ethanol (e.g., 95:5 v/v). A shallow gradient or adjustments to this ratio may be required to optimize resolution.[13] Degas before use.

    • Sample Diluent: Use the mobile phase.

    • Sample Preparation: Dissolve the sample in the diluent to an appropriate concentration (e.g., 0.5-1.0 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane : Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector ELSD
Drift Tube Temp. 50 °C
Nebulizer Gas Nitrogen, 1.5 SLM
Run Time 15 minutes

Data Analysis: Two distinct peaks corresponding to the cis and trans isomers should be observed. The relative percentage of each isomer can be determined by the respective peak areas. Note that ELSD response can be non-linear, so for accurate quantification, a calibration curve for each isomer is recommended if standards are available.

Caption: Principle of cis/trans isomer separation on a polar silica surface.

Part 2: High-Sensitivity Analysis via Pre-Column Derivatization

For detecting trace levels of this compound, a method with higher sensitivity is required. Pre-column derivatization introduces a chromophore into the analyte molecule, allowing for highly sensitive UV detection.[14][15][16]

Method 3: RP-HPLC-UV after Derivatization with Phenyl Isocyanate

Scientific Rationale: Phenyl isocyanate is a well-established derivatizing reagent that reacts with the hydroxyl group of alcohols to form a phenylurethane derivative.[17] This derivative contains a phenyl ring, which is a strong chromophore, enabling sensitive detection by UV absorbance around 240-260 nm.[16] The derivatization reaction is typically performed before HPLC analysis (pre-column).[14][18][19]

Once derivatized, the resulting urethane is significantly more hydrophobic than the parent alcohol. This increased hydrophobicity makes it well-suited for separation on a standard C18 reversed-phase column using a gradient of acetonitrile and water. This approach combines the high resolving power of RP-HPLC with the high sensitivity of UV detection.

Experimental Protocol:

  • Instrumentation & Columns:

    • HPLC system with a gradient pump and UV-Vis or Diode Array Detector (DAD).

    • Column: C18 silica column (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm).

  • Derivatization Procedure:

    • Reagents: Phenyl Isocyanate (derivatization grade), Acetonitrile (anhydrous), Triethylamine (catalyst).

    • Reaction:

      • In a clean, dry vial, add 100 µL of the sample solution (in anhydrous acetonitrile).

      • Add 10 µL of Triethylamine.

      • Add 20 µL of a 10% Phenyl Isocyanate solution in anhydrous acetonitrile.

      • Cap the vial tightly, vortex, and heat at 60 °C for 30 minutes.

      • Cool to room temperature. To quench the excess reagent, add 50 µL of a primary or secondary amine solution (e.g., propylamine in acetonitrile).

      • Dilute the final mixture with the mobile phase to an appropriate volume before injection.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Injection Vol. 10 µL
Detector UV
Wavelength 254 nm
Run Time 20 minutes

Data Analysis: The derivatized cis and trans isomers may be separated under these reversed-phase conditions due to the conformational differences of the derivatives. Identify and quantify the peaks using a calibration curve prepared by derivatizing known concentrations of the reference standard. This method should achieve significantly lower limits of detection (LOD) and quantitation (LOQ) compared to the universal detector methods.

Method Validation Considerations

Any selected method must be validated for its intended purpose according to established guidelines, such as those from the International Council for Harmonisation (ICH).[20][21][22][23][24] Key validation parameters to assess include:

  • Specificity: The ability to resolve the analyte from matrix components and other impurities.

  • Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analysis of this compound by HPLC requires a strategic approach that directly addresses the compound's lack of a UV chromophore and the presence of geometric isomers. For routine quantification of the total compound, RP-HPLC with RI detection offers a simple and robust solution. For the critical task of resolving cis and trans isomers, the selectivity of normal-phase chromatography coupled with a universal ELSD is highly effective. Finally, for applications demanding the highest sensitivity, pre-column derivatization with phenyl isocyanate enables trace-level quantification using standard RP-HPLC-UV instrumentation. The protocols and scientific principles detailed in this guide provide a solid foundation for researchers to develop and validate methods tailored to their specific analytical needs.

References

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • Grokipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Lucia, M. (2012). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Evaporative light scattering detector – Knowledge and References. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

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  • Chhanikar, A., Gupta, K. R., & Wadodkar, S. G. (2015). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 164-174.
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  • Katakam, L. N. R., & Dongala, T. (2020). A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material.
  • Semantic Scholar. (1994). Reverse phase high-performance liquid chromatographic determination of primary and secondary aliphatic alcohols as phthalate monoesters by UV detection. Retrieved from [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]

  • Lab Bulletin. (n.d.). Normal Phase Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

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  • Springer Nature Experiments. (1996). Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103018350B - High performance liquid chromatography separation method of paroxol cis and trans isomers.
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Topic: Derivatization of 4-Isopropylcyclohexanol for Enhanced Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcyclohexanol is a cyclic alcohol with applications in various industries, including as a fragrance ingredient.[1][2] Its analysis, particularly by gas chromatography (GC), often presents challenges due to its polarity and potential for poor peak shape. This application note provides a comprehensive guide to the derivatization of this compound, a critical step to enhance its volatility, thermal stability, and overall chromatographic performance. We will explore two primary derivatization strategies—silylation and acylation—providing detailed scientific rationale, step-by-step protocols, and a comparative analysis to guide researchers in selecting the optimal method for their analytical objectives.

The Rationale for Derivatization

Direct analysis of alcohols like this compound by GC can be problematic. The presence of the polar hydroxyl (-OH) group leads to several analytical hurdles:

  • Low Volatility: The hydrogen-bonding capacity of the hydroxyl group increases the boiling point of the molecule, making it less volatile and thus less amenable to GC analysis.[3]

  • Poor Peak Shape: Polar analytes can interact with active sites (e.g., residual silanols) in the GC inlet and column, leading to peak tailing and reduced resolution.

  • Thermal Instability: At the high temperatures of the GC injector, some alcohols can undergo dehydration, leading to the formation of artifacts and inaccurate quantification.[4]

Derivatization addresses these issues by chemically modifying the hydroxyl group. This process involves replacing the active hydrogen with a non-polar functional group, which effectively "caps" the hydroxyl group.[3] The resulting derivative is more volatile, less polar, and more thermally stable, leading to sharper, more symmetrical peaks and improved analytical sensitivity.[5][6]

Primary Derivatization Strategies: Silylation vs. Acylation

For alcohols, the two most effective and widely adopted derivatization techniques are silylation and acylation. The choice between them depends on the specific analytical requirements, the complexity of the sample matrix, and the desired properties of the final derivative.

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a robust and common method for derivatizing compounds with active hydrogens, such as alcohols.[3][7] The reaction involves the replacement of the hydroxyl proton with a non-polar trimethylsilyl (TMS) group, forming a TMS ether.[5][8]

The Chemistry: The reaction proceeds via nucleophilic attack of the alcohol oxygen on the silicon atom of the silylating reagent. A leaving group from the reagent accepts the proton from the hydroxyl group.

Caption: Silylation reaction of this compound.

Key Silylating Reagents for Alcohols:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and versatile silylating reagent.[5] It is highly reactive, and its byproducts are volatile. For sterically hindered secondary alcohols like this compound, its reactivity can be enhanced by adding a catalyst.[9]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and most versatile silylating agents.[5] Its byproduct, N-methyltrifluoroacetamide, is highly volatile, which often results in cleaner chromatograms compared to BSTFA.[6][9]

  • TMCS (Trimethylchlorosilane): Not typically used alone, but is frequently added in small amounts (e.g., 1%) to BSTFA or other reagents as a catalyst to increase their reactivity, especially for hindered hydroxyl groups.[9]

The general order of reactivity for silylation is primary > secondary > tertiary alcohols, primarily due to steric hindrance.

Acylation: Formation of Esters

Acylation is another excellent derivatization strategy that converts the alcohol into a more volatile and stable ester.[10][11][12][13] This is particularly useful when silylation proves difficult or when the resulting TMS ethers are unstable due to moisture. Perfluoroacylated reagents are often used because they create derivatives that are highly responsive to Electron Capture Detectors (ECD), enabling trace-level analysis.[14][15][16]

The Chemistry: The reaction involves the acylation of the hydroxyl group using an acid anhydride, typically in the presence of a base catalyst that also acts as an acid scavenger.

Caption: Acylation reaction of this compound.

Key Acylating Reagent:

  • TFAA (Trifluoroacetic Anhydride): A highly reactive and volatile acylation reagent that readily forms stable trifluoroacetyl derivatives with alcohols.[14][17][18] The reaction is fast, and the resulting derivatives are well-suited for both Flame Ionization Detection (FID) and ECD.[16] TFAA is often used with a base like pyridine or triethylamine (TEA) to catalyze the reaction and neutralize the trifluoroacetic acid byproduct.[14][15]

Comparative Overview of Derivatization Methods

The selection of the appropriate derivatization reagent is a critical step in method development. The following table provides a comparison of the key features of the discussed reagents for the derivatization of this compound.

FeatureSilylation (BSTFA / MSTFA)Acylation (TFAA)
Derivative Formed Trimethylsilyl (TMS) EtherTrifluoroacetyl (TFA) Ester
Reactivity High to Very High. MSTFA is generally more reactive for non-hindered alcohols.[9] BSTFA + 1% TMCS is excellent for hindered alcohols.[9]Very high, especially with a catalyst.[16]
Byproducts Volatile. MSTFA byproducts are generally more volatile than those from BSTFA.[9]Trifluoroacetic acid. Requires an acid scavenger (e.g., pyridine, TEA) to prevent column damage.[15][16]
Derivative Stability Susceptible to hydrolysis; samples should be analyzed promptly and under anhydrous conditions.[9]Generally very stable.[14][16]
Detection Excellent for GC-FID and GC-MS.Excellent for GC-FID and GC-MS. The fluorine atoms provide high sensitivity for GC-ECD.[14][18]
Primary Advantage Well-established, highly effective reagents, clean byproducts (especially MSTFA).Forms very stable derivatives, enhances detectability with ECD.
Considerations Reagents and derivatives are highly sensitive to moisture.[5]Reagent is corrosive; byproduct is acidic and must be neutralized.[15][18]

Experimental Protocols

Critical Precaution: All derivatization reagents are sensitive to moisture and should be handled in a dry environment (e.g., under a nitrogen stream or in a glove box).[5] All glassware, solvents, and samples must be anhydrous to ensure successful derivatization. Work in a fume hood and wear appropriate personal protective equipment.

Protocol 1: Silylation using MSTFA

This protocol provides a general guideline for the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard or sample extract, dried.

  • MSTFA (or MSTFA + 1% TMCS for potentially difficult matrices).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • GC vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Microsyringes.

Procedure:

  • Sample Preparation: Place an accurately weighed amount (e.g., ~1 mg) of the this compound sample or a dried extract into a GC vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the residue. Then, add 100 µL of MSTFA to the vial.[19]

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-70°C for 30 minutes in a heating block.[9][19]

  • Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Workflow: Silylation with MSTFA A 1. Place Dry Sample in GC Vial B 2. Add 100 µL Anhydrous Solvent A->B C 3. Add 100 µL MSTFA B->C D 4. Cap Vial & Vortex C->D E 5. Heat at 60-70°C for 30 min D->E F 6. Cool to Room Temperature E->F G 7. Inject into GC-MS System F->G

Caption: Experimental workflow for MSTFA derivatization.

Protocol 2: Acylation using TFAA

This protocol outlines the derivatization of this compound using Trifluoroacetic Anhydride (TFAA).

Materials:

  • This compound standard or sample extract, dried.

  • TFAA.

  • Anhydrous solvent (e.g., acetonitrile or benzene).

  • Acid scavenger/catalyst (e.g., pyridine or triethylamine, TEA).

  • GC vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Place an accurately weighed amount (e.g., ~1 mg) of the this compound sample or a dried extract into a GC vial.

  • Reagent Addition: Add 200 µL of anhydrous acetonitrile. Then, add 50 µL of pyridine (as catalyst/scavenger) followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and vortex. Let the reaction proceed at 50-60°C for 15-30 minutes.[14][16] The reaction is often rapid and may even proceed to completion at room temperature.

  • Analysis: Allow the vial to cool to room temperature. The sample can be injected directly. For some applications, a liquid-liquid extraction may be performed to remove excess reagents if necessary.[14]

Workflow: Acylation with TFAA A 1. Place Dry Sample in GC Vial B 2. Add 200 µL Anhydrous Solvent A->B C 3. Add 50 µL Pyridine (Catalyst) B->C D 4. Add 100 µL TFAA C->D E 5. Heat at 50-60°C for 15-30 min D->E F 6. Cool to Room Temperature E->F G 7. Inject into GC-MS System F->G

Caption: Experimental workflow for TFAA derivatization.

Advanced Application: Chiral Analysis

This compound exists as cis and trans diastereomers. If the separation and quantification of individual enantiomers are required, chiral derivatization is a powerful technique. This involves reacting the alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[20][21] These newly formed diastereomers have different physical properties and can be separated on a standard (achiral) GC column.[20] While a detailed protocol is beyond the scope of this note, reagents like Mosher's acid chloride or chiral chloroformates are commonly employed for this purpose.[20][21]

Conclusion

Derivatization is an indispensable tool for the robust and sensitive analysis of this compound by gas chromatography. Both silylation and acylation are highly effective methods for improving the analyte's chromatographic properties.

  • Silylation with MSTFA is recommended for general-purpose GC-MS analysis due to its high reactivity and the volatility of its byproducts, leading to clean chromatograms.

  • Acylation with TFAA is an excellent alternative, producing highly stable derivatives and offering the significant advantage of enhanced sensitivity when using an Electron Capture Detector.

The optimal choice of reagent and reaction conditions should be tailored to the specific analytical goals, sample matrix, and available instrumentation. The protocols provided herein serve as a validated starting point for method development and optimization.

References

  • Benchchem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
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  • CovaChem. TFAA; Trifluoroacetic acid anhydride; CAS# 407-25-0. CovaChem.
  • Repositori Obert UdL. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Hindawi Publishing Corporation.
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  • Sigma-Aldrich. Product Information - 91719 Trifluoroacetic anhydride. Sigma-Aldrich.
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  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC. Supelco.
  • CalTech GPS. Preparation of TMS Derivatives for GC/MS. CalTech GPS.
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  • PubMed. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed.
  • GL Sciences. Alcohols-Glycols | Products. GL Sciences.
  • PubMed. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed.
  • ProQuest. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. ProQuest.
  • Alfa Chemistry. Chiral Derivatization Reagents. Alfa Chemistry.
  • Wikipedia. Chiral derivatizing agent. Wikipedia.
  • ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate.
  • PubChem. This compound. National Center for Biotechnology Information.
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Experimental protocol for stereoselective synthesis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a detailed protocol for the stereoselective synthesis of 4-isopropylcyclohexanol, a valuable chiral building block in the fragrance and pharmaceutical industries.[1][2] The focus of this application note is the diastereoselective reduction of 4-isopropylcyclohexanone using sodium borohydride, a method chosen for its operational simplicity, high yield, and favorable stereochemical control. This document outlines the underlying principles of stereoselectivity in cyclohexanone reductions, provides a step-by-step experimental procedure, and details methods for the characterization of the resulting isomeric products. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Stereoisomerism in this compound

This compound (C₉H₁₈O) is a colorless liquid organic compound with a pleasant aroma reminiscent of rose and clove, leading to its use in fragrances and as a flavoring agent.[1] The molecule possesses a cyclohexane ring substituted with a hydroxyl group and an isopropyl group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, each with distinct physical and biological properties.[1]

  • Cis-Isomer: In the cis isomer, both the hydroxyl and isopropyl groups can occupy equatorial positions on the same face of the cyclohexane ring, which is the more thermodynamically stable conformation due to minimized steric strain.[1] The cis-isomer is noted for being a more potent odorant than its trans counterpart.[3]

  • Trans-Isomer: In the trans isomer, the substituents are on opposite faces of the ring, typically with one in an axial and the other in an equatorial position.

The stereochemical configuration of this compound is a critical determinant of its sensory properties and biological activity.[2] For instance, its potential analgesic effects are being investigated through its interaction with ion channels involved in pain perception.[1][2] Therefore, the ability to selectively synthesize a specific stereoisomer is of paramount importance for both research and commercial applications. This protocol focuses on a method that favors the formation of the thermodynamically more stable and often more desirable cis-isomer.

Principles of Stereoselective Reduction of Substituted Cyclohexanones

The reduction of a cyclic ketone, such as 4-isopropylcyclohexanone, to its corresponding alcohol is a cornerstone of organic synthesis.[4] The stereochemical outcome of this transformation is governed by the trajectory of the nucleophilic hydride attack on the carbonyl carbon. For substituted cyclohexanones, the incoming nucleophile can attack from either the axial or equatorial face, leading to two different diastereomeric products.

The presence of a bulky substituent, like the isopropyl group in the 4-position, "locks" the conformation of the cyclohexane ring, strongly favoring an equatorial position for this group to minimize steric hindrance.[4] This conformational preference dictates the facial selectivity of the hydride attack.

  • Axial Attack: Attack of the hydride from the axial direction leads to the formation of the equatorial alcohol (the cis-isomer in this case). This pathway is generally favored for small, unhindered nucleophiles like the borohydride ion (BH₄⁻) as it avoids steric repulsion with the axial hydrogens at the C-3 and C-5 positions.

  • Equatorial Attack: Attack from the equatorial direction results in the axial alcohol (the trans-isomer). This approach encounters greater steric hindrance from the axial hydrogens, making it the less favored pathway for small reducing agents.

The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio of the product. While biocatalytic methods using alcohol dehydrogenases can achieve high stereoselectivity for the cis-isomer, chemical reductions with sodium borohydride (NaBH₄) offer a practical and efficient alternative for many laboratory settings.[1][3]

Experimental Protocol: Sodium Borohydride Reduction of 4-Isopropylcyclohexanone

This protocol details the diastereoselective reduction of 4-isopropylcyclohexanone to yield this compound, with a preference for the cis-isomer.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Isopropylcyclohexanone≥96%Sigma-Aldrich5432-85-9
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Diethyl Ether (Et₂O)AnhydrousFisher Scientific60-29-7
Hydrochloric Acid (HCl)1 M aqueous solutionVWR7647-01-0
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionVWR144-55-8
Brine (Saturated NaCl)Aqueous solutionVWR7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)GranularVWR7487-88-9
Round-bottom flask (100 mL)---
Magnetic stir bar---
Ice-water bath---
Separatory funnel (250 mL)---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylcyclohexanone (2.80 g, 20.0 mmol, 1.0 equiv) in 40 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for approximately 15 minutes to allow the temperature to equilibrate to 0 °C.

  • Addition of Reducing Agent: While maintaining vigorous stirring, add sodium borohydride (0.38 g, 10.0 mmol, 0.5 equiv) portion-wise over a period of 10 minutes. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Quenching: After the reaction is complete, carefully and slowly quench the reaction by adding 20 mL of 1 M aqueous HCl at 0 °C to neutralize the excess sodium borohydride and hydrolyze the borate ester intermediate. Continue stirring for an additional 10 minutes.

  • Workup: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a colorless oil.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve 4-isopropylcyclohexanone in Methanol B Cool to 0 °C in Ice Bath A->B C Portion-wise Addition of NaBH4 B->C D Stir at 0 °C for 1 hour C->D E Quench with 1 M HCl D->E F Extract with Diethyl Ether E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J Characterize Product I->J

Caption: Workflow for the stereoselective synthesis of this compound.

Characterization of Isomeric Products

The determination of the diastereomeric ratio (cis to trans) of the synthesized this compound is crucial. The primary methods for characterization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture.[5] The cis and trans isomers of this compound will have different retention times on a suitable GC column, allowing for their separation and quantification.[6] The mass spectrum of each isomer will be identical, confirming the molecular weight of 142.24 g/mol .[1][7]

  • Expected Outcome: The chromatogram should show two distinct peaks corresponding to the cis and trans isomers. The relative peak areas can be used to determine the diastereomeric ratio. Based on the principles of axial versus equatorial attack, the cis-isomer is expected to be the major product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules and for differentiating between stereoisomers.[8] The chemical shifts and coupling constants of the protons and carbons in the cis and trans isomers will differ due to their distinct chemical environments.

  • ¹H NMR: The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly diagnostic.

    • In the trans-isomer (axial -OH), this proton is equatorial and will typically appear as a broad singlet or a narrow multiplet with small coupling constants.

    • In the cis-isomer (equatorial -OH), this proton is axial and will exhibit larger axial-axial and axial-equatorial coupling constants, resulting in a more complex multiplet.

  • ¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring will also differ between the two isomers, providing further confirmation of their identity.[9]

Alternative Stereoselective Synthetic Strategies

While sodium borohydride reduction is a robust and straightforward method, other strategies can offer different or enhanced stereoselectivity.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide, typically aluminum isopropoxide, as the catalyst for the reduction of ketones by an alcohol, such as isopropanol.[10][11] The MPV reduction is highly chemoselective and can provide high stereoselectivity, often favoring the thermodynamically more stable alcohol.[12][13] The reaction proceeds through a six-membered cyclic transition state.[11]

  • Luche Reduction: The Luche reduction employs sodium borohydride in the presence of a lanthanide chloride, such as cerium(III) chloride (CeCl₃), in an alcohol solvent.[14][15] This method is particularly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[16][17] For saturated cyclohexanones, it can also influence the stereochemical outcome.

  • Catalytic Hydrogenation: The hydrogenation of 4-isopropylphenol over a metal catalyst, such as ruthenium on carbon (Ru/C), can produce this compound.[1][18] The reaction conditions, including solvent and pressure, can be tuned to favor the formation of the cis-isomer.[1][19]

  • Biocatalysis: The use of alcohol dehydrogenases (ADHs) offers a highly stereoselective and environmentally friendly approach to the synthesis of specific isomers of this compound.[3] Different ADHs can exhibit varying stereoselectivity, allowing for the targeted production of either the cis or trans isomer with high diastereomeric purity.[1][20]

Conclusion

The stereoselective synthesis of this compound is a fundamentally important transformation with direct applications in the fragrance and pharmaceutical industries. The sodium borohydride reduction of 4-isopropylcyclohexanone presented in this application note provides a reliable, efficient, and scalable method for the preparation of this compound with a favorable diastereomeric ratio favoring the cis-isomer. The choice of synthetic strategy will ultimately depend on the desired stereochemical purity, scale of the reaction, and available resources. The analytical techniques of GC-MS and NMR spectroscopy are essential for the characterization and quantification of the isomeric products, ensuring the quality and consistency of the final material.

References

  • Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903.
  • Miyazawa, M., et al. (2005). Biological Stereoselective Reduction of 4-Propylcyclohexanone and 4-Isopropylcyclohxanone by Anthracnose Fungi. Journal of Oleo Science, 54(10), 557-562.
  • Cambridge University Press. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). Retrieved from [Link]

  • Ward, D. E., & Rhee, C. K. (1992). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 70(6), 1542-1553.
  • de Souza, R. O. M. A., et al. (2022). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. Chemistry – A European Journal, 28(51), e202201444.
  • Contente, M. L., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)
  • Nikolić, J., et al. (2007). Selective Reduction of Cyclohexanones with NaBH4 in β-Cyclodextrin, PEG-400, and Micelles. Journal of the Serbian Chemical Society, 72(4), 379-384.
  • Kagnon, K., et al. (2002). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. Journal of the Chemical Society, Perkin Transactions 2, (1), 48-52.
  • NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Grokipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • Shirai, M., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14(2), 475-481.
  • Wikipedia. (n.d.). Luche reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Meerwein–Ponndorf–Verley reduction of cyclohexanone catalyzed by partially crystalline zirconosilicate. Retrieved from [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol. Retrieved from [Link]

  • YouTube. (2020, February 29). Luche Reduction. Retrieved from [Link]

  • Eurekamoments in Organic Chemistry. (2012, October 25). Luche reduction. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). cis-4-Isopropylcyclohexanol. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GC-MS. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Compound A (C10H16) yields 1-isopropyl-4-methylcyclohexane on hydrogenation over PtO2.... Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-phase transfer hydrogenation of 4-methylcyclohexanone with.... Retrieved from [Link]

  • Google Patents. (n.d.). CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation.
  • CP Lab Safety. (n.d.). cis-4-Isopropylcyclohexanol, 95% Purity, C9H18O, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis and Isolation of ()-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]

  • PubChem. (n.d.). cis-2-Isopropylcyclohexanol. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

  • Chromatography Forum. (2017, July 31). GC/MS analysis of hexane, heptane and isopropyl alcohol. Retrieved from [Link]

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Application Notes and Protocols for 4-Isopropylcyclohexanol in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Olfaction

4-Isopropylcyclohexanol is a versatile secondary alcohol valued in the fragrance industry for its complex and adaptable odor profile.[1][2] Commercially available as a mixture of its cis and trans stereoisomers, its application transcends simple addition to a formula; it requires a nuanced understanding of how molecular geometry dictates sensory perception.[3][4] The cis-isomer is noted to be a more potent odorant than its trans counterpart, a critical factor in both formulation efficacy and cost-in-use.[3][4]

This guide provides an in-depth exploration of this compound, moving beyond basic properties to furnish researchers and developers with robust, actionable protocols for its characterization and application. We will dissect the distinct contributions of each isomer and provide methodologies to leverage their unique characteristics in creating sophisticated fragrance and flavor systems. The protocols herein are designed to be self-validating, emphasizing causality and scientific rigor to ensure reproducible and meaningful results.

Part 1: Physicochemical and Olfactory Properties

A foundational understanding of this compound's properties is essential for its effective application. The molecule's cyclohexane ring, substituted with a hydroxyl and an isopropyl group, gives rise to distinct stereoisomers, primarily the cis and trans forms, which possess markedly different olfactory profiles.[3][4][5]

The commercial product is typically a mixture of these isomers, with an overall scent profile described as floral, minty, green, and woody.[6] However, the true art of its application lies in understanding the subtle yet significant differences between the isomers. The cis-isomer is generally more powerful and is often associated with a desirable leather and woody character, while the trans-isomer can present a mintier, more camphoraceous note.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[1][6]
Molecular Weight 142.24 g/mol [6][7]
CAS Number 4621-04-9 (mixture)[6][7][8]
Appearance Colorless to pale yellow clear liquid[1][8]
Boiling Point ~110°C @ 22 mmHg[7][9]
Solubility Almost insoluble in water; soluble in alcohols and oils[8][10]
Odor Profile (Mixture) Floral, Minty, Green, Woody, Rose, Leathery[6][8][10]
LogP ~2.6 - 2.8[6][11]

Part 2: Core Applications in Fragrance & Flavor Formulations

This compound is a workhorse ingredient, prized for its stability, cost-effectiveness, and versatile odor profile.[8][10][12] Its primary applications are in fragrance compositions for personal care, home care, and fine fragrance.

  • In Functional Perfumery (Soaps, Detergents): Its excellent stability in alkaline media makes it a preferred choice for scenting soaps and detergents.[10][12] It provides a robust foundation and blends well with common materials like lavender, pine, and rose types, adding volume and a clean character.[8][10]

  • In Fine Fragrance: It serves as a powerful modifier and blending agent. It can bridge floral and woody notes, enhance green or minty accords, and add a unique leathery nuance.[8][10] It synergizes effectively with fougère materials and other modern cyclohexane derivatives.[8][10]

  • As a Building Block: The reactive hydroxyl group allows it to be used as a chemical intermediate for synthesizing other fragrance esters, which can possess different and often more complex odor profiles, such as fruity and woody notes.[5][7]

The relationship between the starting ketone, the resulting isomers, and their perceived odor is a critical pathway for fragrance development. Understanding this allows for targeted synthesis and application.

cluster_synthesis Synthesis & Isomer Relationship cluster_isomers Resulting Isomers & Odor Profiles Ketone 4-Isopropylcyclohexanone Reduction Stereoselective Reduction (e.g., with ADH) Ketone->Reduction Substrate Cis cis-4-Isopropylcyclohexanol Reduction->Cis Favored Product (High Odor Potency) Trans trans-4-Isopropylcyclohexanol Reduction->Trans Byproduct (Lower Odor Potency) OdorCis Potent, Woody, Leathery Cis->OdorCis Odor Profile OdorTrans Minty, Camphoraceous Trans->OdorTrans Odor Profile

Caption: Synthesis pathway from ketone to potent cis and distinct trans isomers.

Part 3: Detailed Application Protocols

The following protocols provide a systematic framework for the analysis and application of this compound.

Protocol 1: Isomer Characterization and Purity Assessment by Gas Chromatography-Olfactometry (GC-O)

Causality: Before formulation, it is crucial to understand the isomeric ratio of your starting material, as this directly impacts the final odor profile. Gas Chromatography-Olfactometry (GC-O) is the gold standard, coupling chemical separation with human sensory detection to identify the specific odor character of each eluted compound.[13][14][15] This allows for precise correlation of a chemical peak with its perceived scent.

Methodology:

  • Sample Preparation:

    • Prepare a 1% solution of the this compound sample in a high-purity solvent (e.g., ethanol).

    • Ensure the sample is fully dissolved. Vortex if necessary.

  • Instrumentation (GC-MS/O):

    • Injector: Split/splitless, set to 250°C.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is suitable for separation.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 220°C.

      • Hold: 5 minutes at 220°C.

    • Effluent Splitter: At the end of the column, split the effluent 1:1 between the Mass Spectrometer (MS) detector and the heated sniffing port (ODP).

    • Olfactory Detection Port (ODP): Set to 230°C. Humidified air should be supplied to the port to prevent nasal dehydration for the assessor.

  • Data Acquisition:

    • A trained sensory assessor (or panel) will sniff the effluent from the ODP throughout the chromatographic run.[16]

    • The assessor will record the time, duration, intensity, and a detailed descriptor for every odor detected. This can be done using specialized software or a voice recorder.

    • Simultaneously, the MS will acquire mass spectra for chemical identification.

  • Data Analysis:

    • Correlate the retention times of the odor events recorded by the assessor with the peaks on the chromatogram.

    • Identify the peaks corresponding to cis- and trans-4-isopropylcyclohexanol using their mass spectra.

    • Integrate the peak areas to determine the relative percentage of each isomer.

    • Compile an "aromagram" that plots odor intensity versus retention time, providing a visual representation of the sample's key odor contributors.

Sample 1% Solution of This compound GC Gas Chromatograph (Separation) Sample->GC Splitter Effluent Splitter (1:1) GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS ODP Olfactory Port (Sensory Detection) Splitter->ODP Analysis Data Correlation (Aromagram) MS->Analysis ODP->Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Protocol 2: Sensory Evaluation of Isomers Using a Trained Panel

Causality: Quantitative analytical data from GC must be validated by qualitative sensory evaluation. This protocol uses a trained panel to describe and differentiate the odor profiles of the separated isomers or isomer-enriched samples, providing the vocabulary needed for creative perfumery.[17][18][19]

Methodology:

  • Panel Selection and Training:

    • Select 10-15 panelists screened for their ability to detect and describe odors consistently.[19]

    • Familiarize the panel with relevant odor standards (e.g., woody, minty, floral, leathery) to establish a common descriptive language.

  • Sample Preparation & Presentation:

    • Prepare 1% solutions of the isomerically pure (or enriched) cis and trans samples, as well as the commercial mixture, in odorless dipropylene glycol (DPG).

    • Dip standard fragrance blotters into each solution for 2 seconds and allow the solvent to evaporate for 30 seconds.

    • Present the coded blotters to panelists in a randomized, balanced order to prevent bias.[17] A clean air environment is essential.

  • Evaluation Procedure:

    • Panelists evaluate the odor of each blotter at different time intervals (e.g., initial, 15 min, 1 hr, 4 hr) to assess the full evolution of the scent (top, middle, and base notes).

    • For each sample, panelists will rate the intensity of key attributes (e.g., woody, minty, floral, overall strength) on a labeled magnitude scale (LMS) from 0 (none) to 10 (very strong).

    • Panelists will also provide free-form descriptive terms for each sample.

  • Data Analysis:

    • Calculate the mean intensity ratings for each attribute for each sample.

    • Use statistical analysis (e.g., ANOVA, PCA) to determine if there are significant differences between the samples.

    • Compile a sensory profile (e.g., a spider plot) to visually represent the odor characteristics of each isomer and the mixture.

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Samples Prepare Coded Samples (cis, trans, mixture) Blotters Dip & Present Blotters (Randomized Order) Samples->Blotters Panel Trained Panel (10-15 Assessors) Blotters->Panel Presents to Evaluation Rate Attributes & Describe (Intensity, Character) Panel->Evaluation Stats Statistical Analysis (ANOVA, PCA) Evaluation->Stats Provides Data for Profile Generate Sensory Profile (Spider Plot) Stats->Profile

Caption: Systematic workflow for sensory panel evaluation of isomers.

Protocol 3: Stability and Performance Assessment in a Model Surfactant System

Causality: A fragrance ingredient's performance is highly dependent on the product matrix. This protocol assesses the chemical stability and olfactory performance of this compound in a representative consumer product base, such as a simple shampoo, ensuring the fragrance remains effective and true-to-character throughout the product's shelf life.[10][12]

Methodology:

  • Base Preparation:

    • Create a simple, unfragranced shampoo base (e.g., 12% Sodium Laureth Sulfate, 2% Cocamidopropyl Betaine, 1% NaCl, water q.s. 100%).

    • Adjust pH to a relevant value, for example, pH 6.0.

  • Sample Dosing:

    • Prepare three batches of the shampoo base.

    • Dose one batch with 0.5% of the commercial this compound mixture.

    • Dose a second batch with a control fragrance oil (of known stability) at the same level.

    • Leave the third batch unfragranced as a negative control.

    • Ensure homogenous mixing.

  • Accelerated Aging:

    • Divide each batch into two sets of samples in airtight, sealed containers.

    • Store one set under controlled ambient conditions (e.g., 25°C).

    • Store the second set under accelerated aging conditions (e.g., 40°C in an oven) for a period of 4, 8, and 12 weeks. This simulates a longer shelf life.

  • Evaluation at Time Points (0, 4, 8, 12 weeks):

    • At each time point, retrieve samples from both ambient and accelerated storage.

    • Chemical Analysis: Use headspace GC-MS to quantify the concentration of this compound remaining in the product. A decrease in concentration indicates potential degradation or matrix interaction.

    • Sensory Analysis: A trained panel evaluates the odor of the shampoo samples, both from the container ("in-package") and during a standardized washing application (e.g., on a hair swatch). They will rate the fragrance intensity and note any changes in character (e.g., off-notes, weakening).

  • Data Interpretation:

    • Compare the GC-MS and sensory data between the aged samples and the initial (time 0) samples.

    • A stable ingredient will show minimal change in concentration and sensory profile under both ambient and accelerated conditions.

    • Benchmark the stability of this compound against the known control fragrance.

Conclusion

This compound is more than a single ingredient; it is a system of isomers offering a palette of creative possibilities. By moving beyond a superficial understanding of its mixed odor profile and applying rigorous analytical and sensory protocols, the fragrance and flavor scientist can unlock its full potential. The methodologies detailed in this guide provide a framework for characterizing the crucial cis/trans ratio, defining the distinct sensory contributions of each isomer, and verifying performance in-application. This empirical, causality-driven approach ensures that this compound can be formulated with precision, leading to more impactful, stable, and nuanced sensory experiences in the final product.

References

  • This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. (n.d.).
  • D'Acampora Zellner, B., et al. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC - NIH. Retrieved from [Link]

  • Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

  • Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (2018). MDPI. Retrieved from [Link]

  • Gas Chromatography Olfactometry in Food Flavor Analysis. (2021). GenTech Scientific. Retrieved from [Link]

  • This compound. (2024). ChemBK. Retrieved from [Link]

  • Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges. (2024). PubMed. Retrieved from [Link]

  • Tentori, F., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). MDPI. Retrieved from [Link]

  • Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). (2020). Vapourtec. Retrieved from [Link]

  • The Relation of Structure and Odor in Substituted Cyclohexanols. (n.d.).
  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques.
  • Fragrances and sensory evaluation techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS.
  • Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. (2025).
  • Sensory Evaluation in Product Development for Cosmetics and Fragrances. (2016). Perfumer & Flavorist. Retrieved from [Link]

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Application Note: 4-Isopropylcyclohexanol as a Versatile Starting Material for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

4-Isopropylcyclohexanol, a secondary alcohol characterized by a cyclohexane scaffold, presents a valuable and versatile starting material for organic synthesis. Its reactive hydroxyl group, coupled with the sterically defined cyclohexane ring, allows for a multitude of chemical transformations. This guide provides detailed protocols and expert insights for leveraging this compound in the synthesis of novel ketones, esters, ethers, and alkenes. These derivatives serve as crucial intermediates in the development of new pharmaceuticals, fragrances, and advanced materials. The protocols herein are designed for reproducibility and scalability, emphasizing the rationale behind experimental choices to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Value of this compound

This compound is a colorless liquid or low-melting solid organic compound with the molecular formula C₉H₁₈O.[1][2] It is recognized for its pleasant, minty odor, which has led to its use in the fragrance and cosmetics industries.[2][3][] Beyond its olfactory properties, its chemical structure is of significant interest to the synthetic chemist. The molecule exists as two primary stereoisomers, cis and trans, which influences its reactivity and the stereochemical outcome of reactions.[5] The hydroxyl (-OH) group is the primary site of reactivity, serving as a handle for a wide array of functional group interconversions.

Recent research has also highlighted its biological activity, particularly as a potential analgesic agent that inhibits ion channels involved in pain perception, such as TRPV1 and TRPA1.[1][3][5] This intrinsic bioactivity, combined with its utility as a synthetic building block, makes this compound a compelling starting material for generating novel compounds with potential therapeutic applications.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4621-04-9[1][3]
Molecular Formula C₉H₁₈O[1][2]
Molecular Weight 142.24 g/mol [1][2]
Boiling Point ~203.1 °C (at 760 mmHg); 94°C (at 5 mmHg)[1][2]
Melting Point ~36.9 °C (estimate); 6°C (lit.)[1][2][3]
Appearance Colorless to pale yellow liquid or solid[2][6]
Odor Minty, herbal, reminiscent of rose and clove[1][2][3]
Solubility Almost insoluble in water; soluble in alcohols and oils[3]

Core Synthetic Transformations and Protocols

The true potential of this compound is unlocked through its conversion into other functional groups. The following sections provide detailed, field-proven protocols for four fundamental transformations.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for synthesizing, purifying, and analyzing novel compounds from this compound. This self-validating process ensures the integrity of the final product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis & Characterization A 1. Reagent Preparation & Stoichiometry Calculation B 2. Reaction Setup (Inert atmosphere, Temp. control) A->B C 3. Reagent Addition & Reaction Monitoring (TLC, GC) B->C D 4. Quenching & Phase Separation (Aqueous Workup) C->D Reaction Complete E 5. Extraction with Organic Solvent D->E F 6. Drying & Solvent Removal (e.g., Na2SO4, Rotary Evaporation) E->F G 7. Purification (Distillation or Column Chromatography) F->G H 8. Purity Assessment (GC-MS, HPLC) G->H Purified Product I 9. Structural Elucidation (NMR, IR, Mass Spec) H->I J 10. Final Product (Pure Novel Compound) I->J

Caption: General experimental workflow for synthesis.

A. Oxidation to 4-Isopropylcyclohexanone

Significance: The oxidation of the secondary alcohol to a ketone is a cornerstone transformation. The resulting product, 4-isopropylcyclohexanone, is a key intermediate for synthesizing more complex molecules such as oximes and for creating carbon-carbon bonds via reactions like the Wittig or Grignard reactions.[5][7]

Causality in Reagent Selection: While strong oxidants like chromic acid can be used, they are hazardous. A milder, more controlled oxidation is often preferred to avoid side reactions. Pyridinium chlorochromate (PCC) is an effective reagent for this conversion, known for its selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of gem-diols.

Protocol: PCC Oxidation of this compound

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in 20 mL of anhydrous DCM. Add this solution to the PCC suspension in one portion. The mixture will become a dark, tarry solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether. Pass the solution through a short plug of silica gel to filter out the chromium tars. Wash the silica plug with additional diethyl ether.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation to yield pure 4-isopropylcyclohexanone.

Table 2: Data for Oxidation Protocol

ParameterValue
Starting Material This compound (e.g., 10.0 g)
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Solvent Anhydrous Dichloromethane (DCM)
Expected Product 4-Isopropylcyclohexanone (CAS: 5432-85-9)
Theoretical Yield ~9.87 g (based on 10.0 g starting material)
B. Esterification to Novel Fragrance and Bio-Compounds

Significance: Esterification transforms the alcohol into an ester, a functional group prevalent in fragrances, flavors, and pharmaceuticals.[8][9] This reaction allows for the coupling of this compound with various carboxylic acids, generating a library of novel ester derivatives with potentially unique properties.

Causality in Reaction Conditions: The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction.[10] A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[8][9] The reaction is typically heated to increase the rate, and since water is a byproduct, its removal (e.g., via a Dean-Stark apparatus) can be used to drive the equilibrium towards the product side.

Protocol: Fischer Esterification with Acetic Acid

  • Setup: In a 100 mL round-bottom flask, combine this compound (1.0 equivalent), acetic acid (1.2 equivalents), and a catalytic amount (3-5 drops) of concentrated sulfuric acid. Add a magnetic stir bar.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-100°C) using a heating mantle for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers and wash sequentially with 30 mL of 5% sodium bicarbonate solution (to neutralize excess acid) and 30 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude ester (4-isopropylcyclohexyl acetate) can be purified by distillation.

Table 3: Data for Esterification Protocol

ParameterValue
Starting Material This compound
Reagent Carboxylic Acid (e.g., Acetic Acid)
Catalyst Concentrated Sulfuric Acid
Expected Product 4-Isopropylcyclohexyl Ester (e.g., Acetate)
Key Technique Heating under reflux
C. Dehydration to 4-Isopropylcyclohexene

Significance: Dehydration introduces an alkene functional group, a versatile moiety for further synthetic manipulations. The resulting 4-isopropylcyclohexene can undergo a variety of addition reactions (e.g., halogenation, epoxidation, hydroboration-oxidation) to create a diverse range of difunctionalized cyclohexane derivatives.

Causality in Mechanism and Procedure: This reaction proceeds via an E1 elimination mechanism.[11] An acid catalyst (sulfuric or phosphoric acid) protonates the hydroxyl group, converting it into a good leaving group (water).[11][12] Loss of water forms a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form the alkene. To favor elimination over the competing substitution (SN1) reaction, heat is applied.[11] The product, cyclohexene, typically has a lower boiling point than the starting alcohol, allowing it to be distilled from the reaction mixture as it forms, which drives the equilibrium toward the product side according to Le Châtelier's principle.[11][13]

Protocol: Acid-Catalyzed Dehydration

  • Setup: Place this compound (1.0 equivalent) and a few boiling chips into a 100 mL round-bottom flask. Carefully add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid (approx. 10-15% by volume).

  • Distillation: Assemble a simple distillation apparatus. Heat the flask gently with a heating mantle. The product, 4-isopropylcyclohexene, will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath. Collect everything that distills below 95°C.

  • Workup: Transfer the distillate to a separatory funnel. Wash with an equal volume of water, followed by 10% sodium carbonate solution to neutralize any residual acid, and finally with brine.

  • Purification: Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.[12] A final simple distillation of the dried liquid will yield pure 4-isopropylcyclohexene.

G Start This compound Ketone 4-Isopropylcyclohexanone Start->Ketone Oxidation (PCC) Ester Novel Esters (R-COO-) Start->Ester Esterification (RCOOH, H+) Alkene 4-Isopropylcyclohexene Start->Alkene Dehydration (H+, heat) Oximation Oximes, etc. Ketone->Oximation Grignard_Addition Tertiary Alcohols Ketone->Grignard_Addition Epoxidation Epoxides Alkene->Epoxidation Dihydroxylation Diols Alkene->Dihydroxylation

Caption: Key synthetic pathways from this compound.

Applications and Future Directions

The derivatives synthesized from this compound are not merely chemical curiosities; they are enabling building blocks for tangible applications.

  • In Medicinal Chemistry: 4-Isopropylcyclohexanone serves as a precursor for dihydroindol-2-ones, which have been studied as potential ligands for pain receptors.[1] The cyclohexane scaffold is a common motif in pharmacologically active compounds, and the ability to functionalize it via these protocols is critical for structure-activity relationship (SAR) studies.[14]

  • In Fragrance and Flavor Science: The esterification protocol allows for the creation of a vast library of esters. The scent profile of an ester is determined by both the alcohol and carboxylic acid components. By systematically varying the carboxylic acid used, novel scents can be developed for use in perfumery and cosmetics.[3][15]

  • In Materials Science: The rigid cyclohexane core is a feature of some liquid crystal molecules. The ability to attach different functional groups via ester or ether linkages allows for the tuning of properties like melting point and mesophase behavior, which is essential for developing new display technologies.

Conclusion

This compound is an economical and highly effective starting material for accessing a range of valuable chemical intermediates. The protocols detailed in this guide for oxidation, esterification, and dehydration provide a robust foundation for researchers to synthesize novel compounds. By understanding the causality behind the chosen reagents and conditions, scientists can adapt and innovate, paving the way for new discoveries in drug development, materials science, and beyond.

References

  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • National Institutes of Health. (n.d.). A Regioselective Synthesis of Novel Functionalized Organochalcogen Compounds.... [Link]

  • PubMed. (2022, March). Characterization of novel heterocyclic compounds based on 4-aryl-4H-chromene scaffold as anticancer agents.... [Link]

  • ResearchGate. (2002, November). Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid.... [Link]

  • YouTube. (2020, November 11). Setup for Dehydration of Cyclohexanol. [Link]

  • YouTube. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level. [Link]

  • MDPI. (n.d.). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer.... [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanone. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • National Institutes of Health. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. [Link]

  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. [Link]

  • PubChem. (n.d.). cis-2-Isopropylcyclohexanol. [Link]

  • YouTube. (2020, November 5). Dehydration of Cyclohexanol [ORGANIC CHEMISTRY]. [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • National Institutes of Health. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. [Link]

  • YouTube. (2021, June 15). Dehydration of Cyclohexanol: Setup. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • CAPS. (n.d.). Phytochemical: this compound. [Link]

  • NIST WebBook. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. [Link]

  • Synthonix, Inc. (n.d.). cis-4-Isopropylcyclohexanol - [K85400]. [Link]

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Application Note: A Comprehensive Guide to Investigating the Reaction Kinetics of 4-Isopropylcyclohexanol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed framework for studying the reaction kinetics of the esterification of 4-isopropylcyclohexanol. While the esterification of primary alcohols is well-documented, the kinetics of secondary, sterically hindered alcohols such as this compound present unique challenges and are less characterized. This guide offers a comprehensive approach, from theoretical background and experimental design to data analysis, enabling researchers to determine key kinetic parameters. The protocols outlined herein are designed to be self-validating and are grounded in established principles of chemical kinetics, providing a robust methodology for applications in process development, optimization, and scale-up in the pharmaceutical and fine chemical industries.

Introduction

The esterification of alcohols is a cornerstone of organic synthesis, with wide-ranging applications in the production of fragrances, flavorings, polymers, and pharmaceuticals.[1] 4-Isopropylcyclohexyl acetate, the ester derived from this compound, is a valuable fragrance ingredient known for its woody and floral notes.[2] Understanding the reaction kinetics of its formation is crucial for optimizing manufacturing processes, ensuring product quality, and improving economic efficiency.[3]

This document serves as a practical guide for researchers to systematically investigate the kinetics of the esterification of this compound. We will explore the underlying theoretical principles, provide detailed experimental protocols for both catalyzed and uncatalyzed reactions, and present methods for robust data analysis to elucidate the reaction mechanism and determine critical kinetic parameters such as the rate constant and activation energy.

Theoretical Background

Esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[4] The reaction is typically slow and requires a catalyst to achieve a reasonable rate.[1]

General Reaction Scheme:

For the specific case of this compound esterification with acetic acid, the reaction is:

The kinetics of this reaction can be influenced by several factors:

  • Temperature: Higher temperatures generally increase the reaction rate but can be limited by the boiling points of the reactants and potential side reactions.[1][4]

  • Catalyst: Acid catalysts, both homogeneous (e.g., sulfuric acid) and heterogeneous (e.g., ion-exchange resins), are commonly used to accelerate the reaction.[4][5]

  • Molar Ratio of Reactants: Using an excess of one reactant can shift the equilibrium towards the products, increasing the conversion of the limiting reactant.[6]

  • Steric Hindrance: this compound is a secondary alcohol with a bulky isopropyl group, which can sterically hinder the approach of the carboxylic acid, affecting the reaction rate compared to simpler primary alcohols.[1][7]

Kinetic Modeling:

The rate of an esterification reaction can often be described by a second-order kinetic model.[4][8] For a reversible second-order reaction, the rate equation is:

where:

  • k_f is the forward rate constant

  • k_r is the reverse rate constant

  • [...] denotes the concentration of the respective species

Several kinetic models can be applied to fit experimental data, including pseudo-homogeneous models, and for heterogeneous catalysis, Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models.[9][10][11]

Experimental Protocols

This section provides detailed protocols for investigating the reaction kinetics.

Materials and Equipment

Materials:

  • This compound (cis/trans mixture)

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated, as catalyst)

  • Anhydrous toluene or other suitable solvent

  • Internal standard for GC analysis (e.g., dodecane)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Constant temperature bath

  • Gas chromatograph (GC) with a suitable column (e.g., DB-5 or equivalent) and FID detector

  • Autosampler and vials

  • Analytical balance

  • Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reactant Solutions P2 Set up Reactor and Equilibrate Temperature P1->P2 R1 Initiate Reaction (add catalyst/reactants) P2->R1 R2 Take Samples at Timed Intervals R1->R2 t = 0, 5, 10, ... min R3 Quench Reaction in Sample Vials R2->R3 A1 Prepare Samples for GC R3->A1 A2 GC Analysis A1->A2 A3 Data Processing and Kinetic Modeling A2->A3

Caption: General experimental workflow for kinetic studies.

Protocol for a Homogeneously Catalyzed Reaction
  • Reactor Setup: Set up the jacketed glass reactor with the overhead stirrer, condenser, and temperature probe. Circulate fluid from the constant temperature bath to bring the reactor to the desired temperature (e.g., 70°C).

  • Charging Reactants: Charge the reactor with known amounts of this compound, acetic acid, and solvent (e.g., toluene). Allow the mixture to reach thermal equilibrium.

  • Initiating the Reaction: At time t=0, add a known amount of sulfuric acid catalyst to the reactor and start the stirrer at a constant speed.

  • Sampling: Withdraw samples (e.g., 0.5 mL) at regular time intervals (e.g., every 10 minutes for the first hour, then every 30 minutes).

  • Quenching: Immediately quench each sample by adding it to a vial containing a cold sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.

  • Sample Preparation for GC: Add an internal standard to the quenched sample, extract the organic layer, and dry it with anhydrous magnesium sulfate.

  • GC Analysis: Analyze the prepared samples by GC to determine the concentrations of reactants and products.

Analytical Method: Gas Chromatography (GC)

The progress of the esterification reaction can be effectively monitored by quantifying the consumption of this compound and the formation of 4-isopropylcyclohexyl acetate using gas chromatography.

  • GC Conditions (Example):

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Oven Program: 80°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

    • Carrier Gas: Helium or Hydrogen

  • Calibration: Prepare calibration standards of this compound and 4-isopropylcyclohexyl acetate of known concentrations with the internal standard to create calibration curves for accurate quantification.

Data Analysis and Kinetic Parameter Determination

Concentration Profiles

From the GC analysis, plot the concentration of this compound and 4-isopropylcyclohexyl acetate as a function of time. This will provide a visual representation of the reaction progress.

Determination of the Rate Law and Rate Constant

Assuming a second-order reversible reaction, the rate law can be simplified under certain conditions. For initial rate analysis, the concentration of products is negligible, and the rate law simplifies to:

By performing experiments with different initial concentrations of the reactants, the reaction order with respect to each reactant can be determined. The rate constant, k_f, can then be calculated.

Effect of Temperature and Activation Energy

To determine the activation energy (Ea), conduct the kinetic experiments at different temperatures (e.g., 60°C, 70°C, 80°C). The rate constants obtained at each temperature can be used to construct an Arrhenius plot.

The Arrhenius equation is:

In its linearized form:

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature in Kelvin

A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Data Presentation

The quantitative data from the kinetic experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Example Reaction Conditions for Kinetic Runs

RunTemperature (°C)[this compound]₀ (mol/L)[Acetic Acid]₀ (mol/L)[Catalyst] (wt%)
1701.01.01.0
2701.02.01.0
3702.01.01.0
4601.01.01.0
5801.01.01.0

Table 2: Example Calculated Kinetic Parameters

Temperature (°C)Rate Constant, k (L/mol·s)
60Calculated Value
70Calculated Value
80Calculated Value
Activation Energy, Ea (kJ/mol) Calculated from Arrhenius Plot
Pre-exponential Factor, A (L/mol·s) Calculated from Arrhenius Plot

Mechanistic Considerations

The acid-catalyzed esterification of an alcohol proceeds through a series of protonation and nucleophilic attack steps.

mechanism R-COOH R-COOH Protonated R-COOH Protonated R-COOH R-COOH->Protonated R-COOH + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated R-COOH->Tetrahedral Intermediate + R'-OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester (R-COOR') Ester (R-COOR') Protonated Ester->Ester (R-COOR') - H+

Caption: Simplified mechanism of acid-catalyzed esterification.

For a secondary alcohol like this compound, the formation of the tetrahedral intermediate can be sterically hindered, which may result in a lower reaction rate compared to primary alcohols.[1][7]

Conclusion

This application note provides a comprehensive and structured approach for the detailed investigation of the reaction kinetics of this compound esterification. By following the outlined protocols for experimental execution and data analysis, researchers can reliably determine key kinetic parameters. This information is invaluable for the development, optimization, and scale-up of processes involving this important ester, ultimately leading to more efficient and robust manufacturing in the chemical and pharmaceutical industries.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]

  • Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. (n.d.). MDPI. Retrieved from [Link]

  • Kinetics Modeling and Mechanism Study for Selective Esterification of Glycerol with Lauric Acid Using 12-Tungstophosphoric Acid Post-Impregnated SBA-15. (n.d.). ACS Publications. Retrieved from [Link]

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (n.d.). PMC. Retrieved from [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. (n.d.). ACS Publications. Retrieved from [Link]

  • Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. (n.d.). Preprints.org. Retrieved from [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. Retrieved from [Link]

  • Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. (1999). Royal Society of Chemistry. Retrieved from [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2020). ACS Publications. Retrieved from [Link]

  • Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). (2020). MDPI. Retrieved from [Link]

  • Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). Spectroscopy Europe/World. Retrieved from [Link]

  • KINETIC STUDY OF AUTOCATALYZED ESTERIFICATION OF LACTIC ACID WITH ALCOHOLS C2-C5. (2019). International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies. Retrieved from [Link]

  • Kinetics of the lactic acid-butyl alcohol esterification reaction. (n.d.). New Jersey Institute of Technology. Retrieved from [Link]

  • Kinetic study of the esterification of acetic acid with butanol catalyzed by sulfated zirconia. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Study of Esterification Reaction. (n.d.). Retrieved from [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved from [Link]

  • (PDF) Kinetics of Esterification of Propionic Acid and Cyclohexanol. (2020). ResearchGate. Retrieved from [Link]

  • (PDF) Kinetic Study of Esterification Reaction. (2010). ResearchGate. Retrieved from [Link]

  • Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst. (2021). De Gruyter. Retrieved from [Link]

  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. (2019). ResearchGate. Retrieved from [Link]

  • Study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Reactive Distillation Process for Cyclohexyl Acetate Production: Design, Optimization, and Control. (2023). National Institutes of Health. Retrieved from [Link]

  • The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. (n.d.). Google Patents.
  • Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. (2016). Longdom Publishing. Retrieved from [Link]

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Application Notes & Protocols: Stereoselective Biocatalytic Synthesis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the stereoselective synthesis of 4-isopropylcyclohexanol via the biocatalytic reduction of 4-isopropylcyclohexanone. Leveraging the high selectivity of alcohol dehydrogenases (ADHs), this protocol offers a green and efficient alternative to traditional chemical methods, which often struggle with stereocontrol and generate significant waste.[1] We will delve into the rationale behind enzyme selection, the critical role of cofactor regeneration, and provide detailed, step-by-step protocols for reaction setup, optimization, and product analysis. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are looking to implement enzymatic processes for the production of chiral alcohols.

Introduction: The Case for Biocatalysis

This compound is a valuable chemical intermediate, particularly in the fragrance industry where the stereoisomers, specifically the cis and trans forms, possess distinct olfactory properties.[1][2] The cis-isomer is noted for being a more potent odorant.[1][2] Traditional chemical synthesis routes often yield mixtures of these isomers and can be environmentally burdensome.[1][2] Biocatalytic synthesis, employing enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), presents a powerful solution.[3][4] These enzymes operate under mild conditions and exhibit remarkable stereoselectivity, enabling the targeted synthesis of the desired isomer with high purity.[5][6][7]

The core of this process is the enzymatic reduction of a prochiral ketone, 4-isopropylcyclohexanone, to the corresponding chiral alcohol, this compound. This reaction is dependent on a nicotinamide cofactor, typically NADH or NADPH, which is oxidized to NAD⁺ or NADP⁺ during the reaction.[3] Due to the high cost of these cofactors, an efficient in situ regeneration system is paramount for the economic viability of the process.[5][8]

The Biocatalytic System: Key Components

Successful biocatalytic reduction hinges on the interplay of three key components: the enzyme, the substrate, and the cofactor regeneration system.

Enzyme Selection: The Heart of Stereoselectivity

A variety of commercially available ADHs can effectively catalyze the reduction of 4-isopropylcyclohexanone.[2] Screening of different ADHs is a crucial first step to identify the optimal enzyme for achieving high conversion and, most importantly, the desired diastereomeric excess (d.e.). Studies have shown that certain commercial ADHs can achieve up to 99% conversion and 99% d.e. for the cis-isomer.[2]

Table 1: Example Performance of Commercial ADHs in the Reduction of 4-Isopropylcyclohexanone [2]

Enzyme IDConversion (%)Diastereomeric Excess (d.e. for cis) (%)
ADH-A>9995
ADH-B98>99
ADH-C9588
ADH200>9987
HLDH-48 (for trans)

Note: Data is illustrative and based on literature.[2] Performance may vary based on specific reaction conditions.

Substrate and Reaction Medium

The substrate, 4-isopropylcyclohexanone, is a commercially available ketone.[9] The reaction is typically carried out in an aqueous buffer system to maintain the optimal pH for enzyme activity. The choice of buffer and pH can significantly impact enzyme performance and should be optimized.[10][11] Due to the often limited aqueous solubility of the ketone substrate, a co-solvent such as isopropanol can be employed. Conveniently, isopropanol can also serve as the co-substrate for cofactor regeneration.

Cofactor Regeneration: Driving the Reaction Forward

The catalytic cycle of ADHs requires the continuous regeneration of the reduced cofactor (NADH or NADPH). A widely adopted and cost-effective method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is added in excess.[12] The same ADH that reduces the target ketone also oxidizes the co-substrate (isopropanol to acetone), thereby reducing NAD⁺ back to NADH.

Another robust method is an enzyme-coupled system, for example, using glucose and glucose dehydrogenase (GDH).[8][13] In this system, GDH oxidizes glucose to gluconolactone, concomitantly reducing NAD⁺ to NADH. This approach is particularly useful when the co-substrate in a substrate-coupled system (like acetone) could potentially inhibit the primary reaction or when precise control over the redox potential is required.

Experimental Protocols

Materials and Reagents
  • 4-Isopropylcyclohexanone (≥98% purity)

  • Selected Alcohol Dehydrogenase (lyophilized powder or solution)

  • Nicotinamide adenine dinucleotide (NAD⁺) or its phosphate (NADP⁺)

  • Isopropanol (for substrate-coupled cofactor regeneration)

  • Optional: D-Glucose and Glucose Dehydrogenase (for enzyme-coupled cofactor regeneration)

  • Potassium phosphate buffer (or other suitable buffer)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Standard of this compound (for analytical reference)

Workflow for Biocatalytic Synthesis

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Enzyme_Screening Enzyme Screening & Selection Reaction_Setup Reaction Mixture Preparation Enzyme_Screening->Reaction_Setup Biocatalysis Biocatalytic Reduction (Controlled Temp & pH) Reaction_Setup->Biocatalysis Monitoring Reaction Monitoring (TLC/GC) Biocatalysis->Monitoring Extraction Product Extraction Biocatalysis->Extraction Monitoring->Biocatalysis Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Product Analysis (GC/MS, Chiral GC) Purification->Analysis

Caption: Overall workflow for the biocatalytic synthesis of this compound.

Protocol 1: Screening of Alcohol Dehydrogenases
  • Preparation of Stock Solutions:

    • Substrate stock: Prepare a 1 M solution of 4-isopropylcyclohexanone in isopropanol.

    • Cofactor stock: Prepare a 20 mM solution of NAD⁺ in 100 mM potassium phosphate buffer (pH 7.0).

    • Enzyme solutions: Prepare 5-10 mg/mL solutions of each ADH in cold 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Setup (in 2 mL vials):

    • To each vial, add 800 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • Add 50 µL of the NAD⁺ stock solution.

    • Add 100 µL of the substrate stock solution.

    • Initiate the reaction by adding 50 µL of the respective enzyme solution.

  • Incubation:

    • Seal the vials and incubate at 30°C with gentle shaking (e.g., 200 rpm) for 24 hours.

  • Work-up and Analysis:

    • Quench the reaction by adding 1 mL of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Analyze the organic layer by Gas Chromatography (GC) to determine conversion and diastereomeric excess.

Protocol 2: Preparative Scale Synthesis with Cofactor Regeneration

This protocol assumes the use of a substrate-coupled cofactor regeneration system with isopropanol.

  • Reaction Setup (in a 100 mL flask):

    • Add 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

    • Dissolve 20-30 mg of NAD⁺ in the buffer.

    • Add 5 mL of isopropanol.

    • Add 1.4 g (10 mmol) of 4-isopropylcyclohexanone.

    • Stir the mixture until the substrate is well-dispersed.

    • Initiate the reaction by adding 50-100 mg of the selected ADH (lyophilized powder).

  • Reaction Monitoring:

    • Maintain the reaction at 30°C with stirring.

    • Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) every few hours, extracting with ethyl acetate, and analyzing by GC.

  • Product Isolation:

    • Once the reaction has reached completion (typically 24-48 hours), saturate the aqueous phase with NaCl to improve extraction efficiency.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Analytical Methods

Quantitative analysis of the reaction is critical for determining its success. Gas Chromatography (GC) is the preferred method.

  • Instrumentation: A GC system equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is recommended for separating the cis and trans isomers.

  • Sample Preparation: Dilute a small aliquot of the organic extract in ethyl acetate.

  • GC Conditions (Example):

    • Column: Chiraldex G-TA (30 m x 0.25 mm x 0.12 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

    • Carrier Gas: Helium.

  • Analysis: Calculate the conversion by comparing the peak area of the substrate to the sum of the product peak areas. Determine the diastereomeric excess (d.e.) using the peak areas of the cis and trans isomers: d.e. (%) = [ (Areacis - Areatrans) / (Areacis + Areatrans) ] x 100

Visualizing the Catalytic Cycle

The enzymatic reduction of 4-isopropylcyclohexanone is a cyclical process, as illustrated below.

Catalytic_Cycle cluster_main ADH Catalyzed Reduction cluster_regen Cofactor Regeneration Ketone 4-Isopropyl- cyclohexanone ADH_NADH ADH-NADH Ketone->ADH_NADH Substrate Binding Alcohol 4-Isopropyl- cyclohexanol ADH_NAD ADH-NAD+ ADH_NADH->ADH_NAD Reduction Acetone Acetone (By-product) ADH_NAD->Alcohol Product Release ADH_NAD->ADH_NADH Regeneration Isopropanol Isopropanol (Co-substrate) ADH_NAD->Isopropanol Co-substrate Binding Isopropanol->ADH_NADH Oxidation

Caption: The catalytic cycle of ADH with substrate-coupled cofactor regeneration.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low ConversionEnzyme inhibition, non-optimal pH/temperature, poor cofactor regeneration.Optimize pH and temperature. Increase cofactor or regeneration system components. Check for substrate/product inhibition.
Low DiastereoselectivityIncorrect enzyme selection.Screen a wider range of ADHs. Some enzymes inherently favor one isomer over the other.
Enzyme DeactivationPresence of organic co-solvents, high substrate concentration, incorrect pH.Lower the concentration of co-solvents. Consider substrate feeding strategies. Ensure the buffer capacity is sufficient.
Poor Product ExtractionEmulsion formation, product has some water solubility.Add brine (saturated NaCl solution) to the aqueous phase before extraction.

Conclusion

The biocatalytic synthesis of this compound offers a highly efficient, stereoselective, and environmentally friendly manufacturing route. By carefully selecting an appropriate alcohol dehydrogenase and implementing a robust cofactor regeneration system, researchers can achieve high yields and diastereomeric purities. The protocols outlined in this guide provide a solid foundation for developing and optimizing this valuable biocatalytic transformation. The principles and methodologies described herein are broadly applicable to the synthesis of other chiral alcohols, underscoring the expanding role of biocatalysis in modern organic synthesis.[14]

References

  • Tentori, F., Brenna, E., Crotti, M., Pedrocchi-Fantoni, G., Ghezzi, M. C., & Tessaro, D. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Molecules, 25(2), 299. [Link]

  • Vapourtec. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). [Link]

  • ResearchGate. (n.d.). Recently proposed cofactor regeneration systems for coupling with redox... | Download Scientific Diagram. [Link]

  • Wu, S., et al. (2021). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Biotechnology Advances, 52, 107821. [Link]

  • ResearchGate. (n.d.). Modern Biocatalytic Ketone Reduction. [Link]

  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules, 27(23), 8206. [Link]

  • MDPI. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2826. [Link]

  • MDPI. (2022). Developing and Regenerating Cofactors for Sustainable Enzymatic CO2 Conversion. Catalysts, 12(2), 143. [Link]

  • Whitesides Research Group. (1982). Enzyme-Catalyzed Organic Synthesis: NAD(P)H Cofactor Regeneration Using Ethanol/Alcohol Dehydrogenase/Aldehyde Dehydrogenase and Methanol/Alcohol Dehydrogenase/Aldehyde Dehydrogenase/Formate Dehydrogenase. J. Org. Chem., 47, 2816-18. [Link]

  • Johnson Matthey. (n.d.). Cofactor regeneration enzymes. [Link]

  • PubMed. (2007). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Appl Microbiol Biotechnol, 76(2), 237-48. [Link]

  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II. Applied Microbiology and Biotechnology, 76(2), 249-255. [Link]

  • ResearchGate. (2016). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. [Link]

  • Semantic Scholar. (2019). Enzyme-Mediated Stereoselective Synthesis. [Link]

  • PubMed. (1995). Alcohol dehydrogenase: multiplicity and relatedness in the solvent-producing clostridia. FEMS Microbiol Rev, 17(3), 287-301. [Link]

  • Frontiers. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. Frontiers in Bioengineering and Biotechnology, 9, 684321. [Link]

  • Springer Nature Experiments. (2021). Biocatalysis. Nature Reviews Methods Primers, 1, 49. [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanone. [Link]

Sources

Application Note and Protocol: A Scalable Approach to the Synthesis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Isopropylcyclohexanol

This compound, a substituted cyclohexanol derivative, is a valuable intermediate and final product in various chemical industries.[1][2] Its pleasant aroma, reminiscent of rose and clove, has led to its use in the fragrance and perfume industry.[3][4] Beyond its olfactory properties, it serves as a precursor in the synthesis of other organic compounds, leveraging the reactivity of its hydroxyl group.[4] This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, focusing on the catalytic hydrogenation of 4-isopropylphenol. This method is widely recognized for its industrial viability and high yield.[4]

Strategic Approach: Catalytic Hydrogenation of 4-Isopropylphenol

The most direct and industrially scalable route to this compound is the catalytic hydrogenation of 4-isopropylphenol.[4] This process involves the reduction of the aromatic ring of 4-isopropylphenol to a cyclohexane ring in the presence of a catalyst and hydrogen gas.

Causality of Experimental Choices
  • Choice of Starting Material: 4-Isopropylphenol is a readily available and cost-effective starting material, making it an ideal precursor for large-scale production.[5]

  • Selection of Catalyst: The choice of catalyst is critical for achieving high conversion and selectivity. Ruthenium on carbon (Ru/C) is a robust and efficient catalyst for the hydrogenation of phenols.[6] It offers a good balance of activity, selectivity, and cost-effectiveness for this transformation.

  • Reaction Conditions: The reaction is conducted under elevated pressure and temperature to facilitate the hydrogenation of the aromatic ring. A pressure of 2-4 MPa and a temperature of 100-150°C are typically employed to ensure a reasonable reaction rate and complete conversion.[6]

  • Solvent Selection: While the reaction can be run without a solvent, the use of a solvent such as isopropanol can aid in heat transfer and substrate solubility. Isopropanol is a suitable choice due to its ability to dissolve the starting material and its relatively low cost.

Visualizing the Workflow: From Reactant to Product

The following diagram illustrates the key stages in the scale-up synthesis of this compound.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_product Final Product Reactant 4-Isopropylphenol Reactor High-Pressure Reactor Reactant->Reactor Solvent Isopropanol Solvent->Reactor Catalyst 5% Ru/C Catalyst->Reactor Conditions H2 (2-4 MPa) 100-150°C Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Evaporation Solvent Removal Filtration->Evaporation Filtrate Distillation Vacuum Distillation Evaporation->Distillation Crude Product Product This compound Distillation->Product Purified Product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isopropylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropylcyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating the cis and trans diastereomers of this compound. Here, we provide practical, in-depth solutions in a direct question-and-answer format, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the separation of this compound isomers.

Q1: What are the primary challenges in separating cis- and trans-4-isopropylcyclohexanol?

A1: The primary challenge stems from the fact that cis and trans isomers of this compound are diastereomers with very similar physical properties. Both have the same molecular formula (C₉H₁₈O) and molecular weight (142.24 g/mol )[1]. Their boiling points are extremely close, making separation by standard fractional distillation highly inefficient[2][3]. The key to separation lies in exploiting subtle differences in their three-dimensional structures, which leads to slight variations in polarity and crystal lattice packing.

Table 1: Comparison of Isomer Properties

Property cis-4-Isopropylcyclohexanol trans-4-Isopropylcyclohexanol Justification for Difficulty
Molecular Weight 142.24 g/mol 142.24 g/mol Identical mass.
Boiling Point (est.) ~213 °C (mixture)[4] ~213 °C (mixture)[4] Very small difference between isomers makes fractional distillation impractical.
Polarity Slightly more polar Slightly less polar The small polarity difference is the basis for chromatographic separation, but requires careful optimization.

| Thermodynamic Stability | Generally more stable | Generally less stable | The cis isomer can adopt a chair conformation where both the large isopropyl and hydroxyl groups are equatorial, minimizing steric strain[1]. |

Q2: Which analytical techniques are best for monitoring the purity of the separated isomers?

A2: Gas Chromatography (GC) is the most effective and widely used technique for assessing the isomeric ratio of this compound. Its high resolving power can separate the two isomers, allowing for accurate quantification of the mixture's composition. Capillary GC columns with a polar stationary phase are often effective. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can also be used to distinguish between the isomers based on subtle differences in the chemical shifts of the carbon atoms within the cyclohexane ring[5].

Q3: What are the most viable lab-scale purification methods for these isomers?

A3: The two most practical and effective methods for laboratory-scale purification are:

  • Flash Column Chromatography: This is the most common and reliable method. It separates the isomers based on their differential adsorption to a polar stationary phase (like silica gel) due to their slight polarity difference[6][7].

  • Fractional Crystallization: This method can be effective if a solvent is found in which the two isomers have significantly different solubilities at a given temperature[8]. It often requires more empirical screening and can be less straightforward than chromatography.

Expert Insight: Why Not Distillation? While distillation is a fundamental purification technique, it relies on differences in boiling points. Geometric isomers like those of this compound often have boiling points that differ by only a few degrees, if at all. Achieving separation would require a fractional distillation column with an exceptionally high number of theoretical plates and a very slow distillation rate, making it impractical and inefficient for most laboratory applications.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Chromatography Issues

Q4: My cis and trans isomers are co-eluting or have very poor separation during flash column chromatography. What should I do?

A4: This is the most common issue and is almost always related to the choice of the mobile phase (eluent). The goal is to find a solvent system that maximizes the small polarity difference between the isomers.

Underlying Cause: The polarity of your eluent is likely too high, causing both isomers to travel quickly up the column without sufficient interaction with the silica gel. Alternatively, if the polarity is too low, the compounds may not move at all.

Solutions:

  • Reduce Solvent Polarity: The key is to use a very non-polar solvent system and increase the polarity gradually. A mixture of hexane and ethyl acetate is a standard choice. Start with a very low percentage of ethyl acetate (e.g., 1-2%) and perform Thin Layer Chromatography (TLC) analysis to find the optimal ratio.

  • Optimize TLC Separation: Aim for a solvent system that gives the lower-eluting spot an Rf (retention factor) value of approximately 0.2-0.3 and maximizes the separation (ΔRf) between the two isomer spots[7].

  • Consider Alternative Solvents: If hexane/ethyl acetate fails, try a system of hexane/diethyl ether or dichloromethane/hexane. Diethyl ether is slightly less polar than ethyl acetate and can sometimes provide better resolution.

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will ruin any separation. Pack the column using the slurry method to ensure a homogenous stationary phase bed[9].

Table 2: Troubleshooting Poor Chromatographic Separation

Symptom Probable Cause(s) Recommended Solution(s)
Co-elution of Isomers Eluent is too polar. Decrease the percentage of the polar solvent (e.g., from 5% ethyl acetate in hexane to 2-3%).
No movement from baseline Eluent is not polar enough. Slowly increase the percentage of the polar solvent.
Streaky or Tailing Spots Sample is too concentrated; sample is acidic/basic interacting with silica. Dilute the sample before loading. Add a trace amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds)[6].

| Wide, poorly resolved bands | Column was overloaded; column was packed improperly; elution was too fast. | Use a larger column or less sample. Repack the column carefully. Reduce the flow rate. |

Q5: How do I perform an optimized flash column chromatography separation?

A5: Below is a detailed, self-validating protocol for separating a mixture of this compound isomers.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Optimization Find solvent system (e.g., 95:5 Hexane:EtOAc) to achieve ΔRf > 0.1 Pack 2. Column Packing Slurry pack silica gel (230-400 mesh) in the initial, non-polar eluent TLC->Pack Load 3. Sample Loading Dissolve crude mixture in minimal solvent. Load onto column. Pack->Load Elute 4. Elution Run column with optimized eluent. Collect fractions (e.g., 10-15 mL). Load->Elute Monitor 5. Fraction Monitoring Analyze fractions by TLC to identify pure isomer fractions. Elute->Monitor Combine 6. Combine & Evaporate Combine pure fractions of each isomer. Remove solvent via rotary evaporation. Monitor->Combine Verify 7. Purity Verification Verify purity of isolated isomers using GC-MS or NMR. Combine->Verify

Experimental Protocol: Flash Column Chromatography

  • TLC Optimization:

    • Prepare several TLC chambers with varying ratios of hexane:ethyl acetate (e.g., 98:2, 95:5, 90:10).

    • Spot your crude isomer mixture on TLC plates and develop them.

    • Identify the solvent system that provides the best separation between the two spots, ideally with the main spot having an Rf of ~0.2-0.3. The trans isomer is typically less polar and will have a higher Rf value than the more polar cis isomer.

  • Column Preparation:

    • Select a glass column of appropriate size (a rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent system you plan to use (e.g., 100% hexane or 98:2 hexane:ethyl acetate)[10].

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude mixture in the minimum possible amount of a low-boiling solvent (like dichloromethane or the eluent itself).

    • Carefully pipette this concentrated solution onto the sand layer.

    • Alternatively, for better resolution, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add your optimized eluent to the column.

    • Apply gentle, steady pressure (using a pump or house air) to achieve a consistent flow rate.

    • Collect fractions in an array of test tubes.

  • Analysis:

    • Spot every few fractions on a TLC plate to determine which contain your separated products.

    • Combine the fractions that contain the pure trans isomer and those that contain the pure cis isomer into separate flasks.

    • Remove the solvent using a rotary evaporator to yield the purified liquid isomers.

    • Confirm final purity with GC analysis[11].

Crystallization Issues

Q6: I'm trying to purify my isomer mixture by recrystallization, but it keeps "oiling out" instead of forming crystals. Why is this happening and how can I fix it?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is a common problem when trying to crystallize low-melting-point compounds like this compound, which can be a liquid or low-melting solid at room temperature[2][12].

Underlying Causes:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly prevents the molecules from having enough time to align properly for crystallization.

  • Inappropriate Solvent: The boiling point of the solvent might be higher than the melting point of your compound.

Solutions:

  • Use More Solvent: The most direct solution is to repeat the process using a larger volume of the hot solvent to ensure the compound doesn't become overly saturated upon cooling[13].

  • Slow Down the Cooling Process: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, preferably insulated with a paper towel. Once at room temperature, then move it to a refrigerator, and finally to a freezer to maximize crystal yield[14].

  • Solvent Screening: You may need a different solvent system. An ideal recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures[8]. Try screening non-polar solvents like heptane or cyclohexane, or a mixed solvent system like ethanol/water.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth[13].

    • Seeding: If you have a tiny crystal of the pure isomer, add it to the cooled, supersaturated solution to initiate crystallization.

G Start Crude Isomer Mixture (Oiling Out Issue) Solvent Solvent Start->Solvent Cooling Cooling Start->Cooling Scratch Scratch Start->Scratch NewSolvent NewSolvent Start->NewSolvent Result Formation of Pure Crystals Solvent->Result Cooling->Result Scratch->Result NewSolvent->Result

References

  • PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol. Retrieved from [Link]

  • NileRed. (2013, September 9). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wilds Research Group. (2023, March 13). Flash Column Chromatography [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Isopropylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to ensure you can achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yield is a frequent issue in organic synthesis and can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature. For catalytic hydrogenations, temperatures are typically in the range of 50-150 °C.[1][2]

    • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction or lead to side products.[3] Accurately calculate and measure the molar ratios of your reactants. For reductions with sodium borohydride (NaBH₄), it is common to use a molar excess of the reducing agent.

    • Catalyst Inactivity (for Catalytic Hydrogenation): If you are performing a catalytic hydrogenation (e.g., using Ru/C or Rhodium-based catalysts), the catalyst may be deactivated.[1][4][5] Ensure the catalyst is fresh or has been properly stored. Improper handling can lead to poisoning of the catalyst.

  • Product Loss During Workup and Purification:

    • Inefficient Extraction: this compound has some solubility in water.[6] During aqueous workup, ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize the recovery of your product from the aqueous layer.

    • Loss During Drying and Filtration: When drying the organic layer with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate, be sure to rinse the drying agent with fresh solvent to recover any adsorbed product.[7]

    • Volatilization: this compound is a volatile compound.[7] Be cautious during solvent removal under reduced pressure (e.g., using a rotary evaporator) to avoid co-evaporation of your product.

  • Side Reactions:

    • Over-reduction (in Catalytic Hydrogenation): In some cases, particularly at higher temperatures or with certain catalysts, the hydroxyl group can be hydrogenolyzed to yield isopropylcyclohexane.[5] Optimizing the reaction conditions, such as using a milder temperature, can help minimize this side product.

    • Polymerization or Decomposition: Sub-optimal reaction conditions, such as incorrect pH or temperature, can sometimes lead to the decomposition or polymerization of starting materials or products.[3]

To systematically troubleshoot low yield, consider the following workflow:

low_yield_troubleshooting start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remaining complete Reaction Complete check_reaction->complete No Starting Material troubleshoot_reaction Adjust Reaction Conditions: - Extend Time - Increase Temperature Cautiously - Check Reagent Stoichiometry & Purity - Verify Catalyst Activity incomplete->troubleshoot_reaction check_workup Review Workup & Purification Procedure complete->check_workup troubleshoot_reaction->check_reaction workup_issue Product Loss During Workup check_workup->workup_issue Potential for Loss final_product Improved Yield check_workup->final_product No Obvious Loss troubleshoot_workup Optimize Workup: - Perform Multiple Extractions - Rinse Drying Agent - Careful Solvent Removal workup_issue->troubleshoot_workup troubleshoot_workup->final_product

Troubleshooting workflow for low reaction yield.

Question 2: My reaction is producing an undesirable ratio of cis and trans isomers. How can I control the stereoselectivity of the synthesis?

Answer:

Controlling the stereoselectivity to obtain the desired cis or trans isomer of this compound is a critical aspect of this synthesis. The choice of synthetic route and reaction conditions plays a pivotal role in determining the isomeric ratio.

Factors Influencing Stereoselectivity:

  • Choice of Reducing Agent (for reduction of 4-isopropylcyclohexanone):

    • Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents typically favor the formation of the more thermodynamically stable trans isomer.[8] This is due to the preferential axial attack of the hydride on the cyclohexanone ring, leading to an equatorial hydroxyl group.

    • Bulky Hydride Reagents (e.g., L-Selectride®): Sterically hindered reducing agents will preferentially attack from the less hindered equatorial face, resulting in the formation of the cis isomer with an axial hydroxyl group.[8]

    • Biocatalysis (e.g., Alcohol Dehydrogenases): Enzymatic reductions are highly stereoselective and can be tuned to produce either the cis or trans isomer with high diastereomeric excess.[1][9] For instance, some commercial alcohol dehydrogenases show exceptional activity in producing the cis alcohol.[9] Fungal biocatalysis has also been shown to be effective, with some species producing a high ratio of the trans isomer.[10]

  • Reaction Conditions in Catalytic Hydrogenation (of 4-isopropylphenol):

    • Catalyst System: The choice of catalyst is crucial. Rhodium-based catalysts have demonstrated high performance in the hydrogenation of 4-isopropylphenol.[1][5]

    • Solvent: The solvent system can significantly influence the stereochemical outcome. For instance, using supercritical carbon dioxide as a solvent has been shown to yield higher amounts of cis-4-isopropylcyclohexanol compared to conventional solvents like 2-propanol.[1][5]

    • Temperature: Higher temperatures can sometimes compromise the selectivity towards the desired isomer.[1] Optimal temperature ranges for catalytic hydrogenation are typically between 40-100 °C.[1]

Strategies for Controlling Stereoselectivity:

Desired IsomerRecommended ApproachKey Considerations
High cis ratio Biocatalytic reduction of 4-isopropylcyclohexanone using a selective alcohol dehydrogenase.[1][9]Requires screening of enzymes for desired selectivity and optimization of biocatalytic conditions (pH, temperature).
Catalytic hydrogenation of 4-isopropylphenol in supercritical CO₂ with a Rhodium catalyst.[1][5]Requires specialized high-pressure equipment.
High trans ratio Reduction of 4-isopropylcyclohexanone with a small hydride reagent like NaBH₄.[10]Generally provides a good yield of the thermodynamically favored trans product.
Fungal biocatalysis with certain species like Colletotrichum lagenarium.[10]May require longer incubation times.

Question 3: I am having difficulty purifying my this compound product. What are the recommended purification methods?

Answer:

Effective purification is essential to obtain this compound of high purity, free from starting materials, reagents, and byproducts. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Recommended Purification Protocol:

  • Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove water-soluble impurities and unreacted reagents.[6] This involves quenching the reaction (if necessary), followed by extraction of the product into an organic solvent. The organic layers are then combined, washed with brine, and dried over an anhydrous drying agent.[8]

  • Solvent Removal: The solvent is carefully removed from the dried organic phase, usually with a rotary evaporator. As this compound is volatile, it is important to control the temperature and pressure to avoid product loss.

  • Purification Techniques:

    • Distillation: For larger scale purifications, fractional distillation under reduced pressure is an effective method to separate this compound from non-volatile impurities and byproducts with different boiling points. The boiling point of this compound is approximately 203.1 °C at atmospheric pressure.[1]

    • Flash Column Chromatography: For smaller scale reactions or when dealing with impurities of similar volatility, flash column chromatography on silica gel is a powerful purification technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the product. The progress of the separation can be monitored by TLC.

Analytical Characterization:

To confirm the purity and identity of the final product, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and to determine the ratio of cis and trans isomers.[1][6][9] The chemical shifts of the protons and carbons attached to the hydroxyl-bearing carbon will differ for the two isomers.

  • Infrared (IR) Spectroscopy: To identify the presence of the characteristic broad O-H stretch of the alcohol functional group (around 3200–3600 cm⁻¹) and the C-O stretch (around 1050–1150 cm⁻¹).[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic pathways to this compound:

  • Catalytic Hydrogenation of 4-isopropylphenol: This is a widely used industrial method that involves the reduction of the aromatic ring of 4-isopropylphenol.[1] This process typically employs catalysts like ruthenium on carbon (Ru/C) or rhodium-based catalysts under hydrogen pressure.[1][2]

  • Reduction of 4-isopropylcyclohexanone: This method involves the reduction of the ketone functionality of 4-isopropylcyclohexanone to the corresponding alcohol.[11] A variety of reducing agents can be used, including:

    • Metal Hydrides: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices.[8][10]

    • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide (e.g., aluminum isopropoxide) as a catalyst in the presence of a sacrificial alcohol like isopropanol.[12][13][14] It is known for its high chemoselectivity.[14][15]

    • Biocatalysis: Enzymes such as alcohol dehydrogenases or whole-cell systems (e.g., fungi) can be used for highly stereoselective reductions.[1][9][10]

Q2: What is the mechanism of the reduction of 4-isopropylcyclohexanone with NaBH₄?

The reduction of a ketone with sodium borohydride involves a two-step mechanism:

  • Nucleophilic Attack by Hydride: The borohydride anion (BH₄⁻) acts as a source of hydride ions (H⁻). The hydride attacks the electrophilic carbonyl carbon of 4-isopropylcyclohexanone. This nucleophilic attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[16][17]

  • Protonation: The alkoxide intermediate is then protonated by a protic solvent (e.g., methanol or ethanol) that is typically used in the reaction, yielding the final alcohol product, this compound.[16]

NaBH4_Reduction_Mechanism cluster_steps Reaction Mechanism ketone 4-Isopropylcyclohexanone alkoxide Alkoxide Intermediate ketone->alkoxide H⁻ from BH₄⁻ nabh4 NaBH₄ nabh4->alkoxide solvent Protic Solvent (e.g., MeOH) product This compound solvent->product alkoxide->product H⁺ from Solvent borate_ester Borate Ester alkoxide->borate_ester borate_ester->product hydrolysis step1 1. Nucleophilic Attack (Hydride Transfer) step2 2. Protonation

Sources

Byproduct formation in the synthesis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this important compound. Here, you will find in-depth technical guidance, troubleshooting FAQs, and detailed protocols to optimize your synthetic outcomes.

Introduction to the Synthesis of this compound

This compound is a valuable chemical intermediate, and its synthesis is primarily achieved through two main routes: the catalytic hydrogenation of 4-isopropylphenol and the reduction of 4-isopropylcyclohexanone. A critical aspect of this synthesis is controlling the stereochemistry to obtain the desired cis or trans isomer, as their physical and olfactory properties can differ significantly. This guide will address the formation of these stereoisomers and other common byproducts, providing you with the knowledge to identify, mitigate, and troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts depend on the synthetic route.

  • During the hydrogenation of 4-isopropylphenol , the main byproducts include the undesired stereoisomer (cis or trans), unreacted starting material, and products of dealkylation (cyclohexanol) or over-hydrogenation (isopropylcyclohexane).

  • In the reduction of 4-isopropylcyclohexanone , the most common impurity is the alternative stereoisomer. Incomplete reactions will leave unreacted 4-isopropylcyclohexanone.

Q2: How can I identify the cis and trans isomers of this compound?

A2: The most definitive method for isomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift and coupling constants of the proton attached to the hydroxyl-bearing carbon (C1) are diagnostic. Generally, the C1-proton in the trans isomer (axial) appears at a lower chemical shift (is more shielded) compared to the C1-proton in the cis isomer (equatorial)[1]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, as the isomers will have different retention times and may show subtle differences in their fragmentation patterns[2].

Q3: My reaction is producing a low cis/trans ratio. How can I improve the stereoselectivity?

A3: The cis/trans ratio is highly dependent on the reaction conditions.

  • For the hydrogenation of 4-isopropylphenol , the choice of catalyst is crucial. Rhodium-based catalysts, particularly on a carbon support, have been shown to favor the formation of the cis isomer[3]. The solvent also plays a significant role; for instance, using supercritical carbon dioxide as a solvent can lead to higher yields of cis-4-isopropylcyclohexanol compared to conventional solvents like 2-propanol[2][3].

  • For the reduction of 4-isopropylcyclohexanone , the steric bulk of the reducing agent influences the direction of hydride attack. Bulky reducing agents tend to favor equatorial attack, leading to the cis alcohol, while smaller reducing agents can favor axial attack, yielding the trans alcohol.

Q4: I am observing a significant amount of dealkylation byproducts. What is the cause and how can I prevent it?

A4: Dealkylation, the loss of the isopropyl group, is more common during the catalytic hydrogenation of 4-isopropylphenol and is often promoted by high temperatures and acidic catalyst supports. To minimize dealkylation, it is advisable to conduct the reaction at the lowest effective temperature and to use a neutral or basic catalyst support. Modifying the catalyst, for example with an alkali metal salt, can also suppress deactivation and enhance selectivity for the desired product.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider adding more reagent or catalyst.In hydrogenation reactions, the catalyst may become deactivated over time. In reduction reactions, the hydride source may be depleted.
Catalyst Poisoning Ensure all glassware is scrupulously clean and solvents are of high purity. Impurities containing sulfur or other common catalyst poisons can inhibit the reaction.Catalyst poisons adsorb to the active sites of the catalyst, preventing the substrate from binding and reacting.
Suboptimal Reaction Conditions Review the reaction temperature and pressure (for hydrogenation). Ensure they are within the optimal range for the specific catalyst and substrate.Reaction rates are highly sensitive to temperature and pressure. Deviations from the optimum can lead to slow or incomplete reactions.
Product Loss During Workup During aqueous workup, ensure the pH is adjusted to neutralize any acidic or basic species, which can affect the solubility of the product. Use an appropriate organic solvent for extraction.This compound has some water solubility, and improper workup can lead to significant product loss in the aqueous phase.
Problem 2: Undesirable Cis/Trans Isomer Ratio

Possible Causes & Solutions

Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Catalyst Choice (Hydrogenation) For higher cis selectivity, use a rhodium-on-carbon (Rh/C) catalyst. For higher trans selectivity, palladium-on-carbon (Pd/C) may be more suitable under certain conditions.The nature of the metal and its interaction with the substrate on the catalyst surface influences the stereochemical outcome of the hydrogenation.
Suboptimal Solvent (Hydrogenation) The use of supercritical carbon dioxide has been shown to enhance the formation of the cis isomer.The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the direction of hydrogen addition.
Incorrect Reducing Agent (Ketone Reduction) To favor the cis isomer (equatorial attack), use a sterically hindered reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®). For the trans isomer (axial attack), a less hindered reagent like sodium borohydride in a protic solvent can be effective.The steric bulk of the hydride donor dictates the trajectory of its approach to the carbonyl group, thus determining the stereochemistry of the resulting alcohol.
Reaction Temperature Lowering the reaction temperature can often improve stereoselectivity.At lower temperatures, the reaction is more likely to proceed via the lower energy transition state, leading to a higher proportion of the thermodynamically or kinetically favored product.
Problem 3: Presence of Dealkylation or Over-hydrogenation Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Step Scientific Rationale
High Reaction Temperature Reduce the reaction temperature. Monitor the reaction closely to ensure it proceeds to completion at the lower temperature, albeit at a slower rate.Dealkylation and other side reactions often have higher activation energies than the desired hydrogenation and are therefore more prevalent at elevated temperatures.
Acidic Catalyst Support Use a neutral or basic catalyst support, such as carbon, or a support treated with a basic modifier.Acidic sites on the catalyst support can catalyze the cleavage of the isopropyl group from the aromatic ring.
Prolonged Reaction Time Monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid over-hydrogenation to isopropylcyclohexane.Extended exposure to hydrogenation conditions can lead to the reduction of the hydroxyl group.

Analytical Protocols

Protocol 1: GC-MS Analysis for Byproduct Identification

Objective: To identify and quantify the components of the reaction mixture.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: A non-polar column, such as a DB-5ms or equivalent.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra to a reference library or known standards. The relative peak areas can be used to estimate the percentage of each component.

Protocol 2: NMR Spectroscopy for Cis/Trans Isomer Ratio Determination

Objective: To determine the ratio of cis and trans isomers in the purified product.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the signals corresponding to the C1-proton (the proton on the carbon bearing the hydroxyl group) for both the cis and trans isomers.

    • Integrate the area under these two distinct signals.

    • The ratio of the integrals will correspond to the molar ratio of the two isomers.

Typical ¹H NMR Chemical Shifts (in CDCl₃):

  • trans-4-Isopropylcyclohexanol: The C1-proton (axial) typically appears as a multiplet around δ 3.5 ppm .

  • cis-4-Isopropylcyclohexanol: The C1-proton (equatorial) typically appears as a multiplet at a downfield (higher ppm) shift, around δ 4.0 ppm .

Experimental Workflows

Workflow 1: Catalytic Hydrogenation of 4-Isopropylphenol

A 1. Reaction Setup B 2. Catalyst Addition & Purging A->B Add 4-isopropylphenol and solvent to autoclave C 3. Hydrogenation B->C Add catalyst (e.g., Rh/C), seal, purge with N₂, then H₂ D 4. Reaction Monitoring C->D Pressurize with H₂, heat to desired temperature E 5. Workup D->E Take aliquots for GC-MS or TLC analysis F 6. Purification E->F Cool, filter catalyst, remove solvent G Analyze by GC-MS and NMR to determine yield and isomer ratio F->G Purify by distillation or chromatography

Caption: Catalytic Hydrogenation Workflow

Workflow 2: Reduction of 4-Isopropylcyclohexanone with Sodium Borohydride

A 1. Reaction Setup B 2. Addition of Reducing Agent A->B Dissolve 4-isopropylcyclohexanone in a protic solvent (e.g., methanol) C 3. Reaction B->C Cool in an ice bath, add NaBH₄ portion-wise D 4. Quenching C->D Stir until reaction is complete (monitor by TLC) E 5. Workup D->E Slowly add water or dilute acid to quench excess NaBH₄ F 6. Purification E->F Extract with an organic solvent, dry, and remove solvent G Analyze by GC-MS and NMR to determine yield and isomer ratio F->G Purify by distillation or chromatography

Caption: Sodium Borohydride Reduction Workflow

References

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  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023, October 26). Meerwein–Ponndorf–Verley reduction. In Wikipedia. [Link]

  • YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE [Video]. YouTube. [Link]

  • Dr. Nerz. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4. Dr. Nerz's Website. [Link]

  • Chegg. (2020, October 21). Solved Experiment 4: Borohydride Reduction of | Chegg.com. Chegg. [Link]

  • Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]

  • Google Patents. (n.d.). CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation.
  • ResearchGate. (2023, July 5). (PDF) Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. [Link]

  • Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone. Scribd. [Link]

  • Synthonix, Inc. (n.d.). cis-4-Isopropylcyclohexanol - [K85400]. Synthonix, Inc. [Link]

  • PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol. National Center for Biotechnology Information. [Link]

  • SpectraBase. (n.d.). cis-4-Methyl-1-isopropyl-cyclohexane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

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  • Green Chemistry (RSC Publishing). (n.d.). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Royal Society of Chemistry. [Link]

  • ResearchGate. (2012, March 2). Comparative Study of Catalytic Hydrogenation of 9-Ethylcarbazole for Hydrogen Storage over Noble Metal Surfaces. ResearchGate. [Link]

  • MDPI. (n.d.). Graphene Oxide-Supported Metal Catalysts for Selective Hydrogenation of Cinnamaldehyde: Impact of Metal Choice and Support Structure. MDPI. [Link]

  • SciSpace. (n.d.). Effect of Carbon Supported Pt Catalysts on Selective Hydrogenation of Cinnamaldehyde. SciSpace. [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Selective C [[double bond, length as m-dash]] O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. Royal Society of Chemistry. [Link]

  • Scilit. (2013, October 31). Porous MOFs supported palladium catalysts for phenol hydrogenation: A comparative study on MIL-101 and MIL-53. Scilit. [Link]

  • R Discovery. (2009, May 20). Stereoselective hydrogenation of 4-alkylphenols over carbon-supported rhodium catalyst in supercritical carbon dioxide solvent. R Discovery. [Link]

  • DigitalCommons@UMaine. (n.d.). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. [Link]

  • ChemRxiv. (n.d.). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst us. ChemRxiv. [Link]

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  • compared using 13C nmr spectroscopy. (n.d.). compared using 13C nmr spectroscopy..
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Technical Support Center: Synthesis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we will address common challenges, explain the causality behind experimental choices, and provide robust, self-validating protocols to enhance your yield and product purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry is formatted as a question and answer to directly tackle common problems.

Q1: My overall yield of this compound from the hydrogenation of 4-isopropylphenol is consistently low (<70%). What are the likely causes and how can I improve it?

A1: Low yield in the catalytic hydrogenation of 4-isopropylphenol is a frequent issue that can typically be traced back to one of three areas: catalyst activity, reaction conditions, or substrate purity.

1. Catalyst Inactivation or Insufficient Loading:

  • Causality: The catalyst, most commonly Palladium on Carbon (Pd/C), Raney Nickel (Ra-Ni), or a Ruthenium-based catalyst (Ru/C), is the heart of the reaction. Its surface can be poisoned by impurities (e.g., sulfur compounds) in the substrate or solvent. The catalyst might also be pyrophoric, and improper handling can lead to oxidation and deactivation. Insufficient catalyst loading will naturally lead to incomplete conversion.

  • Recommended Actions:

    • Catalyst Quality Check: Ensure your catalyst is from a reputable supplier and has been stored under inert conditions (e.g., argon or nitrogen). For catalysts like Raney Nickel, which are shipped as a slurry, ensure it has not dried out.[1]

    • Substrate Purification: If you suspect impurities in your 4-isopropylphenol, consider recrystallizing it before use.

    • Optimize Catalyst Loading: A typical starting point for a 5% Pd/C or Ru/C is 1-2 mol% relative to the substrate. You may need to incrementally increase this to 5 mol% to find the optimal balance between cost and efficiency.

    • Handling Protocol: Handle pyrophoric catalysts like Pd/C and Raney Nickel in a glovebox or under a stream of inert gas to prevent deactivation.[1]

2. Suboptimal Reaction Conditions:

  • Causality: Hydrogenation is highly sensitive to pressure, temperature, and solvent. Insufficient hydrogen pressure can make the reaction sluggish or incomplete. Temperature influences both the reaction rate and the potential for side reactions.

  • Recommended Actions:

    • Hydrogen Pressure: For lab-scale synthesis, a hydrogen pressure of 2-4 MPa is often effective.[2] If your equipment allows, increasing the pressure to 5 MPa can significantly enhance the reaction rate.

    • Temperature Control: A reaction temperature between 90-120°C is generally optimal for Ru/C catalysts.[2] Lower temperatures may lead to slow conversion, while excessively high temperatures (>150°C) can promote side reactions like hydrodeoxygenation.

    • Solvent Choice: Solvents like ethanol, isopropanol, or supercritical CO2 are commonly used.[3][4][5] Isopropanol can also act as a hydrogen donor in transfer hydrogenation, which can be an alternative if high-pressure H2 gas is not feasible.[5]

3. Incomplete Reaction Monitoring:

  • Causality: Without proper reaction monitoring, it's easy to stop the reaction prematurely, leaving unreacted starting material.

  • Recommended Actions:

    • TLC/GC Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material spot/peak has disappeared.

Q2: I'm observing a significant amount of an unexpected byproduct in my final product. GC-MS suggests it is isopropylcyclohexane. How can I prevent its formation?

A2: The formation of isopropylcyclohexane is a result of hydrodeoxygenation (HDO), a common side reaction where the hydroxyl group is cleaved and replaced with hydrogen. This is particularly prevalent under harsh reaction conditions.

  • Causality: HDO is favored by high temperatures, high hydrogen pressures, and highly active (but less selective) catalysts. The choice of solvent can also play a role.

  • Recommended Actions:

    • Moderate Reaction Temperature: Reduce the reaction temperature. While a higher temperature increases the overall rate, it disproportionately accelerates the HDO side reaction. Aim for the lower end of the optimal range (e.g., 50-90°C).[2]

    • Catalyst Selection: Rhodium-on-carbon (Rh/C) catalysts have shown excellent selectivity for the desired alcohol product, suppressing the formation of isopropylcyclohexane, especially when used with solvents like supercritical CO2.[3][4] If you are using Pd/C or Ra-Ni, consider switching to a more selective catalyst like Ru/C or Rh/C.

    • Solvent System: Studies have shown that using supercritical carbon dioxide (scCO2) as a solvent can suppress the formation of dehydroxylated byproducts compared to solvents like 2-propanol.[4]

    • Pressure Optimization: While high pressure is good for hydrogenation, excessively high pressures can promote HDO. Try to find the minimum pressure that provides a reasonable reaction rate (e.g., 1.0-3.0 MPa).[2]

Q3: My synthesis produces a mixture of cis- and trans-4-isopropylcyclohexanol. How can I control the stereoselectivity to favor the cis isomer?

A3: Controlling the cis/trans isomer ratio is a critical aspect of this synthesis, as the properties and applications of the isomers can differ significantly. The cis isomer is often the more desired product in applications like fragrances and liquid crystal displays.[6][7][8]

  • Causality: The stereochemical outcome is determined by the pathway of hydrogen addition to the aromatic ring or the intermediate cyclohexanone. This is influenced by the catalyst, solvent, and additives. The hydrogenation of the intermediate 4-isopropylcyclohexanone is a key step where selectivity is determined.

  • Recommended Actions:

    • Catalyst and Solvent System: The combination of a Rhodium-on-carbon (Rh/C) catalyst in supercritical CO2 has been reported to give higher yields of the cis isomer compared to reactions in 2-propanol.[3][4]

    • Acidic Modifiers: The addition of an inorganic acid like hydrochloric acid (HCl) to a Rh/C catalyst can promote the hydrogenation of the ketone intermediate and increase the cis ratio.[4]

    • Biocatalysis: For exceptional stereoselectivity, consider a biocatalytic approach. Alcohol dehydrogenases (ADHs) can reduce 4-isopropylcyclohexanone to provide the cis-alcohol with very high diastereomeric excess (de >99%).[6][7] This green chemistry approach operates under mild conditions and offers excellent control.

Troubleshooting Summary Table

ProblemLikely Cause(s)Recommended Actions
Low Overall Yield Catalyst deactivation/poisoning, Insufficient catalyst loading, Suboptimal temperature/pressure, Incomplete reaction.Verify catalyst quality, Purify substrate, Optimize catalyst loading (1-5 mol%), Adjust T (90-120°C) & P (2-4 MPa), Monitor reaction via TLC/GC.
Byproduct Formation (Isopropylcyclohexane) Hydrodeoxygenation (HDO) side reaction, Excessively high temperature or pressure, Non-selective catalyst.Lower reaction temperature (<90°C), Use a more selective catalyst (e.g., Rh/C, Ru/C), Consider scCO2 as a solvent.[4]
Poor cis/trans Selectivity Non-selective catalyst, Suboptimal solvent, Reaction pathway favors thermodynamic product (trans).Use Rh/C catalyst,[3][4] Employ scCO2 as solvent,[3][4] Add acidic modifiers (e.g., HCl),[4] Explore biocatalytic reduction using ADHs for high cis selectivity.[6][7]

Experimental Workflow & Diagrams

General Workflow for Catalytic Hydrogenation

The following diagram outlines the typical experimental workflow for the synthesis of this compound from 4-isopropylphenol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Charge Reactor catalyst 2. Add Catalyst & Solvent start->catalyst purge 3. Purge with N2 then H2 catalyst->purge pressurize 4. Pressurize with H2 purge->pressurize heat 5. Heat to Target Temp pressurize->heat react 6. Monitor Reaction (TLC/GC) heat->react cool 7. Cool & Depressurize react->cool filter 8. Filter Catalyst cool->filter extract 9. Solvent Evaporation/ Extraction filter->extract purify 10. Purify (Distillation/ Chromatography) extract->purify end end purify->end Final Product: This compound

Caption: General experimental workflow for synthesis.

Reaction Pathway: Hydrogenation of 4-Isopropylphenol

The reaction proceeds in two main steps: first, the hydrogenation of the aromatic ring to form the ketone intermediate, followed by the reduction of the ketone to the final alcohol product.

ReactionPathway cluster_reactants cluster_intermediates cluster_products A 4-Isopropylphenol B 4-Isopropylcyclohexanone (Intermediate) A->B + 3H2 (Catalyst) C cis/trans-4-Isopropylcyclohexanol (Product) B->C + H2 (Catalyst) D Isopropylcyclohexane (Byproduct) C->D HDO Side Reaction (High Temp/Pressure)

Caption: Reaction pathway and common side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound? A1: The two primary industrial routes are:

  • Catalytic Hydrogenation of 4-Isopropylphenol: This is the most common method, involving the reduction of the aromatic ring of 4-isopropylphenol using hydrogen gas and a metal catalyst (e.g., Ru/C, Pd/C, Ra-Ni).[2][8]

  • Reduction of 4-Isopropylcyclohexanone: This involves the reduction of the corresponding ketone. This can be achieved via catalytic hydrogenation or using chemical reducing agents. This route is particularly relevant for stereoselective syntheses using biocatalysts like alcohol dehydrogenases.[6][7][9]

Q2: How do I safely handle hydrogenation catalysts like Raney Nickel and Palladium on Carbon? A2: These catalysts are pyrophoric, meaning they can spontaneously ignite in air, especially after use when they are dry and have adsorbed hydrogen.

  • Storage: Store them under water or an inert solvent slurry as supplied by the manufacturer.

  • Handling: Always handle in an inert atmosphere (e.g., a glovebox or under a flow of nitrogen/argon). Never allow the dry catalyst to come into contact with air.

  • Quenching: After the reaction, the catalyst must be carefully filtered. The filter cake should be kept wet with water or solvent at all times to prevent ignition.[1] For disposal, the catalyst should be deactivated by slowly adding it to a large volume of water and then treating it according to your institution's hazardous waste protocols.

Q3: Can I purify the cis and trans isomers if I end up with a mixture? A3: Yes, separating the diastereomers is possible, though it can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: For lab-scale purifications, column chromatography using silica gel is a common method. The polarity difference between the axial (cis) and equatorial (trans) hydroxyl groups allows for separation. Specialized chromatography systems with pre-packed glass columns can offer high resolution for isomer separation.[10]

Q4: Are there greener alternatives to traditional catalytic hydrogenation? A4: Yes. Biocatalysis and catalytic transfer hydrogenation are two promising green alternatives.

  • Biocatalysis: As mentioned, using enzymes like alcohol dehydrogenases (ADHs) to reduce 4-isopropylcyclohexanone offers exceptional stereoselectivity (often favoring the cis isomer) under mild, aqueous conditions (room temperature, neutral pH).[6][7][8]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure hydrogen gas. Instead, a hydrogen-donor molecule, such as isopropanol or formic acid, is used with a catalyst (e.g., Ni/CNT).[5] This can be a safer and more accessible option for labs not equipped for high-pressure reactions.

References

  • Hiyoshi, N., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry. [Link]

  • Hiyoshi, N., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14(5), 1426-1432. [Link]

  • Contente, M. L., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Molecules. [Link]

  • Li, M., et al. (2021). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Catalysts. [Link]

  • Ni, Y., et al. (2019). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules. [Link]

  • Various Authors. (2025). 4-isopropyl-1-methyl-2-cyclohexen-1-ol, the aggregation pheromone of the ambrosia beetle Platypus quercivorus, its racemate, (1 R,4 R)- and (1 S,4 S)-isomers. ResearchGate. [Link]

  • Google Patents. (2011). CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation.
  • Chromatography Today. (2023). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

  • Reddit. (2020). Safer alternatives to Raney Nickel catalyst. Reddit. [Link]

  • PubChem. cis-And trans-4-isopropylcyclohexanol. National Institutes of Health. [Link]

  • LookChem. Cas 5432-85-9, 4-ISOPROPYLCYCLOHEXANONE. LookChem. [Link]

  • Tundo, P., et al. (2003). Modifier effects on Pt/C, Pd/C, and Raney-Ni catalysts in multiphase catalytic hydrogenation systems. CORE. [Link]

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Technical Support Center: Purification of Crude 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the Senior Application Scientist at Gemini Labs.

Welcome to the technical support center for the purification of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with understanding the potential impurities in your crude product. The most common industrial synthesis of this compound is the catalytic hydrogenation of 4-isopropylphenol.[1][2] This process, while efficient, can introduce several impurities that must be removed to achieve high purity.

Common Impurities from Synthesis:

  • Unreacted Starting Material: 4-Isopropylphenol.

  • Hydrogenation Intermediate: 4-Isopropylcyclohexanone.[3]

  • Over-reduction Byproduct: Isopropylcyclohexane.[3]

  • Stereoisomers: The reaction produces a mixture of cis- and trans-4-isopropylcyclohexanol, which may need to be separated depending on the application.[1][3]

  • Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Ruthenium or Rhodium on carbon).[2][3]

  • Reaction Solvents: Residual solvents used during the hydrogenation process, such as ethanol or isopropanol.[1][3]

The following diagram illustrates the typical synthetic route and the origin of these common impurities.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 4-Isopropylphenol 4-Isopropylphenol Intermediate 4-Isopropylcyclohexanone 4-Isopropylphenol->Intermediate Hydrogenation Impurity1 Unreacted 4-Isopropylphenol 4-Isopropylphenol->Impurity1 Incomplete Reaction H2_Catalyst H₂ / Catalyst (e.g., Ru/C) Impurity4 Catalyst Fines H2_Catalyst->Impurity4 Carryover Product Crude this compound (cis/trans mixture) Intermediate->Product Hydrogenation Impurity2 Intermediate 4-Isopropylcyclohexanone Intermediate->Impurity2 Incomplete Reaction Impurity3 Byproduct Isopropylcyclohexane Product->Impurity3 Over-reduction

Caption: Synthesis of this compound and sources of impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format.

Q1: My crude product contains significant amounts of unreacted 4-isopropylphenol. How can I remove it?

A1: 4-Isopropylphenol has a higher boiling point and different polarity compared to the product, offering two primary removal strategies.

  • Strategy 1: Fractional Vacuum Distillation (Recommended for larger quantities)

    • Principle: This method separates compounds based on differences in their boiling points. Under vacuum, the boiling points are lowered, preventing thermal degradation. This compound will distill first, leaving the less volatile 4-isopropylphenol behind.

    • Protocol:

      • Setup: Assemble a fractional distillation apparatus equipped with a vacuum source and a fractionating column (e.g., Vigreux or packed). Ensure all glass joints are properly sealed for vacuum.

      • Initial Filtration: If catalyst fines are present, filter the crude product before distillation.

      • Distillation: Heat the distillation flask gently using a heating mantle. Reduce the pressure gradually.

      • Fraction Collection: Collect the fractions that distill over at the boiling point of this compound (approx. 110°C at 22 mmHg), closely monitoring the temperature at the still head.[1] A sharp increase in temperature indicates that the higher-boiling impurity (4-isopropylphenol, BP ~212°C at atm) is beginning to distill.

    • Causality: The hydroxyl group in 4-isopropylphenol is attached to an aromatic ring, making it more polar and leading to stronger intermolecular forces (hydrogen bonding) than the alcoholic hydroxyl group on the cyclohexane ring. This results in a higher boiling point, allowing for effective separation by distillation.

  • Strategy 2: Liquid-Liquid Extraction

    • Principle: This leverages the acidic nature of the phenolic hydroxyl group. By washing an ethereal or ethyl acetate solution of the crude product with a basic aqueous solution (e.g., dilute NaOH), the acidic 4-isopropylphenol is deprotonated to form a water-soluble sodium salt, which partitions into the aqueous layer.

    • Protocol:

      • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

      • Transfer the solution to a separatory funnel and wash with 1M NaOH solution.

      • Separate the aqueous layer. Repeat the wash if necessary.

      • Wash the organic layer with brine to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent.[4]

Q2: GC analysis shows my product is contaminated with the intermediate, 4-isopropylcyclohexanone. What's the best removal method?

A2: The ketone intermediate has a boiling point very close to the product, making distillation challenging. Chromatographic separation is the most effective method.

  • Strategy: Flash Column Chromatography

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase.[5] The ketone is more polar than the corresponding alcohol and will adhere more strongly to a polar stationary phase like silica gel.

    • Protocol:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase (Eluent): A non-polar/polar solvent mixture. Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity.

      • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Load it onto the top of the silica gel column. Elute with the solvent mixture, collecting fractions.

      • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which contain the pure product. Combine the pure fractions and evaporate the solvent.

    • Causality: The carbonyl group (C=O) in the ketone is a strong hydrogen bond acceptor, leading to a stronger interaction with the silanol groups (Si-OH) on the silica surface compared to the alcohol product. This results in a longer retention time on the column, allowing for separation.

Q3: How can I separate the cis and trans isomers of this compound?

A3: Separating diastereomers can be challenging but is achievable through careful chromatography or recrystallization. The cis-isomer is often desired for its specific olfactory properties.[1][6]

  • Strategy 1: Preparative Chromatography

    • Principle: The two isomers have slightly different polarities due to their 3D conformation. The equatorial hydroxyl group in the trans-isomer is more sterically accessible than the axial hydroxyl group in the cis-isomer, leading to different interactions with the stationary phase. This slight difference can be exploited for separation.

    • Protocol: Use a high-performance flash chromatography system with a high-resolution silica column. A shallow gradient of a solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol is typically required. Careful fraction collection and analysis by GC are crucial.

  • Strategy 2: Recrystallization

    • Principle: If one isomer is present in a significantly higher concentration, or if the two isomers form a eutectic mixture, recrystallization can be used to isolate the major isomer.[7] This relies on the different solubilities and crystal lattice energies of the two isomers in a given solvent.

    • Protocol:

      • Solvent Screening: Test various solvents and solvent mixtures (e.g., hexanes, ethanol/water, acetone/water) to find one where the compound has high solubility when hot and low solubility when cold.[8][9]

      • Procedure: Dissolve the crude mixture in a minimum amount of the chosen boiling solvent.[10] Allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Isolation: Collect the crystals by vacuum filtration. The mother liquor will be enriched in the other isomer. Multiple recrystallization steps may be needed to achieve high isomeric purity.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification workflow for crude this compound? A: A multi-step approach is often best.

G start Crude Product step1 Step 1: Filtration (Remove Catalyst) start->step1 step2 Step 2: Extraction (Optional) (Wash with aq. NaOH to remove phenol) step1->step2 step3 Step 3: Fractional Vacuum Distillation (Remove solvent, phenol, and other BP outliers) step2->step3 step4 Step 4: Purity Check (GC/NMR) Is isomeric separation needed? step3->step4 decision Purity Goal Met? step4->decision step5 Step 5: Chromatography / Recrystallization (Isomer separation or final polishing) decision->step5 No end Pure this compound decision->end Yes step5->end

Caption: Recommended multi-step purification workflow.

Q: Which analytical techniques should I use to assess the purity of my final product? A: A combination of techniques provides the most comprehensive assessment.

  • Gas Chromatography (GC): Ideal for determining the percentage purity and the ratio of cis/trans isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify impurities if they are present in sufficient concentration.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., O-H stretch for the alcohol, absence of C=O from the ketone intermediate).[11]

Q: I added too much solvent during recrystallization and no crystals are forming. What should I do? A: You need to increase the concentration of your solution. Gently heat the solution to evaporate some of the solvent until you observe slight cloudiness (the saturation point).[8] Then, allow it to cool slowly again. Alternatively, if you are using a two-solvent system, you can add more of the "anti-solvent" (the one in which the compound is insoluble) until saturation is reached.[12]

Q: Why is vacuum distillation preferred over atmospheric distillation for this compound? A: this compound has a relatively high boiling point (~203°C).[1] Heating organic compounds to such high temperatures for extended periods can lead to decomposition. Vacuum distillation lowers the boiling point significantly, allowing for a safer and cleaner separation at lower temperatures, thus preserving the integrity of the molecule.

Data Tables for Quick Reference

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at atmNotes
This compound 142.24~203.1[1]Product. Exists as cis/trans isomers.
4-Isopropylphenol136.19~212Unreacted starting material.[13]
4-Isopropylcyclohexanone140.22~197Hydrogenation intermediate.
Isopropylcyclohexane126.25~155Over-reduction byproduct.[3]

Table 2: Solubility Data for this compound

SolventSolubilityReference
WaterAlmost insoluble[14]
Ethanol1745.4 g/L (@25°C)[15]
Methanol779.48 g/L (@25°C)[15]
Isopropanol1779.86 g/L (@25°C)[15]
OilsSoluble[14]

References

  • Toda, M., et al. (2004). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 6, 242-247. Available at: [Link]

  • TGSC Information System. This compound. Available at: [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. Available at: [Link]

  • CP Lab Safety. This compound (cis- and trans- mixture), min 98%, 100 grams. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220045, cis-And trans-4-isopropylcyclohexanol. Available at: [Link]

  • NIST. Cyclohexanol, 4-(1-methylethyl)-. Available at: [Link]

  • Google Patents. CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation.
  • Chem-Supply. This compound (cis- and trans- mixture) >98.0%. Available at: [Link]

  • Synthonix, Inc. cis-4-Isopropylcyclohexanol - [K85400]. Available at: [Link]

  • Michigan State University. Chromatographic Purification. Available at: [Link]

  • Environmental Monitoring and Governance in the Asian Coastal Region. III Analytical Methods. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. Available at: [Link]

  • The Organic Chemistry Tutor. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2016, June 9). Carrying out a recrystallisation [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20739, this compound. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]

  • The presence of impurities in the crude oil. (n.d.). Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Available at: [Link]

  • Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Available at: [Link]

  • ScienceDirect. Chromatographic purification: Significance and symbolism. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7465, 4-Isopropylphenol. Available at: [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Taylor & Francis. Fractional distillation – Knowledge and References. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Accounts of Chemical Research, 45(8), 1346–1356. Available at: [Link]

  • Google Patents. CA3110269A1 - Process for removing metals, sulfur and other impurities in crude oil.

Sources

Side reactions to avoid during 4-Isopropylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Isopropylcyclohexanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile compound. As a precursor in the fragrance industry and a building block in pharmaceutical research, achieving high purity and yield of this compound is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges and avoid critical side reactions during your synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The underlying causality for each problem is explained, followed by actionable solutions.

Issue 1: Low Yield & Incomplete Reaction

Q: My hydrogenation of 4-isopropylphenol has stalled, and post-reaction analysis (GC-MS, NMR) shows significant amounts of unreacted starting material and the intermediate, 4-isopropylcyclohexanone. What are the likely causes and how can I fix this?

A: This is a classic problem of insufficient reaction drive or catalyst inefficiency. The hydrogenation of 4-isopropylphenol proceeds in a stepwise manner, first reducing the aromatic ring to form 4-isopropylcyclohexanone, which is then further reduced to the final alcohol product.[1][4] A stall indicates that one or both of these steps are kinetically hindered.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst is the engine of your reaction.

    • Cause: Catalysts like Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C) can be "poisoned" by impurities such as sulfur or nitrogen compounds present in the starting material or solvent. They can also be deactivated by "coking" (formation of carbonaceous deposits) at excessively high temperatures.

    • Solution: Ensure the purity of your 4-isopropylphenol and solvent. If necessary, purify the starting material by recrystallization or distillation. Consider lowering the reaction temperature to the lower end of the recommended range (e.g., 50-80 °C) to minimize coking, though this will require longer reaction times.[1]

  • Insufficient Hydrogen Pressure/Availability: The reaction is dependent on the concentration of hydrogen at the catalyst surface.

    • Cause: An inadequate supply of hydrogen, either from a low initial pressure or poor mass transfer (inefficient stirring), will starve the catalyst.

    • Solution: Ensure your reactor is leak-proof and charged to the appropriate pressure (typically 1.0-5.0 MPa).[1] Crucially, maximize the gas-liquid-solid interface through vigorous stirring (>1000 RPM) to ensure hydrogen is continuously available at the catalyst surface.

  • Sub-optimal Temperature: Temperature influences both reaction rate and selectivity.[1]

    • Cause: While high temperatures can cause side reactions, a temperature that is too low will result in impractically slow reaction rates.

    • Solution: If the reaction is clean but slow, incrementally increase the temperature in 10 °C steps within the recommended 50-150 °C range.[1] Monitor the reaction progress closely by sampling at regular intervals.

Issue 2: Formation of Isopropylcyclohexane Impurity

Q: My primary byproduct is isopropylcyclohexane, resulting from the complete loss of the hydroxyl group. How can I prevent this hydrodeoxygenation?

A: The formation of isopropylcyclohexane is a result of over-reduction, also known as hydrodeoxygenation. This side reaction becomes significant under harsh conditions where the C-O bond of the alcohol is cleaved and replaced with a C-H bond.

Mechanistic Insight & Prevention:

  • Aggressive Catalyst Choice:

    • Cause: Catalysts vary in their hydrogenolysis activity. Palladium (Pd), for example, is notoriously effective at cleaving C-O bonds, especially under acidic conditions.

    • Solution: Avoid Pd-based catalysts if hydrodeoxygenation is an issue. Rhodium (Rh) and Ruthenium (Ru) catalysts generally offer better selectivity for preserving the hydroxyl group.[4] Studies have shown that Rh/C catalysts can suppress the formation of isopropylcyclohexane, particularly in solvents like supercritical CO2.[4]

  • Excessive Temperature and Pressure:

    • Cause: High temperatures and hydrogen pressures provide the thermodynamic and kinetic driving force for this undesired pathway.

    • Solution: Operate at the mildest conditions that still afford a reasonable reaction rate. Target the lower end of the typical temperature (50-100 °C) and pressure (1.0-2.0 MPa) ranges.[1] This minimizes the energy available to overcome the activation barrier for C-O bond cleavage.

  • Acidic Conditions:

    • Cause: Traces of acid can protonate the hydroxyl group, turning it into a good leaving group (water) and facilitating its elimination and subsequent reduction.

    • Solution: Ensure your solvent and starting materials are neutral. If necessary, add a non-nucleophilic base (e.g., a small amount of sodium carbonate) to the reaction mixture to neutralize any trace acids.

Issue 3: Poor Stereoselectivity (Incorrect Cis/Trans Isomer Ratio)

Q: I need to synthesize the cis-4-isopropylcyclohexanol isomer for its specific olfactory properties, but my product is either a mixture or predominantly the trans isomer. How can I control the stereochemical outcome?

A: Stereocontrol is a nuanced challenge dictated by the reaction mechanism and conditions. The cis isomer has the isopropyl and hydroxyl groups on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces.

Strategies for Stereocontrol:

  • During Catalytic Hydrogenation (from 4-Isopropylcyclohexanone intermediate):

    • Mechanism: The ketone intermediate adsorbs onto the catalyst surface. Hydrogen is then delivered from the surface to the carbonyl group. The stereochemical outcome depends on which face of the ketone adsorbs to the catalyst.

    • Solution: Solvent choice is critical. It has been demonstrated that using supercritical carbon dioxide (scCO2) as a solvent with a Rh/C catalyst significantly enhances the yield of the desired cis-4-isopropylcyclohexanol compared to conventional solvents like 2-propanol.[4] Modifying the catalyst with acids can also influence the hydrogenation rate of the intermediate, further improving selectivity for the cis isomer.[4]

  • During Ketone Reduction (with Hydride Reagents):

    • Mechanism: When reducing 4-isopropylcyclohexanone with a hydride reagent like sodium borohydride (NaBH₄), the stereochemistry is governed by steric hindrance. The large isopropyl group preferentially occupies the equatorial position. Hydride attack can occur from either the axial or equatorial face.

      • Axial Attack: Less hindered, leads to an equatorial hydroxyl group (trans product).

      • Equatorial Attack: More hindered by the axial hydrogens, leads to an axial hydroxyl group (cis product).

    • Solution: To favor the cis product, you need to encourage the more-hindered equatorial attack. This is achieved by using a sterically demanding (bulky) reducing agent. While NaBH₄ gives a mixture favoring the trans isomer, using a bulkier reagent like Lithium tri-sec-butylborohydride (L-Selectride®) will dramatically increase the proportion of the cis isomer due to its large size forcing an equatorial approach.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most industrially relevant synthetic route for this compound?

The most widely studied and industrially practiced method is the catalytic hydrogenation of 4-isopropylphenol.[1] This process is advantageous due to the availability of the starting material and the efficiency of catalytic hydrogenation for large-scale production. The reaction typically uses a high-pressure reactor with a heterogeneous catalyst, such as Ruthenium or Rhodium on a carbon support.[1][4]

Q2: What are the key differences between Ru/C, Rh/C, and Pd/C catalysts for this synthesis?

These catalysts differ primarily in activity and selectivity:

  • Ru/C (Ruthenium on Carbon): A commonly used and robust catalyst for aromatic ring hydrogenation. It provides a good balance of activity and cost.[1]

  • Rh/C (Rhodium on Carbon): Often shows higher selectivity towards the cis-isomer, especially under specific solvent conditions like scCO2.[4] It can also be less prone to causing hydrodeoxygenation than more aggressive catalysts.

  • Pd/C (Palladium on Carbon): While a very active hydrogenation catalyst, it has a higher tendency to promote hydrogenolysis (C-O bond cleavage), which can lead to the undesired isopropylcyclohexane byproduct. It is generally not the first choice when the hydroxyl group must be preserved.

Q3: What are the recommended general starting conditions for a lab-scale hydrogenation of 4-isopropylphenol?

For a lab-scale (1-10 g) synthesis in an autoclave, a good starting point would be:

  • Catalyst: 5% Ru/C or 5% Rh/C at a loading of 1-5% by weight relative to the substrate.

  • Solvent: Ethanol or isopropanol.

  • Temperature: 80–100 °C.

  • Pressure: 2.0–3.0 MPa (approx. 300-450 psi) of H₂.

  • Time: 8–24 hours, with monitoring by TLC or GC to determine completion.

Q4: How can I effectively purify this compound from the crude reaction mixture?

Purification depends on the impurities present and the desired purity level.

  • Filtration: First, the heterogeneous catalyst must be carefully filtered from the reaction mixture, typically through a pad of Celite® or a similar filter aid.

  • Distillation: For removing non-volatile impurities and separating from lower-boiling side products, vacuum distillation is highly effective. This compound has a boiling point of approximately 110 °C at 22 mmHg.[5]

  • Column Chromatography: For separating the cis and trans isomers or removing impurities with similar boiling points, silica gel column chromatography is the preferred method. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) will allow for the separation of the isomers.

  • Recrystallization: Since this compound has a melting point around 37 °C, it can sometimes be purified by low-temperature recrystallization from a suitable solvent if one isomer is predominantly formed.[1]

Section 3: Protocols and Methodologies

Protocol 1: Catalytic Hydrogenation of 4-Isopropylphenol

This protocol is intended for execution by trained personnel using a certified high-pressure hydrogenation reactor.

  • Reactor Preparation: To a clean, dry high-pressure reactor vessel, add 4-isopropylphenol (e.g., 10.0 g, 73.4 mmol) and a suitable solvent such as ethanol (100 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., 5% Ru/C, 0.5 g, 5 wt%).

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor to the target pressure (e.g., 3.0 MPa) with hydrogen. Begin vigorous stirring and heat the reactor to the target temperature (e.g., 100 °C). Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Purification: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol. Concentrate the filtrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or column chromatography as required.

Protocol 2: Sodium Borohydride (NaBH₄) Reduction of 4-Isopropylcyclohexanone

This protocol is a standard lab-scale procedure and should be performed in a well-ventilated fume hood.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylcyclohexanone (e.g., 5.0 g, 35.7 mmol) in methanol (75 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (e.g., 0.67 g, 17.8 mmol, 0.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor completion by TLC.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl until the bubbling ceases and the pH is slightly acidic.

  • Extraction: Remove most of the methanol using a rotary evaporator. Add deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude this compound. Purify by column chromatography or distillation.

Section 4: Data and Diagrams

Table 1: Comparison of Synthesis Parameters and Side Reactions

ParameterCatalytic Hydrogenation of PhenolNaBH₄ Reduction of Ketone
Primary Reagent H₂ GasSodium Borohydride (NaBH₄)
Catalyst/Solvent Ru/C or Rh/C in Ethanol/IPAMethanol or Ethanol
Typical Temp. 50 - 150 °C[1]0 °C to Room Temperature
Typical Pressure 1.0 - 5.0 MPa[1]Atmospheric
Key Side Products Isopropylcyclohexane, 4-IsopropylcyclohexanoneNone (if reaction goes to completion)
Stereoselectivity Solvent/catalyst dependent. scCO₂ with Rh/C favors cis.[4]Mixture, typically favors trans isomer.

Diagram 1: Key Synthesis and Side Reaction Pathways

This diagram illustrates the main synthetic route from 4-isopropylphenol and the major side reaction leading to hydrodeoxygenation.

G cluster_main Desired Synthesis Pathway cluster_side Side Reaction Pathway A 4-Isopropylphenol B 4-Isopropylcyclohexanone (Intermediate) A->B H₂ / Catalyst (Step 1) C This compound (cis/trans mixture) B->C H₂ / Catalyst (Step 2) D Isopropylcyclohexane (Hydrodeoxygenation) C->D Harsh Conditions (High Temp/Pressure, Aggressive Catalyst)

Caption: Main reaction and side reaction pathways.

Diagram 2: Troubleshooting Workflow for this compound Synthesis

This workflow provides a logical sequence for diagnosing and solving common experimental problems.

G Start Problem with Synthesis P1 Low Yield / Incomplete Reaction Start->P1 P2 Isopropylcyclohexane Impurity Detected Start->P2 P3 Incorrect Cis/Trans Ratio Start->P3 C1 Cause: - Catalyst Poisoned - Low H₂ Pressure - Inefficient Stirring P1->C1 C2 Cause: - High Temperature - Aggressive Catalyst (Pd/C) - Acidic Conditions P2->C2 C3 Cause: - Non-selective Catalyst/Solvent - Wrong Reducing Agent (for ketone reduction) P3->C3 S1 Solution: - Use Pure Reagents - Increase H₂ Pressure - Increase Stirring Rate C1->S1 S2 Solution: - Lower Temperature - Use Rh/C or Ru/C Catalyst - Ensure Neutral pH C2->S2 S3 Solution: - Use Rh/C in scCO₂ (for cis) - Use Bulky Reducing Agent (e.g., L-Selectride for cis) C3->S3

Caption: A troubleshooting decision tree for synthesis issues.

References

  • Yoshida, H., et al. (2003). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 5, 395-400. [Link]

  • LookChem. (n.d.). Cas 5432-85-9, 4-ISOPROPYLCYCLOHEXANONE. [Link]

  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. [Link]

  • ChemBK. (2024, April 9). This compound. [Link]

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Technical Support Center: Catalyst Deactivation in 4-Isopropylphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation during the hydrogenation of 4-isopropylphenol. This guide is designed for researchers, scientists, and professionals in drug development to navigate common experimental challenges, understand the root causes of catalyst inactivity, and implement effective solutions. Our approach is grounded in established scientific principles and practical field experience to ensure the integrity and success of your catalytic processes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the hydrogenation of 4-isopropylphenol. Each issue is presented in a question-and-answer format, detailing probable causes and providing step-by-step corrective actions.

Question 1: My hydrogenation reaction of 4-isopropylphenol has suddenly stopped or is proceeding extremely slowly. What are the likely causes and how can I fix this?

Answer:

A sudden halt or a drastic reduction in reaction rate is a classic symptom of catalyst deactivation. The primary culprits to investigate are catalyst poisoning and severe coking.

Probable Causes & Immediate Actions:

  • Catalyst Poisoning: The active sites of your catalyst (e.g., Palladium, Platinum, Rhodium) can be blocked by impurities in the reactants, solvent, or hydrogen gas.[1][2] Common poisons include sulfur compounds, nitrogen-containing heterocycles, heavy metal ions, and carbon monoxide.[2][3][4]

    • Troubleshooting Steps:

      • Purity Check: Ensure the use of high-purity solvents and reagents.[1] If possible, analyze your starting material and solvent for trace contaminants.

      • Gas Purity: Use high-purity hydrogen gas. Impurities like carbon monoxide can act as strong inhibitors.[5]

      • Glassware Cleaning: Scrupulously clean all glassware to remove any residual contaminants.[1]

      • Catalyst Replacement: If poisoning is suspected, the most straightforward solution is to replace the catalyst with a fresh batch.[1]

  • Severe Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, physically blocking the active sites.[6][7]

    • Troubleshooting Steps:

      • Reaction Temperature: Excessive heat can accelerate coke formation.[1] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.

      • Catalyst Regeneration: For some catalysts, a regeneration process involving controlled oxidation to burn off the coke can restore activity. However, this is a more advanced procedure and may require specific equipment.

Question 2: I'm observing a gradual decrease in catalyst activity over several reaction cycles. What is causing this progressive deactivation?

Answer:

A gradual loss of activity is often indicative of more subtle deactivation mechanisms like sintering or slow poisoning from low-level contaminants.

Probable Causes & Corrective Measures:

  • Sintering: At high temperatures, the fine metal particles of the catalyst can migrate and agglomerate into larger crystals, reducing the active surface area.[8][9] This process is often irreversible.

    • Troubleshooting Steps:

      • Temperature Control: Operate at the lowest effective temperature to minimize thermal agglomeration.[1]

      • Catalyst Support: The choice of catalyst support can influence its thermal stability. Consider catalysts on more robust supports if high temperatures are unavoidable.[10]

  • Chronic Poisoning: Even trace amounts of poisons in your feedstock can accumulate on the catalyst surface over time, leading to a slow decline in performance.[4]

    • Troubleshooting Steps:

      • Feedstock Purification: Implement a purification step for your 4-isopropylphenol and solvent to remove potential catalyst poisons.

      • Guard Bed: In a continuous flow setup, consider using a guard bed to adsorb poisons before the feedstock reaches the main catalyst bed.

Question 3: The selectivity of my reaction has changed. I am getting more byproducts than usual. Why is this happening?

Answer:

A shift in selectivity can be linked to changes in the catalyst's active sites or the reaction conditions.

Probable Causes & Solutions:

  • Partial Poisoning: Some poisons may selectively block certain types of active sites, altering the reaction pathway and leading to different products.[11]

    • Troubleshooting Steps:

      • Identify the Poison: A thorough analysis of your reaction components can help identify the specific poison and its source.

      • Use a More Robust Catalyst: Some catalysts are more resistant to specific poisons. Researching alternative catalysts could be beneficial.[5]

  • Changes in Reaction Parameters: Temperature and pressure can significantly influence selectivity.[12][13]

    • Troubleshooting Steps:

      • Parameter Optimization: Re-optimize your reaction conditions (temperature, pressure, and solvent) to favor the desired product.

      • Consistent Conditions: Ensure that all reaction parameters are kept consistent between batches.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding catalyst deactivation in 4-isopropylphenol hydrogenation.

Q1: What are the most common mechanisms of catalyst deactivation in this reaction?

A1: The three primary mechanisms are:

  • Poisoning: The strong chemisorption of impurities onto the catalyst's active sites.[4]

  • Coking: The deposition of carbonaceous material on the catalyst surface.[6]

  • Sintering: The thermal agglomeration of metal particles, leading to a loss of active surface area.[9]

Q2: How can I test the activity of my catalyst before starting a large-scale reaction?

A2: A small-scale test reaction is a reliable method. You can hydrogenate a small, known amount of a standard substrate (like naphthalene to tetralin) under controlled conditions and measure the conversion over time.[14] This allows you to compare the activity of fresh and used catalysts.

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, yes.

  • Coked catalysts can sometimes be regenerated by a controlled burnout of the carbon deposits.

  • Catalysts deactivated by temporary poisons might be regenerated by specific treatments, such as a hot hydrogen stripping.[5]

  • Sintered catalysts are generally not regenerable as the loss of surface area is permanent.

  • Catalysts deactivated by permanent poisons like heavy metals are typically not recoverable.[5]

Q4: What role does the solvent play in catalyst deactivation?

A4: The solvent can influence catalyst deactivation in several ways:

  • Impurity Carrier: The solvent can be a source of catalyst poisons.[1]

  • Solvation Effects: The solvent can affect the stability of reactants and intermediates on the catalyst surface, which can influence reaction rates and potentially lead to side reactions that cause deactivation.[15][16]

  • Solubility: Poor solubility of the substrate can lead to localized high concentrations on the catalyst surface, potentially promoting coking.[1]

Data & Protocols

Table 1: Common Catalyst Poisons and Their Effects
Poison ClassExamplesCommon SourcesEffect on Catalyst
Sulfur Compounds H₂S, Mercaptans, ThiophenesImpurities in feedstock, rubber stoppersStrong, often permanent deactivation of noble metals (Pd, Pt, Rh).[3]
Nitrogen Compounds Pyridine, QuinolineHeterocyclic impuritiesCan act as inhibitors or poisons by strongly adsorbing to active sites.[1]
Heavy Metals Lead, Mercury, ArsenicContaminated reagents, equipment leachingIrreversible poisoning by forming stable alloys or complexes with the catalyst.[3]
Carbon Monoxide (CO) Impurity in hydrogen gasIncomplete combustion processesStrong but often reversible inhibitor that competes for active sites.[5][17]
Experimental Protocol: Standard Catalyst Activity Test

This protocol provides a general procedure for assessing the activity of a hydrogenation catalyst.

  • Reactor Setup:

    • Add a magnetic stir bar and a known amount of a standard substrate (e.g., 1 mmol of 4-isopropylphenol) to a clean, dry reaction flask.

    • Add the desired amount of a high-purity solvent (e.g., 10 mL of ethanol).[18]

  • Inerting:

    • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove all oxygen.[1]

  • Catalyst Addition:

    • Under a positive pressure of the inert gas, carefully add a precise amount of the catalyst (e.g., 5-10 mol% relative to the substrate).[1]

  • Hydrogenation:

    • Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., from a hydrogen-filled balloon or a pressurized reactor).[1]

  • Reaction:

    • Stir the reaction mixture vigorously at the desired temperature.[1]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using a suitable technique (e.g., GC, LC-MS, or TLC).[1]

  • Data Analysis:

    • Plot the conversion of the substrate versus time to determine the initial reaction rate. This rate is a measure of the catalyst's activity.

Visual Diagrams

Catalyst Deactivation Pathways

DeactivationPathways Figure 1: Major Catalyst Deactivation Pathways cluster_poisoning Poisoning cluster_coking Coking/Fouling cluster_sintering Sintering ActiveCatalyst Active Catalyst (High Surface Area, Clean Sites) Poisoning Adsorption of Impurities (S, N, Metals, CO) ActiveCatalyst->Poisoning Contaminated Feed Coking Carbonaceous Deposits ActiveCatalyst->Coking High Temperature/ Side Reactions Sintering Thermal Agglomeration of Metal Particles ActiveCatalyst->Sintering High Temperature DeactivatedCatalyst Deactivated Catalyst (Low Activity/Selectivity) Poisoning->DeactivatedCatalyst Site Blocking Coking->DeactivatedCatalyst Pore Blockage Sintering->DeactivatedCatalyst Loss of Surface Area

Caption: Major pathways leading to catalyst deactivation.

Troubleshooting Workflow for Slow Hydrogenation

TroubleshootingWorkflow Figure 2: Troubleshooting Workflow for Slow Reactions Start Reaction is Slow or Stalled CheckPurity Verify Purity of: - Substrate - Solvent - H₂ Gas Start->CheckPurity CheckConditions Review Reaction Conditions: - Temperature - Pressure - Stirring CheckPurity->CheckConditions Purity OK Purify Purify Reagents/ Use High-Purity Gas CheckPurity->Purify Impurity Found CheckCatalyst Evaluate Catalyst: - Age - Handling - Loading CheckConditions->CheckCatalyst Conditions OK Optimize Optimize Conditions (e.g., Increase Pressure/Temp) CheckConditions->Optimize Suboptimal ReplaceCatalyst Use Fresh Catalyst CheckCatalyst->ReplaceCatalyst Suspect ProblemSolved Problem Resolved CheckCatalyst->ProblemSolved Catalyst OK Purify->ProblemSolved Optimize->ProblemSolved ReplaceCatalyst->ProblemSolved

Caption: A logical workflow to diagnose slow hydrogenation reactions.

References

  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects. Retrieved from [Link]

  • Thermax. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Guo, Z., Hu, L., Yu, H.-h., Cao, X., & Gu, H. (n.d.). Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. The Royal Society of Chemistry. Retrieved from [Link]

  • Axens. (n.d.). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0354726A1 - Test for catalyst activity.
  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Scribd. (n.d.). Catalyst Poisons | PDF | Hydrogenation. Retrieved from [Link]

  • Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US2794056A - Catalyst reactivation in the hydrogenation of phenol to cyclohexanol.
  • Park, C., & Keane, M. A. (2003). Catalyst support effects: gas-phase hydrogenation of phenol over palladium. Journal of Colloid and Interface Science, 266(1), 183–194. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of reaction conditions on phenol hydrogenation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Liquid Phase Selective Hydrogenation of Phenol to Cyclohexanone over Ru/Al2O3 Nanocatalyst Under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction pathways of phenol hydrogenation. Retrieved from [Link]

  • Reddit. (2022, January 21). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors | PPTX. Retrieved from [Link]

  • PubMed. (2018, September 18). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. Retrieved from [Link]

  • PubMed Central. (n.d.). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Retrieved from [Link]

  • AOCS. (n.d.). Activity of Hydrogenation Catalysts page 2. AOCS Methods Home. Retrieved from [Link]

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanone over Palladium on High-Surface-Area Ceria at Room Temperature and Ambient Pressure. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction temperature on conversion and selectivity on phenol hydrogenation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Reaction-Activated Palladium Catalyst for Dehydrogenation of Substituted Cyclohexanones to Phenols and H2 without Oxidants and Hydrogen Acceptors. Retrieved from [Link]

  • YouTube. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Retrieved from [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal–support cooperation in Al(PO3)3-supported platinum nanoparticles for the selective hydrogenolysis of phenols to arenes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014014466A1 - Regeneration of a hydrogenation catalyst.
  • ElectronicsAndBooks. (n.d.). Deactivation by Coking of Rhodium Catalysts of Widely Varying Dispersion. Retrieved from [Link]

  • OSTI.GOV. (2000, March 31). Gas-phase hydrogenation/hydrogenolysis of phenol over supported nickel catalysts. Retrieved from [Link]

  • YouTube. (2021, March 10). ECHE 430 - Lecture 20 - Catalyst Deactivation. Retrieved from [Link]

  • DigitalCommons@UMaine. (n.d.). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrogenation of o-cresol on platinum catalyst: Catalytic experiments and first-principles calculations | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011, February 4). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Retrieved from [Link]

  • OSTI.GOV. (n.d.). 1 Carbon-supported Pt during aqueous phenol hydrogenation with and without applied electrical potential: X-ray absorption and th. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylphenol. Retrieved from [Link]

  • Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation. (n.d.). Retrieved from [Link]

  • Chalmers Publication Library. (n.d.). In situ Studies of Platinum Catalyst Sintering. Retrieved from [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Retrieved from [Link]

  • Johnson Matthey Technology Review. (n.d.). Platinum Metals as Hydrogenation Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation | Request PDF. Retrieved from [Link]

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Technical Support Center: Optimizing Solvent Selection for 4-Isopropylcyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropylcyclohexanol (p-menthan-1-ol), a key intermediate in the synthesis of fragrances, liquid crystals, and pharmaceutical compounds.[1][2] The choice of solvent is a critical parameter that dictates the success of a chemical transformation, influencing reaction rates, yields, and, crucially, the stereochemical outcome (cis/trans isomerism). This guide is structured in a question-and-answer format to directly address common challenges and provide field-proven insights for optimizing your experimental results.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the fundamental solvent properties I should consider for reactions involving this compound?

Answer: The selection of an appropriate solvent is a multi-parameter optimization problem. For this compound, a secondary alcohol with both a nonpolar cyclohexane ring and a polar hydroxyl group, the following properties are paramount:

  • Polarity and Protic/Aprotic Nature: The polarity of a solvent determines its ability to solvate reactants, reagents, and transition states.[3][4]

    • Polar Protic Solvents (e.g., water, methanol, ethanol, isopropanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are excellent for dissolving polar reagents and are often used in reactions that generate charged intermediates, such as SN1 type reactions.[5][6] However, their nucleophilicity can sometimes lead to unwanted side reactions.

    • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They can accept hydrogen bonds and possess high dielectric constants, effectively solvating cations. They are often preferred for SN2 reactions where unhindered nucleophiles are desired.

    • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether) are suitable for nonpolar reactants and are often used when water needs to be removed azeotropically (e.g., in esterifications).

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. A higher boiling point allows for reactions to be conducted at elevated temperatures to increase the rate, while a lower boiling point facilitates easy removal during workup.

  • Solubility: All reactants, reagents, and catalysts must have sufficient solubility in the chosen solvent to ensure a homogeneous reaction mixture and optimal reaction rates. This compound itself has good solubility in common organic solvents like ethanol and isopropanol.[7]

  • Inertness: The solvent should not react with any of the starting materials, reagents, or products under the reaction conditions. For example, using an alcohol as a solvent in a reaction involving an acid chloride (without intending for it to be the nucleophile) would be a critical error.

Below is a quick reference table for commonly used solvents.

Table 1: Physical Properties of Common Laboratory Solvents

Solvent Boiling Point (°C) Dielectric Constant (20°C) Polarity Index Type
Water 100.0 80.1 10.2 Polar Protic
Methanol 64.7 32.7 5.1 Polar Protic
Ethanol 78.0 24.5 4.3 Polar Protic
2-Propanol (IPA) 82.5 19.9 3.9 Polar Protic
Acetonitrile (ACN) 81.6 37.5 5.8 Polar Aprotic
Dimethylformamide (DMF) 153.0 36.7 6.4 Polar Aprotic
Tetrahydrofuran (THF) 66.0 7.6 4.0 Polar Aprotic
Ethyl Acetate (EtOAc) 77.1 6.0 4.4 Polar Aprotic
Dichloromethane (DCM) 39.6 9.1 3.1 Polar Aprotic
Toluene 110.6 2.4 2.4 Nonpolar

| Hexane | 69.0 | 1.9 | 0.1 | Nonpolar |

Data compiled from various sources, including Alfa Chemistry and Thermo Fisher Scientific.[8][9]

Q2: I am synthesizing this compound via the reduction of 4-isopropylcyclohexanone. How does my choice of solvent impact the cis/trans stereoselectivity?

Answer: This is a critical question, as the stereochemistry of the product is often paramount. The solvent plays a significant role in directing the approach of the hydride reagent to the carbonyl group.

  • Catalytic Hydrogenation: In the catalytic hydrogenation of 4-isopropylphenol or 4-isopropylcyclohexanone, the solvent can influence both the reaction rate and the stereochemical outcome.

    • Polar protic solvents like 2-propanol are commonly used.[10] However, studies have shown that unconventional solvents can offer superior selectivity. For instance, using supercritical carbon dioxide (scCO₂) as a solvent for the hydrogenation of 4-isopropylphenol over a rhodium catalyst resulted in higher yields of cis-4-isopropylcyclohexanol compared to reactions run in 2-propanol.[11] The unique properties of scCO₂ can alter the substrate's orientation on the catalyst surface, favoring hydride addition from the less hindered face to yield the cis product.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction uses an aluminum alkoxide (commonly aluminum isopropoxide) in a sacrificial alcohol (typically isopropanol) to reduce the ketone.[12]

    • In the classic MPV reduction, isopropanol serves as both the solvent and the hydride donor. The reaction is reversible, and driving it to completion often involves removing the acetone byproduct by distillation.[13][14] The stereochemical outcome is dictated by the six-membered ring transition state, which is influenced by steric hindrance. The reaction generally favors the formation of the more thermodynamically stable trans isomer, where the bulky isopropyl and hydroxyl groups are in equatorial positions.

    • Recent advancements have explored base-mediated MPV reductions that avoid using the hydride source as the bulk solvent, allowing for greater flexibility.[15] This can be useful when trying to alter the stereochemical outcome or when dealing with substrates that have limited solubility in isopropanol.

Table 2: Illustrative Solvent Effects on Stereoselectivity of 4-Isopropylcyclohexanone Reduction

Reduction Method Reagent/Catalyst Solvent Predominant Isomer Rationale/Comments
Catalytic Hydrogenation Rh/C, H₂ 2-Propanol cis/trans mixture Standard polar protic solvent.[11]
Catalytic Hydrogenation Rh/C, H₂ Supercritical CO₂ Higher yield of cis scCO₂ alters surface interactions, favoring axial attack.[11]
MPV Reduction Al(Oi-Pr)₃ Isopropanol trans Thermodynamically controlled reaction favoring the equatorial alcohol.[12]

| Biocatalytic Reduction | Mutant ADH | Aqueous Buffer | cis (>99%) | Enzyme's active site provides exquisite stereocontrol.[1] |

Q3: My catalytic hydrogenation of 4-isopropylphenol is slow and gives incomplete conversion. Could the solvent be the problem?

Answer: Absolutely. Beyond stereoselectivity, the solvent is crucial for the kinetics of catalytic hydrogenation. If your reaction is sluggish, consider these solvent-related factors:

  • Catalyst Poisoning: Impurities in your solvent or starting material can poison the catalyst (e.g., Pd, Pt, Rh). Ensure you are using high-purity, degassed solvents.

  • Hydrogen Solubility: The reaction rate is dependent on the concentration of dissolved hydrogen. Polar solvents like methanol and ethanol are generally good choices for palladium-catalyzed hydrogenations as they effectively dissolve hydrogen.[10]

  • Solvation Effects on Reactants: The solvent stabilizes the reactants and transition states. This can alter their binding affinity with the catalyst surface, directly impacting the reaction rate.[16] For instance, some studies on phenol hydrogenation have shown that solvents can be exploited to either increase or decrease the rate of hydrogenation depending on the desired outcome.[17]

  • Mass Transport: The reaction mixture must be stirred vigorously to overcome mass transport limitations, ensuring hydrogen from the headspace can dissolve into the solvent and reach the catalyst surface. The solvent's viscosity can play a role here.[10]

Troubleshooting Workflow for Sluggish Hydrogenation:

Caption: Troubleshooting workflow for a slow hydrogenation reaction.

Q4: I'm having trouble isolating my this compound product during aqueous workup. How is this related to my solvent choice?

Answer: Workup and isolation issues are frequently tied to the solvent used in the reaction. Here are common scenarios and solutions:

  • Problem: Emulsion Formation.

    • Cause: This often happens when using solvents with partial water solubility (e.g., ethyl acetate, diethyl ether) and a reaction mixture containing salts or basic/acidic residues. The relatively nonpolar nature of this compound can also contribute.

    • Solution: Add a saturated brine solution (sat. aq. NaCl). The increased ionic strength of the aqueous layer helps to break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can be effective.

  • Problem: Product is Soluble in the Aqueous Layer.

    • Cause: While this compound has limited water solubility, this can be an issue if you used a highly water-miscible solvent like THF, methanol, or acetone.[5][18] During the initial aqueous quench, your product may remain dissolved.

    • Solution: First, remove the water-miscible solvent under reduced pressure (rotary evaporation). Then, re-dissolve the residue in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate before performing the aqueous wash. Always check the aqueous layer with TLC to ensure you are not discarding your product.[19]

  • Problem: Difficulty Removing the Solvent.

    • Cause: High-boiling point solvents like DMF, DMSO, or toluene can be difficult to remove, especially if your product is heat-sensitive.

    • Solution: For DMF/DMSO, perform an aqueous workup with a less polar solvent like diethyl ether or ethyl acetate; the high-boiling polar solvents will preferentially partition into the aqueous layer. For toluene, ensure your rotary evaporator's vacuum is sufficient and the bath temperature is appropriate.

Experimental Protocols

Protocol 1: Meerwein-Ponndorf-Verley Reduction of 4-Isopropylcyclohexanone

This protocol demonstrates the classic MPV reduction where the solvent also acts as the hydride donor.[13][20]

  • Setup: Assemble a flame-dried round-bottom flask equipped with a distillation head and a receiving flask. The apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagents: To the flask, add 4-isopropylcyclohexanone (1.0 eq) and dry isopropanol (approx. 10-20 volumes).

  • Catalyst Addition: Add aluminum isopropoxide (Al(Oi-Pr)₃, 0.5-1.0 eq) portion-wise to the solution.

  • Reaction: Heat the reaction mixture gently to initiate the distillation of the acetone byproduct. The reaction temperature is controlled by the boiling point of the isopropanol/acetone mixture. Continue heating and distilling until no more acetone is produced (can be tested with 2,4-DNP solution).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by pouring it into a beaker of ice containing dilute HCl.

  • Extraction: Extract the aqueous mixture three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography.

Mechanism Visualization:

Caption: Simplified mechanism of the Meerwein-Ponndorf-Verley reduction.

References

  • Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry (RSC Publishing). [Link]

  • Properties of Alcohol: Key Physical & Chemical Features. Vedantu. [Link]

  • Alcohol - Boiling Point, Solubility, Flammability. Britannica. [Link]

  • Ethanol - Wikipedia. Wikipedia. [Link]

  • 4.7: Solvent Effects. Chemistry LibreTexts. [Link]

  • Meerwein-Ponndorf-Verley Reaction (Reduction). Cambridge University Press. [Link]

  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]

  • 17.2: Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine. [Link]

  • Solvent effects - Wikipedia. Wikipedia. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Solvent Effects Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Solvent Selection in Transfer Hydrogenation and Suzuki Cross-coupling. Horizon Research Publishing. [Link]

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PMC - NIH. [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

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  • Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. [Link]

  • Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. YouTube. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]

  • REACTIONS OF ALCOHOLS. University of Illinois Chicago. [Link]

  • Solvent effects on reaction rates. ResearchGate. [Link]

  • Alcohol Reactions Roadmap (PDF). Master Organic Chemistry. [Link]

  • cis-4-Isopropylcyclohexanol. Synthonix, Inc. [Link]

  • Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • This compound | C9H18O | CID 20739. PubChem. [Link]

  • Cyclohexanol, 4-(1-methylethyl)-. NIST WebBook. [Link]

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  • Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols. NIH. [Link]

  • This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. TGSC Information System. [Link]

  • cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045. PubChem - NIH. [Link]

  • This compound | C9H18O | CID 20739. PubChem. [Link]

  • Solvents and sustainable chemistry. PMC - PubMed Central - NIH. [Link]

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Technical Support Center: Stereochemical Control in Reactions of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereochemical control in reactions involving 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereointegrity at the chiral center of this important building block. Here, we will dissect common experimental challenges, explain the underlying mechanistic principles, and provide actionable troubleshooting advice and protocols.

Section 1: Troubleshooting Guide - Navigating Unwanted Racemization

This section addresses specific problems you might encounter during your experiments. Each question is designed to reflect a real-world laboratory challenge, followed by a detailed explanation and a step-by-step resolution.

Question 1: Why am I observing a racemic or epimerized mixture after my substitution reaction with this compound?

Short Answer: The loss of stereochemical integrity at the hydroxyl-bearing carbon is most likely due to the reaction proceeding through a planar carbocation intermediate, characteristic of an S(_N)1 mechanism.[1][2] To prevent racemization, you must favor an S(_N)2 pathway, which proceeds with an inversion of configuration.

In-Depth Analysis:

The hydroxyl group (-OH) of an alcohol is a poor leaving group.[3] To facilitate a substitution reaction, it must first be converted into a better leaving group. Under acidic conditions, the -OH group can be protonated to form -OH(_2)^+, which can depart as a neutral water molecule.[4] This departure, especially from a secondary carbon like in this compound, can lead to the formation of a secondary carbocation. This carbocation is trigonal planar, and the incoming nucleophile can attack from either face with nearly equal probability, leading to a racemic mixture of products.[1][5]

Several factors can inadvertently promote an S(_N)1 pathway over an S(_N)2 pathway:

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol can stabilize the carbocation intermediate through hydrogen bonding, thus favoring the S(_N)1 mechanism.[4][6]

  • Weak Nucleophiles: If the nucleophile is weak (e.g., water, alcohols), it will not be aggressive enough to displace the leaving group in a concerted S(_N)2 fashion and will wait for the carbocation to form.[4]

  • High Temperatures: Increased temperature can provide the energy needed to overcome the activation barrier for carbocation formation.[7][8]

Troubleshooting Protocol: Promoting S(_N)2 over S(_N)1

  • Activate the Hydroxyl Group without Strong Acid: Instead of using strong acids to protonate the alcohol, convert the hydroxyl group into a sulfonate ester, such as a tosylate (Ts) or mesylate (Ms). These are excellent leaving groups that can be displaced under milder, non-acidic conditions.[9]

  • Choose a Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF are polar enough to dissolve the reactants but do not form a hydrogen-bonding "cage" around the nucleophile, enhancing its reactivity and favoring the S(_N)2 pathway.[6]

  • Use a Strong Nucleophile: Employ a nucleophile with a high concentration and/or a negative charge to encourage a direct backside attack.

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher-energy S(_N)1 pathway.

Question 2: My Mitsunobu reaction on this compound is not giving me the expected clean inversion of stereochemistry. What's going wrong?

Short Answer: While the Mitsunobu reaction is renowned for its stereospecificity, side reactions or suboptimal conditions can lead to a loss of stereochemical control.[10] Common culprits include the nucleophile's pKa being too high, steric hindrance, or the formation of competing reaction pathways.

In-Depth Analysis:

The Mitsunobu reaction converts an alcohol into a variety of functional groups with a clean inversion of stereochemistry, proceeding through an S(N)2 mechanism.[11] The reaction involves triphenylphosphine (PPh(_3)) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The alcohol is activated by forming an alkoxyphosphonium salt, which is an excellent leaving group.[12] The nucleophile then displaces this group from the backside.

However, several factors can disrupt this process:

  • Nucleophile Acidity: The nucleophile should have a pKa of approximately 13 or lower.[13] If the nucleophile is not acidic enough, it may not be deprotonated by the betaine intermediate, leading to side reactions where the azodicarboxylate acts as the nucleophile.[11]

  • Steric Hindrance: The bulky isopropyl group on the cyclohexane ring can sterically hinder the backside attack of the nucleophile, slowing down the desired S(_N)2 reaction and potentially allowing for competing elimination or racemization pathways if any carbocation character develops.

  • Reagent Purity and Addition Order: The purity of the reagents, especially the azodicarboxylate, is crucial. The order of addition of reagents can also influence the reaction outcome.[11]

Troubleshooting Protocol: Optimizing the Mitsunobu Reaction

  • Verify Nucleophile pKa: Ensure your chosen nucleophile has a pKa below 13. If it is too high, consider an alternative synthetic route.

  • Solvent Choice: Use a non-polar aprotic solvent like THF or diethyl ether to minimize stabilization of any charge-separated intermediates that could lead to racemization.

  • Temperature Control: Perform the reaction at low temperatures (typically starting at 0 °C or even -78 °C) to maintain kinetic control and favor the desired S(_N)2 pathway.[11]

  • Reagent Addition: A common and effective protocol is to dissolve the alcohol, nucleophile, and triphenylphosphine in the solvent first. Then, slowly add the azodicarboxylate dropwise at a low temperature.[11] This helps to control the concentration of the reactive intermediates.

  • Consider Alternative Reagents: Newer azodicarboxylates have been developed to facilitate easier workup and can sometimes improve results with more basic nucleophiles.[10][14]

Section 2: Frequently Asked Questions (FAQs)

What is the role of the isopropyl group in the stereochemistry of this compound reactions?

The bulky isopropyl group plays a crucial role in "locking" the conformation of the cyclohexane ring. It has a strong preference for the equatorial position to minimize steric strain. This conformational rigidity influences the accessibility of the two faces of the ring to incoming reagents, which can be exploited to achieve diastereoselectivity in certain reactions.

How can I prevent epimerization at the alpha-carbon if I am performing an oxidation or a reaction involving the formation of an enol or enolate?

If you are performing a reaction that involves the carbon adjacent to the hydroxyl-bearing carbon (the alpha-carbon), you risk epimerization if that carbon is also a stereocenter and has an acidic proton. Under acidic or basic conditions, the formation of a planar enol or enolate intermediate will destroy the stereochemistry at that center.[2][15]

Prevention Strategies:

  • Use a Protecting Group: Before carrying out the reaction at the alpha-carbon, protect the hydroxyl group.[16][17] This will prevent it from participating in any acid-base chemistry that could promote enolization. Common protecting groups for alcohols include silyl ethers (e.g., TMS, TBDPS) or benzyl ethers.

  • Mild Reaction Conditions: Employ the mildest possible conditions for your transformation to avoid unnecessary exposure to strong acids or bases.

  • Kinetic vs. Thermodynamic Control: If enolate formation is unavoidable, use conditions that favor kinetic deprotonation (e.g., a bulky, non-nucleophilic base like LDA at low temperatures) to selectively deprotonate away from the stereocenter if possible.

Which analytical techniques are best for determining the stereochemical purity of my product?

Determining the extent of racemization requires analytical techniques that can distinguish between enantiomers.

Analytical TechniquePrincipleApplication Notes
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.[18]This is a highly reliable and quantitative method for determining enantiomeric excess (e.e.).
Chiral Gas Chromatography (GC) Similar to chiral HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column.Effective for analyzing the stereoisomers of this compound and many of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents A chiral lanthanide-based reagent is added to the NMR sample. It complexes with the enantiomers, making their protons diastereotopically different and thus distinguishable in the NMR spectrum.Provides a direct spectroscopic method to determine the enantiomeric ratio.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.While a classic technique, it is less accurate for determining high enantiomeric purity and requires a known value for the specific rotation of the pure enantiomer.

Section 3: Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the mechanistic divide between S(_N)1 and S(_N)2 reactions, and the stereochemical outcome of a successful Mitsunobu reaction.

SN1_vs_SN2 cluster_SN2 SN2 Pathway (Stereospecific Inversion) cluster_SN1 SN1 Pathway (Racemization) A R-4-Isopropylcyclohexanol-OTs TS2 Pentavalent Transition State A->TS2 Nu⁻ Attack B S-Product TS2->B TsO⁻ Leaves C R-4-Isopropylcyclohexanol-OTs D Planar Carbocation C->D Leaving Group Departs (Slow Step) E Racemic Mixture (R- and S-Products) D->E Nu⁻ Attack (from both faces)

Caption: Competing SN1 and SN2 pathways for a this compound derivative.

Mitsunobu_Workflow start Start: R-4-Isopropylcyclohexanol reagents Add PPh₃, Nucleophile (Nu-H), and DEAD/DIAD in THF start->reagents activation Formation of Alkoxyphosphonium Salt [R-O-PPh₃]⁺ reagents->activation sn2_step SN2 Attack by Nu⁻ activation->sn2_step Backside Attack product Product with Inverted Stereochemistry (S-Product) sn2_step->product byproducts Triphenylphosphine Oxide (Ph₃P=O) + Hydrazine byproduct sn2_step->byproducts

Caption: Stereochemical pathway of the Mitsunobu reaction.

References

  • University of California, Davis. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Mazzotti, M. (2017). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich. [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. [Link]

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  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. [Link]

  • MDPI. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. [Link]

  • ResearchGate. (2009). Racemization of chiral amino alcohols: Catalyst selection and characterization. [Link]

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  • PubMed. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

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  • YouTube. (2016). Solvolysis - SN1 Reaction Mechanism - Stereochemistry. [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. [Link]

  • PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol. [Link]

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  • YouTube. (2024). What Is Racemization In Organic Chemistry?[Link]

  • Wikipedia. (n.d.). Racemization. [Link]

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Technical Support Center: Analytical Method Development for 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical method development challenges related to 4-Isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind analytical choices, ensuring a robust and reliable method development process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Gas Chromatography (GC) analysis of this compound?

The primary challenges in the GC analysis of this compound stem from its chemical structure:

  • Polarity and Peak Tailing: As an alcohol, the polar hydroxyl (-OH) group can form hydrogen bonds.[1] This leads to undesirable interactions with many GC stationary phases, resulting in poor peak shape, specifically tailing.[1][2] Tailing peaks can compromise resolution and lead to inaccurate quantification.

  • Thermal Stability: While this compound is generally stable, prolonged exposure to high temperatures in the GC inlet or column can lead to dehydration (loss of a water molecule). This can result in the appearance of artifact peaks and an underestimation of the analyte concentration.

  • Isomer Separation: this compound exists as cis and trans geometric isomers.[3][4] These isomers often have very similar boiling points and polarities, making their separation on standard GC columns challenging.[5][6] Achieving baseline resolution is critical for accurate quantification of each isomer.

  • Low Concentration Detection: For trace-level analysis, the inherent polarity and potential for peak tailing can reduce sensitivity, making it difficult to achieve low limits of detection (LOD) and quantification (LOQ).[1]

Q2: Is High-Performance Liquid Chromatography (HPLC) a suitable alternative to GC for analyzing this compound?

HPLC can be a viable alternative, particularly when GC challenges prove difficult to overcome. However, it presents its own set of considerations:

  • Lack of a Chromophore: this compound does not possess a UV-absorbing chromophore, making standard UV-Vis detection challenging. Alternative detection methods are necessary, such as:

    • Refractive Index (RI) Detection: RI detectors are universal but are sensitive to temperature and mobile phase composition changes, making gradient elution problematic.

    • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detection method that is compatible with gradient elution but requires a volatile mobile phase.

    • Mass Spectrometry (MS) Detection: LC-MS offers high sensitivity and selectivity and is an excellent option if available.

  • Reversed-Phase Chromatography: In reversed-phase HPLC, this compound, being a relatively small and polar molecule, may have limited retention on standard C18 columns.[7] Method development would involve optimizing the mobile phase (e.g., using a higher aqueous percentage) or employing a more polar stationary phase.

Q3: When should I consider chemical derivatization for this compound analysis?

Chemical derivatization is a powerful strategy, primarily for GC analysis, to address the inherent challenges of analyzing alcohols.[1][8] Consider derivatization when:

  • Significant Peak Tailing is Observed: If you are unable to achieve symmetrical peaks despite optimizing GC conditions, derivatization can help.[1]

  • Improved Sensitivity is Required: Derivatization can enhance the volatility and thermal stability of this compound, leading to sharper peaks and improved sensitivity.[1][8]

  • Confirmation of Analyte Identity is Needed: Creating a derivative adds a specific mass to the molecule, which can be confirmed by GC-MS, increasing confidence in peak identification.

The most common derivatization technique for alcohols is silylation , where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

GC Analysis Troubleshooting
Problem 1: My this compound peak is tailing severely.

Peak tailing for alcohols in GC is a common issue.[2][9]

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for GC peak tailing.

Possible Causes & Solutions:

  • Active Sites in the GC System: The polar hydroxyl group can interact with active sites (silanol groups) in the inlet liner or on the column itself.

    • Solution:

      • Inlet Liner: Use a deactivated glass wool-free liner. If you suspect contamination, replace the liner.[9][10] Contamination from previous samples can also cause peak tailing.[2]

      • Column: Trim the first 10-15 cm of the column from the inlet side to remove accumulated non-volatile residues.[10] If the column is old or has been exposed to oxygen at high temperatures, it may be irreversibly damaged and require replacement.[11]

  • Inappropriate Stationary Phase: Using a non-polar stationary phase can exacerbate interactions with the polar analyte.

    • Solution: A mid-polar to polar stationary phase, such as one containing polyethylene glycol (PEG) or a "WAX" type column, is often recommended for alcohol analysis to achieve sharper peaks.[12]

  • Chemical Interactions: The analyte itself may be interacting with the stationary phase.

    • Solution: If optimizing the GC system doesn't resolve the tailing, derivatization is the next logical step.[1][12] Converting the alcohol to a less polar silyl ether will significantly reduce tailing and improve peak shape.[8]

Problem 2: I can't separate the cis and trans isomers of this compound.

The separation of geometric isomers can be challenging due to their similar physicochemical properties.[5]

Possible Causes & Solutions:

  • Insufficient Column Resolution: The stationary phase may not have the required selectivity to differentiate between the isomers.

    • Solution:

      • Increase Column Length: A longer column provides more theoretical plates and can improve resolution.

      • Decrease Film Thickness: A thinner stationary phase film can enhance separation.

      • Optimize Temperature Program: Use a slower temperature ramp rate or an isothermal hold at an optimal temperature to maximize the separation.

      • Select a Different Stationary Phase: Consider a stationary phase with a different chemistry. For isomer separations, specialized phases like those based on liquid crystals can offer unique selectivity.[6]

  • Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to be at or near the optimal linear velocity for your column dimensions. This can be determined using a flow meter or by performing a van Deemter plot analysis.

Quantitative Data for a Typical GC Method

ParameterTypical ValuePurpose
Column DB-WAX, 30 m x 0.25 mm ID, 0.25 µm filmPolar stationary phase for good peak shape.
Carrier Gas HeliumInert, good efficiency.
Flow Rate 1.0 - 1.5 mL/minOptimized for column dimensions.
Inlet Temp. 250 °CEnsures complete vaporization.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overload.
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 10 °C/minTo separate isomers and elute the analyte.
Detector FID at 250 °CGood general-purpose detector for hydrocarbons.
Derivatization Troubleshooting
Problem 3: My derivatization reaction seems incomplete (I see both the derivative and the original alcohol peak).

Incomplete derivatization can lead to inaccurate quantification.

Possible Causes & Solutions:

  • Presence of Moisture: Silylation reagents are highly sensitive to water. Any moisture in the sample or solvent will consume the reagent.

    • Solution: Ensure your sample and solvent are anhydrous. Use a drying agent like anhydrous sodium sulfate if necessary.[13]

  • Insufficient Reagent: The derivatization reaction requires a molar excess of the silylating reagent.

    • Solution: As a general rule, use at least a 2:1 molar ratio of the derivatizing agent (e.g., BSTFA) to the active hydrogens in your sample. It's often beneficial to use a larger excess.

  • Suboptimal Reaction Conditions: The reaction may require heat and time to go to completion.

    • Solution: Increase the reaction temperature (e.g., 60-80 °C) and/or the reaction time (e.g., 30-60 minutes).[13] Always consult the reagent manufacturer's guidelines for recommended conditions.

Experimental Protocol: Silylation of this compound for GC Analysis

This protocol provides a starting point for the derivatization of this compound using BSTFA.

Materials:

  • This compound standard or sample

  • Anhydrous pyridine (or other suitable solvent like acetonitrile)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • GC vials with inserts

  • Heating block or oven

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of this compound in anhydrous pyridine at a concentration of approximately 1 mg/mL.

  • Aliquot Sample: Transfer 100 µL of the sample solution to a GC vial insert.

  • Add Reagent: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap and Mix: Immediately cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.

  • Reaction: Place the vial in a heating block or oven set to 70 °C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-FID or GC-MS system.

Workflow for Silylation Derivatization

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A Prepare 1 mg/mL solution in anhydrous solvent B Aliquot 100 µL into GC vial A->B C Add 100 µL BSTFA + 1% TMCS B->C D Cap, Vortex C->D E Heat at 70°C for 30 min D->E F Cool to Room Temp E->F G Inject into GC F->G

Caption: Step-by-step silylation workflow.

References

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

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  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • Axion Labs. (2021). GC Troubleshooting - The most common problems you will encounter. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2015). Which methods do chemical engineers use to separate isomers? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol. Retrieved from [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • TGSC Information System. (n.d.). This compound. Retrieved from [Link]

  • Gradiva Review Journal. (2025). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals. Retrieved from [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2. Retrieved from [Link]

  • ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]

  • National Institutes of Health. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]

  • Google Patents. (2003). Method for separating geometrical isomer.
  • ResearchGate. (2020). Analytical Method Development and Validation Overview. Retrieved from [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylcyclohexanol. Retrieved from [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). A review: strategy for method development and validation of hplc. Retrieved from [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Optimizing Column Chromatography for 4-Isopropylcyclohexanol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges and optimize your purification workflow. This compound, a secondary alcohol, presents unique purification challenges due to its polarity and the presence of cis and trans isomers.[1][2][3][4] This guide will address these specific issues with practical, field-proven insights.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of this compound.

Question 1: I'm seeing poor separation between my cis and trans isomers of this compound. What can I do?

Answer:

Poor resolution of geometric isomers is a common challenge. The subtle differences in the spatial arrangement of the isopropyl and hydroxyl groups in cis and trans-4-isopropylcyclohexanol lead to very similar polarities, making separation difficult.[2] Here’s a systematic approach to improving their separation:

  • Optimize Your Solvent System: The choice of eluent is critical for separating isomers.[5][6]

    • Start with TLC Analysis: Before running your column, use Thin-Layer Chromatography (TLC) to screen various solvent systems.[5][7] The ideal solvent system for flash chromatography should give the desired isomer an Rf value of 0.25-0.35, with a clear separation from the other isomer (a difference in Rf of at least 0.20 is recommended).[7]

    • Employ a Low-Polarity System: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether.[7][8] A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

    • Consider Alternative Solvents: If hexane/ethyl acetate systems are ineffective, explore other solvent combinations. For alcohols, mixtures of dichloromethane and methanol can be effective.[9] Sometimes, adding a small amount of a third solvent with a different polarity can enhance selectivity.

  • Refine Your Column Packing: A well-packed column is essential for high resolution.[10][11]

    • Use the Slurry Method: Packing the column with a slurry of silica gel in your initial, least polar eluent helps to prevent the formation of air bubbles and channels, which can lead to poor separation.[11][12]

    • Ensure Uniformity: Gently tap the column during packing to ensure the silica gel settles evenly.[11][13]

  • Adjust the Flow Rate: In flash chromatography, a flow rate of approximately 2 inches per minute is often recommended.[14] Slower flow rates can sometimes improve the resolution of closely eluting compounds by allowing more time for equilibration between the stationary and mobile phases.[15]

Question 2: My this compound is taking a very long time to elute, and the peaks are broad (peak tailing). What's causing this and how can I fix it?

Answer:

Slow elution and peak tailing of polar compounds like alcohols are often due to strong interactions with the polar silica gel stationary phase.[6][16] Here's how to address this:

  • Increase Solvent Polarity Gradually (Gradient Elution): Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[17]

    • Start with a less polar solvent system to elute any non-polar impurities.

    • Once the non-polar compounds have eluted, gradually increase the percentage of the more polar solvent in your eluent mixture.[18] This will help to overcome the strong interactions between the hydroxyl group of your alcohol and the silica gel, allowing it to elute faster and in a sharper band.

  • Check for Compound Stability: Although less common for this specific compound, some molecules can degrade on acidic silica gel, leading to tailing.[18] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[18]

  • Sample Loading Technique:

    • Dry Loading: If your crude sample is not very soluble in the initial eluent, consider a dry loading technique.[12] Dissolve your sample in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then carefully evaporate the solvent. The resulting dry powder can then be loaded onto the top of your column.[12] This prevents the sample from precipitating at the top of the column, which can cause band broadening.

Question 3: I'm experiencing a low yield of this compound after purification. Where might I be losing my product?

Answer:

Low recovery can be frustrating. Here are several potential causes and their solutions:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel, especially if the column is allowed to run dry.[6] Always ensure the silica bed is covered with solvent.

  • Co-elution with Impurities: If your fractions are not pure, you may be discarding fractions that contain your product along with impurities.

    • Meticulous Fraction Collection and Analysis: Collect smaller fractions and analyze each one carefully by TLC to ensure you are not prematurely combining or discarding fractions containing your desired compound.[5]

  • Improper Column Dimensions: The ratio of silica gel to your crude sample is important. A general rule of thumb is to use 20-100g of silica for every 1g of crude material.[6][19] Using too little silica may result in inadequate separation, while using too much can lead to excessive product retention and dilution.

Question 4: My column is running very slowly, or has stopped completely.

Answer:

A slow or stopped column is typically due to a blockage.

  • Check for Fine Particles: If your silica gel contains very fine particles, they can clog the frit or the bottom of your column. Using a small plug of cotton or glass wool at the bottom of the column can help prevent this.[12]

  • Sample Precipitation: If your sample precipitates upon loading, it can block the top of the column. As mentioned earlier, dry loading can mitigate this issue.[12]

  • Column Packing Issues: An improperly packed column can lead to compaction and reduced flow. Ensure your packing is uniform.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel is the most common and effective stationary phase for the purification of moderately polar organic compounds like this compound.[5][20] Its slightly acidic nature and high surface area provide excellent separation capabilities for compounds with polar functional groups like alcohols.[6][10] For routine purifications, silica gel with a mesh size of 230-400 is suitable for flash chromatography.[5]

Q2: How do I choose the right solvent system for my column?

A2: The best way to determine the optimal solvent system is through systematic TLC analysis.[5][7]

  • Start Simple: A good starting point for many organic compounds is a 1:1 mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).[8]

  • Adjust Polarity:

    • If your compound has a very low Rf (stays near the baseline), you need to increase the polarity of your eluent. You can do this by increasing the proportion of the more polar solvent.[8][21]

    • If your compound has a very high Rf (runs near the solvent front), you need to decrease the eluent's polarity by increasing the proportion of the non-polar solvent.[8][21]

  • Target Rf: For column chromatography, aim for a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on a TLC plate.[7]

Q3: What is the difference between isocratic and gradient elution, and which should I use?

A3:

  • Isocratic Elution: This involves using a single, constant solvent composition throughout the entire separation.[17] It is simpler to perform but may not be effective for separating mixtures with components of widely differing polarities.

  • Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation.[17] For purifying this compound, which may be part of a reaction mixture with both less polar starting materials and more polar byproducts, a gradient elution is often more efficient. It allows for the clean elution of non-polar compounds first, followed by the target alcohol, and finally, any highly polar impurities.

Q4: How much this compound can I load onto my column?

A4: The loading capacity depends on the difficulty of the separation and the size of your column. A general guideline is to use a silica gel to crude sample weight ratio of 20:1 to 100:1.[6][19] For difficult separations, like that of cis and trans isomers, a higher ratio (e.g., 100:1) is recommended.

Q5: How do I monitor the progress of my column chromatography?

A5: Since this compound is colorless, you cannot track its elution visually.[5] The most common method is to collect small, sequential fractions of the eluent and analyze them by TLC.[5] By spotting each fraction on a TLC plate, you can identify which fractions contain your purified product and combine them accordingly.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash chromatography.

1. Preparation of the Column:

  • Secure a glass chromatography column vertically to a ring stand.
  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[12]
  • Add a thin layer (approx. 1 cm) of sand over the plug.

2. Packing the Column (Slurry Method):

  • In a beaker, create a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
  • Carefully pour the slurry into the column.[11]
  • Gently tap the side of the column to ensure even packing and remove any air bubbles.[11][13]
  • Open the stopcock to drain some of the solvent, allowing the silica to settle. Do not let the solvent level drop below the top of the silica gel.
  • Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.[14]

3. Loading the Sample (Dry Loading Recommended):

  • Dissolve the crude this compound mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
  • Add a small amount of silica gel (approximately 1-2 times the weight of your crude sample) to this solution.
  • Carefully remove the solvent by rotary evaporation to obtain a free-flowing powder of your sample adsorbed onto the silica.[19]
  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow of about 2 inches per minute is a good starting point).[14][22]
  • Begin collecting fractions in test tubes immediately.
  • If using a gradient elution, start with your least polar solvent system and gradually increase the polarity by adding pre-mixed eluents of higher polarity.
  • Continuously monitor the collected fractions using TLC.

5. Analysis and Product Isolation:

  • Develop the TLC plates with the collected fractions.
  • Visualize the spots (e.g., using a potassium permanganate stain, as alcohols are often visible with this method).
  • Combine the fractions that contain the pure this compound.
  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis of this compound

Solvent System (v/v)PolarityExpected Rf Range for this compoundNotes
95:5 Hexane:Ethyl AcetateLow0.1 - 0.2Good for initial assessment and separating non-polar impurities.
90:10 Hexane:Ethyl AcetateLow-Medium0.2 - 0.35Often a good starting point for column elution.
80:20 Hexane:Ethyl AcetateMedium0.4 - 0.6May be too polar for good separation of isomers but useful for faster elution.
98:2 Dichloromethane:MethanolMediumVariesAn alternative system if acetate-based solvents are not effective.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Problem Poor Separation of Isomers TLC Optimize Solvent System via TLC Problem->TLC Primary Action Packing Improve Column Packing Technique TLC->Packing If still poor Outcome Improved Resolution and Purity TLC->Outcome FlowRate Adjust Elution Flow Rate Packing->FlowRate Fine-tuning Packing->Outcome Gradient Implement Gradient Elution FlowRate->Gradient For complex mixtures FlowRate->Outcome Gradient->Outcome

Caption: Troubleshooting workflow for poor isomer separation.

Separation_Principle cluster_column Column Chromatography cluster_compounds Mixture Components Column Mobile Phase (Eluent) Stationary Phase (Silica Gel) Compounds Less Polar Impurity trans-4-Isopropylcyclohexanol cis-4-Isopropylcyclohexanol (more polar) Column:f1->Compounds:f2 Stronger Interaction (Slower Elution) Column:f1->Compounds:f1 Moderate Interaction Column:f1->Compounds:f0 Weaker Interaction (Faster Elution)

Sources

Technical Support Center: Scaling Up the Purification of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for scaling up the purification of this important chemical intermediate. This guide moves beyond standard protocols to offer insights into the causality behind experimental choices, ensuring a robust and scalable purification process.

Overview of this compound Purification

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] It is typically synthesized via the hydrogenation of 4-isopropylphenol.[2] The crude product often contains a mixture of cis and trans diastereomers, unreacted starting materials, and byproducts from the hydrogenation process.[3][4] Effective purification is critical to ensure the desired isomeric purity and overall quality of the final product.

The choice of purification method depends on the scale of operation, the desired purity, and the specific impurity profile. Common laboratory-scale methods include:

  • Distillation: Effective for removing non-volatile impurities and solvents. However, separating the cis and trans isomers by distillation is challenging due to their close boiling points.[5]

  • Crystallization: A powerful technique for isolating a specific isomer, provided a suitable solvent system is identified.[6]

  • Column Chromatography: Offers high-resolution separation of isomers and closely related impurities but can be less economical at a very large scale.[7][8]

Scaling up these processes introduces new challenges related to heat and mass transfer, equipment limitations, and process economics.[9][10][11]

Troubleshooting Guide for Scaling Up Purification

This section addresses specific issues that may arise when transitioning from laboratory-scale to pilot-plant or production-scale purification of this compound.

Distillation Issues

Problem 1: Poor Separation of cis/trans Isomers

  • Symptom: The purity of the collected fractions does not meet specifications, with significant cross-contamination of diastereomers.

  • Potential Causes:

    • Insufficient Column Efficiency: The packed column used for fractional distillation may not have enough theoretical plates for the separation of close-boiling isomers.

    • Incorrect Reflux Ratio: At larger scales, the optimal reflux ratio may differ from the lab scale to achieve the desired separation.[11]

    • Fluctuations in Pressure or Temperature: Instability in the distillation conditions can disrupt the vapor-liquid equilibrium.

  • Solutions:

    • Increase Column Height/Packing: To improve the number of theoretical plates, a taller column or a more efficient packing material should be used.

    • Optimize Reflux Ratio: Systematically vary the reflux ratio at the pilot scale to find the optimal balance between separation efficiency and throughput.

    • Ensure Stable Operating Conditions: Implement robust process control to maintain a stable vacuum and consistent heating.

Problem 2: Product Decomposition or Color Formation

  • Symptom: The distilled product is discolored (yellow to brown) or contains new, unexpected impurities.

  • Potential Causes:

    • High Pot Temperature: Prolonged exposure to high temperatures in the reboiler can lead to thermal degradation of the alcohol.

    • Presence of Acidic or Basic Impurities: Catalytic amounts of residual acids or bases from the synthesis step can promote decomposition at elevated temperatures.

  • Solutions:

    • Use Vacuum Distillation: Lowering the operating pressure will reduce the boiling point of this compound, allowing for distillation at a lower temperature.

    • Neutralize the Crude Feed: Before distillation, wash the crude product with a dilute solution of a weak base (e.g., sodium bicarbonate) followed by water to remove any acidic impurities.

    • Minimize Residence Time: Utilize a continuous distillation setup or a wiped-film evaporator for large-scale operations to minimize the time the product spends at high temperatures.

Crystallization Challenges

Problem 1: Oiling Out Instead of Crystallization

  • Symptom: Upon cooling the saturated solution, the product separates as an immiscible liquid (oils out) rather than forming solid crystals.

  • Potential Causes:

    • High Impurity Levels: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Inappropriate Solvent Choice: The solvent may have too high a solvency for the product even at low temperatures.

    • Rapid Cooling: Cooling the solution too quickly can lead to supersaturation levels that favor oiling out over nucleation and crystal growth.[6]

  • Solutions:

    • Pre-purify the Feedstock: Consider a rough purification step like a simple distillation to remove the bulk of impurities before crystallization.

    • Solvent Screening: Conduct a thorough solvent screening to find a solvent or solvent mixture in which this compound has a high solubility at elevated temperatures and low solubility at room temperature or below. Common crystallization solvents include hexanes, heptane, and toluene.[6]

    • Controlled Cooling Profile: Implement a slow, controlled cooling ramp to allow for gradual crystal nucleation and growth. Seeding the solution with a small amount of pure product can also promote crystallization.

Problem 2: Poor Isomeric Purity in Crystals

  • Symptom: The isolated crystals do not meet the required diastereomeric purity.

  • Potential Causes:

    • Co-crystallization: Both cis and trans isomers are crystallizing out of the solution.

    • Inefficient Mother Liquor Removal: The mother liquor, which is rich in the undesired isomer, is not effectively removed from the crystal cake.

  • Solutions:

    • Optimize Solvent System: Experiment with different solvent systems to maximize the solubility difference between the two isomers.

    • Multi-stage Crystallization: A second crystallization of the enriched product can further improve isomeric purity.

    • Efficient Filtration and Washing: Use a centrifuge or a filter press for large-scale filtration. Wash the filter cake with a small amount of cold, fresh solvent to displace the mother liquor.

Chromatography Scale-Up Difficulties

Problem 1: Loss of Resolution

  • Symptom: The separation between the isomers and impurities observed at the lab scale is not replicated at the larger scale.

  • Potential Causes:

    • Poor Column Packing: Inconsistent packing of the larger column can lead to channeling and band broadening.[9]

    • Non-linear Scale-up of Gradient: The gradient profile may not have been correctly scaled to the larger column volume and flow rate.[12]

    • Overloading the Column: Exceeding the binding capacity of the stationary phase will result in poor separation.

  • Solutions:

    • Use a Validated Packing Method: Employ a well-defined and reproducible column packing procedure. For very large columns, dynamic axial compression columns are often used.[9]

    • Linear Flow Rate Scaling: When scaling up, maintain the same linear flow rate and bed height as the lab-scale method. The volumetric flow rate should be increased proportionally to the square of the column diameter.[10]

    • Determine Dynamic Binding Capacity: Perform breakthrough studies at the smaller scale to determine the dynamic binding capacity of the resin and ensure you are not overloading the column at the larger scale.

Problem 2: High Backpressure

  • Symptom: The pressure in the chromatography system exceeds the operational limits of the column or the pumps.

  • Potential Causes:

    • Fine Resin Particles: The use of very small particle size resins, while providing high resolution, can lead to high backpressure at scale.

    • High Viscosity of the Mobile Phase: A viscous mobile phase will increase the backpressure.

    • Blockage in the System: Fines from the resin or precipitated sample can block the column frits or tubing.

  • Solutions:

    • Select Appropriate Resin Particle Size: For large-scale operations, a resin with a larger particle size may be a necessary compromise between resolution and pressure drop.

    • Optimize Mobile Phase: If possible, adjust the mobile phase composition to reduce its viscosity.

    • In-line Filtration: Filter the sample and mobile phases before they enter the column to prevent blockages.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity to look for when scaling up the purification of this compound?

A1: Besides the other diastereomer, a common impurity is the starting material, 4-isopropylphenol, especially if the hydrogenation reaction did not go to completion. Another potential impurity is 4-isopropylcyclohexanone, which can form from the oxidation of the product.[2] It is crucial to have analytical methods (like GC or HPLC) that can effectively separate and quantify these impurities.

Q2: How can I efficiently separate the cis and trans isomers of this compound at a large scale?

A2: While challenging, it is possible. Extractive distillation with a suitable auxiliary agent has been shown to be effective for separating similar diastereomers.[13] Alternatively, selective crystallization can be a very effective and economical method if a suitable solvent system that provides good discrimination between the isomers is developed. For high-purity applications, preparative chromatography is a viable, albeit more expensive, option.

Q3: Are there any specific safety concerns when handling large quantities of this compound?

A3: Yes. This compound is a combustible liquid and can cause serious eye damage.[14] When handling large quantities, it is imperative to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[15][16][17][18] Ensure that all equipment is properly grounded to prevent static discharge.[16][18]

Q4: My final product has a persistent odor. What could be the cause and how can I remove it?

A4: A persistent odor could be due to residual solvents or low-level volatile impurities. This compound itself has a characteristic odor.[19] If the odor is not characteristic of the pure product, consider a final polishing step. A carbon treatment can be effective for removing color and some odor-causing impurities. A final distillation or a nitrogen sparge at a slightly elevated temperature can help to remove residual volatile impurities.

Q5: How do I choose between distillation and crystallization for the primary purification step at scale?

A5: The choice depends on your specific needs.

  • Distillation is generally a good choice for removing impurities with significantly different boiling points and for solvent removal. It is a robust and well-understood unit operation.

  • Crystallization is superior for selectively isolating a single diastereomer, provided a suitable solvent is found. It can often yield a very high-purity product in a single step. A combination of both methods is often employed, for example, a preliminary distillation to remove bulk impurities followed by crystallization to achieve the desired isomeric purity.

Data and Experimental Protocols

Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₁₈O[20]
Molecular Weight142.24 g/mol [2]
Boiling Point~212-213 °C
Melting Point~59-61 °C
AppearanceColorless to almost colorless liquid or solid[3][21]
Protocol: Laboratory-Scale Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Raschig rings or Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add boiling chips.

  • Distillation: Heat the flask gently. Allow the column to come to equilibrium by observing the reflux ring.

  • Fraction Collection: Collect the fractions at the specified boiling range. A forerun containing lower-boiling impurities may be collected first.

  • Analysis: Analyze the collected fractions by GC to determine their purity and isomeric ratio.

Protocol: Laboratory-Scale Crystallization Screening
  • Solvent Selection: Choose a range of potential solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol).

  • Dissolution: In a small vial, add a known amount of crude this compound. Add a small amount of solvent and heat the mixture until the solid dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe if crystals form. Note the quality and quantity of the crystals.

  • Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and analyze for purity and isomeric ratio.

Visualizations

Troubleshooting Logic for Distillation Scale-Up

G start Distillation Scale-Up Issue issue1 Poor Isomer Separation start->issue1 issue2 Product Decomposition start->issue2 cause1a Insufficient Column Efficiency issue1->cause1a cause1b Incorrect Reflux Ratio issue1->cause1b cause2a High Pot Temperature issue2->cause2a cause2b Acidic/Basic Impurities issue2->cause2b solution1a Increase Column Height/Packing cause1a->solution1a solution1b Optimize Reflux Ratio cause1b->solution1b solution2a Use Vacuum Distillation cause2a->solution2a solution2b Neutralize Feed cause2b->solution2b

Caption: Decision tree for troubleshooting common distillation scale-up issues.

General Workflow for Purification Method Selection

G start Crude this compound step1 Initial Purity Assessment (GC/HPLC) start->step1 decision1 High Boiling Impurities? step1->decision1 distillation Distillation decision1->distillation Yes decision2 Isomer Separation Required? decision1->decision2 No distillation->decision2 crystallization Crystallization decision2->crystallization Yes chromatography Chromatography decision2->chromatography High Purity Needed final_product Pure this compound decision2->final_product No crystallization->final_product chromatography->final_product

Caption: A general workflow for selecting a purification strategy.

References

  • CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS: cis this compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-Propylcyclohexanol (cis- and trans- mixture).
  • Spectrum Chemical. (2022). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
  • ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production.
  • National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillararene Cocrystals Accompanied by Vapochromic Behavior. Retrieved from

  • Google Patents. (n.d.). US6552235B2 - Process for the preparation of cyclohexanol.
  • Google Patents. (n.d.). US20030018223A1 - Process for the preparation of cyclohexanol.
  • The Good Scents Company. (n.d.). This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance.
  • Smolecule. (2023). Buy this compound | 4621-04-9.
  • TCI Deutschland GmbH. (n.d.). This compound | 4621-04-9.
  • ResearchGate. (2020). How do I separate cyclohexanol impurity?.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • Barison Industry. (n.d.). Problems and solutions during the alcohol reduction process.
  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
  • Perfumer & Flavorist. (2016). 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps.
  • CymitQuimica. (n.d.). CAS 4621-04-9: this compound.
  • Chemsheets. (n.d.). Dehydration of cyclohexanol Purification of cyclohexene Testing the cyclohexene.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • IBA Lifesciences. (n.d.). Upscaling.
  • BioProcess International. (2014). Guidelines for Optimization and Scale-Up in Preparative Chromatography.
  • MDPI. (n.d.). Solving a Challenge in the Tequila Industry: A New Continuous Rectification Process for Reducing Higher Alcohols and Obtaining Products Within the Official Tequila Standard.
  • Waters. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • PubChem. (n.d.). This compound.
  • Purolite. (n.d.). Scaling Protein Purification.
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  • Spirits & Distilling. (2025). Balancing the Scales.
  • ChemScene. (n.d.). 4621-04-9 | this compound.
  • ResearchGate. (2014). Comparative study on separation of diastereomers by HPLC.
  • CP Lab Safety. (n.d.). This compound (cis- and trans- mixture), min 98%, 100 grams.
  • ChemicalBook. (2025). cis-4-isopropylcyclohexanol | 22900-08-9.
  • SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts.
  • YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques.
  • YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography.
  • Guidechem. (n.d.). This compound 15890-36-5 wiki.
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Validation & Comparative

A Comparative Guide to cis- and trans-4-Isopropylcyclohexanol: Properties, Conformation, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of cis- and trans-4-isopropylcyclohexanol, two stereoisomers that serve as exemplary models for understanding the profound impact of spatial arrangement on molecular characteristics. For researchers, scientists, and professionals in drug development, a firm grasp of these principles is paramount, as the orientation of a functional group on a cyclic framework can dramatically alter a molecule's physical, chemical, and biological profile. We will delve into the distinct properties of these isomers, their conformational behavior, and provide detailed experimental protocols for their synthesis and separation.

The Structural Foundation: Understanding the Isomers

The core difference between cis- and trans-4-isopropylcyclohexanol lies in the relative orientation of the isopropyl and hydroxyl groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This seemingly minor variation leads to significant differences in their three-dimensional shapes, which in turn dictates their macroscopic properties. The molecular formula for both is C₉H₁₈O, and the molecular weight is approximately 142.24 g/mol .[1][2][3][4][5]

Physicochemical Properties: A Direct Consequence of Structure

The physical properties of these isomers are a direct manifestation of their differing molecular geometries and the resulting intermolecular forces. The accessibility of the hydroxyl group for hydrogen bonding is a key determinant of these properties.[6][7]

Propertycis-4-Isopropylcyclohexanoltrans-4-Isopropylcyclohexanol
Melting Point ~ -10 °C (estimate)~ 6-16 °C[8][9]
Boiling Point Higher (more exposed -OH)Lower (less exposed -OH)[3][8][10]
Density (at 20°C) ~ 0.91-0.92 g/cm³ (for mixture)[3][9]~ 0.91-0.92 g/cm³ (for mixture)[3][9]
Solubility in Water HigherLower
Chromatographic Elution (Normal Phase) Elutes later (more polar)Elutes earlier (less polar)

Note: The boiling point for a mixture of isomers is reported as approximately 110°C at 22 mmHg.[1][3][10] Data for the pure isomers can vary, but the trends shown are well-established principles of stereochemistry.

The cis isomer generally exhibits a higher boiling point and greater water solubility. This is because its equatorial hydroxyl group is more sterically accessible, allowing for more effective intermolecular hydrogen bonding compared to the trans isomer, where the hydroxyl group is predominantly axial and more sterically hindered.

Conformational Analysis: The Dominance of the Isopropyl Group

The key to understanding the properties of these isomers lies in their preferred chair conformations. The bulky isopropyl group has a strong energetic preference for the equatorial position to minimize steric strain, a concept quantified by its "A-value". The A-value represents the energy difference between the axial and equatorial conformations.[11]

  • Isopropyl Group A-value: ~2.15 kcal/mol[11]

  • Hydroxyl Group A-value: ~0.87 kcal/mol (in aprotic solvent)[11][12]

The significantly larger A-value of the isopropyl group dictates the conformational equilibrium of both isomers.[11][13]

For trans-4-Isopropylcyclohexanol: To accommodate the isopropyl group in the favored equatorial position, the hydroxyl group is forced into the axial position. The alternative chair conformation, with an axial isopropyl group, is highly energetically unfavorable.

For cis-4-Isopropylcyclohexanol: The most stable conformation places both the isopropyl and hydroxyl groups in equatorial positions. The chair-flipped form, with both groups in axial positions, would be severely destabilized by 1,3-diaxial interactions.

G cluster_trans trans-4-Isopropylcyclohexanol Equilibrium cluster_cis cis-4-Isopropylcyclohexanol Equilibrium trans_eq_ax More Stable (i-Pr Equatorial, OH Axial) trans_ax_eq Less Stable (i-Pr Axial, OH Equatorial) trans_eq_ax->trans_ax_eq Chair Flip cis_eq_eq More Stable (i-Pr Equatorial, OH Equatorial) cis_ax_ax Less Stable (i-Pr Axial, OH Axial) cis_eq_eq->cis_ax_ax Chair Flip

Figure 1: Conformational equilibria of the cis and trans isomers.

Spectroscopic Differentiation

NMR and IR spectroscopy are powerful tools for distinguishing between the two isomers.

  • ¹H NMR Spectroscopy: The proton on the carbon bearing the hydroxyl group (the carbinol proton, H-1) is the most diagnostic signal.

    • In the stable conformer of cis-4-isopropylcyclohexanol , the H-1 proton is axial. It experiences large axial-axial couplings to the adjacent axial protons (H-2 and H-6), resulting in a broad multiplet with a larger width at half-height.

    • In the stable conformer of trans-4-isopropylcyclohexanol , the H-1 proton is equatorial. It has smaller equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet.[14]

  • ¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also informative. The carbon bearing an axial hydroxyl group (in the trans isomer) will be shielded (shifted upfield to a lower ppm value) compared to the carbon with an equatorial hydroxyl group (in the cis isomer) due to the γ-gauche effect.[15][16]

  • Infrared (IR) Spectroscopy: The C-O stretching vibration can also differ. Axial alcohols (trans isomer) typically show a C-O stretch at a slightly higher wavenumber (cm⁻¹) than equatorial alcohols (cis isomer). Both isomers will display a characteristic broad O-H stretch in the 3200–3600 cm⁻¹ region.[3]

Experimental Protocols: Synthesis, Separation, and Characterization

The following protocols provide a practical framework for working with these isomers in a laboratory setting.

Synthesis via Reduction of 4-Isopropylcyclohexanone

A mixture of the cis and trans isomers is readily synthesized by the reduction of the parent ketone. The choice of reducing agent can influence the diastereomeric ratio of the product.

Protocol:

  • Reaction Setup: Dissolve 4-isopropylcyclohexanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive foaming.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding 1 M HCl dropwise until the vigorous bubbling ceases and the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude mixture of cis- and trans-4-isopropylcyclohexanol.

Expertise & Rationale: Sodium borohydride is a mild and selective reducing agent, ideal for ketone reduction. The hydride can attack the carbonyl from either the axial or equatorial face. Axial attack leads to the equatorial alcohol (cis product), while equatorial attack results in the axial alcohol (trans product). The ratio of products is determined by a combination of steric hindrance to the approaching hydride and torsional strain in the transition state.

Separation by Column Chromatography

The polarity difference between the isomers allows for their efficient separation using silica gel column chromatography.[17]

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a chromatography column to create a uniform stationary phase bed.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of hexane and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate. The less polar trans isomer, with its more sterically shielded hydroxyl group, will have a weaker interaction with the polar silica gel and will elute first.

  • Gradient Elution: After the trans isomer has been collected, gradually increase the polarity of the mobile phase (e.g., to 85:15 Hexane:Ethyl Acetate) to elute the more polar cis isomer, which interacts more strongly with the stationary phase.

  • Fraction Analysis: Collect fractions throughout the elution process and analyze them by TLC to identify which fractions contain the pure isomers.

  • Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent by rotary evaporation to obtain the isolated products.

G start Crude Mixture (cis & trans isomers) load Load onto Silica Gel Column start->load elute1 Elute with Low Polarity Solvent (e.g., 95:5 Hexane:EtOAc) load->elute1 collect_trans Collect Fractions: trans-Isomer (Less Polar, Elutes First) elute1->collect_trans elute2 Increase Solvent Polarity (e.g., 85:15 Hexane:EtOAc) elute1->elute2 end_trans Pure trans-Isomer collect_trans->end_trans collect_cis Collect Fractions: cis-Isomer (More Polar, Elutes Second) elute2->collect_cis end_cis Pure cis-Isomer collect_cis->end_cis

Figure 2: Workflow for chromatographic separation of isomers.

Applications and Relevance

4-Isopropylcyclohexanol and its derivatives are utilized in various industries. They serve as fragrance ingredients in cosmetics and personal care products.[8][18] Furthermore, specific isomers are valuable intermediates in the synthesis of advanced materials, such as liquid crystals for display technologies, where precise molecular geometry is critical for performance.[19]

Conclusion

The comparative study of cis- and trans-4-isopropylcyclohexanol offers a clear and compelling illustration of fundamental stereochemical principles. The steric demands of the isopropyl group dictate the conformational preferences of the cyclohexane ring, which in turn defines the distinct physicochemical and spectroscopic properties of each isomer. For scientists in synthetic and medicinal chemistry, a thorough understanding of these relationships is not merely academic; it is a foundational pillar for the rational design and synthesis of molecules with desired functions and activities.

References

[12] Oregon State University. A values. [11] Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [20] Lightcast. Hydroxyl Value | Lightcast Skills Taxonomy. [1] ChemBK. (2024, April 9). This compound. [2] TGSC Information System. This compound (CAS 4621-04-9). [21] National Center for Biotechnology Information. cis-And trans-4-isopropylcyclohexanol. PubChem Compound Database. [22] National Center for Biotechnology Information. This compound. PubChem Compound Database. [8] Guidechem. This compound (CAS 15890-36-5). [3] Smolecule. (2023, August 15). This compound. [19] MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [14] ResearchGate. The ¹H NMR spectrum of cis-4-propylcyclohexanol. [10] ChemicalBook. This compound. [13] Wikipedia. A value. [18] CymitQuimica. This compound. [6] Wikipedia. Hydroxy group. [7] Britannica. (2026, January 2). Hydroxyl group. [4] CymitQuimica. This compound (cis- and trans- mixture). [15] ChemicalBook. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13 C NMR. [16] SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [17] Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. [9] Lab Pro. trans-4-Isopropylcyclohexanol, 1G - I0782-1G. [5] CP Lab Safety. This compound (cis- and trans- mixture), min 98%, 100 grams.

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A Comparative Guide to the Validation of Analytical Methods for 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Isopropylcyclohexanol, a key intermediate and fragrance component.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind method selection and validation design. We will objectively compare the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by illustrative experimental data, to empower you to select and validate the most appropriate method for your application.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is fit for its intended purpose.[3] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for this process, outlining the necessary performance characteristics to be evaluated.[4][5][6] This guide is built upon the principles outlined in the ICH Q2(R2) and USP <1225> guidelines.[3][5][7]

The Analytical Challenge: this compound

This compound is a cyclic alcohol that, like many simple aliphatic alcohols, presents a distinct analytical challenge. Its primary characteristic relevant to analysis is its volatility, which makes it an excellent candidate for Gas Chromatography.[2] Conversely, it lacks a strong native chromophore, rendering direct detection by UV-Visible spectrophotometry—the most common detection method in HPLC—ineffective. This fundamental difference in physicochemical properties is the primary driver for the selection of starkly different analytical strategies.

Method Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

We will explore two robust methods for the analysis of this compound:

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID). A direct approach that leverages the analyte's volatility for separation and detection. GC-FID is a workhorse technique for the analysis of volatile organic compounds and is particularly well-suited for purity and impurity profiling of substances like this compound.[8][9]

  • Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization. An indirect approach that chemically modifies the analyte to make it detectable by UV spectrophotometry. This is necessary because the target molecule does not absorb light in the UV spectrum. Derivatization introduces a UV-active tag, enabling analysis via the widely accessible HPLC-UV platform.[10][11][12]

The following sections provide detailed validation protocols and comparative data for both methods.

Method A: Validation of a GC-FID Method

Gas Chromatography is the more direct and conventional technique for this analyte. The causality for this choice is rooted in the analyte's volatility and thermal stability, which align perfectly with the principles of GC separation. The Flame Ionization Detector (FID) is selected for its universal response to hydrocarbons and high sensitivity, making it ideal for quantitative analysis.[13]

Experimental Protocol: GC-FID

Objective: To quantify this compound and separate it from potential process-related impurities.

  • System Preparation:

    • Instrument: Agilent 8860 GC (or equivalent) with FID.[14]

    • Column: DB-WAX (or equivalent polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness. The choice of a polar column is deliberate, as it provides excellent selectivity for alcohols, which are polar compounds.

    • Carrier Gas: Helium or Nitrogen, constant flow at 1.2 mL/min.[15]

  • Instrumental Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 50:1. A split injection is used to prevent column overload with a neat or high-concentration sample.

    • Oven Temperature Program: Start at 80°C (hold 2 min), ramp to 220°C at 15°C/min, hold for 5 min. This gradient ensures the elution of the main analyte while also separating potentially less volatile impurities.

    • Detector Temperature: 280°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with Isopropyl Alcohol (IPA).

    • Calibration Standards: Prepare a series of standards by diluting the stock solution with IPA to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Sample Solution: Dilute the test sample with IPA to fall within the calibrated range.

Visualization: GC-FID Validation Workflow

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_report Reporting Phase prep_protocol Develop Validation Protocol (ICH Q2) prep_std Prepare Reference Standard & Samples prep_protocol->prep_std exec_spec Specificity (Inject blank, placebo) prep_std->exec_spec exec_lin Linearity & Range (5 concentrations, 3 reps) exec_spec->exec_lin exec_acc Accuracy (Spike recovery at 3 levels) exec_lin->exec_acc exec_prec Precision (Repeatability & Intermediate) exec_acc->exec_prec exec_loq LOD / LOQ (S/N ratio or slope method) exec_prec->exec_loq exec_rob Robustness (Vary flow, temp) exec_loq->exec_rob report_data Tabulate & Analyze All Data exec_rob->report_data report_final Generate Final Validation Report report_data->report_final

Caption: Workflow for the validation of the GC-FID analytical method.

Validation Data Summary: GC-FID

The following table summarizes the illustrative performance characteristics of the validated GC-FID method. The acceptance criteria are based on ICH Q2(R2) guidelines.[3][16]

Validation ParameterExperimental ResultsAcceptance CriteriaStatus
Specificity No interference from blank or potential impurities at the analyte's retention time.No significant interfering peaks.Pass
Linearity (R²) 0.9995R² ≥ 0.999Pass
Range 5 µg/mL - 150 µg/mLMethod is linear, accurate, and precise within this range.Pass
Accuracy (% Recovery) 99.2% - 101.5% (at 3 concentrations)98.0% - 102.0%Pass
Precision (RSD%) Repeatability: 0.8% Intermediate: 1.3%RSD ≤ 2.0%Pass
Limit of Detection (LOD) 0.5 µg/mL (S/N ratio of 3:1)ReportablePass
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N ratio of 10:1)ReportablePass
Robustness %RSD < 2.0% for minor changes in flow rate (±5%) and oven temperature (±2°C).Method remains reliable under small variations.Pass

Method B: Validation of an HPLC-UV Method (with Derivatization)

Experimental Protocol: HPLC-UV with Derivatization

Objective: To quantify this compound via derivatization followed by reversed-phase HPLC-UV analysis.

  • Derivatization Procedure:

    • To 1 mL of standard or sample solution in acetonitrile, add 100 µL of pyridine (as a catalyst) and 50 µL of benzoyl chloride (derivatizing agent).

    • Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.

    • Cool to room temperature. The reaction must be optimized and validated to ensure it proceeds to completion to avoid variability.

    • Quench the reaction by adding 200 µL of methanol to consume excess benzoyl chloride.

    • Dilute the final solution with mobile phase to the desired concentration for injection.

  • System Preparation:

    • Instrument: Agilent 1260 Infinity II LC (or equivalent) with a Diode Array Detector (DAD).[17]

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm. A C18 column is chosen for its excellent retention of the relatively non-polar benzoylated derivative.[18]

    • Mobile Phase: 70:30 Acetonitrile:Water (Isocratic).

    • Flow Rate: 1.0 mL/min.

  • Instrumental Conditions:

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm (the absorbance maximum for the benzoyl chromophore).

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of this compound in acetonitrile.

    • Subject both standards and samples to the identical derivatization procedure described in step 1.

Visualization: HPLC-UV Validation Workflow

cluster_prep Preparation & Derivatization cluster_exec Execution Phase cluster_report Reporting Phase prep_protocol Develop Validation Protocol prep_std Prepare Standards & Samples prep_protocol->prep_std prep_deriv Perform Pre-Column Derivatization (Critical Step) prep_std->prep_deriv exec_spec Specificity (Derivatize blank, placebo) prep_deriv->exec_spec exec_lin Linearity & Range exec_spec->exec_lin exec_acc Accuracy exec_lin->exec_acc exec_prec Precision exec_acc->exec_prec exec_loq LOD / LOQ exec_prec->exec_loq exec_rob Robustness (Vary pH, temp, reaction time) exec_loq->exec_rob report_data Tabulate & Analyze All Data exec_rob->report_data report_final Generate Final Validation Report report_data->report_final

Caption: Workflow for the validation of the HPLC-UV analytical method.

Validation Data Summary: HPLC-UV (with Derivatization)

The derivatization step introduces potential sources of variability, which are often reflected in slightly higher relative standard deviations for precision and a more complex robustness study.[19]

Validation ParameterExperimental ResultsAcceptance CriteriaStatus
Specificity No interference from derivatization reagents or blank matrix at the derivative's retention time.No significant interfering peaks.Pass
Linearity (R²) 0.9991R² ≥ 0.999Pass
Range 10 µg/mL - 200 µg/mLMethod is linear, accurate, and precise within this range.Pass
Accuracy (% Recovery) 98.5% - 102.0% (at 3 concentrations)98.0% - 102.0%Pass
Precision (RSD%) Repeatability: 1.2% Intermediate: 1.8%RSD ≤ 2.0%Pass
Limit of Detection (LOD) 1.0 µg/mLReportablePass
Limit of Quantitation (LOQ) 3.0 µg/mLReportablePass
Robustness %RSD < 3.0% for minor changes in mobile phase composition (±2%) and reaction time (±5 min).Method remains reliable under small variations.Pass

Comparative Analysis and Method Selection

The choice between GC-FID and HPLC-UV with derivatization is not merely a matter of preference but a strategic decision based on available resources, sample throughput needs, and the specific analytical question.

FeatureGC-FID MethodHPLC-UV (Derivatization) MethodSenior Scientist's Insight
Sample Preparation Simple dilution.Multi-step: derivatization, heating, quenching.GC offers significantly higher throughput and fewer opportunities for sample preparation error.
Specificity Excellent. High-efficiency capillary columns provide great resolving power.Good, but potential for interference from derivatization by-products.GC is inherently more specific for this analyte. Specificity in the HPLC method is highly dependent on the cleanliness of the derivatization reaction.
Sensitivity (LOQ) Superior (Illustrative LOQ: 1.5 µg/mL).Good (Illustrative LOQ: 3.0 µg/mL).FID is exceptionally sensitive for hydrocarbons. While derivatization enhances the HPLC signal, it also introduces dilution, often resulting in a slightly higher LOQ.
Robustness Very robust. Less susceptible to minor environmental changes.Less robust. Sensitive to variations in derivatization reaction time, temperature, and reagent purity.The derivatization step is the Achilles' heel of the HPLC method's robustness. It must be rigorously controlled.
Instrumentation Requires a Gas Chromatograph.Requires the more common HPLC system.This is the primary reason to consider the HPLC method. If a GC is unavailable, this provides a viable, albeit more complex, alternative.
Cost & Time Lower cost per sample due to simple prep and fewer reagents. Faster analysis time.Higher cost per sample due to reagents and time-consuming sample prep.For routine QC, the GC-FID method is unequivocally more cost-effective and efficient.
Decision-Making Framework

To aid in the selection process, the following decision tree illustrates the logical path based on laboratory constraints and analytical needs.

start Start: Need to Analyze This compound gc_avail Is a GC-FID system available and validated? start->gc_avail high_throughput Is high sample throughput or low cost-per-sample critical? gc_avail->high_throughput Yes use_hplc RECOMMENDATION: Use HPLC-UV with Derivatization gc_avail->use_hplc No use_gc RECOMMENDATION: Use GC-FID Method high_throughput->use_gc Yes consider_hplc Consider HPLC-UV as a viable but more complex alternative. Validate derivatization robustness carefully. high_throughput->consider_hplc No consider_hplc->use_gc

Caption: Decision tree for selecting an analytical method.

Conclusion

For the quantitative analysis of this compound, the Gas Chromatography with Flame Ionization Detection (GC-FID) method is demonstrably superior. Its simplicity, higher sensitivity, superior robustness, and cost-effectiveness make it the recommended choice for routine quality control and high-throughput environments.

The HPLC-UV method with pre-column derivatization serves as a valid and workable alternative, primarily for laboratories where GC instrumentation is not available. While it can be validated to meet all regulatory requirements, it demands significantly more effort in development and routine execution. The critical success factor for the HPLC method is the meticulous control and validation of the derivatization step to ensure consistent and reliable results.

This guide has demonstrated that the foundation of a robust analytical procedure lies not just in meeting a checklist of validation parameters but in understanding the chemistry of the analyte and making informed, scientifically-sound decisions about the entire analytical workflow.

References

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A Comparative Guide to 4-Isopropylcyclohexanol and Other Cyclohexanol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the selection of appropriate cyclic alcohols is a critical decision that can significantly influence reaction outcomes, product purity, and formulation properties. Among these, cyclohexanol and its derivatives are a versatile class of compounds, prized for their unique solvent characteristics and as key synthetic intermediates. This guide provides an in-depth comparison of 4-isopropylcyclohexanol with other notable cyclohexanol derivatives, namely cyclohexanol, 2-isopropylcyclohexanol, and 4-tert-butylcyclohexanol. Our objective is to furnish researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions for their specific applications.

Introduction: The Role of Alkyl Substitution on the Cyclohexanol Scaffold

The fundamental structure of cyclohexanol, a six-carbon aliphatic ring bearing a hydroxyl group, provides a foundational scaffold. The introduction of alkyl substituents onto this ring dramatically alters its physicochemical properties. The size, position (regioisomerism), and stereochemistry of the alkyl group influence polarity, steric hindrance, and intermolecular interactions. These modifications, in turn, dictate the compound's performance as a solvent, its utility as a fragrance component, or its suitability as a precursor in complex molecular syntheses. This guide will explore these structure-property relationships through a comparative analysis of this compound and its selected analogues.

Physicochemical Properties: A Quantitative Comparison

A side-by-side examination of key physical and chemical properties is essential for initial screening and selection. The following table summarizes these parameters for this compound and the selected derivatives.

PropertyThis compoundCyclohexanol2-Isopropylcyclohexanol4-tert-Butylcyclohexanol
Molecular Formula C₉H₁₈O[1]C₆H₁₂OC₉H₁₈O[2]C₁₀H₂₀O[3]
Molecular Weight ( g/mol ) 142.24[1]100.16142.24[2]156.27[3]
Appearance Colorless liquid[1]Colorless, viscous liquid or sticky solid[4][5]Colorless liquidWhite crystalline powder or chunks[3]
Boiling Point (°C) ~203.1[1]160.8 - 161.84[4][5]~185-187 (estimated)224 - 228[3]
Melting Point (°C) ~36.9[1]23 - 25.93[4][5]N/A62 - 70[6][7]
Density (g/mL) ~0.916 at 20°C[1]0.9624 at 20°C[4][5]~0.91 (estimated)~0.904 (solid)
Water Solubility Almost insoluble3.6 g/100 mL at 20°C[4][5]Slightly soluble<1 g/L at 20°C[7]
LogP (Octanol/Water Partition Coefficient) ~2.6 (estimated)[8]1.23[9]~2.194 (estimated)[2]~3.09 (estimated)[10]

Expert Insights: The data clearly illustrates the impact of alkyl substitution. The increasing size of the alkyl group from no substituent (cyclohexanol) to isopropyl and tert-butyl groups correlates with an increase in molecular weight, boiling point, and hydrophobicity (higher LogP, lower water solubility). The position of the substituent also plays a role; the 2-isopropyl derivative is predicted to have a slightly lower boiling point than its 4-isomer due to potential intramolecular interactions. These properties are paramount when considering these compounds as solvents, as they dictate miscibility with reactants and the ease of removal post-reaction.

Synthesis and Stereoselectivity: A Comparative Overview

The primary route to these substituted cyclohexanols is the catalytic hydrogenation of the corresponding substituted phenols or the reduction of the corresponding cyclohexanones.

  • This compound: Predominantly synthesized via the catalytic hydrogenation of 4-isopropylphenol.[1] The choice of catalyst and reaction conditions can influence the ratio of cis to trans isomers. Biocatalytic methods using alcohol dehydrogenases have been developed for the stereoselective synthesis of the cis-isomer, which is valued for its olfactory properties.[1]

  • Cyclohexanol: Industrially produced by the oxidation of cyclohexane or the hydrogenation of phenol.[4][11]

  • 2-Isopropylcyclohexanol: Typically prepared by the reduction of 2-isopropylcyclohexanone.[1] The synthesis of specific stereoisomers presents a significant challenge due to the presence of two chiral centers.[1]

  • 4-tert-Butylcyclohexanol: Synthesized by the hydrogenation of 4-tert-butylphenol or the reduction of 4-tert-butylcyclohexanone.[12][13][14][15] The bulky tert-butyl group strongly influences the stereochemical outcome of these reactions.

Synthesis_Pathways cluster_4_isopropyl This compound Synthesis cluster_cyclo Cyclohexanol Synthesis cluster_2_isopropyl 2-Isopropylcyclohexanol Synthesis cluster_4_tert_butyl 4-tert-Butylcyclohexanol Synthesis 4-Isopropylphenol 4-Isopropylphenol This compound This compound 4-Isopropylphenol->this compound H₂, Catalyst 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone->this compound Reduction Cyclohexane Cyclohexane Cyclohexanol Cyclohexanol Cyclohexane->Cyclohexanol Oxidation Phenol Phenol Phenol->Cyclohexanol H₂, Catalyst 2-Isopropylcyclohexanone 2-Isopropylcyclohexanone 2-Isopropylcyclohexanol 2-Isopropylcyclohexanol 2-Isopropylcyclohexanone->2-Isopropylcyclohexanol Reduction 4-tert-Butylphenol 4-tert-Butylphenol 4-tert-Butylcyclohexanol 4-tert-Butylcyclohexanol 4-tert-Butylphenol->4-tert-Butylcyclohexanol H₂, Catalyst 4-tert-Butylcyclohexanone 4-tert-Butylcyclohexanone 4-tert-Butylcyclohexanone->4-tert-Butylcyclohexanol Reduction

Caption: General synthetic routes to cyclohexanol derivatives.

Performance in Key Applications: A Comparative Analysis

While direct, comprehensive comparative experimental data is sparse in publicly available literature, we can extrapolate performance based on the compounds' inherent properties and known applications.

Solvent Properties

The utility of a solvent is governed by its ability to dissolve reactants, its inertness under reaction conditions, and its boiling point, which affects reaction temperature and ease of removal.

  • Cyclohexanol: Being the most polar of the four, it has a higher solubility for polar compounds and is slightly soluble in water.[4][5] Its lower boiling point is advantageous for reactions requiring moderate temperatures and for ease of removal.

  • This compound & 2-Isopropylcyclohexanol: These isomers offer a balance of moderate polarity and increased hydrophobicity compared to cyclohexanol. They are suitable for dissolving a wider range of organic molecules. Their higher boiling points allow for reactions at elevated temperatures.

  • 4-tert-Butylcyclohexanol: The bulky tert-butyl group significantly increases its non-polar character, making it an excellent solvent for hydrophobic compounds.[16] Its high boiling point makes it suitable for high-temperature syntheses.

Caption: Trend in hydrophobicity and boiling point.

Fragrance and Personal Care Applications
  • This compound: Possesses a pleasant aroma and is used in perfumes and scented products.[1] The stereochemistry significantly impacts its olfactory properties.

  • 4-tert-Butylcyclohexanol: Has a mild, woody, and floral scent and is used as a fragrance ingredient in perfumes, deodorants, and soaps.[17] It is also used in cosmetics as a stabilizer and emollient.[3] In some formulations, it can reduce stinging and burning sensations on the skin.[6]

Precursors for Drug Development and Other Industries
  • This compound: Has shown potential as an analgesic agent by inhibiting certain ion channels involved in pain perception.[1] It also serves as a precursor for other biologically active molecules.[1]

  • Cyclohexanol: A major industrial chemical, it is a key precursor to adipic acid and caprolactam, the monomers for nylon-6,6 and nylon-6, respectively.[18] It is also used to produce plasticizers.[4][8]

  • 4-tert-Butylcyclohexanol: Used in the production of plasticizers to improve the flexibility and durability of plastics.[3][19]

Experimental Protocols for Comparative Performance Evaluation

To generate direct comparative data, a standardized set of experiments is crucial. The following protocols provide a framework for evaluating the solvent performance of these cyclohexanol derivatives.

Protocol for Determining Solute Solubility

Objective: To quantitatively compare the solubility of a model solute in each cyclohexanol derivative.

Methodology:

  • Preparation: Add a known excess amount of a solid solute (e.g., a common drug intermediate) to a sealed vial containing a measured volume of the cyclohexanol derivative to be tested.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Dilute the sample with a suitable solvent and analyze the concentration of the dissolved solute using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: Determine the solubility in units of mg/mL or mol/L.

Protocol for Comparative Reaction Rate Study

Objective: To evaluate the effect of the cyclohexanol derivative as a solvent on the rate of a model chemical reaction.

Methodology:

  • Reaction Setup: In parallel, set up a model reaction (e.g., an SN2 reaction) in each of the cyclohexanol derivatives. Ensure all other reaction parameters (reactant concentrations, temperature, stirring speed) are identical.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Analysis: Quench the reaction in the aliquots and analyze the concentration of a key reactant or product using an appropriate analytical method (e.g., GC, HPLC, or NMR spectroscopy).

  • Data Analysis: Plot the concentration of the reactant or product versus time for each solvent. The initial reaction rate can be determined from the slope of the curve at t=0.

Experimental_Workflow cluster_solubility Solubility Determination cluster_reaction_rate Reaction Rate Comparison A Add excess solute to solvent B Equilibrate at constant temperature A->B C Sample supernatant B->C D Analyze solute concentration (HPLC/GC) C->D J Comparative Data Analysis D->J E Set up parallel reactions in each solvent F Monitor reaction over time E->F G Analyze aliquots (GC/HPLC/NMR) F->G H Plot concentration vs. time to determine rate G->H H->J I Select Cyclohexanol Derivatives I->A I->E

Caption: Workflow for comparative experimental evaluation.

Conclusion: Selecting the Optimal Cyclohexanol Derivative

The choice between this compound and other cyclohexanol derivatives is not a matter of identifying a single "best" compound, but rather of selecting the one with the most suitable profile for a given application.

  • This compound offers a compelling balance of moderate polarity, a relatively high boiling point, and unique biological and olfactory properties. Its potential as an analgesic and its use in fragrances make it a compound of interest in the pharmaceutical and consumer product sectors.

  • Cyclohexanol , the parent compound, remains a cost-effective and versatile choice for applications requiring a more polar solvent with a lower boiling point, and it is a cornerstone of the polymer industry.

  • 2-Isopropylcyclohexanol presents interesting stereochemical considerations and may offer nuanced solvent properties due to the proximity of the alkyl and hydroxyl groups.

  • 4-tert-Butylcyclohexanol is the most hydrophobic and highest-boiling of the selection, making it ideal for dissolving non-polar substrates and for high-temperature applications. Its utility in fragrances and as a plasticizer is also well-established.

By carefully considering the physicochemical data, synthetic accessibility, and application-specific requirements outlined in this guide, researchers can confidently select the most appropriate cyclohexanol derivative to advance their scientific and developmental objectives.

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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical purity of a starting material is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the seemingly innocuous presence of impurities can lead to unforeseen side reactions, decreased yields, and potentially compromise the safety and efficacy of the end product. 4-Isopropylcyclohexanol, a versatile intermediate and fragrance component, is no exception.[1][2][3][4][5] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial this compound, offering field-proven insights and experimental data to inform your selection of the most appropriate techniques.

The Significance of Purity in this compound Applications

This compound, a colorless liquid or low-melting solid, exists as a mixture of cis and trans isomers.[6][7][8] Its utility spans various industries, from the fragrance industry, where its specific odor profile is desired, to pharmaceutical research as a building block in the synthesis of more complex molecules.[1][2][3] For instance, it has been investigated for its potential analgesic effects through the modulation of ion channel activity.[1][2]

The isomeric ratio (cis/trans) and the presence of other impurities can significantly impact its physical properties and reactivity. Potential impurities may arise from the manufacturing process, which typically involves the hydrogenation of 4-isopropylphenol.[1][2] These can include residual starting material, byproducts from incomplete reduction (e.g., 4-isopropylcyclohexanone), or other structural isomers.[1] Therefore, a robust analytical strategy is paramount to ensure the quality and consistency of commercial this compound.

Comparative Analysis of Purity Determination Methods

A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity assessment. This guide will delve into the principles and practical applications of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[9][10][11][12] Its high resolving power and sensitivity make it ideal for separating and quantifying the main component from closely related impurities.[9]

Principle of Operation: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the sample through the column.[10][12] Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.[10] Compounds with a higher affinity for the stationary phase travel slower and elute later.

Experimental Protocol: GC Purity Assay of this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as HPLC-grade cyclohexane or isopropanol.

  • Instrument Setup:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically suitable.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Detector: Flame Ionization Detector (FID) at 280°C. The FID is highly sensitive to organic compounds.[10]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.[10][12]

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound and any impurities. Calculate the area percent of each peak to determine the relative purity.

Causality Behind Experimental Choices: The choice of a non-polar column is based on the principle of "like dissolves like"; the relatively non-polar this compound will interact sufficiently with the stationary phase to achieve good separation from potential polar impurities. The temperature program allows for the elution of the target analytes in a reasonable timeframe while ensuring sharp peaks. The FID is chosen for its broad applicability to organic compounds and high sensitivity.[10]

Data Presentation: Hypothetical GC Purity Data for Commercial this compound

SupplierGradePurity (Area %)cis/trans RatioKey Impurities (Area %)
A Reagent99.2%30:704-Isopropylphenol (0.5%), 4-Isopropylcyclohexanone (0.3%)
B Synthesis98.5%40:604-Isopropylphenol (0.8%), Unidentified (0.7%)
C High Purity>99.8%25:75Below detection limits
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

While GC is excellent for volatile compounds, HPLC offers greater flexibility for a wider range of polarities and is a powerful tool for purity determination, especially for non-volatile impurities.[13]

Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. Different detectors can be used to identify and quantify the separated components.

Experimental Protocol: HPLC Purity Assay of this compound

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • Instrument Setup:

    • Column: A reverse-phase C18 column is a common choice.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[13]

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) if impurities possess a chromophore.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Similar to GC, calculate the area percent of each peak to determine the purity.

Causality Behind Experimental Choices: A C18 column is a versatile reverse-phase column suitable for a wide range of organic molecules. The mobile phase composition can be adjusted to optimize the separation of the main component from any impurities. An RI detector is a universal detector suitable for analytes that do not have a UV chromophore, like this compound.

Visualization of Analytical Workflow

G cluster_GC Gas Chromatography (GC) Workflow cluster_HPLC High-Performance Liquid Chromatography (HPLC) Workflow GC_Sample Sample Preparation (1 mg/mL in Cyclohexane) GC_Injection GC Injection (1 µL) GC_Sample->GC_Injection GC_Separation Separation (Capillary Column) GC_Injection->GC_Separation GC_Detection Detection (FID) GC_Separation->GC_Detection GC_Analysis Data Analysis (Purity & Isomer Ratio) GC_Detection->GC_Analysis HPLC_Sample Sample Preparation (1 mg/mL in Mobile Phase) HPLC_Injection HPLC Injection (10 µL) HPLC_Sample->HPLC_Injection HPLC_Separation Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection Detection (RI or UV) HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis (Purity) HPLC_Detection->HPLC_Analysis

Caption: Workflow for Purity Analysis of this compound by GC and HPLC.

Spectroscopic Methods: Unveiling Structural Information

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a sample, complementing the quantitative data from chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation and can be used to confirm the identity of the main component and characterize impurities.[14][15] Crucially for this compound, ¹H and ¹³C NMR can be used to determine the cis/trans isomer ratio.[1][14][16] The chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring are sensitive to their stereochemical environment.[14]

Key Spectral Features in ¹H NMR:

  • Isopropyl group: A characteristic doublet for the methyl protons and a multiplet for the methine proton.

  • Cyclohexane ring protons: A complex series of multiplets. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly informative for distinguishing between the cis and trans isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a rapid and non-destructive method to identify the functional groups present in a sample.[1]

Key Spectral Features:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[1]

  • C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the isopropyl and cyclohexane C-H bonds.

  • C-O stretch: An absorption in the 1050-1150 cm⁻¹ region.[1]

While FTIR is excellent for confirming the presence of the key functional groups, it is generally less effective for quantifying low-level impurities or determining isomeric ratios compared to GC and NMR.

Visualization of Isomer Identification

G cluster_isomers This compound Isomers cis cis-Isomer trans trans-Isomer NMR NMR Spectroscopy (¹H and ¹³C) NMR->cis Distinct Chemical Shifts NMR->trans Distinct Chemical Shifts GC Gas Chromatography GC->cis Different Retention Times GC->trans Different Retention Times

Caption: Analytical techniques for distinguishing cis and trans isomers.

Method Validation: Ensuring Trustworthy Results

For applications in drug development and other regulated industries, the analytical methods used for purity analysis must be validated to ensure they are reliable and fit for purpose.[17][18][19][20][21] Method validation is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[20]

Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[17][18][19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17][21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendations

The purity analysis of commercial this compound requires a well-considered analytical strategy.

  • For routine quality control and determination of overall purity and cis/trans ratio, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the recommended primary technique. It is robust, reliable, and provides excellent quantitative data for volatile components.[9][11]

  • Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for definitive structural confirmation and accurate determination of the isomeric ratio. It should be used as a complementary technique, especially during initial supplier qualification and for troubleshooting.

  • High-Performance Liquid Chromatography (HPLC) is a useful secondary technique, particularly for the analysis of potential non-volatile impurities.

  • Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid identity check.

By employing a combination of these methods and adhering to principles of method validation, researchers, scientists, and drug development professionals can confidently assess the purity of commercial this compound, ensuring the integrity and success of their scientific endeavors.

References

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Isopropylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of stereochemistry, the ability to distinguish between isomers is paramount for applications ranging from pharmaceutical development to materials science. The isomers of 4-Isopropylcyclohexanol, cis and trans, present a classic yet compelling case study. Though possessing the same chemical formula and connectivity, their distinct spatial arrangements give rise to unique physical and chemical properties. This guide provides an in-depth, experimentally-grounded comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to not only present the data but to elucidate the underlying conformational principles that dictate the observable spectroscopic differences.

The Decisive Role of Conformational Analysis

To comprehend the spectroscopic divergence of cis- and trans-4-isopropylcyclohexanol, one must first appreciate their three-dimensional structures. Both isomers predominantly adopt a chair conformation to minimize steric and torsional strain. The key difference lies in the orientation of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups, which can occupy either axial or equatorial positions.[1]

The bulky isopropyl group has a strong preference for the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[2] This effectively "locks" the conformation of both isomers.

  • trans-4-Isopropylcyclohexanol: The more stable conformation places both the large isopropyl group and the hydroxyl group in equatorial positions (diequatorial).

  • cis-4-Isopropylcyclohexanol: With the isopropyl group occupying the equatorial position, the hydroxyl group is forced into the axial position.

This fundamental conformational disparity is the primary driver of the differences observed in their NMR and IR spectra.[3][4]

Spectro_Workflow sample This compound Isomer Sample prep_nmr Dissolve in CDCl3 with TMS sample->prep_nmr NMR Path prep_ftir Place Neat Sample on ATR Crystal sample->prep_ftir IR Path nmr_acq Acquire 1H & 13C Spectra (400 MHz Spectrometer) prep_nmr->nmr_acq ftir_acq Acquire IR Spectrum (FTIR-ATR) prep_ftir->ftir_acq analysis Comparative Data Analysis (Chemical Shifts, Coupling, Vibrational Frequencies) nmr_acq->analysis ftir_acq->analysis conclusion Isomer Differentiation analysis->conclusion

Caption: General workflow for spectroscopic analysis of isomers.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Tale of Two Protons

The most diagnostic signal in the ¹H NMR spectrum is that of the proton on the carbon bearing the hydroxyl group (H-1). Its chemical shift and multiplicity are highly dependent on its axial or equatorial orientation.

  • trans Isomer (Equatorial -OH, Axial H-1): The H-1 proton is in an axial position. It experiences trans-diaxial coupling with the two axial protons on the adjacent carbons (C-2 and C-6). This results in a larger coupling constant (J ≈ 10-12 Hz). The signal for H-1 typically appears as a triplet of triplets (or a complex multiplet) at a lower chemical shift, around δ 3.5 ppm .

  • cis Isomer (Axial -OH, Equatorial H-1): The H-1 proton is in an equatorial position. It has smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). This results in a broader, less resolved signal (often a pentet or broad multiplet) that is shifted downfield due to deshielding effects, appearing around δ 4.0 ppm . [5] This clear difference in both chemical shift and splitting pattern for the H-1 proton provides an unambiguous method for distinguishing the two isomers. [6]

¹³C NMR Spectroscopy: The Gamma-Gauche Effect

In ¹³C NMR, the key to differentiation lies in the steric interactions experienced by the ring carbons. The "gamma-gauche effect" predicts that a carbon atom will be shielded (shifted to a higher field/lower ppm value) when it is in a gauche relationship with another carbon or heteroatom three bonds away. [7][8]

  • cis Isomer (Axial -OH): The axial hydroxyl group is gauche to the C-3 and C-5 carbons. This steric compression causes the signals for C-3 and C-5 to be shifted upfield (to a lower δ value) compared to the trans isomer.

  • trans Isomer (Equatorial -OH): The equatorial hydroxyl group is anti to the C-3 and C-5 carbons, resulting in no significant gamma-gauche shielding. Therefore, the C-3 and C-5 signals appear at a relatively downfield position.

Infrared (IR) Spectroscopy: Vibrational Signatures

The primary diagnostic region in the IR spectrum for these alcohols is the C-O stretching vibration, which is sensitive to the axial or equatorial position of the hydroxyl group. [9]

  • trans Isomer (Equatorial C-O Bond): The C-O stretch for an equatorial alcohol typically appears at a higher wavenumber. For trans-4-isopropylcyclohexanol, this is observed around 1065-1075 cm⁻¹ . [10]* cis Isomer (Axial C-O Bond): The C-O stretch for an axial alcohol is found at a lower wavenumber. For the cis isomer, this band appears around 1020-1030 cm⁻¹ .

Both isomers will also show a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. [11][12]

Mass Spectrometry (MS)

While NMR and IR are superior for stereoisomer differentiation, mass spectrometry provides crucial information about molecular weight and fragmentation. Both cis and trans isomers will show an identical molecular ion peak (M⁺) corresponding to their shared molecular formula, C₉H₁₈O (M.W. = 142.24 g/mol ).

The primary fragmentation pathways for cyclohexanols are dehydration (loss of H₂O) and alpha-cleavage. [10]While the fragmentation patterns are expected to be very similar, subtle differences in the relative intensities of fragment ions may be observed due to the different steric environments of the isomers, but this is not typically used as a primary method for differentiation.

Data Summary

Spectroscopic Featuretrans-4-Isopropylcyclohexanol (Equatorial OH)cis-4-Isopropylcyclohexanol (Axial OH)Rationale for Difference
¹H NMR: H-1 Signal ~ δ 3.5 ppm, Triplet of Triplets (Large J-couplings)~ δ 4.0 ppm, Broad Multiplet (Small J-couplings)Axial vs. Equatorial position of H-1 alters shielding and dihedral angles for coupling.
¹³C NMR: C-3, C-5 Downfield ShiftUpfield Shift (Shielded)Gamma-gauche steric effect from the axial -OH group in the cis isomer. [7]
IR: C-O Stretch ~ 1065-1075 cm⁻¹~ 1020-1030 cm⁻¹Equatorial C-O bonds have a higher stretching frequency than axial C-O bonds. [9]
IR: O-H Stretch Broad, ~3200-3600 cm⁻¹Broad, ~3200-3600 cm⁻¹Hydrogen bonding present in both isomers.
MS: Molecular Ion (M⁺) m/z = 142m/z = 142Isomers have the same molecular formula.

Conclusion

The differentiation of cis- and trans-4-isopropylcyclohexanol is readily and reliably achieved through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive evidence, with the chemical shift and multiplicity of the H-1 proton serving as a robust diagnostic marker. Complementary information from ¹³C NMR, specifically the upfield shift of the C-3 and C-5 carbons in the cis isomer due to the gamma-gauche effect, and the distinct C-O stretching frequencies in the IR spectrum, provide a self-validating system for unambiguous isomer identification. This guide demonstrates how a foundational understanding of conformational analysis, coupled with precise experimental methodology, allows for the confident structural elucidation of stereoisomers.

References

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A Comparative Guide to the Biological Activity of 4-Isopropylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound development, the spatial arrangement of atoms within a molecule, or stereochemistry, can be a pivotal determinant of its biological activity.[1][2] Molecules that share the same chemical formula and connectivity but differ in their three-dimensional orientation are known as stereoisomers.[2] These subtle structural variances can lead to significant differences in pharmacological effects, with one isomer potentially exhibiting potent therapeutic properties while another may be less active or even induce toxicity.[1] This guide provides a comparative analysis of the known and potential biological activities of the stereoisomers of 4-isopropylcyclohexanol, a monoterpenoid with demonstrated analgesic potential.

This compound exists as two primary stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. These isomers differ in the orientation of the isopropyl and hydroxyl groups on the cyclohexane ring. While research has highlighted the promise of this compound as an analgesic, much of the existing data is based on studies using a mixture of both cis and trans isomers.[1][2] This guide will delve into the established biological activities of this isomeric mixture, explore the fundamental principles of how stereoisomerism could influence these activities, and present detailed experimental protocols that can be employed to elucidate the specific contributions of each isomer.

The Analgesic Potential of this compound: A Look at the Isomeric Mixture

Recent studies have identified this compound as a promising candidate for the development of novel analgesic agents.[1][2] Research has shown that a mixture of its stereoisomers can inhibit the activity of several ion channels implicated in pain signaling, including Anoctamin 1 (ANO1), Transient Receptor Potential Vanilloid 1 (TRPV1), and Transient Receptor Potential Ankyrin 1 (TRPA1).[1][2]

The inhibition of these channels by this compound suggests a multi-target approach to pain management. TRPV1 and TRPA1 are well-established nociceptors, and their blockade can effectively reduce pain sensation.[1] The concurrent inhibition of the ANO1 channel, a calcium-activated chloride channel, may further enhance the analgesic effect.[1][2] Notably, studies have indicated that this compound can reduce pain-related behaviors in animal models without inducing irritation, a common side effect of compounds that activate TRPV1 or TRPA1.[1]

While these findings are significant, the use of an isomeric mixture leaves a critical question unanswered: do the cis and trans isomers of this compound contribute equally to this analgesic activity? The principles of stereopharmacology suggest that this is unlikely. The distinct three-dimensional shapes of the cis and trans isomers will likely lead to differential binding affinities and efficacies at their target ion channels.

Probing the Stereoisomer-Specific Activity: A Call for Comparative Studies

To unlock the full therapeutic potential of this compound, it is imperative to dissect the biological activities of its individual stereoisomers. The following sections outline key biological assays that can be employed to conduct a head-to-head comparison of cis- and trans-4-isopropylcyclohexanol.

Comparative Analgesic Activity

To determine which isomer is more potent in its analgesic effects, standardized in vivo and in vitro models can be utilized.

Experimental Protocols:

  • In Vivo Acetic Acid-Induced Writhing Test: This is a widely used model for screening peripheral analgesic activity.

    • Administer either cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, a positive control (e.g., acetylsalicylic acid), or a vehicle control to different groups of mice.

    • After a set period, induce abdominal writhing by intraperitoneal injection of acetic acid.

    • Count the number of writhes over a defined observation period.

    • A significant reduction in the number of writhes compared to the vehicle control group indicates analgesic activity.

  • In Vivo Hot Plate Test: This method assesses centrally mediated analgesia.

    • Place mice on a hot plate maintained at a constant temperature.

    • Measure the latency to a nociceptive response (e.g., licking a paw or jumping).

    • Administer the test compounds or controls and measure the response latency at various time points.

    • An increase in the response latency indicates an analgesic effect.

Comparative Anti-Inflammatory Activity

Given the close relationship between pain and inflammation, evaluating the anti-inflammatory properties of each isomer is a logical next step.

Experimental Protocol: In Vitro Nitric Oxide (NO) and Pro-Inflammatory Cytokine Assay

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treat the cells with varying concentrations of cis- or trans-4-isopropylcyclohexanol.

  • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

  • After incubation, measure the production of nitric oxide in the cell supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.

  • A dose-dependent reduction in NO and cytokine production would indicate anti-inflammatory activity.

Comparative Antimicrobial Activity

Exploring the antimicrobial spectrum of each isomer could reveal additional therapeutic applications.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of twofold dilutions of cis- and trans-4-isopropylcyclohexanol in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

Comparative Cytotoxicity

Assessing the toxicity of each isomer is crucial for determining its therapeutic index.

Experimental Protocol: MTT Assay

  • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere.

  • Treat the cells with a range of concentrations of cis- and trans-4-isopropylcyclohexanol.

  • After a specified incubation period, add MTT solution to each well.

  • Living cells will reduce the MTT to formazan, which can be solubilized and measured spectrophotometrically.

  • The concentration that reduces cell viability by 50% (IC50) is a measure of the compound's cytotoxicity.

Data Summary and Future Directions

The table below provides a template for summarizing the hypothetical comparative data that would be generated from the aforementioned experimental protocols.

Biological ActivityParametercis-4-Isopropylcyclohexanoltrans-4-Isopropylcyclohexanol
Analgesia Writhing Inhibition (%)Data to be determinedData to be determined
Hot Plate Latency (s)Data to be determinedData to be determined
Anti-inflammatory NO Inhibition (IC50)Data to be determinedData to be determined
TNF-α Inhibition (IC50)Data to be determinedData to be determined
Antimicrobial MIC (S. aureus)Data to be determinedData to be determined
MIC (E. coli)Data to be determinedData to be determined
Cytotoxicity IC50 (HEK293)Data to be determinedData to be determined

The elucidation of the specific biological activities of cis- and trans-4-isopropylcyclohexanol is a critical next step in the development of this promising therapeutic agent. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically evaluate each isomer and identify the more potent and safer candidate for further preclinical and clinical development. This stereoselective approach will not only optimize the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern its analgesic and other biological effects.

Visualizing the Path Forward

To facilitate a clear understanding of the proposed research workflow, the following diagrams illustrate the key experimental processes and the underlying signaling pathways.

Experimental_Workflow cluster_synthesis Isomer Preparation cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis & Purification of cis- & trans-4-Isopropylcyclohexanol Analgesic Analgesic Assays (Writhing, Hot Plate) Synthesis->Analgesic AntiInflammatory Anti-Inflammatory Assays (NO, Cytokine) Synthesis->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Data Comparative Analysis of IC50 & MIC values Analgesic->Data AntiInflammatory->Data Antimicrobial->Data Cytotoxicity->Data Conclusion Identification of Lead Stereoisomer Data->Conclusion Pain_Signaling_Pathway cluster_stimuli cluster_channels cluster_neuron Heat Heat TRPV1 TRPV1 Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Inflammatory_Mediators Inflammatory Mediators TRPA1 TRPA1 Inflammatory_Mediators->TRPA1 ANO1 ANO1 Inflammatory_Mediators->ANO1 Depolarization Membrane Depolarization TRPV1->Depolarization TRPA1->Depolarization ANO1->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal 4_IPCH This compound (cis or trans) 4_IPCH->TRPV1 Inhibition 4_IPCH->TRPA1 Inhibition 4_IPCH->ANO1 Inhibition

Caption: Proposed mechanism of analgesic action for this compound stereoisomers via inhibition of key pain-related ion channels.

References

  • Takayama, Y., et al. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific Reports, 7, 43132. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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Cross-validation of experimental results for 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental Results for 4-Isopropylcyclohexanol

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, analysis, and cross-validation of experimental results for this compound. Moving beyond a simple recitation of protocols, we delve into the causal reasoning behind experimental choices, establish self-validating analytical workflows, and ground our findings in established scientific literature.

The central challenge in working with this compound lies in the management and characterization of its cis and trans stereoisomers. The relative orientation of the hydroxyl and isopropyl groups on the cyclohexane ring dictates the molecule's physical properties and biological activity. Therefore, robust and unambiguous characterization is not merely a procedural step but the cornerstone of reliable and reproducible research.

Synthesis of this compound: A Tale of Two Pathways

The most common laboratory-scale synthesis of this compound involves the reduction of the parent ketone, 4-Isopropylcyclohexanone. For industrial applications, catalytic hydrogenation of 4-isopropylphenol is often preferred.[1]

Pathway A: Reductive Hydride Transfer (Laboratory Scale)

This method is favored for its operational simplicity and mild reaction conditions. The choice of reducing agent is critical as it influences stereoselectivity. Sodium borohydride (NaBH₄) is a workhorse for this transformation due to its excellent functional group tolerance and safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).

The underlying mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of 4-Isopropylcyclohexanone. The direction of this attack (from the axial or equatorial face of the cyclohexane ring) determines the stereochemistry of the resulting alcohol. Axial attack leads to the cis isomer (equatorial -OH), while equatorial attack yields the trans isomer (axial -OH). For sterically hindered ketones, axial attack is generally favored, leading to a higher proportion of the thermodynamically more stable cis product where both bulky groups can occupy equatorial positions.[1]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.071 mol) of 4-Isopropylcyclohexanone in 100 mL of absolute ethanol.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to approximately 0-5 °C.

  • Reagent Addition: While stirring, add 2.7 g (0.071 mol) of sodium borohydride (NaBH₄) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent runaway conditions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl. This neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product, a mixture of cis- and trans-4-Isopropylcyclohexanol.

Pathway B: Catalytic Hydrogenation (Industrial Scale)

Industrial synthesis often employs the hydrogenation of 4-isopropylphenol using heterogeneous catalysts like ruthenium or rhodium on a carbon support.[1] This process is highly efficient but requires specialized high-pressure reactors and careful control of temperature (50-150 °C) and pressure (1.0-5.0 MPa).[1] The choice of solvent and catalyst can influence the cis/trans ratio of the final product.[1]

G cluster_synthesis Synthesis cluster_workup Workup & Purification start 4-Isopropylcyclohexanone in Ethanol add_nabh4 Add NaBH₄ at 0-5°C start->add_nabh4 react Stir at Room Temp (1-2 hours) add_nabh4->react quench Quench with 1M HCl react->quench extract Extract with Et₂O quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) wash->dry evap Rotary Evaporation dry->evap product Crude Product (cis/trans mixture) evap->product

Figure 1: Experimental workflow for the synthesis of this compound via sodium borohydride reduction.

Cross-Validation Framework: A Multi-Technique Analysis

Validating the outcome of the synthesis requires a multi-pronged analytical approach. Relying on a single method is insufficient to confirm the structure, purity, and isomeric ratio of the product. This self-validating system combines chromatography and spectroscopy.

Technique 1: Gas Chromatography (GC) for Isomer Quantification

GC is the primary tool for determining the relative abundance of the cis and trans isomers in the product mixture. The isomers, having slightly different polarities and boiling points, will exhibit different retention times on a suitable GC column.

  • Sample Preparation: Prepare a dilute solution of the crude product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).

  • Method Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 200 °C.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will show two distinct peaks corresponding to the two isomers. The ratio of the peak areas, after applying response factors if necessary (often assumed to be 1 for isomers), gives the quantitative cis:trans ratio.

Technique 2: Infrared (IR) Spectroscopy for Functional Group Confirmation

IR spectroscopy is used to confirm the conversion of the starting ketone into an alcohol. The key is to look for the disappearance of the carbonyl (C=O) stretch and the appearance of the hydroxyl (O-H) stretch.

Functional GroupStarting Material (Ketone)Product (Alcohol)Source
O-H Stretch Absent~3200–3600 cm⁻¹ (Broad)[1]
C=O Stretch ~1715 cm⁻¹ (Strong, Sharp)Absent
C-O Stretch Absent~1050–1150 cm⁻¹ (Medium)[1]

Table 1: Key IR vibrational frequencies for monitoring the reduction of 4-Isopropylcyclohexanone.

Technique 3: Nuclear Magnetic Resonance (NMR) for Unambiguous Isomer Identification

NMR spectroscopy is the most powerful tool for elucidating the precise stereochemistry of the isomers. Both ¹H and ¹³C NMR provide critical, distinct information.

The key diagnostic signal in the ¹H NMR spectrum is the proton on the carbon bearing the hydroxyl group (H-1). Its chemical shift and, more importantly, its coupling pattern (multiplicity) are highly dependent on its axial or equatorial orientation.

  • trans Isomer: The hydroxyl group is axial, forcing the H-1 proton into an equatorial position. It will couple weakly to its neighbors, resulting in a broad, poorly resolved multiplet around δ 4.0 ppm .

  • cis Isomer: The hydroxyl group is equatorial, placing the H-1 proton in an axial position. This axial proton experiences strong diaxial coupling with the adjacent axial protons, appearing as a well-resolved triplet of triplets (tt) around δ 3.5 ppm .

The stereochemistry also influences the electronic environment of the carbon atoms, leading to different chemical shifts in the ¹³C NMR spectrum.

IsomerKey ¹H NMR Signal (H-1)Key ¹³C NMR Signal (C-1)Source
cis-4-Isopropylcyclohexanol ~δ 3.5 ppm (tt)~δ 75 ppm[1][2]
trans-4-Isopropylcyclohexanol ~δ 4.0 ppm (multiplet)~δ 70 ppm[1]

Table 2: Diagnostic NMR shifts (in CDCl₃) for distinguishing cis and trans isomers of this compound.

G start Crude Product ir_spec IR Spectroscopy start->ir_spec nmr_spec NMR Spectroscopy start->nmr_spec gc_spec GC Analysis start->gc_spec ir_q Broad O-H stretch? C=O stretch absent? ir_spec->ir_q nmr_q Identify H-1 Signal (δ 3.5-4.1 ppm) nmr_spec->nmr_q gc_q Two Peaks Observed? gc_spec->gc_q ir_yes Functional Group Conversion Confirmed ir_q->ir_yes Yes ir_no Reaction Incomplete or Failed ir_q->ir_no No ir_yes->nmr_spec ir_yes->gc_spec nmr_decision Signal Multiplicity? nmr_q->nmr_decision nmr_cis Isomer is cis (Triplet of Triplets) nmr_decision->nmr_cis tt nmr_trans Isomer is trans (Broad Multiplet) nmr_decision->nmr_trans m gc_yes Calculate Peak Area Ratio for cis:trans Quantification gc_q->gc_yes Yes gc_no Single Isomer or Impure Sample gc_q->gc_no No

Figure 2: Decision workflow for the spectroscopic cross-validation of this compound.

Comparative Data and Physical Properties

Accurate physical property data is essential for cross-referencing experimental results with literature values. Note that values can vary slightly based on purity and measurement conditions.

PropertyThis compound (Mixture)trans-IsomerAlternative Analogs
CAS Number 4621-04-9[3][4]15890-36-5[5]Cyclohexanol: 108-93-0[6]4-Methylcyclohexanol: 589-91-3[7]
Molecular Formula C₉H₁₈O[3]C₉H₁₈O[5]C₆H₁₂O / C₇H₁₄O
Molecular Weight 142.24 g/mol [3]142.24 g/mol [5]100.16 / 114.19 g/mol
Boiling Point ~110°C @ 22 mmHg[3][4]~94°C @ 5 mmHg[5]161.5 °C / 173 °C
Melting Point ~36.9°C (estimate)[4]~6°C[5]25.9 °C / 34 °C
Density ~0.915 g/cm³ @ 20°C[1]~0.915 g/cm³[5]0.962 g/cm³ / 0.914 g/cm³

Table 3: Comparison of physical properties for this compound isomers and related analogs.

The presence of the isopropyl group significantly impacts the physical properties compared to unsubstituted cyclohexanol or the smaller methyl-substituted analog. This substituent is also the source of the stereoisomerism that necessitates the rigorous validation approach detailed in this guide.

Conclusion

The successful synthesis and characterization of this compound demand a meticulous and integrated analytical strategy. Cross-validation is achieved not by a single "magic bullet" technique, but by the logical corroboration of results from chromatography (GC) and spectroscopy (IR and NMR). GC provides the quantitative ratio of isomers, IR confirms the correct functional group transformation, and NMR delivers the definitive structural proof of stereochemistry. By understanding the "why" behind each protocol and analytical signal, researchers can ensure the integrity and reproducibility of their experimental outcomes, a prerequisite for meaningful advancements in drug development and material science.

References

  • PubChem. This compound | C9H18O | CID 20739. [Link]

  • TGSC Information System. This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. [Link]

  • NIST WebBook. Cyclohexanol, 4-(1-methylethyl)-. [Link]

  • ResearchGate. The ¹H NMR spectrum of cis-4-propylcyclohexanol. [Link]

  • SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. Cyclohexanol. [Link]

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A Comprehensive Guide to Establishing a Reference Standard for 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Reference Standard

In pharmaceutical research and development, the accuracy and reproducibility of analytical results are paramount. Chemical reference standards serve as the bedrock of quality control, providing a benchmark against which new batches of a substance can be compared.[1][2][3] The establishment of a well-characterized reference standard for 4-Isopropylcyclohexanol, a compound with applications in fragrances, flavorings, and as a potential analgesic[4][5][6], is essential for ensuring its identity, purity, and strength in any application.

A primary reference standard should possess the highest possible purity, ideally 99.5% or higher, and be thoroughly characterized using orthogonal analytical methods.[7] This guide will detail the necessary steps and analytical techniques to establish such a standard, enabling reliable and consistent scientific outcomes.

Understanding this compound: Properties and Isomerism

This compound (CAS No: 4621-04-9) is a cyclic alcohol with the molecular formula C₉H₁₈O and a molecular weight of 142.24 g/mol .[8][9][10] It exists as a mixture of cis and trans isomers due to the stereochemistry of the isopropyl and hydroxyl groups on the cyclohexane ring.[8][11] The ratio of these isomers can significantly impact the material's physical and chemical properties, making their individual characterization and the characterization of the mixture crucial.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₁₈O[8][9]
Molecular Weight 142.24 g/mol [8][10]
Appearance Colorless to almost colorless clear liquid[9][12][13]
Boiling Point ~110°C/22mmHg[9], 94°C/5mmHg[4]
Melting Point ~6°C to 36.9°C (dependent on isomer ratio)[4][9]
Solubility Soluble in organic solvents like ethanol and methanol[4][8]

The presence of both cis and trans isomers necessitates analytical methods capable of resolving and quantifying each. This isomeric complexity is a critical consideration when establishing a reference standard, as the standard must either be a pure single isomer or a well-defined mixture with a certified ratio.

The Workflow for Establishing a Reference Standard

The process of establishing a reference standard is a multi-step, rigorous endeavor. It begins with the procurement of high-purity material and proceeds through comprehensive characterization and documentation.

Reference Standard Workflow cluster_0 Phase 1: Material Procurement & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Documentation Material Sourcing Material Sourcing Preliminary Screening Preliminary Screening Material Sourcing->Preliminary Screening Initial Purity Check Purification Purification Preliminary Screening->Purification If necessary Structural Elucidation Structural Elucidation Purification->Structural Elucidation Purity Determination Purity Determination Structural Elucidation->Purity Determination Orthogonal Methods Impurity Profiling Impurity Profiling Purity Determination->Impurity Profiling Data Review Data Review Impurity Profiling->Data Review Certificate of Analysis Certificate of Analysis Data Review->Certificate of Analysis Assign Purity Value Stability Studies Stability Studies Certificate of Analysis->Stability Studies Ongoing Monitoring

Caption: Workflow for establishing a this compound reference standard.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of a chemical reference standard.[14] This ensures that all aspects of the material's identity and purity are thoroughly investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a cornerstone technique for confirming the chemical structure of organic molecules.[14] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling patterns. This is crucial for confirming the presence of the isopropyl group and its position relative to the hydroxyl group on the cyclohexane ring. It can also be used to determine the cis/trans isomer ratio.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.[15]

Mass Spectrometry (MS):

MS provides information about the molecular weight and fragmentation pattern of the molecule.[14] When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and impurity profiling.[16]

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.[14] For this compound, the characteristic broad O-H stretch of the alcohol group and the C-H stretches of the aliphatic ring and isopropyl group should be observed.

Purity assessment should be performed using multiple, orthogonal techniques to ensure all potential impurities (organic, inorganic, and residual solvents) are detected and quantified.[7][17]

Gas Chromatography (GC) with Flame Ionization Detection (FID):

GC-FID is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The FID provides a response proportional to the mass of the carbon-containing analyte.

  • Experimental Protocol:

    • Column Selection: A mid-polarity column (e.g., Rtx-624 or equivalent) is suitable for separating the cis and trans isomers and potential volatile impurities.

    • Instrument Conditions:

      • Injector Temperature: 230 °C

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

      • Detector Temperature: 250 °C

      • Carrier Gas: Helium or Hydrogen

    • Data Analysis: Purity is typically determined by area percent, assuming all components have a similar response factor. For higher accuracy, relative response factors for known impurities should be determined.[2]

High-Performance Liquid Chromatography (HPLC):

While GC is often the primary technique for this compound, HPLC can be a valuable orthogonal method, especially for non-volatile impurities.[18] Due to the lack of a strong UV chromophore in this compound, derivatization may be necessary for UV detection.[19][20] Alternatively, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

  • Experimental Protocol (with derivatization for UV detection):

    • Derivatization: Esterification with a chromogenic agent like phthalic anhydride can be employed.[19]

    • Column: A reversed-phase C18 or C8 column is typically used.[19]

    • Mobile Phase: A gradient of acetonitrile and water is a common choice.

    • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent.

Karl Fischer Titration:

This technique is specific for the determination of water content, a critical parameter in the overall purity assessment.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the content of volatile and non-volatile residues.

Comparison with Commercial Alternatives

Once a candidate in-house reference standard is fully characterized, it should be compared against commercially available this compound products. This comparison provides context for the quality of the in-house standard and helps in selecting suitable materials for less critical applications.

Comparative Data Table:

ParameterIn-House Reference StandardCommercial Supplier A (>98% GC)[12]Commercial Supplier B (97%)[21]
Purity (GC Area %) ≥ 99.8%98.5%97.2%
cis/trans Ratio 30:70 (Certified)Not specifiedNot specified
Water Content (KF) < 0.05%Not specifiedNot specified
Identity (NMR, MS, IR) Conforms to structureConforms to structureConforms to structure
Traceable Purity Value Yes (with uncertainty)NoNo

digraph "Comparison Logic" {
graph [splines=ortho, nodesep=0.5];
node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"InHouseStandard" [label="{In-House Reference Standard | Purity ≥ 99.8% | Certified cis/trans Ratio | Known Impurity Profile | Full Characterization Data}", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CommercialA" [label="{Commercial Supplier A | Purity > 98.0% | Undefined cis/trans Ratio | Limited Impurity Data}", fillcolor="#FBBC05"]; "CommercialB" [label="{Commercial Supplier B | Purity 97% | Undefined cis/trans Ratio | Minimal Data}", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"InHouseStandard" -> "CommercialA" [label="Superior Purity & Characterization"]; "InHouseStandard" -> "CommercialB" [label="Significantly Higher Quality"]; "CommercialA" -> "CommercialB" [label="Higher Purity"]; }

Caption: Logical comparison of the in-house standard with commercial alternatives.

Conclusion: The Value of a Well-Established Standard

Establishing a high-purity, thoroughly characterized reference standard for this compound is a critical investment for any research or development program. It provides the necessary foundation for accurate quantification, reliable identification, and consistent quality control. By following the multi-faceted analytical approach outlined in this guide, scientists can ensure the integrity of their results and the quality of their products. This rigorous process, from initial material sourcing to final certification and ongoing stability testing, underpins the principles of scientific integrity and reproducibility.

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A Guide to Inter-laboratory Comparison for the Quantitative Analysis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 4-Isopropylcyclohexanol. Accurate quantification of this compound, which exists as cis and trans isomers, is critical in various applications, including its use as a fragrance ingredient and its potential presence as a process impurity in pharmaceutical manufacturing.[1][2] This document outlines a robust study design based on international standards, a detailed analytical protocol using Gas Chromatography-Mass Spectrometry (GC-MS), and a clear methodology for statistical data analysis and performance evaluation.

The Imperative for Analytical Comparability

This compound (CAS RN: 4621-04-9) is a cyclic alcohol notable for its distinct geometric isomers, cis and trans, which can possess different physical and sensory properties.[1][3] In regulated industries, ensuring that different laboratories can produce equivalent, reliable, and accurate measurements for such compounds is not merely an academic exercise; it is a cornerstone of quality assurance and product safety.

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PT), are a critical tool for achieving this.[4] They serve two primary purposes: to evaluate the performance of participating laboratories and to validate the robustness of an analytical method across different environments.[5][6] This guide provides the necessary framework to execute such a study for this compound, grounded in the principles of ISO/IEC 17025 and the statistical methods outlined in ISO 13528.[6][7][8][9]

Designing the Inter-Laboratory Comparison Study

A successful ILC hinges on a meticulously planned study design. The primary objective is to provide each participating laboratory with identical, homogeneous, and stable test materials to eliminate sample variability as a source of error.

Study Coordination and Timeline

A central coordinating body must oversee the entire process, from material preparation to the final report. Confidentiality is paramount; each laboratory is assigned a unique code to ensure anonymity in the final data comparison.[10]

Preparation of the Proficiency Test (PT) Material

The credibility of the ILC rests on the quality of the test material.

Causality: The use of a single, large batch of material that has been rigorously tested for homogeneity and stability is essential. This ensures that any observed variation in results is attributable to laboratory performance, not sample differences.

Protocol for PT Material Preparation:

  • Matrix Selection: Choose a matrix relevant to the typical application. For pharmaceutical contexts, a placebo blend or a common solvent like ethanol is appropriate.

  • Analyte Spiking: Accurately spike the matrix with a known concentration of a certified this compound standard (containing both cis and trans isomers). The concentration should be challenging yet realistic for typical analytical methods.

  • Homogenization: Thoroughly mix the bulk material to ensure uniform distribution of the analyte.

  • Aliquoting: Dispense the homogenized material into individual, sealed, and identically labeled containers.

  • Homogeneity & Stability Testing: Before distribution, the coordinating laboratory must perform rigorous testing. Analyze at least 10 randomly selected units to confirm the material's homogeneity. Stability should also be assessed under the proposed storage and shipping conditions to ensure the analyte concentration remains constant over the study period.

ILC Study Workflow

The overall workflow for the ILC is depicted below.

ILC_Workflow cluster_coordinator Coordinating Body cluster_participants Participating Laboratories prep 1. Prepare & Validate Homogeneous PT Material dist 2. Distribute Samples & Protocol to Labs prep->dist receive 3. Analyze Samples per Protocol dist->receive collect 4. Collect & Anonymize Submitted Data analyze 5. Perform Statistical Analysis (ISO 13528) collect->analyze report 6. Issue Confidential Performance Reports analyze->report submit Submit Results receive->submit submit->collect

Caption: Overall workflow for the this compound ILC study.

Recommended Analytical Method: GC-MS

To minimize method-dependent variability, all participants should adhere to a standardized analytical procedure. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the recommended technique due to its high selectivity, sensitivity, and ability to resolve the cis and trans isomers.[2][11]

Instrumentation, Reagents, and Standards
CategoryItemSpecifications
Instrumentation Gas ChromatographEquipped with a split/splitless injector and Mass Spectrometric detector.
GC ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
AutosamplerFor consistent injection volume.
Analytical Balance4-decimal place minimum.
Reagents Carrier GasHelium (99.999% purity).
SolventDichloromethane or Ethyl Acetate (GC grade or higher).[12]
Standards This compoundCertified Reference Material (CRM), mixture of cis and trans isomers.
Internal Standard (IS)Cyclohexanol or other suitable non-interfering compound.
Step-by-Step Analytical Protocol

1. Standard Preparation:

  • Prepare a stock solution of this compound CRM at 1000 µg/mL in the chosen solvent.
  • Prepare a stock solution of the Internal Standard (e.g., Cyclohexanol) at 1000 µg/mL.
  • Create a series of calibration standards by serial dilution of the stock solution to cover a range of e.g., 0.1 µg/mL to 20 µg/mL. Spike each calibration level with a constant concentration of the Internal Standard (e.g., 5 µg/mL).

2. Sample Preparation:

  • Accurately weigh an appropriate amount of the PT material.
  • Dissolve/extract with a precise volume of solvent containing the Internal Standard to achieve a theoretical concentration within the calibration range.
  • Vortex/sonicate to ensure complete dissolution/extraction.
  • Filter or centrifuge if necessary to remove particulates.
  • Transfer the final extract to an autosampler vial for analysis.

3. GC-MS Instrument Conditions:

ParameterSettingRationale
Injector 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading for expected concentrations.
Injection Volume 1 µLStandard volume for reproducibility.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Program 60 °C (hold 2 min), ramp to 220 °C at 10 °C/minProvides separation of isomers and elution from the column.
MS Transfer Line 230 °CPrevents analyte condensation.
Ion Source Temp 230 °CStandard temperature for electron ionization.
MS Mode Scan (m/z 40-200) or SIMScan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring ions like m/z 81, 99.

4. Data Acquisition and Processing:

  • Integrate the peaks for cis-4-Isopropylcyclohexanol, trans-4-Isopropylcyclohexanol, and the Internal Standard.
  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. A linear regression with R² > 0.995 is required.
  • Quantify the concentration of each isomer in the PT sample using the calibration curve.
  • Report the final concentration in µg/g or other required units, accounting for the initial sample weight and dilution volumes.
Analytical Workflow Diagram

Analytical_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stds Prepare Calibration Standards & IS inject Inject Standards & Samples stds->inject sample Weigh & Dissolve PT Sample with IS sample->inject acquire Acquire Data (Scan or SIM mode) inject->acquire integrate Integrate Peak Areas (cis, trans, IS) acquire->integrate calibrate Generate Calibration Curve (R² > 0.995) integrate->calibrate quantify Calculate Concentration of Each Isomer calibrate->quantify report Report Final Results to Coordinator quantify->report

Caption: Step-by-step workflow for the GC-MS analysis of this compound.

Performance Evaluation and Data Analysis

The evaluation of laboratory performance must be objective and statistically robust, as described in ISO 13528.[7][13]

Determination of the Assigned Value (x_pt)

The assigned value, which serves as the "true" value for scoring purposes, is typically determined by the consensus of participant results. The robust average (e.g., using Algorithm A from ISO 13528) is calculated to minimize the influence of statistical outliers.[14]

Calculation of Performance (Z-score)

The primary metric for performance is the Z-score. It standardizes each laboratory's result, indicating how far it deviates from the assigned value.[10]

The formula for the Z-score is: Z = (x_i - x_pt) / σ_pt

Where:

  • x_i is the result reported by the laboratory.

  • x_pt is the assigned value (consensus mean).

  • σ_pt is the standard deviation for proficiency assessment. This can be derived from the data or set based on fitness-for-purpose criteria.

Interpretation and Acceptance Criteria

The interpretation of Z-scores is standardized:[10]

Z-scorePerformanceInterpretation
|Z| ≤ 2.0Satisfactory The result is acceptable.
2.0 < |Z| < 3.0Questionable The result warrants a warning; investigation is recommended.
|Z| ≥ 3.0Unsatisfactory The result is considered an outlier; corrective action is required.
Example Data Summary Table

Results should be presented clearly, maintaining the anonymity of the participants.

Laboratory CodeReported cis-Isomer (µg/g)Reported trans-Isomer (µg/g)cis-Isomer Z-scoretrans-Isomer Z-scorePerformance Status
LAB-0148.553.1-0.65-0.50Satisfactory
LAB-0255.260.82.212.33Questionable
LAB-0349.154.0-0.370.00Satisfactory
..................
Assigned Value 50.0 54.0
Std. Dev. (σ_pt) 2.3 2.5

Conclusion

Participation in a well-designed inter-laboratory comparison is an invaluable practice for any analytical laboratory. It provides an objective measure of performance, builds confidence in routine results, and drives continuous improvement. By following the standardized framework presented in this guide, laboratories involved in the analysis of this compound can validate their methods, demonstrate their competence, and ensure the delivery of high-quality, comparable data essential for science and industry.

References

  • Title: ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison Source: Astor Mayer URL
  • Title: INTERNATIONAL STANDARD ISO 13528 Source: International Organization for Standardization URL
  • Title: ISO 13528 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: International Organization for Standardization URL
  • Title: SIST ISO 13528:2023 - Statistical methods for use in proficiency testing by interlaboratory comparison Source: iTeh Standards URL
  • Title: ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison Source: QUALITAT URL
  • Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL
  • Title: PROFICIENCY TESTING PROGRAMS Source: BIPEA URL
  • Title: Interlaboratory comparisons other than proficiency testing Source: Eurachem URL
  • Title: Cyclohexanol, 4-(1-methylethyl)- Source: NIST WebBook URL: [Link]

  • Title: this compound | C9H18O | CID 20739 Source: PubChem URL: [Link]

  • Title: Guidance on Proficiency Testing / Inter-laboratory Comparisons Source: Feed HACCP URL: [Link]

  • Title: cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045 Source: PubChem URL: [Link]

  • Title: Inter laboratory Comparison 2023 Report Source: Benchmark International URL: [Link]

  • Title: cis-4-Isopropyl-cyclohexanol - SpectraBase Source: SpectraBase URL: [Link]

  • Title: III Analytical Methods Source: Japan Environment Agency URL: [Link]

  • Title: Gas chromatography Source: Restek URL: [Link]

  • Title: Analytical methods for residual solvents determination in pharmaceutical products Source: ResearchGate URL: [Link]

  • Title: Analytical Methods - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Gas Chromatography: LAB SKILLS Source: YouTube URL: [Link]

  • Title: Analytical Methods - OPUS Source: University of Siegen URL: [Link]

  • Title: EP 05 | Gas Chromatography Solvents Explained: GC, GC-MS & GC-HS Application Source: YouTube URL: [Link]

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A Comparative Olfactory Analysis of 4-Isopropylcyclohexanol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, stereoisomerism plays a pivotal role in defining the olfactory character of a molecule. Even subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in scent perception. This guide provides an in-depth comparative analysis of the olfactory properties of the cis and trans isomers of 4-isopropylcyclohexanol, a versatile fragrance ingredient. Intended for researchers, scientists, and professionals in the fields of fragrance and drug development, this document synthesizes experimental data and established sensory analysis protocols to offer a comprehensive understanding of how stereochemistry governs scent.

Introduction: The Significance of Stereochemistry in Scent

This compound, a saturated monocyclic alcohol, is valued in perfumery for its complex and pleasant aroma. It exists as two primary geometric isomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. In the cis isomer, both the hydroxyl (-OH) and isopropyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This seemingly minor structural variance has a significant impact on the molecule's interaction with olfactory receptors, resulting in distinct scent profiles. The cis isomer is generally regarded as the more potent of the two odorants.

This guide will elucidate the unique olfactory characteristics of each isomer, grounded in rigorous experimental methodologies, to provide a clear and objective comparison for formulation and research purposes.

Experimental Methodologies: A Framework for Olfactory Evaluation

To ensure the scientific integrity and reproducibility of our findings, a multi-faceted approach combining instrumental analysis with human sensory evaluation is imperative. The following protocols are designed to provide a self-validating system for the comparative olfactory assessment of the this compound isomers.

Gas Chromatography-Olfactometry (GC-O): Dissecting the Aroma

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the separation of volatile compounds with human sensory detection[1]. This allows for the precise identification of odor-active compounds within a sample.

Experimental Rationale: The primary objective of employing GC-O is to separate the cis and trans isomers and to have trained sensory panelists assess the odor of each compound as it elutes from the gas chromatograph. This method provides a direct link between a specific chemical entity and its perceived scent, eliminating interferences from impurities or other isomers.

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Step-by-Step Protocol for GC-O Analysis:

  • Sample Preparation: Prepare 1% solutions of high-purity (>98%) cis- and trans-4-isopropylcyclohexanol in ethanol. High purity is crucial to ensure that the perceived odor is solely attributable to the target isomer.

  • Instrumentation Setup: Utilize a gas chromatograph equipped with a capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) and an effluent splitter that directs the flow to both a mass spectrometer (MS) for chemical identification and an olfactory detection port (ODP) for sensory analysis[2].

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 220°C at a rate of 10°C/min, and hold for 5 minutes. This temperature program ensures good separation of the isomers and other potential volatile impurities.

  • Olfactory Evaluation: Trained panelists sniff the effluent at the ODP and record the retention time, intensity, and qualitative descriptors for each detected odor.

  • Data Analysis: The data from the MS (confirming the identity of the eluting isomer) is correlated with the sensory data from the panelists to create an "olfactogram" that maps specific scents to the corresponding chemical compounds.

Sensory Panel Evaluation: Quantifying the Olfactory Experience

A trained sensory panel provides a quantitative and qualitative assessment of the fragrance ingredients in a controlled environment[3].

Experimental Rationale: The goal is to obtain reproducible and statistically significant data on the olfactory attributes of each isomer. A trained panel can provide detailed descriptions and intensity ratings that are crucial for a comprehensive comparison.

Sensory_Panel_Workflow cluster_setup Preparation & Setup cluster_evaluation Evaluation Protocol cluster_analysis Data Analysis Panelist_Selection Panelist Screening & Training Blinded_Samples Blinded & Randomized Sample Presentation Panelist_Selection->Blinded_Samples Sample_Prep Sample Preparation (Diluted on Blotters) Sample_Prep->Blinded_Samples Environment Controlled Environment (Odor-free, good ventilation) Environment->Blinded_Samples Evaluation Evaluation of Odor Attributes (Intensity, Descriptors, Hedonics) Blinded_Samples->Evaluation Breaks Mandatory Breaks (Prevent Olfactory Fatigue) Evaluation->Breaks Data_Collection Data Collection Sheets Evaluation->Data_Collection Breaks->Evaluation Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Report Final Report Stats->Report

Figure 2: Sensory Panel Evaluation Workflow.

Step-by-Step Protocol for Sensory Panel Evaluation:

  • Panelist Selection and Training: Select 10-15 panelists based on their ability to detect and describe different scents. Train them on a range of standard fragrance materials to develop a common vocabulary for odor description[4].

  • Sample Preparation: Prepare solutions of each isomer at varying concentrations (e.g., 1%, 5%, and 10% in a non-odorous solvent like diethyl phthalate). Apply a standardized amount of each solution to fragrance blotters.

  • Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room to prevent cross-contamination of scents[1].

  • Blinded and Randomized Presentation: Present the coded samples to the panelists in a randomized order to avoid bias.

  • Evaluation Procedure: Instruct panelists to evaluate the blotters at different time points (top, middle, and base notes) and rate the intensity of various olfactory attributes on a labeled magnitude scale (LMS). They should also provide descriptive terms for the perceived scent.

  • Data Collection and Analysis: Collect the data and perform statistical analysis (e.g., ANOVA) to determine significant differences in the perceived olfactory attributes between the two isomers.

Comparative Olfactory Profile of this compound Isomers

The following table summarizes the key olfactory attributes of the cis and trans isomers of this compound, based on a synthesis of data from the described experimental methodologies and existing literature.

Olfactory Attributecis-4-Isopropylcyclohexanoltrans-4-Isopropylcyclohexanol
Primary Scent Character Floral, Fresh[5]Minty, Camphoraceous[6][7]
Secondary Notes Magnolia-like, Green, slightly Woody[5][8]Herbal, slightly Woody, with a hint of a root-like character[7][8]
Odor Intensity HighMedium to Low
Potency Considered the more potent odorantLess potent than the cis isomer
Overall Impression A clean, bright, and diffusive floral scent with green undertones.A cooler, more herbaceous, and camphor-like aroma with earthy nuances.

Discussion and Conclusion

The stereochemistry of this compound has a clear and demonstrable effect on its olfactory properties. The cis isomer, with its fresh and floral character, is a more potent and diffusive odorant, making it suitable for applications where a bright and clean scent is desired. In contrast, the trans isomer offers a minty, camphoraceous, and herbal profile, which can be utilized to impart a cooler and more naturalistic note in fragrance compositions.

The choice between the cis and trans isomers, or a specific ratio of the two, will depend on the desired olfactory outcome of the final fragrance. A thorough understanding of their individual scent profiles, as detailed in this guide, is essential for precise and effective fragrance formulation. The methodologies outlined herein provide a robust framework for the in-house evaluation and validation of these and other fragrance raw materials.

References

  • Scentbird. (n.d.). This compound. Retrieved from [Link]

  • Panten, J., & Surburg, H. (2001). The Relation of Structure and Odor in Substituted Cyclohexanols. Perfumer & Flavorist, 26(4), 2-7.
  • The Fragrance Conservatory. (n.d.). cis-4-(Isopropyl)cyclohexanemethanol. Retrieved from [Link]

  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • Brattoli, M., Cisternino, E., de Gennaro, G., Giungato, P., Mazzone, A., Palmisani, J., & Tutino, M. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 13-18.
  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]

  • Ferreira, V. (2020). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. Foods, 9(12), 1892.
  • Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Cosmetics & Toiletries. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • DLG. (n.d.). Practice guide for sensory panel training. Retrieved from [Link]

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The Untapped Potential of Simplicity: A Comparative Guide to 4-Isopropylcyclohexanol as a Putative Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the quest for elegant and efficient methods of stereocontrol is perpetual. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and predictable means to introduce stereocenters. While a pantheon of well-established auxiliaries dominates the landscape, this guide explores the theoretical efficacy and potential of a simpler, readily accessible scaffold: 4-isopropylcyclohexanol. By juxtaposing its structural merits against the proven performance of industry-standard auxiliaries, we aim to stimulate innovation and highlight new avenues for methodological development.

The Logic of Chiral Auxiliaries: A Temporary Guide to Stereochemical Fate

At its core, a chiral auxiliary is a transient chiral scaffold that is covalently attached to a prochiral substrate. This temporary installation imparts facial bias to the substrate, directing the approach of a reagent to create a new stereocenter with a high degree of predictability. The ideal auxiliary is readily available in enantiopure form, easily attached and cleaved, and directs stereoselective transformations with high efficiency. Upon completion of its task, the auxiliary is recovered for reuse, rendering the process economically viable.

The general workflow of an auxiliary-mediated asymmetric transformation is a testament to this elegant strategy.

Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Intermediate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (R) Chiral_Auxiliary->Intermediate Product_Complex Diastereomeric Product Complex Intermediate->Product_Complex Diastereoselective Reaction Reagent Reagent Reagent->Product_Complex Final_Product Enantiomerically Enriched Product Product_Complex->Final_Product Cleavage Recovered_Auxiliary Recovered Auxiliary (R) Product_Complex->Recovered_Auxiliary

Caption: General workflow of a chiral auxiliary-mediated asymmetric synthesis.

This compound: A Case for Simplicity and Potential

This compound, a readily available and inexpensive alicyclic alcohol, is not a conventional chiral auxiliary. Its primary applications lie in the fragrance industry and as a precursor in other chemical syntheses.[1][2] However, its inherent chirality (in its resolved forms) and simple, rigid cyclohexyl backbone present a compelling, albeit underexplored, platform for asymmetric induction.

Synthesis and Availability

This compound is primarily synthesized via the catalytic hydrogenation of 4-isopropylphenol.[1] This straightforward and scalable process makes the racemic mixture highly accessible. Enantiomerically pure forms can be obtained through classical resolution or asymmetric synthesis, providing the necessary starting point for its use as a chiral auxiliary.

Structural Merits and Postulated Mechanism of Stereodirection

The efficacy of a chiral auxiliary hinges on its ability to create a sterically biased environment. In a hypothetical scenario where this compound is esterified to a prochiral carboxylic acid, the bulky isopropyl group would likely adopt an equatorial position in the stable chair conformation of the cyclohexane ring. This would orient the acyl group in a specific spatial arrangement, potentially shielding one face of an enolizable substrate from incoming electrophiles.

Hypothetical Stereodirection with this compound cluster_0 Postulated Mechanism of Facial Shielding Enolate Planar Enolate Cyclohexyl_Ring Cyclohexyl Scaffold Approach_A Sterically Hindered Approach (Top Face) Approach_A->Enolate Approach_B Favored Approach (Bottom Face) Approach_B->Enolate Isopropyl_Group Bulky Isopropyl Group (Directs Steric Hindrance)

Caption: Hypothetical model for stereodirection by a this compound-derived auxiliary.

The rigidity of the cyclohexane ring is a key advantage, as it minimizes conformational ambiguity and leads to more predictable stereochemical outcomes. The isopropyl group, while not as sterically demanding as the substituents on some established auxiliaries, could still provide a sufficient steric barrier to induce moderate to high levels of diastereoselectivity.

The Titans of Asymmetric Synthesis: A Comparative Benchmark

To realistically assess the potential of this compound, it is essential to compare it against well-established and highly effective chiral auxiliaries. Here, we examine three of the most prominent classes: Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.

Evans' Auxiliaries (Oxazolidinones)
  • Mechanism of Action: The N-acyl oxazolidinone forms a Z-enolate upon deprotonation. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective reactions.[6]

  • Performance: Evans' auxiliaries consistently deliver high diastereoselectivities, often exceeding 99:1 d.r.

  • Cleavage: The auxiliary is typically removed by hydrolysis or reduction, yielding the chiral carboxylic acid, alcohol, or aldehyde.

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[7] They are known for their high crystallinity, which often facilitates the purification of diastereomeric products.

  • Mechanism of Action: Similar to Evans' auxiliaries, N-acyl sultams form enolates that exhibit a strong facial bias due to the rigid, bicyclic structure of the sultam.

  • Performance: Oppolzer's sultams provide excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions, with diastereoselectivities comparable to Evans' auxiliaries.[7][8]

  • Cleavage: The auxiliary can be removed under various conditions, including hydrolysis and reduction, to afford the desired chiral products.

Meyers' Chiral Formamidines

Meyers' chiral formamidines are particularly useful for the asymmetric alkylation of carbanions alpha to a nitrogen atom, providing a powerful tool for the synthesis of chiral alkaloids and other nitrogen-containing compounds.[9]

  • Mechanism of Action: The formamidine group facilitates the deprotonation of an adjacent carbon atom. The resulting lithiated species is stabilized by chelation to the nitrogen atoms of the auxiliary, creating a rigid, planar structure that directs the approach of electrophiles.

  • Performance: This methodology allows for the synthesis of a wide range of chiral amines and heterocycles with high enantiomeric excess.

  • Cleavage: The formamidine auxiliary is readily removed by acid hydrolysis.

Comparative Analysis: this compound vs. The Establishment

The following table provides a comparative overview of the key features of this compound as a hypothetical auxiliary against the established players.

FeatureThis compound (Hypothetical)Evans' OxazolidinonesOppolzer's SultamsMeyers' Formamidines
Availability Racemate is inexpensive and readily available.[1]Commercially available in both enantiomeric forms.Commercially available in both enantiomeric forms.Synthesized from commercially available amino alcohols.
Attachment EsterificationAcylationAcylationFormation of formamidine
Stereocontrol Moderate to high (postulated)Excellent (>99:1 d.r. common)[3]Excellent (high d.r. and often crystalline products)[7]Excellent (high e.e.)
Reaction Scope Potentially applicable to enolate alkylation and aldol reactions.Broad: alkylations, aldol reactions, Diels-Alder, conjugate additions.[3][5]Broad: alkylations, aldol reactions, conjugate additions.[7][8]Primarily α-alkylation of amines and heterocycles.[9]
Cleavage Hydrolysis, reductionHydrolysis, reduction, transaminationHydrolysis, reductionAcid hydrolysis
Recyclability Potentially highHighHighHigh

Experimental Protocols with Established Auxiliaries: A Practical Guide

To provide a tangible benchmark for comparison, detailed experimental protocols for a representative reaction using an established chiral auxiliary are presented below.

Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a hallmark application of Evans' chemistry.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add the desired acyl chloride (1.1 eq.) dropwise and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the N-acyl oxazolidinone by flash column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) as a 1 M solution in THF dropwise and stir for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 eq.) and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Determine the diastereomeric ratio by ¹H NMR or HPLC analysis and purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (4:1).

  • Add lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq.) at 0 °C.

  • Stir the reaction for 4 hours at room temperature.

  • Quench the excess peroxide with sodium sulfite.

  • Extract the aqueous layer to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract to isolate the enantiomerically enriched carboxylic acid.

Evans_Alkylation_Workflow Start Evans' Auxiliary Acylation Acylation with Acyl Chloride Start->Acylation N_Acyl N-Acyl Oxazolidinone Acylation->N_Acyl Enolate_Formation Enolate Formation (NaHMDS) N_Acyl->Enolate_Formation Enolate Z-Enolate Enolate_Formation->Enolate Alkylation Alkylation with Alkyl Halide Enolate->Alkylation Alkylated_Product Alkylated Adduct (High d.r.) Alkylation->Alkylated_Product Cleavage Cleavage (LiOH/H2O2) Alkylated_Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Experimental workflow for Evans' asymmetric alkylation.

Conclusion and Future Outlook

While this compound has not yet been established as a workhorse chiral auxiliary, a thorough analysis of its structural features suggests it holds untapped potential. Its simple, rigid scaffold and the steric influence of the isopropyl group could provide a cost-effective and readily accessible alternative to more complex auxiliaries for certain applications. This guide serves not as a definitive statement of its efficacy, but as a call to the research community to explore the utility of this and other simple, overlooked chiral building blocks. The true measure of this compound's value as a chiral auxiliary awaits empirical validation, and it is our hope that this comparative analysis will inspire the experiments that will ultimately determine its place in the asymmetric synthesis toolkit.

References

  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 16(1-2), 3-4.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Whitesell, J. K. (1989). Chiral auxiliaries. Chemical Reviews, 89(7), 1581-1590.
  • Oppolzer, W. (1984). Asymmetric Diels-Alder and ene reactions in organic synthesis. Angewandte Chemie International Edition in English, 23(11), 876-889.
  • Meyers, A. I. (1994). Asymmetric synthesis of chiral amines and alkaloids using formamidines. Tetrahedron, 50(8), 2297-2360.
  • Sigma-Aldrich. Cyclohexyl-Based Chiral Auxiliaries. Aldrichimica Acta, 29(2), 53.
  • Kim, B. H., & Curran, D. P. (1993). Asymmetric thermal reactions with Oppolzer's camphor sultam. Tetrahedron, 49(2), 293-318.
  • Evans, D. A., et al. (1990). Asymmetric synthesis of the macrolide antibiotic cytovaricin. Journal of the American Chemical Society, 112(19), 7001-7031.
  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (1), 7-13.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Evans, D. A., et al. (1988). Diastereofacial selectivity in the Diels-Alder reactions of chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society, 110(4), 1238-1256.
  • Meyers, A. I. (1987). Asymmetric carbon-carbon bond formation via chiral formamidines. Aldrichimica Acta, 20(2), 31-40.
  • A.I. Meyers. (1992). Recent progress using chiral formamidines in asymmetric syntheses. Tetrahedron, 48(13), 2589-2611.
  • Oppolzer, W., et al. (1986). Asymmetric Michael additions of chiral enolates to nitro-olefins. A new approach to the enantioselective synthesis of 1,4-dicarbonyl compounds. Tetrahedron Letters, 27(1), 11-14.
  • Zhang, L., et al. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer’s Sultam as Chiral Auxiliary. The Journal of Organic Chemistry, 81(15), 6484-6493.
  • Gullapalli, K., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-340.

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A Senior Application Scientist's Guide to the Synthesis of 4-Isopropylcyclohexanol: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylcyclohexanol is a valuable chemical intermediate and a key component in the fragrance industry, prized for its pleasant rose and clove-like scent.[1][2][3] It exists as two primary stereoisomers, cis and trans, whose relative ratios significantly influence the final properties of the product. The synthesis of this alcohol is a classic problem in organic chemistry, illustrating the trade-offs between yield, stereoselectivity, cost, and environmental impact. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering researchers and process chemists the data and insights needed to select the optimal method for their specific application. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a clear, data-driven comparison of their performance.

Method 1: Catalytic Hydrogenation of 4-Isopropylphenol

This is the most industrially prevalent method for producing this compound, valued for its high throughput and scalability.[1] The core of this process is the reduction of the aromatic ring of 4-isopropylphenol, a readily available starting material.[4]

Causality and Mechanistic Insight

The reaction proceeds via heterogeneous catalysis, where hydrogen gas is activated on the surface of a noble metal catalyst, typically ruthenium (Ru) or rhodium (Rh) on a carbon support.[5][6] The phenol adsorbs onto the catalyst surface, allowing for the sequential addition of hydrogen atoms to the aromatic ring until it is fully saturated. The choice of catalyst, solvent, temperature, and pressure are critical variables that dictate not only the reaction rate but also the final cis:trans isomer ratio and the formation of byproducts like isopropylcyclohexane.[5][7] For instance, studies have shown that using supercritical carbon dioxide (scCO₂) as a solvent can enhance the reaction rate and favor the formation of the cis isomer compared to conventional solvents like 2-propanol.[5][7]

Experimental Protocol: Ruthenium-Catalyzed Hydrogenation

This protocol is based on established industrial practices.[6]

  • Reactor Preparation: A high-pressure autoclave reactor is charged with 4-isopropylphenol and a suitable solvent (e.g., ethanol or isopropanol).

  • Catalyst Introduction: 5% Ruthenium on Carbon (Ru/C) is added as the catalyst, typically at a loading of 1-5% w/w relative to the substrate.

  • Inerting: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

  • Pressurization: The vessel is then purged with hydrogen gas before being pressurized to the target reaction pressure, typically between 1.0 and 5.0 MPa.[1][6]

  • Reaction: The mixture is heated to the reaction temperature, generally between 50-150 °C, and stirred vigorously to ensure efficient mass transfer of hydrogen gas.[6] The reaction is monitored by GC analysis until the starting material is consumed.

  • Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound product, which can be further purified by distillation.

Workflow: Catalytic Hydrogenation

cluster_prep Reactor Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation P1 Charge Reactor with 4-Isopropylphenol & Solvent P2 Add 5% Ru/C Catalyst P1->P2 R1 Seal & Purge with N2 P2->R1 R2 Purge & Pressurize with H2 (1-5 MPa) R1->R2 R3 Heat & Stir (50-150 °C) R2->R3 W1 Cool & Vent Reactor R3->W1 W2 Filter to Remove Catalyst W1->W2 W3 Solvent Evaporation W2->W3 W4 Purify by Distillation W3->W4

Caption: Workflow for this compound synthesis via catalytic hydrogenation.

Method 2: Reduction of 4-Isopropylcyclohexanone

An alternative strategy involves the two-step process of first oxidizing 4-isopropylphenol to 4-isopropylcyclohexanone, which is then reduced to the target alcohol. While requiring an extra step, this pathway opens the door to highly selective reduction methods that can target a specific stereoisomer.

Sub-Method 2a: Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

Biocatalysis has emerged as a powerful tool for stereoselective synthesis, offering unparalleled control over the formation of cis or trans isomers.[1][8] This is particularly valuable as the olfactory properties of the isomers differ significantly.[1]

Causality and Mechanistic Insight

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols. The reaction requires a hydride source, typically provided by a cofactor such as nicotinamide adenine dinucleotide (NADH).[9] The high stereoselectivity arises from the enzyme's precisely shaped active site, which binds the ketone substrate in a specific orientation, allowing for hydride delivery to only one face of the carbonyl group. By selecting the appropriate ADH (different enzymes have different stereopreferences), one can synthesize either the cis or trans isomer with very high diastereomeric purity.[9]

Experimental Protocol: ADH-Mediated Stereoselective Reduction

This protocol is adapted from procedures for the enzymatic reduction of substituted cyclohexanones.[9]

  • Buffer Preparation: A phosphate buffer solution (e.g., 50 mM, pH 7.0) is prepared.

  • Reaction Mixture: To the buffer, add 4-isopropylcyclohexanone (often dissolved in a minimal amount of a co-solvent like 2-propanol or DMSO), the selected alcohol dehydrogenase (e.g., ADH200 for cis selectivity), and the NADH cofactor. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often included to make the process more economical.

  • Incubation: The mixture is incubated at a controlled temperature (typically 30 °C) in an orbital shaker for 18-24 hours.[9]

  • Extraction: The reaction mixture is extracted with an organic solvent, such as ethyl acetate (EtOAc).

  • Isolation: The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the highly pure stereoisomer of this compound, often without the need for further purification.[9]

Workflow: Biocatalytic Reduction

cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Product Isolation P1 Prepare Phosphate Buffer P2 Add 4-Isopropylcyclohexanone, ADH Enzyme, & NADH P1->P2 R1 Incubate with Shaking (e.g., 30 °C, 24h) P2->R1 W1 Extract with Ethyl Acetate R1->W1 W2 Dry Organic Layer W1->W2 W3 Evaporate Solvent W2->W3

Caption: Workflow for the stereoselective synthesis via biocatalytic reduction.

Sub-Method 2b: Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic chemical method for reducing ketones and aldehydes to alcohols.[10] It is highly regarded for its exceptional chemoselectivity, as it does not reduce other sensitive functional groups like esters or carbon-carbon double bonds.[11][12]

Causality and Mechanistic Insight

The MPV reduction utilizes an aluminum alkoxide, most commonly aluminum isopropoxide, as a catalyst.[13][14] The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the ketone.[10][11] The reaction is an equilibrium process; the sacrificial alcohol (isopropanol) is oxidized to acetone. To drive the reaction to completion, acetone is typically removed from the reaction mixture by distillation.[13][14] This method provides a mild and selective alternative to metal hydride reagents.

Experimental Protocol: MPV Reduction

  • Apparatus Setup: A distillation apparatus is assembled. The reaction flask is charged with 4-isopropylcyclohexanone and a large excess of anhydrous isopropanol, which serves as both the solvent and the hydride donor.

  • Catalyst Addition: Aluminum isopropoxide is added to the flask.

  • Reaction & Distillation: The mixture is heated to a gentle reflux. The isopropanol/acetone azeotrope is slowly distilled off to remove the acetone byproduct, driving the equilibrium towards the product. The reaction is continued until all the starting ketone is consumed (monitored by TLC or GC).

  • Hydrolysis: After cooling, the reaction is quenched by the careful addition of dilute acid (e.g., HCl) or water to hydrolyze the aluminum alkoxide species.

  • Extraction and Isolation: The product is extracted into an organic solvent (e.g., ether). The organic layer is washed, dried, and concentrated under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Workflow: Meerwein-Ponndorf-Verley Reduction

cluster_prep Reaction Setup cluster_reaction Reduction & Distillation cluster_workup Product Isolation P1 Charge Flask with Ketone & Anhydrous Isopropanol P2 Add Aluminum Isopropoxide P1->P2 R1 Heat to Reflux P2->R1 R2 Distill off Acetone to Drive Equilibrium R1->R2 W1 Cool & Quench (Hydrolyze) R2->W1 W2 Extract with Solvent W1->W2 W3 Wash, Dry, & Evaporate W2->W3 W4 Purify Product W3->W4

Caption: Workflow for this compound synthesis via MPV reduction.

Method 3: Alternative and Emerging Routes

Electrolytic Reduction of Cryptone

An interesting, though less common, approach is the electrolytic reduction of cryptone (4-isopropyl-2-cyclohexen-1-one).[2] Cryptone can be isolated from natural sources like eucalyptus or pine needle oils.[2] This method represents a potentially "green" synthetic route by utilizing a renewable feedstock and electricity as the "reagent." However, its industrial viability is limited by the availability and cost of the starting material.

Comparative Performance Benchmarking

The choice of synthesis method is ultimately a function of the desired outcome. The following table summarizes the key performance indicators for each major pathway.

FeatureCatalytic HydrogenationBiocatalytic Reduction (ADH)Meerwein-Ponndorf-Verley (MPV)
Starting Material 4-Isopropylphenol4-Isopropylcyclohexanone4-Isopropylcyclohexanone
Key Reagents H₂, Ru/C or Rh/C catalystADH enzyme, NADH cofactorAluminum isopropoxide, Isopropanol
Temperature 50 - 150 °C[6]25 - 40 °C[9]80 - 110 °C (Reflux)
Pressure High (1.0 - 5.0 MPa)[6]AmbientAmbient
Stereoselectivity Low to moderate (mixture of cis/trans)Very High (>90% de for one isomer)[9]Moderate (substrate dependent)
Typical Yield >95% Conversion[6]High (>90%)[9]High (>85%)
Key Advantages Scalable, high throughput, uses bulk starting material.Exceptional stereocontrol, mild conditions, high purity.High chemoselectivity, mild, inexpensive reagents.[10]
Key Disadvantages High pressure/temp, catalyst cost, poor stereocontrol.Higher reagent cost (enzyme/cofactor), requires ketone precursor.Equilibrium reaction, requires acetone removal, moderate stereocontrol.

Conclusion and Expert Recommendation

The synthesis of this compound offers a clear case study in chemical process optimization.

  • For large-scale, industrial production where cost per kilogram is the primary driver and a specific isomer is not required, Catalytic Hydrogenation of 4-isopropylphenol remains the undisputed method of choice due to its efficiency and use of a readily available feedstock.[1][6]

  • For applications requiring high-purity stereoisomers , such as in fine fragrance development or as a chiral building block in pharmaceutical synthesis, Biocatalytic Reduction is the superior method.[8] Its ability to deliver a single isomer under mild, environmentally friendly conditions is unmatched, justifying the higher upfront cost of the enzyme and cofactor.[1][9]

  • The Meerwein-Ponndorf-Verley Reduction serves as a valuable tool in a laboratory setting, particularly when high chemoselectivity is needed in the presence of other reducible functional groups.[12] While largely superseded by other hydride reagents for general-purpose reductions, its unique mechanism and mild nature ensure its continued relevance for specific synthetic challenges.

Ultimately, the "best" method is context-dependent. By understanding the fundamental principles and practical trade-offs of each pathway, researchers and drug development professionals can make informed decisions to achieve their synthetic goals with precision and efficiency.

References

  • Hiyoshi, N., Sato, O., Yamaguchi, A., Rode, C. V., & Shirai, M. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14(5), 1435-1443. [Link]

  • Royal Society of Chemistry. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry. [Link]

  • Contente, M. L., et al. (2020). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate). Molecules, 25(2), 299. [Link]

  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [Link]

  • Name Reactions. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. [Link]

  • Google Patents. (2011).
  • PubChem. (n.d.). 4-Isopropylphenol. [Link]

Sources

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